molecular formula C7H3ClF2O2 B569405 4-Chloro-3,5-difluorobenzoic acid CAS No. 1160573-19-2

4-Chloro-3,5-difluorobenzoic acid

Cat. No.: B569405
CAS No.: 1160573-19-2
M. Wt: 192.546
InChI Key: PVIHLHXXVCVGTP-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3ClF2O2 and its molecular weight is 192.546. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIHLHXXVCVGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Chloro-3,5-difluorobenzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide on 4-Chloro-3,5-difluorobenzoic acid (CAS No. 1160573-19-2), a critical building block in pharmaceutical and materials science, is detailed herein. This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, chemical properties, reactivity, and applications.

Core Compound Identification and Properties

This compound is a halogenated aromatic carboxylic acid. The strategic placement of chloro and fluoro substituents on the benzene ring imparts unique electronic properties and metabolic stability to molecules derived from it, making it a valuable intermediate in the synthesis of complex chemical entities.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1160573-19-2[1][2]
Molecular Formula C₇H₃ClF₂O₂[3]
Molecular Weight 192.55 g/mol [2]
Appearance White to off-white crystalline powder (typical)Inferred from similar compounds
Purity ≥98% (typical commercial grade)Inferred from supplier data

The Strategic Importance in Medicinal Chemistry

Halogenated benzoic acids are foundational scaffolds in the development of novel therapeutics. The inclusion of fluorine atoms, in particular, is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. This compound serves as a crucial starting material for creating libraries of compounds for structure-activity relationship (SAR) studies, especially in the discovery of kinase inhibitors.[4][5]

Protein kinases are a significant class of enzymes whose dysregulation is implicated in numerous diseases, including cancer.[4][6] The development of small molecule kinase inhibitors has become a cornerstone of modern oncology.[5] The unique substitution pattern of this compound allows for the introduction of specific structural motifs that can lead to potent and selective inhibition of kinase targets.[4] For instance, related aminobenzoic acid derivatives have been explored as inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7]

Diagram: Role in Kinase Inhibitor Synthesis

The following diagram illustrates the conceptual workflow of how an intermediate like this compound is utilized in the drug discovery pipeline for kinase inhibitors.

G A This compound (Starting Material) B Amide Coupling or Esterification Reactions A->B Versatile handle (Carboxylic Acid) C Diverse Chemical Scaffolds B->C Introduction of diversity elements D Library of Novel Compounds C->D Combinatorial Synthesis E High-Throughput Screening (Kinase Assays) D->E Biological Evaluation F SAR Studies & Lead Optimization E->F Identify Hits G Preclinical Candidate F->G Refine Potency & Selectivity G cluster_0 Synthetic Pathway A 1-Chloro-2,6-difluorobenzene B 4-Chloro-3,5-difluoro-nitrobenzene A->B Nitration (HNO₃/H₂SO₄) C 4-Chloro-3,5-difluoroaniline B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) D Diazonium Salt Intermediate C->D Diazotization (NaNO₂/HCl) E 4-Chloro-3,5-difluorobenzonitrile D->E Sandmeyer Reaction (CuCN) F This compound E->F Hydrolysis (H₃O⁺, heat)

Caption: A proposed multi-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on similar transformations reported for related compounds. [8]Researchers should conduct their own optimization and safety assessments.

Step 1: Nitration of 1-Chloro-2,6-difluorobenzene

  • To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, add 1-chloro-2,6-difluorobenzene dropwise.

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3,5-difluoronitrobenzene.

Step 2: Reduction to 4-Chloro-3,5-difluoroaniline

  • Dissolve the nitro compound in ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the mixture, filter off the iron salts, and neutralize the filtrate.

  • Extract the aniline product and purify by column chromatography or distillation.

Step 3: Sandmeyer Reaction to the Benzoic Acid

  • Prepare a solution of the aniline in aqueous hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Warm the reaction mixture to facilitate the conversion to the benzonitrile.

  • Isolate the crude 4-chloro-3,5-difluorobenzonitrile.

  • Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., aqueous sulfuric acid).

  • Cool the reaction mixture to precipitate the product, filter, and recrystallize from a suitable solvent to obtain pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Spectral data for this compound can be found in chemical databases. [9] Table 2: Expected Spectroscopic Data

TechniqueCharacteristic Features
¹H NMR Aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet at δ >10 ppm.
¹³C NMR Signals for the aromatic carbons will be observed, with characteristic C-F couplings. The carbonyl carbon of the carboxylic acid will be in the range of δ 165-175 ppm.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- Sharp C=O stretch from the carbonyl group (approx. 1680-1710 cm⁻¹).- C-F stretching bands (approx. 1100-1300 cm⁻¹).- C-Cl stretch (approx. 600-800 cm⁻¹). [10][11][12]
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z 192, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% intensity of M⁺). [13][14]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules, particularly in the development of next-generation kinase inhibitors. The synthetic pathways, while requiring careful execution, rely on well-established and scalable chemical transformations, ensuring its accessibility for research and development endeavors.

References

  • Win-Win Chemical. 1160573-19-2 this compound.
  • Zhang, M., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415.
  • Google Patents. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • University of California, Los Angeles. Table of Characteristic IR Absorptions.
  • Amerigo Scientific. This compound.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548.
  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • Royal Society of Chemistry. Supporting information.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • ResearchGate. Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • NIST. Benzoic acid, 4-chloro-.
  • chemical-kinomics. Drug Discovery - Inhibitor.
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid.
  • Doc Brown's Chemistry. mass spectrum of benzoic acid.
  • PubChem. 4-Chlorobenzoic Acid.
  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • MDPI. Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • National Institutes of Health. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications.

Sources

4-Chloro-3,5-difluorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-3,5-difluorobenzoic Acid

Introduction: A Key Intermediate in Modern Synthesis

This compound, identified by its CAS Number 1160573-19-2, is a halogenated aromatic carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring a benzoic acid core substituted with a chlorine atom and two fluorine atoms, provides a unique combination of reactivity and physicochemical properties. The strategic placement of these halogen atoms profoundly influences the molecule's electronic character, acidity, and lipophilicity.

This guide offers an in-depth exploration of the chemical properties of this compound. As a Senior Application Scientist, the following sections are structured to provide not just technical data, but also a field-proven perspective on the causality behind its characteristics and applications, aimed at researchers, scientists, and professionals in drug development. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacological profiles, including metabolic stability and target binding affinity, making fluorinated building blocks like this one particularly valuable.[3][4][5]

Part 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic data are fundamental to confirming the identity, purity, and structure of this compound in a laboratory setting.

Physicochemical Properties

A summary of the core physicochemical identifiers for this compound is presented below. While specific experimental data for properties such as melting and boiling points are not widely published for this specific isomer, data from closely related compounds are provided for context.

PropertyValueSource
CAS Number 1160573-19-2[6]
Molecular Formula C₇H₃ClF₂O₂[1]
Molecular Weight 192.55 g/mol [1]
Appearance White to off-white solid (Predicted)N/A
Melting Point 121-123 °C (for 3,5-Difluorobenzoic acid)[7]
Purity Typically ≥97%
Spectroscopic Data Analysis

Spectroscopic analysis is critical for structural elucidation. The following sections detail the expected spectral features based on the compound's structure and data from analogous molecules.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent due to the molecule's symmetry. They would appear as a triplet due to coupling with the two adjacent fluorine atoms. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift.

    • Predicted ¹H NMR Data:

      • Aromatic H (H-2, H-6): ~7.6 - 7.8 ppm (triplet, JHF ≈ 7-9 Hz)

      • Carboxylic Acid (-COOH): >10.0 ppm (broad singlet)

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show five distinct signals, reflecting the molecule's symmetry. The carbon atoms directly bonded to the highly electronegative fluorine atoms will be significantly shifted downfield and will appear as triplets due to C-F coupling. The carbon attached to the chlorine atom will also be downfield, while the carboxyl carbon will have the largest chemical shift.

    • Predicted ¹³C NMR Data (Reference: Benzoic Acid, 4-Chlorobenzoic Acid, 3,5-Difluorobenzoic Acid): [11][12]

      • C-1 (-C-COOH): ~128-132 ppm

      • C-2, C-6: ~115-118 ppm (doublet of doublets, due to coupling with F)

      • C-3, C-5 (-C-F): ~160-164 ppm (doublet, ¹JCF)

      • C-4 (-C-Cl): ~135-138 ppm

      • Carboxylic Carbon (-COOH): ~165-170 ppm

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[13]

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹, typical for an aromatic carboxylic acid.[13]

  • C=C Stretch (Aromatic): Medium to weak absorptions in the ~1450-1600 cm⁻¹ region.[13]

  • C-F Stretch: Strong absorptions in the ~1100-1300 cm⁻¹ region.

  • C-Cl Stretch: A medium to strong absorption in the ~700-850 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).

  • Molecular Ion (M⁺): m/z = 192 (for ³⁵Cl) and 194 (for ³⁷Cl).

  • Key Fragments: Loss of -OH (m/z = 175/177) and loss of -COOH (m/z = 147/149).

Part 2: Synthesis, Reactivity, and Applications

Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate.

Synthetic Pathway

A common and efficient route to halogenated benzoic acids involves the hydrolysis of a corresponding benzonitrile precursor. This method is advantageous as the nitrile group can be introduced or is often present in commercially available starting materials. A plausible synthesis for this compound starts from 4-chloro-3,5-difluorobenzonitrile.[14]

Synthesis_Workflow Start 4-Chloro-3,5-difluorobenzonitrile Product This compound Start->Product  Acid Hydrolysis (e.g., H₂SO₄, H₂O, heat)  

Caption: Synthetic route from benzonitrile to the target carboxylic acid.

Protocol: Acid-Catalyzed Hydrolysis of 4-Chloro-3,5-difluorobenzonitrile

This protocol describes a generalized procedure for the hydrolysis of the nitrile to the carboxylic acid.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3,5-difluorobenzonitrile.

  • Reagent Addition: Slowly add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 or 2:1 v/v mixture). The addition should be done cautiously as the initial mixing can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then pour it carefully over crushed ice. This will cause the product, which is a solid, to precipitate out of the acidic solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its two primary features: the carboxylic acid group and the substituted aromatic ring.

  • Carboxylic Acid Group: This functional group can undergo standard reactions such as:

    • Esterification: Reaction with an alcohol in the presence of an acid catalyst.

    • Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with an amine.[15]

    • Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

  • Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the carboxylic acid group.[16][17] These groups are meta-directing. Therefore, any further substitution (e.g., nitration) would be directed to the C-2 or C-6 positions, though forcing conditions would be required.

Reactivity_Logic cluster_0 Reactivity Profile cluster_1 Functional Group Reactions cluster_2 Aromatic Ring Reactions Molecule This compound Carboxyl Carboxylic Acid Group (-COOH) Molecule->Carboxyl Ring Substituted Benzene Ring Molecule->Ring Ester Esterification Carboxyl->Ester Amide Amide Formation Carboxyl->Amide EAS Electrophilic Aromatic Substitution (Deactivated) Ring->EAS

Caption: Key reactivity pathways for this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex, high-value molecules.

  • Pharmaceuticals: Halogenated, and particularly fluorinated, aromatic compounds are foundational in drug discovery.[18] This molecule serves as a key intermediate in the synthesis of novel therapeutic agents. For instance, similar structures are integral to the development of fluoroquinolone antibacterials.[19] The specific substitution pattern can be exploited to fine-tune the biological activity and pharmacokinetic properties of a drug candidate.[20]

  • Agrochemicals: It is also used in the preparation of advanced pesticides and other crop protection agents, where the halogen substituents contribute to the compound's potency and stability.[2]

Part 3: Safety and Handling

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation/damage.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[21]

    • Avoid breathing dust and avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a specialized chemical intermediate with a unique set of properties derived from its specific halogenation pattern. Its value in the synthesis of complex molecules for the pharmaceutical and agrochemical industries is significant. This guide has provided a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and reactivity, offering researchers the foundational knowledge required for its effective application in their work.

References

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Importance of Fluorine in Benzazole Compounds. (2020, October 14). National Institutes of Health (NIH).
  • This compound 1160573-19-2. (n.d.). Win-Win Chemical.
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2025, August 7). ResearchGate.
  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (n.d.). Google Patents.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2025, August 7). ResearchGate.
  • Supplementary Information. (n.d.). Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database.
  • 4-Chloro-2,5-difluorobenzoic acid - Optional[1H NMR]. (n.d.). SpectraBase.
  • Benzoic acid, 4-chloro-. (n.d.). NIST WebBook.
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  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Benzoic acid, 4-fluoro-. (n.d.). NIST WebBook.
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Sources

4-Chloro-3,5-difluorobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-3,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic carboxylic acid that serves as a critical structural motif and versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a carboxylic acid group and three halogen atoms (one chlorine, two fluorine)—imparts distinct physicochemical properties that are highly valuable in medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups significantly influences the molecule's acidity, reactivity, and intermolecular interactions. This guide provides a comprehensive technical overview of its molecular structure, validated through spectroscopic analysis, and explores its synthesis and applications, particularly in the context of drug development.

Core Molecular Structure and Physicochemical Profile

The foundational attributes of a chemical entity dictate its behavior in both biological and chemical systems. For this compound, the interplay between the aromatic ring, the carboxylic acid functional group, and the halogen substituents establishes a unique electronic and steric profile.

Key Identifiers and Properties

PropertyValueSource
CAS Number 1160573-19-2[1]
Molecular Formula C₇H₃ClF₂O₂[1]
Molecular Weight 192.55 g/mol [1]
Physical Form Solid, powder/crystals
Melting Point 154-157 °C[2]
pKa (Predicted) ~2.5-3.0N/A
LogP (Predicted) ~2.3[3]
Structural Analysis

The molecule consists of a benzene ring substituted at positions 1, 3, 4, and 5. The carboxylic acid group (-COOH) at position 1 is the principal functional group, defining the compound as a benzoic acid derivative. The chlorine atom at position 4 and the two fluorine atoms at positions 3 and 5 are key to the molecule's distinct properties.

The fluorine and chlorine atoms are strongly electron-withdrawing via the inductive effect, pulling electron density from the aromatic ring. This effect makes the carboxyl proton significantly more acidic than that of unsubstituted benzoic acid (pKa ≈ 4.2). The delocalization of the carboxylate anion's negative charge is enhanced, stabilizing the conjugate base and favoring dissociation. This heightened acidity is a critical consideration in reaction mechanisms and physiological interactions.

molecular_structure cluster_ring c1 c2 c1->c2 C_COOH C c1->C_COOH c3 c2->c3 c4 c3->c4 F1 F c3->F1 c5 c4->c5 Cl Cl c4->Cl c6 c5->c6 F2 F c5->F2 c6->c1 O_double O C_COOH->O_double O_single OH C_COOH->O_single C1_label 1 C3_label 3 C4_label 4 C5_label 5

Caption: 2D structure of this compound.

Synthesis Pathway and Mechanistic Considerations

The synthesis of polysubstituted aromatic compounds like this compound requires a strategic sequence of reactions to achieve the desired substitution pattern. While multiple routes exist for related compounds, a common approach involves electrophilic aromatic substitution and functional group manipulation starting from a simpler, commercially available precursor.

One illustrative pathway begins with 4-chloro-3,5-difluorobenzonitrile.[4] This approach highlights several key transformations common in the synthesis of halogenated benzoic acids.

synthesis_workflow start 4-Chloro-3,5-difluorobenzonitrile step1 Hydrolysis & Nitration (Conc. H₂SO₄, HNO₃) start->step1 intermediate1 4-Chloro-3,5-difluoro-2-nitrobenzoic acid step1->intermediate1 step2 Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 2-Amino-4-chloro-3,5-difluorobenzoic acid step2->intermediate2 step3 Diazotization & Chlorination (NaNO₂, HCl, CuCl) intermediate2->step3 product 2,4-Dichloro-3,5-difluorobenzoic acid step3->product

Sources

Navigating the Structural Landscape of 4-Chloro-3,5-difluorobenzoic Acid: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the spectral characteristics of 4-Chloro-3,5-difluorobenzoic acid (CAS No. 1160573-19-2), a key building block in the development of novel pharmaceutical and agrochemical agents. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural nuances of this halogenated aromatic carboxylic acid through a detailed analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. By integrating theoretical predictions with established analytical principles, this guide offers a robust framework for the unequivocal identification and characterization of this compound, ensuring the integrity and reproducibility of future research endeavors.

Introduction: The Significance of Spectroscopic Characterization

This compound is a versatile intermediate whose utility in medicinal and materials chemistry is intrinsically linked to its precise molecular architecture. The strategic placement of chloro and fluoro substituents on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity and biological activity. Consequently, unambiguous structural confirmation is a prerequisite for its application in any synthetic or biological investigation.

This guide serves as a detailed reference for the spectroscopic signature of this compound. We will delve into the theoretical underpinnings of each major spectroscopic technique and correlate them with the predicted spectral data. Furthermore, we will provide field-proven experimental protocols to enable researchers to acquire high-quality data, ensuring a self-validating system for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's symmetry. The two aromatic protons are chemically equivalent, as are the two fluorine atoms.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz
Ar-H 7.5 - 7.8Triplet (t)~2.0 (⁴JH-F)
COOH 12.0 - 13.0Broad Singlet (br s)-

Interpretation:

  • The two aromatic protons (at positions 2 and 6) are expected to appear as a triplet in the downfield region (7.5 - 7.8 ppm). This downfield shift is attributed to the deshielding effect of the electron-withdrawing carboxylic acid, chlorine, and fluorine substituents. The triplet multiplicity arises from the coupling to the two equivalent fluorine atoms at positions 3 and 5 (⁴JH-F coupling).

  • The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield position (12.0 - 13.0 ppm). This signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Experimental Protocol - ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[1]

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity (due to C-F coupling)
C =O165 - 170Singlet
C 1-COOH128 - 132Triplet
C 2, C6115 - 120Doublet
C 3, C5160 - 165Doublet of Doublets
C 4-Cl120 - 125Singlet

Interpretation:

  • The carboxylic acid carbonyl carbon will appear as a singlet in the most downfield region (165-170 ppm).

  • The carbon atom attached to the carboxylic acid group (C1) will be a triplet due to coupling with the two adjacent fluorine atoms.

  • The two equivalent aromatic carbons bearing protons (C2 and C6) are expected to be doublets due to coupling with the adjacent fluorine atom.

  • The carbons directly bonded to the fluorine atoms (C3 and C5) will exhibit the most significant downfield shift among the aromatic carbons and will appear as a doublet of doublets due to coupling with the directly attached fluorine and the other fluorine atom.

  • The carbon atom bonded to the chlorine atom (C4) will appear as a singlet.

Experimental Protocol - ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.

    • Spectral Width: 0-220 ppm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Proposed Fragment Ion Interpretation
192/194[C₇H₃ClF₂O₂]⁺Molecular ion (M⁺) peak with characteristic 3:1 isotopic pattern for chlorine.
175/177[C₇H₂ClF₂O]⁺Loss of OH radical.
147/149[C₆H₂ClF₂]⁺Loss of COOH radical.
112[C₆H₂F₂]⁺Loss of Cl radical from the m/z 147/149 fragment.

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 192, corresponding to the molecular weight of this compound. The presence of a peak at m/z 194 with approximately one-third the intensity of the m/z 192 peak is a characteristic isotopic signature of a molecule containing one chlorine atom. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH).

Experimental Protocol - Mass Spectrometry (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane). For GC-MS analysis, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylation agent) may be necessary to improve chromatographic performance.[3][4]

  • Instrument Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.

Fragmentation Pathway Diagram:

Fragmentation M [M]⁺˙ m/z 192/194 F1 [M-OH]⁺ m/z 175/177 M->F1 -OH F2 [M-COOH]⁺ m/z 147/149 M->F2 -COOH F3 [C₆H₂F₂]⁺˙ m/z 112 F2->F3 -Cl

Caption: Predicted electron ionization fragmentation pathway of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 2500O-H stretch (carboxylic acid, H-bonded)Broad, Strong
1710 - 1680C=O stretch (carboxylic acid)Strong
1600 - 1450C=C stretch (aromatic)Medium to Strong
1300 - 1200C-O stretch (carboxylic acid)Strong
1150 - 1000C-F stretchStrong
850 - 750C-Cl stretchMedium

Interpretation:

The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Strong absorptions for C-F stretching and a medium absorption for C-Cl stretching are also expected in the fingerprint region.

Experimental Protocol - Attenuated Total Reflectance (ATR) FT-IR:

  • Sample Preparation: This technique requires minimal sample preparation. A small amount of the solid this compound is placed directly onto the ATR crystal.[5][6]

  • Instrument Parameters:

    • Accessory: ATR with a diamond or zinc selenide crystal.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[7]

    • Place the sample on the crystal and apply pressure to ensure good contact.[6]

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Conclusion: A Unified Spectroscopic Portrait

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The predicted data presented in this guide, derived from established spectroscopic principles, offers a reliable reference for researchers. By following the detailed experimental protocols, scientists can confidently verify the identity and purity of their samples, thereby ensuring the robustness and validity of their research outcomes in the fields of drug discovery and materials science.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis....
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • PubMed. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis.
  • Chemaxon. (n.d.). NMR Predictor.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Cheminfo.org. (n.d.). IR spectra prediction.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.

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1H NMR spectrum of 4-Chloro-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-3,5-difluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound (CAS 1160573-19-2).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, provides a detailed experimental protocol for data acquisition, and offers an expert interpretation of the spectral features. By explaining the causality behind experimental choices and spectral patterns, this guide serves as a practical resource for the structural elucidation and verification of this and structurally related halogenated aromatic compounds.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom at position 4, and two fluorine atoms at positions 3 and 5. This specific substitution pattern results in a molecule with C₂ symmetry, which is a critical factor in simplifying its ¹H NMR spectrum.

The analysis of its ¹H NMR spectrum is fundamental for verifying its chemical identity, assessing purity, and understanding the electronic effects of the halogen and carboxyl substituents on the aromatic ring. The presence of spin-active ¹⁹F nuclei introduces characteristic spin-spin couplings that are invaluable for unambiguous structural confirmation.

Caption: Molecular structure of this compound.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum is governed by two primary parameters: chemical shift (δ) and spin-spin coupling (J-coupling). The unique electronic environment of each proton determines its chemical shift, while interactions with neighboring magnetic nuclei cause signal splitting.

Chemical Shift (δ)
  • Aromatic Protons (H2, H6): The molecule's symmetry renders the two protons at the C2 and C6 positions chemically and magnetically equivalent. Their chemical shift is significantly influenced by the surrounding substituents.

    • Deshielding Effects: The carboxylic acid (-COOH), fluorine (-F), and chlorine (-Cl) groups are all electron-withdrawing. They pull electron density away from the aromatic ring, "deshielding" the protons from the applied magnetic field.[2][3] This deshielding effect causes the proton signals to appear at a higher chemical shift (further downfield) compared to unsubstituted benzene (δ ≈ 7.34 ppm). The aromatic protons are expected to resonate in the δ 7.5-8.5 ppm range.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature.[4][5] Its chemical shift is also highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet at a very downfield position, often greater than 10 ppm, and may exchange with deuterium in solvents like D₂O or MeOD, causing the signal to disappear.

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling provides crucial information about the connectivity of atoms. In this molecule, the most significant coupling affecting the proton signals is the interaction between the aromatic protons (H2/H6) and the adjacent fluorine atoms (F3/F5).

  • ³J(H,F) Coupling: The aromatic protons are three bonds away from the fluorine atoms (H-C-C-F). This through-bond interaction, known as ³J-coupling, will split the proton signal. Since the two protons (H2, H6) are equivalent and they couple to two equivalent ¹⁹F nuclei (spin I = ½), the resulting multiplicity is predicted by the n+1 rule, where n is the number of equivalent fluorine atoms. Therefore, the signal for the aromatic protons is expected to be a triplet (n=2, 2+1=3).

  • Long-Range Coupling: While other long-range couplings (e.g., ⁴J(H,H), ⁴J(H,F) across the ring) exist, they are typically much smaller and may not be resolved, potentially leading to some broadening of the triplet peaks. Typical values for ³J(H,F) in aromatic systems range from 5 to 10 Hz.[6][7]

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum. The choice of solvent and parameters is critical for ensuring data integrity.

Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of this compound.

  • Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Justification: DMSO-d₆ is an excellent choice for substituted benzoic acids.[8] It readily dissolves the compound and its residual proton signal (δ ≈ 2.50 ppm) does not interfere with the aromatic or carboxylic acid signals. Crucially, it slows down the exchange rate of the acidic proton, allowing the -COOH signal to be observed more reliably as a distinct, albeit broad, peak.[8]

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[4][8]

  • Dissolution: Vortex the mixture until the solid is completely dissolved. If necessary, gentle warming can be applied.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency 400 MHzStandard high-field instrument providing good signal dispersion.
Solvent DMSO-d₆As justified above; minimizes signal overlap and preserves the COOH signal.
Temperature 298 K (25 °C)Standard operating temperature.
Spectral Width 16 ppm (0-16 ppm)Ensures all signals, including the downfield COOH proton, are captured.
Number of Scans (NS) 16Sufficient for good signal-to-noise ratio with the specified sample concentration.
Relaxation Delay (D1) 5 secondsAllows for full relaxation of protons, especially the slower-relaxing aromatic protons, ensuring accurate signal integration.
Acquisition Time (AQ) 4 secondsProvides adequate digital resolution to resolve the H-F coupling constants.
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate the signals to determine the relative ratio of protons.

Predicted Spectrum: Analysis and Interpretation

Based on the theoretical principles, the ¹H NMR spectrum of this compound is expected to be simple and highly informative, containing two distinct signals.

Caption: Key ³J(H,F) couplings in this compound.

Summary of Predicted Spectral Data
Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Integration
-COOH> 12.0Singlet (broad)N/A1H
Ar-H (H2, H6)7.8 - 8.2Triplet (t)³J(H,F) ≈ 7-9 Hz2H
Detailed Interpretation
  • Signal 1 (δ > 12.0 ppm): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its breadth is a result of chemical exchange and quadrupolar broadening from the oxygen atoms. Its integration value should be 1.

  • Signal 2 (δ ≈ 7.8 - 8.2 ppm): This triplet represents the two equivalent aromatic protons.

    • Chemical Shift: The downfield position is consistent with the strong deshielding from the ortho-carboxyl group and the meta-halogens.

    • Multiplicity: The triplet pattern is the definitive signature of this structure. It arises from the coupling of each proton to the two equivalent fluorine atoms at positions 3 and 5. The observation of a clean triplet confirms the symmetry of the substitution pattern.

    • Integration: The integral of this signal should be twice that of the carboxylic acid proton, confirming the presence of two chemically equivalent aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound provides an unambiguous fingerprint for its structural verification. The key diagnostic features are a downfield broad singlet for the carboxylic acid proton and a single triplet in the aromatic region for the two equivalent protons. This characteristic triplet, arising from ³J(H,F) coupling, is a powerful confirmation of the 3,5-difluoro substitution pattern. This guide provides the theoretical basis and a robust experimental framework for researchers to confidently acquire and interpret the spectrum, ensuring the integrity of their chemical synthesis and development programs.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Chemistry LibreTexts. (2022, July 20). 5.5: The Basis for Differences in Chemical Shift.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Chemistry LibreTexts. (2019, June 5). 12.04: Chemical Shift in Practice.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

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An In-Depth Technical Guide to the ¹³C NMR of 4-Chloro-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its rigid structure, featuring multiple halogen substituents, makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of target drug candidates.

Accurate structural elucidation is paramount in the development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive technical overview of the ¹³C NMR spectroscopy of this compound, designed for scientists and professionals in drug development. We will delve into the theoretical underpinnings of its unique spectral features, provide a robust experimental protocol, and present a detailed analysis of the expected spectrum.

Theoretical Framework: Predicting the Spectrum

The ¹³C NMR spectrum of this compound is defined by the interplay of chemical shifts influenced by its substituents and, most critically, by the spin-spin coupling between carbon and fluorine nuclei.

Symmetry and Expected Signals

The molecule possesses a C₂ axis of symmetry bisecting the C1-C4 bond. This symmetry renders carbons 2 and 6 equivalent, as well as the fluorine-bearing carbons 3 and 5. Consequently, a proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals , one for each unique carbon environment:

  • C1 (Carboxylic acid)

  • C4 (Chloro-substituted)

  • C3/C5 (Fluoro-substituted)

  • C2/C6 (Unsubstituted)

Influence of Substituents on Chemical Shifts (δ)

The chemical shift of each carbon is dictated by its local electronic environment.

  • Carboxylic Acid Carbon (C1): The C1 carbon of the carboxyl group is highly deshielded and is expected to resonate significantly downfield, typically in the 165-180 ppm range.[1]

  • Fluorine-Substituted Carbons (C3/C5): Fluorine is the most electronegative element, causing a strong deshielding effect on the directly attached carbon. This results in a large downfield shift for C3 and C5.

  • Chlorine-Substituted Carbon (C4): Chlorine also exerts a deshielding effect, though less pronounced than fluorine, shifting the C4 signal downfield.

  • Unsubstituted Carbons (C2/C6): These carbons are influenced by the adjacent carboxyl, fluoro, and chloro substituents, and their chemical shifts will fall within the typical aromatic region (110-140 ppm).

The Decisive Role of ¹³C-¹⁹F Spin-Spin Coupling (J-Coupling)

The most characteristic feature of this spectrum is the splitting of carbon signals due to coupling with the two ¹⁹F nuclei (spin I = ½). The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms and is a powerful tool for signal assignment.[2]

  • One-Bond Coupling (¹J_CF): A very large coupling (typically > 200 Hz) occurs between a carbon and a directly attached fluorine. This will dominate the appearance of the C3/C5 signal.

  • Two-Bond Coupling (²J_CF): A moderate coupling (typically 15-30 Hz) occurs over two bonds. The C2, C4, and C6 carbons will all experience two-bond coupling to a neighboring fluorine.

  • Three-Bond Coupling (³J_CF): This coupling is generally smaller (typically 5-15 Hz). The carboxylic acid carbon (C1) and the chloro-substituted carbon (C4) are each three bonds away from a fluorine atom.

  • Long-Range Coupling (⁴J_CF and beyond): Couplings over four or more bonds are typically small (< 5 Hz) but can sometimes be resolved.[3]

Due to the presence of two equivalent fluorine atoms, carbons will be split into triplets if they are equidistant from both fluorines (e.g., C1 and C4) or into a doublet of doublets if the couplings are dissimilar.

Experimental Protocol: A Self-Validating System

Adherence to a meticulous experimental protocol is crucial for acquiring high-quality, reproducible ¹³C NMR data.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~50-100 mg of This compound B 2. Transfer to a clean vial A->B C 3. Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) B->C D 4. Ensure complete dissolution (vortex or gentle warming if needed) C->D E 5. Filter solution through glass wool into a high-quality 5 mm NMR tube D->E F 6. Insert sample into spectrometer E->F G 7. Lock and shim the instrument F->G H 8. Set up a proton-decoupled ¹³C experiment G->H I 9. Acquire data (sufficient scans for S/N) H->I J 10. Apply Fourier Transform I->J K 11. Phase and baseline correct spectrum J->K L 12. Reference spectrum (solvent peak) K->L M 13. Assign signals based on δ and J-coupling L->M

Caption: Experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Weighing: For ¹³C NMR, a higher concentration is necessary due to the low natural abundance of the ¹³C isotope. Weigh approximately 50-100 mg of this compound.[4]

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for benzoic acids. Chloroform-d (CDCl₃) can also be used.[5]

  • Dissolution: Transfer the solid to a small vial and add 0.6-0.7 mL of the chosen deuterated solvent to achieve the optimal sample height in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved; gentle warming or vortexing can be applied.[4]

  • Filtration: To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[6]

  • Instrumentation:

    • Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz (¹H frequency) or higher.

    • Utilize a standard proton-decoupled pulse program.

    • The number of scans will depend on the sample concentration but will typically range from several hundred to a few thousand to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio. After Fourier transformation, carefully phase and baseline correct the spectrum. Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., DMSO-d₆ at 39.52 ppm).

Spectral Interpretation: Assigning the Signals

The key to assigning the spectrum lies in combining the expected chemical shifts with the observed ¹³C-¹⁹F coupling patterns.

Caption: Key C-F J-coupling relationships in the molecule.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts and coupling patterns for this compound.

Carbon AtomPredicted δ (ppm)MultiplicityCoupling Constant (J_CF)Rationale for Assignment
C1 (-COOH)165 - 170Triplet (t)³J_CF ≈ 5-10 HzDownfield shift characteristic of a carboxylic acid.[1] Appears as a triplet due to coupling to two equivalent fluorines three bonds away.
C3/C5 (-CF)160 - 165Doublet of Doublets (dd)¹J_CF ≈ 240-260 Hz²J_CF ≈ 15-25 HzVery large downfield shift and large ¹J coupling due to directly bonded fluorine.[7] Further split by smaller ²J coupling to the other fluorine.
C4 (-CCl)125 - 135Triplet (t)²J_CF ≈ 20-30 HzLocated in the aromatic region, shifted by chlorine. Appears as a triplet due to coupling to two equivalent fluorines two bonds away.[8]
C2/C6 (-CH)115 - 125Doublet of Doublets (dd) or Triplet (t)²J_CF ≈ 15-25 Hz⁴J_CF ≈ 1-5 HzMost upfield aromatic signal. Split by the adjacent fluorine (²J_CF) and potentially by the fluorine four bonds away (⁴J_CF).

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint for its structural verification. The four distinct signals, each with a characteristic chemical shift and a unique splitting pattern arising from ¹³C-¹⁹F J-coupling, provide unambiguous evidence of the compound's structure. Understanding these principles allows researchers to confidently identify this key intermediate, ensuring the integrity of their synthetic pathways in drug discovery and materials science. This guide provides the theoretical and practical framework necessary for any scientist to approach this analysis with expertise and trustworthiness.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Department of Chemistry and Biochemistry, University of Arizona. NMR Sample Requirements and Preparation.
  • Giraudeau, P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC, PubMed Central.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
  • Gutowsky, H. S., et al. (1959). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.
  • Supporting Information. 4-Chlorobenzoic acid (12).
  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
  • Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry.
  • SpectraBase. m-Fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts.
  • Schaefer, T., et al. (1985). The mechanisms of long-range 13C,19F and 19F,19F coupling constants in derivatives of biphenyl and fluorene. Differential isotope shifts. Canadian Journal of Chemistry.
  • Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica.
  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.
  • LibreTexts Chemistry. 13C NMR Chemical Shift Table.

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IR spectroscopy of 4-Chloro-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-3,5-difluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (CAS No. 1160573-19-2).[1] As a substituted aromatic carboxylic acid, its IR spectrum is characterized by distinct vibrational modes corresponding to its carboxyl, aromatic, and halogen functional groups. This document details the theoretical basis for these spectral features, provides a robust experimental protocol for data acquisition, and offers an in-depth interpretation of the resulting spectrum. Particular emphasis is placed on the influence of intermolecular hydrogen bonding and the effects of halogen substitution on key vibrational frequencies. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize IR spectroscopy for the structural elucidation and quality control of complex organic molecules.

Introduction: The Molecule and the Method

This compound is a halogenated aromatic compound belonging to the carboxylic acid family. Its structure, featuring a benzene ring substituted with a carboxyl group, two fluorine atoms, and one chlorine atom, makes it a valuable intermediate in organic synthesis. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations (e.g., stretching and bending of chemical bonds). The resulting spectrum serves as a unique molecular "fingerprint," enabling the identification of functional groups and providing insights into molecular structure and bonding.

For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence of the critical carboxylic acid function, verifying the aromatic core, and providing evidence of its specific substitution pattern.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the IR spectrum of this compound lies in understanding its constituent parts and their expected vibrational behavior.

Caption: Molecular structure of this compound.

The primary vibrational modes can be attributed to the following functional groups:

  • Carboxylic Acid (–COOH): This group gives rise to some of the most prominent peaks in the spectrum. These include the O–H stretching, C=O (carbonyl) stretching, C–O stretching, and O–H bending vibrations.

  • Aromatic Ring: The benzene ring has characteristic C–H stretching and C=C stretching vibrations. Additionally, C–H out-of-plane bending vibrations in the fingerprint region are highly diagnostic of the ring's substitution pattern.[2][3]

  • Halogen Substituents (C–F and C–Cl): The stretching vibrations of the carbon-fluorine and carbon-chlorine bonds occur at lower frequencies in the fingerprint region. The position of C-X stretching peaks decreases as the mass of the halogen increases.[4]

A crucial aspect influencing the spectrum is the formation of intermolecular hydrogen-bonded dimers, which is common for carboxylic acids in the solid state.[5] This dimerization significantly affects the position and shape of the O–H and C=O stretching bands.

G cluster_0 Molecule 1 cluster_1 Molecule 2 R1 R C1 C R1->C1 O1a O C1->O1a = O1b O C1->O1b H2 H O1a->H2 H-Bond H1 H O1b->H1 O2a O H1->O2a H-Bond R2 R C2 C R2->C2 C2->O2a = O2b O C2->O2b O2b->H2

Caption: Hydrogen-bonded dimer of a generic carboxylic acid.

Experimental Protocol: Acquiring the Spectrum

Acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound requires careful sample preparation and instrument configuration. The following protocol outlines a standard procedure using the potassium bromide (KBr) pellet method.

Safety Precautions

Before beginning, consult the Safety Data Sheet (SDS). This compound and its isomers are classified as hazardous.[6][7][8]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[7]

  • Handling: Handle the chemical in a well-ventilated area or a fume hood to avoid inhaling dust.[8]

  • Disposal: Dispose of waste according to institutional and local regulations.[9]

Methodology

G A Sample Preparation B Grind 1-2 mg of sample with ~200 mg of dry KBr A->B C Press mixture into a transparent pellet B->C D Instrument Setup E Acquire background spectrum of empty sample holder D->E F Set parameters: 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans E->F G Data Acquisition & Analysis H Place KBr pellet in sample holder G->H I Acquire sample spectrum H->I J Perform background subtraction and process the data I->J

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

  • Sample Preparation (KBr Pellet):

    • Gently grind approximately 1-2 mg of this compound with about 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and minimizes scattering effects.

  • Instrument Setup (FTIR Spectrometer):

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Perform a background scan with the empty sample holder in place. This is crucial for subtracting the spectral contributions of atmospheric water and carbon dioxide.

    • Set the acquisition parameters. Typical settings are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation and Analysis

The IR spectrum of this compound can be divided into several key regions, each providing specific structural information.

Wavenumber (cm⁻¹) Vibrational Mode Description of Expected Peak
3300–2500O–H stretch (Carboxylic Acid Dimer)Very broad and strong absorption, often with smaller C-H peaks superimposed on it.[5][10]
~3080–3030C–H stretch (Aromatic)Weak to medium, sharp peaks, may be obscured by the broad O-H band.[2][3]
1710–1680C=O stretch (Conjugated Carboxylic Acid Dimer)Very strong and sharp. Its frequency is lowered from the typical ~1760 cm⁻¹ due to both conjugation with the aromatic ring and hydrogen bonding.[11][12]
1625–1575 & 1520-1450C=C stretch (Aromatic Ring)Two to four medium to strong, sharp bands. Characteristic of the benzene ring.[3][13]
1440–1395O–H bend (in-plane)Medium intensity, may be coupled with C-H bending modes.[5]
1320–1210C–O stretch (Carboxylic Acid)Strong intensity, often coupled with in-plane O-H bending.[5][12]
~1250-1000C–F stretchStrong to very strong absorption. Aromatic C-F stretches are typically in this region.[4]
960–900O–H bend (out-of-plane)Broad, medium-intensity peak, characteristic of a carboxylic acid dimer.[12]
~800-600C–Cl stretchMedium to strong absorption. Aromatic C-Cl stretches appear in this lower frequency range.[4]
Detailed Analysis:
  • The O–H and C–H Stretching Region (3300–2500 cm⁻¹): The most dominant feature in this region is the extremely broad O–H stretching band centered around 3000 cm⁻¹.[5] This breadth is a direct consequence of the strong hydrogen bonding in the dimeric form of the acid. Superimposed on this broad envelope, one can expect to find weaker, sharper peaks corresponding to the aromatic C–H stretches just above 3000 cm⁻¹.[5]

  • The Carbonyl Region (1710–1680 cm⁻¹): A very strong, sharp absorption in this range is the definitive indicator of the carbonyl (C=O) group. For monomeric carboxylic acids, this peak appears at higher frequencies (~1760 cm⁻¹). However, for this compound in a solid state, two effects lower this frequency: conjugation with the aromatic ring and hydrogen bonding.[10] The combination of these effects typically places the peak for aromatic carboxylic acid dimers firmly between 1710 and 1680 cm⁻¹.[12]

  • The Aromatic and Bending Region (1625–1395 cm⁻¹): A series of sharp bands between 1625 and 1450 cm⁻¹ confirms the presence of the aromatic ring (C=C stretching).[13] In this region, one can also find the in-plane O–H bending vibration, though it may be difficult to distinguish from other peaks.[5]

  • The Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of structural information.

    • C–O and O–H Coupling: A strong band between 1320 and 1210 cm⁻¹ is attributed to the C–O stretching vibration, which is coupled with the in-plane O–H bend.[12]

    • Halogen Stretches: The presence of heavy atoms like fluorine and chlorine gives rise to strong absorptions at lower wavenumbers. The C–F stretches are expected to be intense and typically appear in the 1250-1000 cm⁻¹ range.[4] The C–Cl stretch will be at a lower frequency, generally in the 800-600 cm⁻¹ range, due to the greater mass of chlorine.[4]

    • Out-of-Plane Bending: A characteristic broad peak around 900 cm⁻¹ is due to the out-of-plane O–H bend of the dimerized carboxyl group.[12] Additionally, C–H out-of-plane bending vibrations from the substituted aromatic ring will appear, providing clues about the substitution pattern.

Conclusion

The infrared spectrum of this compound provides a clear and detailed confirmation of its molecular structure. The key identifying features are the exceptionally broad O–H stretch centered around 3000 cm⁻¹, the strong C=O stretch near 1700 cm⁻¹, characteristic aromatic C=C stretching bands, and strong absorptions in the fingerprint region corresponding to C–O, C–F, and C–Cl bonds. The positions and shapes of the carboxyl group absorptions are heavily influenced by the intermolecular hydrogen bonding that leads to dimer formation in the solid state. This guide provides the foundational knowledge and practical steps for researchers to confidently acquire and interpret the IR spectrum of this and similar halogenated aromatic compounds.

References

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Yukhnevich, G. V., et al. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • ResearchGate. (2025).
  • Echemi. (n.d.). 4-CHLORO-2,5-DIFLUOROBENZOIC ACID SDS.
  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles.
  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-2,5-difluorobenzoic acid.
  • Sigma-Aldrich. (2025).
  • Matrix Scientific. (n.d.). This compound.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • Thermo Fisher Scientific. (2025).
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An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Chloro-3,5-difluorobenzoic acid, a compound of interest in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of mass spectrometry for the characterization of this halogenated aromatic carboxylic acid. We will explore detailed methodologies for both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), elucidate the expected fragmentation patterns, and provide actionable protocols to ensure data integrity and reproducibility.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₃ClF₂O₂ and a molecular weight of 192.55 g/mol . Its structure, featuring a carboxylic acid group and three halogen substituents (one chlorine and two fluorine atoms), imparts distinct chemical properties that influence its behavior in mass spectrometry. Understanding these properties is crucial for selecting the appropriate analytical technique and for the accurate interpretation of the resulting mass spectra.

Chemical Structure:

The presence of the acidic proton on the carboxylic acid group makes this molecule amenable to analysis by techniques that involve deprotonation, such as negative-ion mode ESI. The aromatic ring and the carbon-halogen bonds are susceptible to fragmentation under higher energy ionization methods like electron ionization (EI) used in GC-MS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and ionizable molecules like this compound.[1][2] It typically produces intact molecular ions with minimal fragmentation, making it ideal for accurate mass determination and quantification.

Ionization Behavior and Expected Ions

In ESI-MS, this compound is expected to be readily ionized.

  • Negative Ion Mode ([M-H]⁻): Due to the acidic nature of the carboxylic acid group, negative ion mode is the preferred method for analysis. The molecule will easily lose a proton to form the deprotonated molecular ion, [M-H]⁻, at an m/z corresponding to the molecular weight minus the mass of a proton.

  • Positive Ion Mode ([M+H]⁺): While less favorable than negative mode, protonation of the carboxylic acid group can occur to form the [M+H]⁺ ion. Adduct formation with cations present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺) is also possible.[1]

Ion Type Predicted m/z Ionization Mode Notes
[M-H]⁻190.97NegativeMost abundant ion expected.
[M+H]⁺192.98PositiveLess intense than [M-H]⁻.
[M+Na]⁺214.96PositivePossible adduct ion.
[M+K]⁺230.93PositivePossible adduct ion.
Tandem Mass Spectrometry (MS/MS) Fragmentation in ESI

To gain structural information, tandem mass spectrometry (MS/MS) can be performed on the precursor ions. The fragmentation patterns are predictable based on the structure of this compound.

The fragmentation of the [M-H]⁻ ion is anticipated to proceed through the following pathways:

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), resulting in a highly stable carbanion.

  • Loss of Halogens: Subsequent fragmentation may involve the loss of chlorine or fluorine radicals, although this is generally less favorable than decarboxylation.

G M_H [M-H]⁻ m/z 190.97 Fragment1 [M-H-CO₂]⁻ m/z 146.98 M_H->Fragment1 - CO₂ Fragment2 [M-H-CO₂-Cl]⁻ m/z 111.99 Fragment1->Fragment2 - Cl

Fragmentation of the [M+H]⁺ ion would likely involve the loss of small neutral molecules:

  • Loss of Water: Protonation of the carboxylic acid can lead to the facile loss of a water molecule (H₂O).

  • Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can lose carbon monoxide (CO).

G M_H_pos [M+H]⁺ m/z 192.98 Fragment1_pos [M+H-H₂O]⁺ m/z 174.97 M_H_pos->Fragment1_pos - H₂O Fragment2_pos [M+H-H₂O-CO]⁺ m/z 146.98 Fragment1_pos->Fragment2_pos - CO

Experimental Protocol for ESI-MS Analysis

This protocol provides a starting point for the analysis of this compound by ESI-MS. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.[3]

  • Ensure the final solution is free of particulates by filtering through a 0.22 µm syringe filter.[3][4]

  • Avoid the use of non-volatile buffers and salts, such as phosphate buffers and trifluoroacetic acid (TFA), as they can cause ion suppression and contaminate the mass spectrometer.[4][5] If an acidic modifier is needed, use a volatile acid like formic acid at a low concentration (e.g., 0.1%).[3]

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.5-3.5 kV.

  • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • Desolvation Temperature: 350-450 °C.

  • Mass Range: m/z 50-500.

3. Data Acquisition and Analysis:

  • Acquire full scan data to identify the [M-H]⁻ ion.

  • Perform tandem MS (MS/MS) on the [M-H]⁻ precursor ion (m/z 190.97) to obtain fragment ions for structural confirmation. Use a collision energy of 10-30 eV as a starting point.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For non-volatile compounds like this compound, derivatization is typically required to increase their volatility and thermal stability.[7]

Derivatization

The carboxylic acid group must be derivatized prior to GC-MS analysis. A common and effective method is silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group.

G Analyte This compound Reagent BSTFA or MSTFA Analyte->Reagent + Derivative TMS-derivative Reagent->Derivative

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy ionization technique that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of the TMS-derivative of this compound is expected to follow predictable pathways.

  • Molecular Ion (M⁺): The molecular ion of the TMS-derivative will be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom.

  • Loss of a Methyl Group: A common fragmentation pathway for TMS derivatives is the loss of a methyl radical (•CH₃) from the TMS group, resulting in a stable [M-15]⁺ ion.

  • Cleavage of the Carboxylic Acid Group: Fragmentation can occur at the carboxylic acid group, leading to the loss of •OTMS or •COOTMS.

  • Fragmentation of the Aromatic Ring: The aromatic ring can also fragment, leading to the loss of chlorine and fluorine atoms or radicals.

Fragment Ion Predicted m/z (for TMS derivative) Description
[M]⁺264Molecular ion
[M-15]⁺249Loss of •CH₃
[C₇H₂ClF₂O]⁺175Loss of •OTMS
[C₆H₂ClF₂]⁺147Loss of •COOTMS
Experimental Protocol for GC-MS Analysis

1. Derivatization:

  • To a dry vial containing approximately 100 µg of the sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

3. Data Analysis:

  • Identify the peak corresponding to the TMS-derivative of this compound.

  • Analyze the mass spectrum of this peak to identify the molecular ion and the characteristic fragment ions.

  • Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both ESI-MS and GC-MS techniques. ESI-MS, particularly in the negative ion mode, is ideal for accurate mass determination and quantification of the intact molecule. GC-MS, following derivatization, provides detailed structural information through its characteristic fragmentation pattern. The choice of technique will depend on the specific analytical goals, such as quantitative analysis in a complex matrix or detailed structural elucidation. The protocols and fragmentation pathways detailed in this guide provide a robust framework for the successful mass spectrometric analysis of this important halogenated compound.

References

  • K. L. G. Ho, et al. (2003). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry. [Link]
  • PubChem. (n.d.). 2,4-Dichlorobenzoic Acid. [Link]
  • NIST. (n.d.). 2,6-Difluorobenzoic acid. In NIST Chemistry WebBook. [Link]
  • Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. [Link]
  • Organomation. (n.d.).
  • University of California, Davis. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512. [Link]
  • University of New Hampshire. (n.d.).
  • Biocompare. (2018, March 22). Sample Prep for Mass Spec. [Link]
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (n.d.). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
  • NIST. (n.d.). Benzoic acid, 4-chloro-. In NIST Chemistry WebBook. [Link]
  • Doc Brown's Chemistry. (n.d.).
  • PubMed. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link]

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Solubility of 4-Chloro-3,5-difluorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-3,5-difluorobenzoic Acid in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound, a key building block in medicinal chemistry.[1] While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for its determination. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its measurement, and discuss the expected solubility trends based on the physicochemical properties of the solute and a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the solubility of this and similar halogenated benzoic acid derivatives.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, difficulties in formulation, and challenges in achieving desired therapeutic concentrations.

This compound is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its solubility in various organic solvents is of paramount importance for:

  • Reaction Chemistry: Ensuring the compound is in the solution phase for synthetic transformations.

  • Crystallization and Purification: Selecting appropriate solvent systems for obtaining high-purity crystalline material.

  • Formulation Development: Identifying suitable solvents for creating stable and effective drug delivery systems.

  • Preclinical and Clinical Testing: Understanding its behavior in biological systems.

This guide will provide the theoretical and practical knowledge necessary to approach the solubility determination of this compound with scientific rigor.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[2] It is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[3] A more quantitative understanding can be gained by considering the following factors:

2.1. Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its molecular structure. Key features include:

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Halogen Substituents (Cl, F): The chlorine and fluorine atoms are electronegative, contributing to the molecule's overall polarity and its ability to participate in dipole-dipole interactions.

While specific experimental data for this compound is sparse, we can infer its properties from similar compounds like 4-chlorobenzoic acid and 3,5-difluorobenzoic acid.[4][5]

2.2. Solvent Properties and Their Influence

The choice of solvent is critical in determining solubility. Key solvent properties to consider include:

  • Polarity: Solvents can be broadly classified as polar (e.g., alcohols, water) and nonpolar (e.g., toluene, hexane). Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will have a significant impact on the solubility of solutes with complementary functional groups, such as the carboxylic acid moiety of our target compound.

  • Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its polarity.

2.3. Thermodynamic Models of Solubility

Several thermodynamic models can be used to predict and correlate solubility data. These models provide a more theoretical and quantitative approach to understanding solubility phenomena.

  • Regular Solution Theory: This model, based on the Hildebrand solubility parameter, can be a useful screening tool for athermal solutions (non-polar or slightly polar systems).[6][7][8]

  • UNIFAC and COSMO-RS Models: These group contribution and quantum chemistry-based models can provide more accurate predictions of solubility, especially for complex systems.[6][7][8][9]

The solubility of a solid is also a function of temperature. For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic.[10] This relationship can be described by the van't Hoff equation.[10]

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable way to determine the solubility of this compound is through experimental measurement. The following section outlines a robust and widely accepted protocol.

3.1. The Equilibrium Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining equilibrium solubility.[11] The fundamental principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound combine Combine solute and solvent in a sealed vial prep_solute->combine prep_solvent Measure precise volume of solvent prep_solvent->combine shake Agitate at constant temperature (e.g., 25°C) for 24-72 hours combine->shake check Visually confirm presence of excess solid shake->check centrifuge Centrifuge to pellet undissolved solid check->centrifuge Equilibrium reached filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute a known aliquot of the saturated solution filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Detailed Protocol:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.[11]

    • To each vial, add a precise volume of the desired organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C). Precise temperature control is essential.[2][11]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points to confirm that equilibrium has been reached.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[2]

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be used for accurate quantification.

3.2. Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventDielectric Constant (approx.)Hydrogen BondingExpected Solubility (mg/mL)
Toluene2.4NoneLow
Dichloromethane9.1NoneModerate
Ethyl Acetate6.0AcceptorModerate-High
Acetonitrile37.5AcceptorModerate-High
Ethanol24.5Donor & AcceptorHigh
Methanol32.7Donor & AcceptorHigh
Water80.1Donor & AcceptorVery Low

Note: The "Expected Solubility" values are qualitative predictions based on the principles of "like dissolves like" and data from similar compounds.[3][12] Actual experimental determination is required for quantitative values.

Discussion: Predicting and Rationalizing Solubility Trends

The solubility of this compound in a given solvent will be dictated by the interplay of its molecular features with the properties of the solvent.

Relationship between Solvent Properties and Solubility:

G cluster_solute This compound cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute Carboxylic Acid (H-bond donor/acceptor) Aromatic Ring (Nonpolar) Halogens (Polar) polarity Polarity solute->polarity interacts via dipole-dipole h_bond Hydrogen Bonding solute->h_bond interacts via H-bonding nonpolar Nonpolar Character solute->nonpolar interacts via van der Waals solubility High / Low Solubility polarity->solubility h_bond->solubility nonpolar->solubility

Caption: Intermolecular interactions driving the solubility of this compound.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be excellent solvents for this compound. Their ability to act as both hydrogen bond donors and acceptors allows for strong interactions with the carboxylic acid group.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): These solvents are also expected to be good solvents. They can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene): The solubility in nonpolar solvents is anticipated to be lower. While there will be some favorable van der Waals interactions with the aromatic ring, the energy required to break the strong solute-solute interactions (hydrogen bonding in the crystal lattice) will not be sufficiently compensated by solute-solvent interactions.

  • Water: Due to the significant hydrophobic character of the chlorinated and fluorinated benzene ring, the solubility in water is expected to be very low, despite the presence of the polar carboxylic acid group.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding with robust experimental methodologies, researchers can generate the high-quality data necessary to advance their drug development programs.

While this guide provides a predictive framework, it is imperative to perform experimental measurements to obtain accurate quantitative solubility data. Future work should focus on generating a comprehensive experimental dataset for this compound in a wide range of pharmaceutically relevant solvents and at various temperatures. This data will be invaluable for the development of predictive solubility models and for facilitating the efficient and effective use of this important chemical intermediate in the pharmaceutical industry.

References

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Navigating Acidity: A Technical Guide to the pKa of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical determinant of a compound's behavior in physiological and chemical systems, influencing everything from solubility and absorption to receptor binding.[1][2] This in-depth technical guide provides a comprehensive exploration of the acidity and pKa of halogenated benzoic acids. We will dissect the intricate interplay of electronic and steric effects conferred by halogen substituents, offering a robust theoretical framework and practical, field-proven experimental protocols for the precise determination of these values. This document is designed to serve as a valuable resource, bridging fundamental principles with practical application for scientists engaged in medicinal chemistry and materials science.

Introduction: The Significance of pKa in Molecular Design

The ionization state of a molecule, dictated by its pKa and the surrounding pH, governs its interaction with biological membranes, metabolic enzymes, and therapeutic targets. For halogenated benzoic acids, a common scaffold in medicinal chemistry, precise pKa values are indispensable for predicting pharmacokinetic and pharmacodynamic profiles. An alteration in acidity, even by a fraction of a pKa unit, can significantly impact a drug candidate's efficacy and safety. This guide will elucidate the structural and electronic factors that allow for the fine-tuning of acidity in this important class of molecules.

Theoretical Framework: Unraveling Substituent Effects

The acidity of a substituted benzoic acid is profoundly influenced by the nature and position of the substituent on the benzene ring.[3] Halogens, with their dual electronic nature, present a fascinating case study in the modulation of carboxylic acid pKa. The overall effect on the stability of the carboxylate anion, formed upon deprotonation, is a delicate balance of inductive and resonance effects.

The Inductive Effect (-I)

Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bonds.[3][4] This electron-withdrawing inductive effect (-I) stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid.[5][6] The strength of the inductive effect is distance-dependent, diminishing as the halogen moves further from the carboxylic acid group.[6][7] Consequently, the -I effect is strongest at the ortho position, weaker at the meta position, and weakest at the para position. The magnitude of the -I effect also follows the order of electronegativity: F > Cl > Br > I.

The Resonance Effect (+R)

Conversely, halogens possess lone pairs of electrons that can be delocalized into the benzene ring's pi (π) system. This electron-donating resonance effect (+R or +M) increases the electron density on the ring, particularly at the ortho and para positions.[3] An increase in electron density destabilizes the carboxylate anion, making the acid less acidic (increasing the pKa).[3][8] The +R effect is most pronounced for fluorine due to effective 2p-2p orbital overlap with the carbon of the benzene ring and decreases for heavier halogens where orbital overlap is less efficient (e.g., 3p-2p for Cl).[9]

The "Ortho Effect": A Special Case

Ortho-substituted benzoic acids consistently exhibit greater acidity than their meta and para isomers, and often even benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[8][10] This phenomenon, known as the "ortho effect," is a combination of electronic and steric factors.[11][12] The steric hindrance between the ortho substituent and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring.[12] This twisting inhibits the resonance between the carboxyl group and the phenyl ring, increasing the acidity.[12]

The interplay of these effects dictates the final pKa of a given halogenated benzoic acid.

Electronic_Effects cluster_effects Electronic Effects of Halogens on Benzoic Acid Acidity cluster_outcomes Impact on Acidity Inductive_Effect -I Effect (Electron Withdrawing) Stabilizes_Anion Stabilizes Carboxylate Anion Inductive_Effect->Stabilizes_Anion all positions (distance-dependent) Resonance_Effect +R Effect (Electron Donating) Destabilizes_Anion Destabilizes Carboxylate Anion Resonance_Effect->Destabilizes_Anion ortho & para Ortho_Effect Ortho Effect (Steric + Electronic) Increases_Acidity Increases Acidity (Lower pKa) Ortho_Effect->Increases_Acidity steric hindrance Stabilizes_Anion->Increases_Acidity Decreases_Acidity Decreases Acidity (Higher pKa) Destabilizes_Anion->Decreases_Acidity

Figure 1: Interplay of electronic and steric effects on acidity.

Quantitative Data: pKa Values of Halogenated Benzoic Acids

The following table summarizes the experimentally determined pKa values for various mono-halogenated benzoic acids at 25°C in water, providing a clear quantitative comparison.

Substituent PositionBenzoic Acid2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
pKa 4.20[13]3.27[13]3.86[13][14]4.14[13][15]
Substituent Position 2-Chlorobenzoic Acid 3-Chlorobenzoic Acid 4-Chlorobenzoic Acid
pKa 2.89[16]3.82[17][18]3.98[19]
Substituent Position 2-Bromobenzoic Acid 3-Bromobenzoic Acid 4-Bromobenzoic Acid
pKa 2.84[3]3.86[3][20]3.97[3][21]
Substituent Position 2-Iodobenzoic Acid 3-Iodobenzoic Acid 4-Iodobenzoic Acid
pKa 2.863.864.00

Note: pKa values for iodobenzoic acids are compiled from various sources and may show slight variations.

Experimental Determination of pKa

The precise determination of pKa values is crucial for validating theoretical predictions and for the accurate characterization of compounds in drug development.[22] Two widely employed and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[3][23]

Potentiometric Titration

This is a highly accurate and common method for pKa determination.[22][23][24] The principle involves titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized (the half-equivalence point).[25][26]

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[24]

  • Sample Preparation: Prepare a solution of the halogenated benzoic acid (e.g., 1 mM) in a suitable solvent.[24] For sparingly soluble compounds, co-solvents like methanol or acetonitrile can be used, but it's important to note that this will yield an apparent pKa specific to that solvent system.[2][23]

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M NaOH. Ensure it is carbonate-free.[23]

  • Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.[24]

  • Inert Atmosphere: Purge the solution with an inert gas like nitrogen to displace dissolved CO2, which can interfere with the titration.[24]

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[24]

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (inflection point). The pKa is the pH at half the volume of the equivalence point.[25][26]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter (Standard Buffers) B Prepare Analyte Solution (e.g., 1 mM Benzoic Acid) A->B C Prepare Standardized Titrant (e.g., 0.1 M NaOH) B->C D Purge Analyte with N2 C->D E Titrate with Base (Incremental Additions) D->E F Record pH and Volume after Stabilization E->F G Plot pH vs. Volume F->G Generate Titration Curve H Determine Equivalence Point (Inflection Point) G->H I Calculate pKa (pH at 1/2 Equivalence Volume) H->I Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Identify λmax Difference (Acidic vs. Basic Spectra) B Prepare Series of Known pH Buffers A->B C Prepare Analyte in Each Buffer (Constant Concentration) B->C D Measure Absorbance at λmax for Each Solution C->D E Plot Absorbance vs. pH D->E Generate Absorbance Data F Determine pKa from Sigmoidal Curve Inflection Point E->F

Figure 3: Workflow for pKa determination by spectrophotometry.

The Hammett Equation: A Linear Free-Energy Relationship

The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. [27]It is a powerful tool for understanding the electronic effects of substituents. The equation is given by:

log(K/K₀) = σρ

or

pK₀ - pK = σρ

Where:

  • K is the equilibrium constant for the substituted compound.

  • K₀ is the equilibrium constant for the unsubstituted compound (benzoic acid).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. It is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction and is a measure of the reaction's sensitivity to substituent effects. [25][26]For the ionization of benzoic acids in water at 25°C, ρ is defined as 1. [25][26] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. [25][26]The Hammett equation allows for the prediction of pKa values and provides insight into the electronic nature of substituents. [27][28]

Conclusion

The acidity of halogenated benzoic acids is a finely tunable property governed by a complex interplay of inductive, resonance, and steric effects. A thorough understanding of these principles, coupled with robust experimental determination of pKa values, is essential for the rational design of molecules with desired physicochemical properties in drug development and materials science. The methodologies and data presented in this guide offer a comprehensive framework for researchers to confidently navigate the chemical space of these important compounds. The ortho effect, in particular, highlights the necessity of considering three-dimensional structure in addition to simple electronic arguments. The Hammett equation further provides a quantitative lens through which to view and predict the impact of substituents on molecular acidity.

References

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Reactivity of the carboxyl group in 4-Chloro-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Carboxyl Group Reactivity of 4-Chloro-3,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the carboxyl group in this compound, a key building block in medicinal chemistry and materials science. The document elucidates the fundamental electronic principles governing this reactivity, detailing how the strategic placement of halogen substituents significantly enhances the electrophilicity of the carboxyl moiety. We present field-proven, step-by-step protocols for critical transformations including esterification, amidation, acyl chloride formation, and reduction. Each protocol is accompanied by mechanistic insights and causality-driven explanations for experimental choices, ensuring both reproducibility and a deeper understanding for the practicing scientist. The guide is structured to serve as a practical reference for professionals engaged in the synthesis and modification of complex aromatic compounds.

The Molecular Profile of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its utility as a synthetic intermediate stems from the unique electronic properties conferred by its halogen substituents, which modulate the reactivity of the carboxyl functional group. Understanding this molecule's behavior is paramount for its effective incorporation into target structures, particularly in the synthesis of novel pharmaceutical agents and functional materials.[1][2]

PropertyValue
Chemical Formula C₇H₃ClF₂O₂
Molecular Weight 192.55 g/mol
CAS Number 1160573-19-2
Appearance Off-white to white solid
Melting Point 154-157 °C

Electronic Landscape and its Influence on Carboxyl Reactivity

The reactivity of a carboxylic acid in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon.[3] In this compound, the attached phenyl ring is heavily influenced by the three halogen substituents.

Both fluorine and chlorine are highly electronegative atoms. They exert a powerful electron-withdrawing inductive effect (-I) , pulling electron density away from the aromatic ring and, consequently, from the attached carboxyl group.[4][5] This effect significantly depletes electron density at the carbonyl carbon, increasing its partial positive charge (δ+) and making it a more potent electrophile, thus activating it toward nucleophilic attack.[6]

While halogens also possess lone pairs that can exert a weak electron-donating mesomeric effect (+M), the inductive effect is dominant for halogens. The net result is a substantial increase in the acidity of the carboxylic acid (a lower pKa compared to benzoic acid) and a marked enhancement in its reactivity towards nucleophiles.[6][7] The stabilization of the resulting carboxylate anion by these electron-withdrawing groups is a key thermodynamic driver for its increased acidity.[4][5]

Caption: Inductive electron withdrawal by halogen substituents enhances the electrophilicity of the carbonyl carbon.

Key Transformations of the Carboxyl Group

The enhanced reactivity of this compound allows for a range of useful transformations. The following protocols are foundational for its derivatization.

Esterification (Fischer-Speier Method)

Esterification is a fundamental reaction for modifying carboxylic acids, often used to create prodrugs or alter solubility. The Fischer-Speier esterification utilizes an alcohol in the presence of a strong acid catalyst.[8][9] The acid protonates the carbonyl oxygen, further increasing the carbon's electrophilicity and enabling attack by the weakly nucleophilic alcohol.[9][10]

Protocol: Synthesis of Methyl 4-Chloro-3,5-difluorobenzoate

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous methanol (20-30 equiv), which serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equiv) dropwise to the stirring solution.

    • Scientist's Note: The strong acid is a catalyst and is essential to protonate the carbonyl, activating it for attack by the alcohol.[9]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Amidation (Peptide Coupling Method)

Amide bond formation is one of the most critical reactions in drug development. Direct reaction with an amine is generally inefficient as it leads to an acid-base reaction forming a stable and unreactive ammonium carboxylate salt. Therefore, activating agents are required. A robust and widely used method involves carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve yields.[11]

Protocol: Synthesis of N-Benzyl-4-chloro-3,5-difluorobenzamide

  • Reagent Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Amine and Additive Addition: Add benzylamine (1.1 equiv) followed by HOBt (1.2 equiv).[11]

    • Scientist's Note: HOBt reacts with the activated acid to form an active ester intermediate, which is less prone to racemization and side reactions than the initial O-acylisourea intermediate formed by EDC.[11]

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add EDC hydrochloride (EDC·HCl) (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor for the consumption of the starting acid by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess amine and EDC byproduct), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product by recrystallization or silica gel column chromatography.

Conversion to Acyl Chloride

For reactions requiring a highly activated carboxylic acid derivative, conversion to an acyl chloride is the method of choice. Acyl chlorides are significantly more reactive than the parent acid and will react readily with a wide range of nucleophiles. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8]

Protocol: Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride

  • Reagent Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet bubbler (to trap HCl and SO₂ byproducts). Add this compound (1.0 equiv).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) (3.0-5.0 equiv). A few drops of anhydrous DMF can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux (approx. 79°C) for 2-3 hours. The reaction is typically complete when gas evolution ceases.

    • Causality Note: The reaction proceeds via an acyl chlorosulfite intermediate, which provides a much better leaving group (-SO₂Cl) than the hydroxyl group.[8]

  • Workup: Cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.

Reduction to Primary Alcohol

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation.

Protocol: Synthesis of (4-Chloro-3,5-difluorophenyl)methanol

  • Reagent Setup: Under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel, magnetic stirrer, and condenser. Cool the suspension to 0°C.

    • Safety First: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Acid Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

  • Workup (Fieser method):

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by the sequential, slow, and careful dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude alcohol can be purified by silica gel chromatography.

Summary and Field Application Insights

The reactivity of the carboxyl group in this compound is significantly enhanced by the strong inductive effects of its three halogen substituents. This inherent activation makes it a versatile substrate for a variety of essential organic transformations. For professionals in drug development, mastering these reactions is key to:

  • Synthesizing Amide Libraries: Rapidly creating diverse sets of compounds for structure-activity relationship (SAR) studies.

  • Developing Ester Prodrugs: Improving the pharmacokinetic profile of a parent drug by masking the polar carboxylic acid.

  • Accessing Further Derivatives: Using the highly reactive acyl chloride or the reduced alcohol as entry points for more complex synthetic routes.

The protocols detailed herein provide a validated framework for leveraging the unique properties of this valuable chemical building block.

workflow cluster_reactions Carboxyl Group Transformations start This compound ester Ester (e.g., Methyl Ester) start->ester CH3OH, H+ cat. (Fischer Esterification) amide Amide (e.g., N-Benzylamide) start->amide Amine, EDC, HOBt (Amide Coupling) acyl_chloride Acyl Chloride start->acyl_chloride SOCl2 (Chlorination) alcohol Primary Alcohol start->alcohol 1. LiAlH4 2. H2O Quench (Reduction) acyl_chloride->ester Alcohol acyl_chloride->amide Amine (High Yield)

Caption: Synthetic workflow for derivatizing this compound.

Safety Precautions

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14] Reactions involving thionyl chloride and lithium aluminum hydride must be conducted in a well-ventilated fume hood and under anhydrous conditions to avoid hazardous reactions.[14] Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

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Whitepaper: A Tale of Two Halogens: Deconstructing the Electronic Effects of Fluorine and Chlorine on the Benzoic Acid Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The substitution of hydrogen with a halogen atom on an aromatic ring is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine and chlorine, while neighbors in the periodic table, exert remarkably distinct electronic effects that are often counterintuitive. This guide provides a deep dive into the underlying principles governing these differences, focusing on their impact on the acidity of the benzoic acid scaffold—a crucial parameter in drug design. We will dissect the delicate interplay between inductive and resonance effects, quantify these interactions using Hammett parameters, explore the anomalous ortho effect, and provide a validated experimental protocol for empirical measurement.

The Duality of Halogen Electronics: A Clash of Inductive and Resonance Effects

At the heart of understanding the influence of halogens on an aromatic system lies the recognition of two opposing electronic forces: the inductive effect (-I) and the mesomeric or resonance effect (+M).[3][4]

  • Inductive Effect (-I): This is the through-sigma-bond withdrawal of electron density, driven by the high electronegativity of the halogen atom.[5] As fluorine is the most electronegative element, it exerts a more powerful inductive pull than chlorine. This effect is distance-dependent, weakening as the number of bonds between the substituent and the reaction center increases.

  • Resonance Effect (+M): This is the through-pi-bond donation of electron density from the halogen's lone pairs into the benzene ring.[6] This donation creates partial negative charges at the ortho and para positions. The efficiency of this effect is dictated by the overlap between the p-orbitals of the halogen and the carbon of the ring.

The critical distinction between fluorine and chlorine emerges from the relative strengths of these two effects. For all halogens, the electron-withdrawing inductive effect (-I) dominates over the electron-donating resonance effect (+M), making them net deactivating groups in electrophilic aromatic substitution.[5][7] However, the degree to which the +M effect counteracts the -I effect is substantially different for fluorine and chlorine.

  • Fluorine: The 2p orbital of fluorine is of comparable size and energy to the 2p orbital of carbon. This allows for highly effective orbital overlap, resulting in a relatively strong +M effect.[8][9]

  • Chlorine: The 3p orbital of chlorine is larger and more diffuse. Its overlap with carbon's 2p orbital is less effective, leading to a significantly weaker +M effect compared to fluorine.[8][10]

This fundamental difference is the key to deciphering their impact on the acidity of benzoic acid. An increase in electron-withdrawing character at the ring stabilizes the negative charge of the conjugate base (the carboxylate anion), leading to a stronger acid (lower pKa).

Positional Isomerism and Acidity: A Quantitative Comparison

The net electronic effect of a halogen substituent is exquisitely sensitive to its position on the benzoic acid ring. The acidity (pKa) of the substituted acid serves as a precise probe of these effects.

CompoundpKa ValueChange relative to Benzoic AcidDominant Electronic Rationale
Benzoic Acid4.20[11]-Reference
para-Substituted
4-Fluorobenzoic Acid4.14[10][12]Stronger AcidFluorine's strong +M effect partially offsets its very strong -I effect, leading to a small net electron withdrawal.
4-Chlorobenzoic Acid3.98 - 4.03[10][13]Stronger AcidChlorine's weaker +M effect fails to counteract its strong -I effect as effectively, resulting in a greater net electron withdrawal than fluorine.
meta-Substituted
3-Fluorobenzoic Acid3.86[14]Stronger AcidThe +M effect is inoperative at the meta position. The acidity is dominated by the powerful -I effect of fluorine.
3-Chlorobenzoic Acid3.81 - 3.82[15][16]Stronger AcidThe acidity is driven by the -I effect of chlorine, which is weaker than that of fluorine.
ortho-Substituted
2-Fluorobenzoic Acid3.27[11]Much Stronger AcidA combination of a strong -I effect and the "Ortho Effect" significantly increases acidity.
2-Chlorobenzoic Acid2.89[17]Much Stronger AcidThe "Ortho Effect" and the strong net electron-withdrawing character of chlorine lead to a substantial increase in acidity.
Analysis of Positional Effects:
  • Para Position: The counterintuitive result that 4-chlorobenzoic acid is a stronger acid than 4-fluorobenzoic acid is a classic illustration of the principles discussed.[8][9] While fluorine has a stronger -I effect, its much stronger +M effect donates more electron density back to the ring, which is destabilizing to the carboxylate anion.[10] Chlorine's weaker +M effect means its net electron-withdrawing character is greater, leading to better stabilization of the conjugate base and thus higher acidity.[9][10]

  • Meta Position: At the meta position, the resonance effect has no influence. Acidity is therefore a direct reflection of the inductive effect. As expected, 3-fluorobenzoic acid is a slightly stronger acid than 3-chlorobenzoic acid because fluorine is more electronegative.[18]

  • Ortho Position: Substituents at the ortho position invariably increase the acidity of benzoic acid, an observation known as the "ortho effect" .[19] This is primarily a steric phenomenon. The bulk of the ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[19] This loss of planarity inhibits resonance between the -COOH group and the ring, which in benzoic acid itself is a destabilizing factor for the carboxylate anion. By removing this destabilizing resonance, the intrinsic acidity of the carboxylic group is enhanced.[19]

Visualizing the Electronic Tug-of-War

The following diagrams illustrate the interplay of inductive and resonance effects for the para-substituted isomers.

G cluster_F 4-Fluorobenzoic Acid F_Ring Benzoic Acid Ring F_Net Slight Net Withdrawal F_Ring->F_Net F_I Strong Inductive Withdrawal (-I) F_I->F_Ring Electronegativity F_M Strong Resonance Donation (+M) F_M->F_Ring 2p-2p Overlap

Caption: Opposing electronic effects in 4-fluorobenzoic acid.

G cluster_Cl 4-Chlorobenzoic Acid Cl_Ring Benzoic Acid Ring Cl_Net Moderate Net Withdrawal Cl_Ring->Cl_Net Cl_I Inductive Withdrawal (-I) Cl_I->Cl_Ring Electronegativity Cl_M Weak Resonance Donation (+M) Cl_M->Cl_Ring Poor 3p-2p Overlap

Caption: Weaker resonance donation in 4-chlorobenzoic acid.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on reaction rates and equilibria.[20] It establishes a linear free-energy relationship defined as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted (hydrogen) reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It is a measure of the electronic effect of that substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[21]

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction and is a measure of its sensitivity to substituent effects.[20] For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

The Hammett σ constants for fluorine and chlorine empirically validate our mechanistic discussion.

Substituentσ_metaσ_para
-F +0.34+0.06
-Cl +0.37+0.23

(Source: Data compiled from various physical organic chemistry resources)

Interpretation:

  • σ_para: The σ_para value for chlorine (+0.23) is significantly more positive than that for fluorine (+0.06). This quantitatively confirms that at the para position, chlorine is a more effective net electron-withdrawing group, consistent with its higher acidity.

  • σ_meta: The σ_meta values are very similar, with chlorine's being slightly more positive. This reflects the dominance of the inductive effect at this position, where both are strongly electron-withdrawing.

Experimental Protocol: Potentiometric Determination of pKa

Validating these electronic effects requires precise experimental measurement. Potentiometric titration is a robust and widely used method for determining the pKa of acidic compounds.[22]

Objective: To determine the pKa of a substituted benzoic acid in an aqueous or mixed-solvent system.

Materials & Apparatus:

  • High-precision pH meter with a combination glass electrode

  • Calibrated automatic burette or Class A manual burette

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

  • Analyte: Substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • Titrant: Standardized ~0.1 M NaOH solution (carbonate-free)

  • Solvent: Deionized water or a mixed-solvent system (e.g., ethanol/water) if solubility is low[22]

  • pH buffer solutions for calibration (e.g., pH 4.01, 7.00, 10.01)

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a known volume of the chosen solvent in the beaker to create a solution of known concentration (e.g., ~0.01 M).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Reading: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Equivalence Point: As the pH begins to change rapidly, reduce the increment size to capture the equivalence point accurately. Continue titrating until the pH has plateaued in the basic region.

Data Analysis:

  • Half-Equivalence Point: The pKa is equal to the pH at the half-equivalence point. Determine the volume of NaOH required to reach the equivalence point (V_eq), which is the point of maximum slope on the titration curve (pH vs. Volume). The pKa is the pH value recorded when the volume of added titrant is V_eq / 2.

  • Derivative Plot: For higher accuracy, plot the first derivative (ΔpH/ΔV) against the average volume. The peak of this plot corresponds to the equivalence point. A second derivative plot (Δ²pH/ΔV²) will cross the x-axis at the equivalence point.

  • Gran Plot: This is a linearization method that can accurately determine the equivalence point and is less affected by errors near the endpoint.

Experimental Workflow Diagram

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical framework for the safe handling, storage, and emergency management of 4-Chloro-3,5-difluorobenzoic acid (CAS No. 1160573-19-2). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond procedural lists to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice grounded in authoritative E-E-A-T principles (Expertise, Experience, Authoritativeness, Trustworthiness).

Section 1: Chemical Identification and Physical Properties

Understanding a compound's fundamental properties is the cornerstone of a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols.

Table 1-1: Chemical Identity and Key Properties of this compound

IdentifierValueSource(s)
Chemical Name This compound[1][2]
CAS Number 1160573-19-2[1][2]
Molecular Formula C₇H₃ClF₂O₂[1][2]
Molecular Weight 192.55 g/mol [2]
Appearance Crystalline powder[3]
Purity Typically ≥97%
Storage Conditions Store at room temperature in a dry, desiccated environment. Keep container tightly sealed.[2]

Section 2: Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is critical for risk mitigation. While a complete, verified GHS classification for this compound is not widely published, it is designated as an "Irritant" by chemical suppliers[1].

The causality behind this classification stems from its structure as a halogenated aromatic carboxylic acid. Such compounds can readily interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. For a comprehensive risk assessment, it is prudent to consider the detailed classifications of closely related isomers, as they often exhibit similar toxicological profiles.

Table 2-1: Presumptive GHS Classification Based on Related Isomers

Hazard ClassHazard StatementGHS CodeSignal WordSource(s) for Isomers
Acute Toxicity, OralHarmful if swallowedH302Warning[4][5]
Acute Toxicity, DermalHarmful in contact with skinH312Warning[4][5]
Skin Corrosion/IrritationCauses skin irritationH315Warning[4][5]
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning[4][5]
Acute Toxicity, InhalationHarmful if inhaledH332Warning[4][5]
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning[4][5]

Disclaimer: This table is based on data for isomers such as 4-Chloro-2,5-difluorobenzoic acid. These classifications should be treated as presumptive and used for initial risk assessment and control planning until a specific, verified Safety Data Sheet (SDS) for CAS 1160573-19-2 becomes available.

Section 3: Risk Mitigation and the Hierarchy of Controls

Effective safety management relies on a systematic approach to minimizing exposure. The hierarchy of controls prioritizes the most effective and reliable methods for risk reduction. The primary directive is to engineer out the hazard wherever possible, rather than relying solely on personal protective equipment (PPE).

cluster_Controls Hierarchy of Controls for Chemical Safety cluster_Application Application for this compound Elimination Elimination (Most Effective) Substitution Substitution Elim_App Is the compound essential? Elimination->Elim_App Application Engineering Engineering Controls Sub_App Use a less hazardous alternative? Substitution->Sub_App Application Administrative Administrative Controls Eng_App Handle in a certified chemical fume hood. Use closed systems for transfers. Engineering->Eng_App Application PPE Personal Protective Equipment (PPE) (Least Effective) Admin_App Develop Standard Operating Procedures (SOPs). Provide mandatory training. Restrict access to authorized personnel. Administrative->Admin_App Application PPE_App Wear safety goggles, lab coat, and appropriate chemical-resistant gloves. PPE->PPE_App Application

Caption: Hierarchy of Controls applied to this compound.

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to validated protocols is non-negotiable. The following procedures are designed to minimize exposure during routine laboratory operations.

Handling Protocol

The primary risk during handling is the generation and inhalation of airborne dust particles and direct contact with skin or eyes.

  • Preparation: Before handling, ensure the designated work area, typically a certified chemical fume hood, is clean and uncluttered. Verify that the fume hood's certification is current and the sash is at the appropriate working height.

  • Pre-Use Inspection: Visually inspect the container for any damage or loose seals before opening.

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 5.

  • Dispensing:

    • Perform all weighing and transfers within the fume hood.

    • Use spatulas and weigh boats to handle the solid. Avoid pouring directly from the stock bottle to prevent generating dust.

    • If transferring to a reaction vessel, use a powder funnel.

    • Close the container tightly immediately after dispensing the required amount.[6]

  • Post-Handling:

    • Clean all tools and the work surface thoroughly.

    • Wipe down the exterior of the stock container before returning it to storage.

    • Remove PPE in the correct sequence to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

Storage Protocol

Proper storage is essential for maintaining chemical integrity and preventing accidental release.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] The storage area should be a designated chemical cabinet.

  • Container: Keep the compound in its original, tightly sealed container.[9][10] The specified storage conditions are "Sealed in dry, room temperature" and "Desiccated".[2] This indicates a sensitivity to moisture, making a desiccator cabinet an ideal storage solution.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and relevant hazard warnings.

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense. Its selection must be based on the specific hazards of the compound. For a solid irritant like this compound, the following are mandatory:

  • Eye and Face Protection: Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[4][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before each use. Use proper technique to remove gloves to avoid skin contact.[12]

    • Lab Coat: A long-sleeved, buttoned lab coat is required to protect street clothes and skin.

  • Respiratory Protection:

    • Under normal conditions of use within a certified fume hood, respiratory protection is not typically required.

    • If work must be performed outside of a fume hood where dust generation is possible, a NIOSH-approved N95 (or better) particulate respirator is mandatory. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

Section 6: Emergency Response Protocols

A pre-planned and practiced emergency response is crucial to mitigating the consequences of an accidental exposure or release.

Start Chemical Incident Occurs (Spill or Exposure) Assess Assess Situation Is there immediate danger? (Fire, Injury) Start->Assess Yes Yes Assess->Yes  Immediate Danger No No Assess->No  No Immediate Danger Evacuate Evacuate Area Activate Alarm Call Emergency Services Yes->Evacuate Alert Alert Personnel in Area Isolate the Spill No->Alert Report Report Incident to Supervisor and EHS Evacuate->Report GetSDS Consult the SDS and Emergency Plan Alert->GetSDS DonPPE Don Appropriate PPE for Cleanup GetSDS->DonPPE Cleanup Follow Spill Cleanup Protocol DonPPE->Cleanup Decon Decontaminate Area and Equipment Cleanup->Decon Waste Package and Label Hazardous Waste Decon->Waste Waste->Report

Caption: General workflow for responding to a chemical incident.

First Aid Measures (Based on Isomer Data)

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[9][13]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or absent, trained personnel should provide artificial respiration. Seek immediate medical attention.[7][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][14]

Solid Spill Cleanup Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the area.[15]

  • Control Vapors (if applicable): While this is a solid, some organic compounds can sublimate. Ensure ventilation is adequate, but avoid high airflow that could disperse the powder.

  • Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical safety goggles. If there is a significant amount of dust, respiratory protection is required.

  • Containment: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[16]

  • Cleanup:

    • Carefully sweep up the absorbed material using a plastic dustpan and brush. Avoid creating dust.[17] Do not use a standard vacuum cleaner.

    • Place the collected material into a heavy-duty plastic bag or a sealable, labeled container.[17]

  • Decontamination:

    • Wipe the spill area with a damp paper towel or sponge. Use a mild soap and water solution.[18]

    • Place all cleaning materials (paper towels, contaminated gloves) into the hazardous waste container.

  • Waste Disposal: Seal and label the container as "Spill Debris containing this compound." Manage as hazardous waste according to institutional and local regulations.[15]

Firefighting Measures

While not considered highly flammable, containers may burn in a fire, releasing hazardous decomposition products.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][12]

  • Specific Hazards: Thermal decomposition can produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride (HCl), and hydrogen fluoride (HF).[7]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent inhalation of toxic fumes.[12][14]

Section 7: Disposal Considerations

All waste containing this compound, including unused product and spill cleanup debris, must be treated as hazardous waste.

  • Procedure: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Regulations: Do not dispose of down the drain or in general waste.[14] Disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[4][9]

Section 8: References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). Chemical Spills. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of Halogenated Benzoic Acids: A Profile of 4-Chloro-2,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following technical guide has been developed to provide comprehensive safety and handling information for researchers, scientists, and drug development professionals. A thorough search for a detailed Material Safety Data Sheet (MSDS) for 4-Chloro-3,5-difluorobenzoic acid (CAS No. 1160573-19-2) did not yield sufficient data to construct a complete safety profile. Therefore, this guide utilizes data from the well-documented structural isomer, 4-Chloro-2,5-difluorobenzoic acid (CAS No. 132794-07-1) , as a surrogate. While these compounds share functional groups, their toxicological and physical properties may differ. This document should be used as a guideline for risk assessment and procedural planning only . It is imperative to obtain and adhere to the specific MSDS provided by your chemical supplier before any handling or use of this compound.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of laboratory safety. Halogenation patterns on the benzene ring can significantly influence a molecule's reactivity, solubility, and biological activity. While both the target compound and the surrogate are isomers, their distinct substitution patterns warrant careful differentiation.

PropertyThis compound (Target) 4-Chloro-2,5-difluorobenzoic acid (Surrogate) Source
CAS Number 1160573-19-2132794-07-1
Molecular Formula C₇H₃ClF₂O₂C₇H₃ClF₂O₂
Molecular Weight 192.55 g/mol 192.55 g/mol
Appearance Not specifiedOff-white powder/solid[1]
Melting Point Not specified154-157 °C[2]
Solubility Not specifiedLimited water solubility reported[3]
Storage Temperature Room temperature, sealed in dry conditionsRoom temperature, sealed in dry conditions[4]

Note: The absence of verified physical data for the target compound underscores the importance of consulting the supplier-specific MSDS.

Section 2: Hazard Identification and GHS Classification

Based on available data for the surrogate, 4-Chloro-2,5-difluorobenzoic acid is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5] The primary hazards are associated with acute toxicity and irritation.

GHS Classification Summary (Surrogate Data) [2][6]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2/2A) , H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.

These classifications necessitate the use of the "Exclamation Mark" pictogram and the signal word "Warning".[2][6]

GHS_Hazards cluster_GHS GHS Hazard Profile (Surrogate Data) Compound {4-Chloro-2,5-difluorobenzoic acid | Signal Word: Warning | Pictogram: GHS07 (Exclamation Mark)} H302 H302 Harmful if swallowed Compound->H302 H312 H312 Harmful in contact with skin Compound->H312 H332 H332 Harmful if inhaled Compound->H332 H315 H315 Causes skin irritation Compound->H315 H319 H319 Causes serious eye irritation Compound->H319 H335 H335 May cause respiratory irritation Compound->H335

Caption: GHS Hazard Statements for the surrogate compound.

Expert Insight: The observed hazards are consistent with the compound's structure. The carboxylic acid functional group contributes to its irritant properties, particularly to mucous membranes and skin. The presence of halogens can enhance lipophilicity, potentially facilitating absorption through the skin and contributing to systemic toxicity.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls dictates that engineering and administrative controls should be the primary defense, with PPE serving as the final barrier.

Engineering Controls:

  • Primary Containment: All handling of the solid compound, especially weighing and transfers that can generate dust, must be performed within a certified chemical fume hood or a powder containment hood.[7]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of airborne particulates.[8]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE): The selection of appropriate PPE is paramount to preventing chemical exposure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Chemical safety goggles or face shield[9]Nitrile or neoprene gloves[9]Lab coatN95 (or equivalent) dust mask if dust is generated
Solution Preparation Chemical safety gogglesNitrile or neoprene glovesLab coatNot required if in a fume hood
General Handling Safety glasses with side shieldsNitrile glovesLab coatNot required
Protocol: Donning and Using PPE
  • Inspection: Before use, visually inspect all PPE for defects (cracks, holes, etc.).

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Don a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if needed): If weighing the solid, don an N95 respirator. Ensure a proper seal around the nose and mouth.

  • Eye Protection: Put on chemical safety goggles. Adjust for a snug fit.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[10]

  • Post-Handling: To remove PPE, first remove gloves using a technique that avoids skin contact with the exterior of the glove. Remove the lab coat, followed by eye protection and respirator (if used). Wash hands thoroughly.[7]

PPE_Workflow Start Handling Required? Check_Dust Will dust be generated? (e.g., weighing solid) Start->Check_Dust PPE_Base Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Check_Dust->PPE_Base No PPE_Full Full PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - N95 Respirator Check_Dust->PPE_Full Yes Work_Location Perform work in Chemical Fume Hood PPE_Base->Work_Location PPE_Full->Work_Location

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain compound integrity and ensure personnel safety.

Protocol: Handling Solid this compound
  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the chemical fume hood before retrieving the compound.

  • Compound Retrieval: Retrieve the container from its storage location. Check the label to confirm the identity.

  • Transfer: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or vigorous scraping.

  • Closure: Tightly close the main container immediately after dispensing.[8]

  • Cleanup: Clean the spatula and any minor residue from the work surface within the hood using a solvent-moistened wipe. Dispose of wipes in a designated hazardous waste container.

  • Transport: If moving a prepared solution, ensure the container is sealed and use a secondary containment carrier.

Storage Requirements:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][11]

  • Keep away from incompatible materials.

Incompatible Materials:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[10]

  • Strong Acids and Bases: May cause decomposition or hazardous reactions.[1]

  • Strong Reducing Agents: Potential for hazardous reactions.[1]

Section 5: Emergency Procedures and First Aid

A clear, pre-defined emergency plan is crucial for mitigating the consequences of an accidental exposure.

Emergency_Response Exposure Accidental Exposure Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for 15 mins. 3. Seek medical attention. Skin->Action_Skin Action_Eye 1. Immediately flush eyes with water for 15 mins. 2. Remove contact lenses if easy to do. 3. Seek immediate medical attention. Eye->Action_Eye Action_Ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: First aid response workflow for different exposure routes.

First Aid Measures (Based on Surrogate Data)
  • Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[10][12]

  • Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).[13]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][13]

Section 6: Accidental Release and Disposal

Prompt and correct response to a spill is vital to prevent wider contamination and exposure.

Protocol: Small Solid Spill Cleanup
  • Evacuate and Secure: Alert others in the area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including an N95 respirator, safety goggles, lab coat, and chemical-resistant gloves.

  • Contain and Collect: Gently sweep or scoop the spilled solid material into a labeled, sealable container for hazardous waste. Avoid creating dust.[4][11]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the same hazardous waste container.

  • Dispose: Dispose of the waste container according to institutional and local environmental regulations.[6]

Section 7: Toxicological and Ecological Information

The toxicological profile is derived from the GHS classifications of the surrogate compound. Specific quantitative data like LD50 values are not consistently available in the reviewed literature, indicating a need for a high degree of caution.[9]

Toxicological Summary (Surrogate Data):

  • Acute Effects: Harmful upon ingestion, skin contact, or inhalation. Causes irritation to the skin, eyes, and respiratory system.[6]

  • Chronic Effects: No information available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[3]

Ecological Information:

  • There is no available data on the ecological impact of this compound.[14] It should not be allowed to enter drains or the environment.[4][8] Proper disposal as chemical waste is mandatory.

References

  • 4-Chloro-2,5-difluorobenzoic acid Safety Data Sheet. Fisher Scientific (UK). [Link]
  • GHS Classific

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chloro-3,5-difluorobenzoic acid, a key building block in medicinal chemistry and materials science. The primary synthetic strategy detailed herein is the regioselective electrophilic chlorination of 3,5-difluorobenzoic acid. This guide offers in-depth theoretical justification for the chosen methodology, detailed step-by-step protocols for synthesis and purification, and thorough characterization data. The content is designed to be a practical resource for researchers, enabling the reliable and efficient preparation of this valuable compound.

Introduction: The Significance of this compound

Halogenated benzoic acids are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound (CAS No: 1160573-19-2) imparts unique electronic and lipophilic properties to molecules that incorporate this moiety.[1][2] The presence of the two fluorine atoms at the 3 and 5 positions can enhance metabolic stability and binding affinity to biological targets, while the chlorine atom at the 4-position provides an additional vector for synthetic diversification. Its utility is particularly noted in the development of novel kinase inhibitors and other targeted therapeutics. The reliable synthesis of this compound in high purity is therefore a crucial first step in many drug discovery and development programs.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through several routes. After careful consideration of factors such as starting material availability, reaction efficiency, and scalability, the most practical and logical method is the direct electrophilic chlorination of commercially available 3,5-difluorobenzoic acid.

Rationale for the Chosen Synthetic Route

The directing effects of the substituents on the aromatic ring of 3,5-difluorobenzoic acid strongly favor the desired regioselectivity. The two fluorine atoms are ortho, para-directing, while the carboxylic acid group is meta-directing. Both of these effects guide the incoming electrophile (the chlorine cation or its equivalent) to the C2, C4, and C6 positions. Due to steric hindrance from the adjacent carboxylic acid group at the C2 and C6 positions, electrophilic attack is most favorable at the C4 position.

This approach is advantageous over multi-step syntheses that might involve, for example, the construction of the ring from acyclic precursors or the introduction of the carboxylic acid group at a later stage (e.g., via a Grignard reaction), as it is more atom-economical and involves fewer synthetic steps.

Diagram of the Synthetic Workflow

Synthetic Workflow Start 3,5-Difluorobenzoic Acid Chlorination Electrophilic Chlorination Start->Chlorination N-Chlorosuccinimide (NCS) Sulfuric Acid Workup Aqueous Workup Chlorination->Workup Quench with water Purification Recrystallization Workup->Purification Dissolve in hot solvent, cool to crystallize Product This compound Purification->Product Isolate pure product Reaction Mechanism cluster_activation Activation of NCS cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization NCS NCS Activated_NCS Activated NCS [NCS-H]⁺ NCS->Activated_NCS + H⁺ H2SO4 H₂SO₄ Sigma_complex Sigma Complex (Arenium Ion) Activated_NCS->Sigma_complex Cl⁺ transfer Start_mol 3,5-Difluorobenzoic Acid Start_mol->Sigma_complex + [Cl]⁺ from Activated NCS Product_mol This compound Sigma_complex->Product_mol - H⁺

Sources

Application Notes & Protocols: 4-Chloro-3,5-difluorobenzoic Acid as a Strategic Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Organofluorine compounds frequently exhibit enhanced metabolic stability, increased binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.[3][4][5] Among the vast arsenal of fluorinated building blocks, 4-Chloro-3,5-difluorobenzoic acid stands out as a particularly versatile and powerful reagent.[6] Its unique trifunctional architecture—a reactive carboxylic acid, a strategically positioned chlorine atom for cross-coupling, and two electron-withdrawing fluorine atoms—provides chemists with a robust platform for constructing complex and biologically active molecules, especially in the realm of kinase inhibitors.[4][7][8]

This guide provides an in-depth exploration of this compound as a synthetic precursor. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven protocols and insights to empower researchers in their drug development endeavors.

Physicochemical Properties
CAS Number 1160573-19-2[9]
Molecular Formula C₇H₃ClF₂O₂
Molecular Weight 192.55 g/mol
Appearance Off-white crystalline powder[10]
Melting Point 154-157 °C[11]

Section 1: The Architectural Advantage of the 4-Chloro-3,5-difluorobenzoyl Moiety

The utility of this compound stems from the synergistic interplay of its three key structural features. Understanding these features is critical to exploiting its full synthetic potential.

  • The Influence of Difluorination : The two fluorine atoms ortho to the chlorine atom exert a strong inductive electron-withdrawing effect. This electronic modulation is crucial for enhancing the pharmacological properties of a final drug candidate. It can increase the acidity of the carboxyl group, influence the conformation of the molecule, and create favorable interactions (such as hydrogen bonds or dipole interactions) within a target protein's binding pocket, thereby improving potency and selectivity.[3][4]

  • The Carboxyl Group as a Primary Anchor : The carboxylic acid is the primary site for derivatization, most commonly through amide bond formation.[12] This allows for the direct and reliable coupling of the fluorinated core to a vast library of amine-containing fragments, enabling rapid exploration of the chemical space.

  • The Chlorine Atom as a Cross-Coupling Handle : The chlorine atom serves as a reliable handle for palladium-catalyzed C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling.[3][13][14] This enables the introduction of diverse aryl or heteroaryl substituents, adding molecular complexity and providing access to biaryl structures common in many therapeutic agents.[13]

G cluster_0 This compound cluster_1 mol mol a Carboxyl Group (Amidation, Esterification) a->mol b Chlorine Atom (Cross-Coupling) b->mol c Difluoro Substitution (Electronic Modulation) c->mol

Caption: Key reactive and modulatory sites on this compound.

Section 2: Core Application: Robust Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[12] The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the activation of the carboxyl group.[15]

Protocol 2.1: High-Efficiency Amide Coupling via HATU

For general-purpose amide synthesis, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the first choice due to their high efficiency, mild reaction conditions, and low rates of racemization.[15][16]

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent Molar Equivalents Purpose
This compound1.0Acid Substrate
Amine1.1Nucleophile
HATU1.2Coupling Reagent
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF-Solvent

Scientist's Notes: The choice of DIPEA as a base is critical; its steric bulk prevents it from competing with the desired amine as a nucleophile. The reaction is often rapid, but for sterically hindered or electron-deficient amines, extended reaction times or gentle heating (40-50 °C) may be required.[17]

Protocol 2.2: Conversion to Acyl Chloride for Less Reactive Amines

When coupling with particularly electron-poor or sterically hindered amines, converting the carboxylic acid to the more reactive acyl chloride intermediate can be advantageous.[15][16]

Experimental Protocol:

  • Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in toluene. Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 80°C) for 1-3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the reaction to room temperature and remove all volatile components under reduced pressure to yield the crude 4-chloro-3,5-difluorobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath. Add a solution of the amine (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) in DCM dropwise.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC. Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate. Purify as described in Protocol 2.1.

Safety Precaution: Thionyl chloride is corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

G cluster_0 Amide Coupling Workflow start Start: This compound + Amine activation Activation of Carboxylic Acid start->activation coupling Nucleophilic Attack by Amine activation->coupling activation->coupling HATU, DIPEA or SOCl₂ product Final Amide Product coupling->product

Caption: General workflow for amide bond formation.

Section 3: Advanced Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with remarkable efficiency and functional group tolerance.[13][18] For this compound derivatives, this reaction targets the C-Cl bond to introduce new aromatic or heteroaromatic systems.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling of the Aryl Chloride

While aryl chlorides are less reactive than the corresponding bromides or iodides, modern palladium catalysts with specialized ligands can effectively facilitate their coupling.[13][14] This protocol assumes the starting material is an amide or ester derivative of the parent acid to avoid potential complications with the free carboxylic acid.

Experimental Protocol:

  • Preparation: To a flame-dried Schlenk flask, add the 4-chloro-3,5-difluorobenzamide (or ester) substrate (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos) (4-10 mol%). A pre-formed catalyst like Pd(PPh₃)₄ can also be used.[14]

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Component Typical Reagents Purpose
SubstrateAmide/Ester of parent acidAryl Chloride
Coupling PartnerArylboronic Acid / EsterNucleophilic Boron Species
CatalystPd(OAc)₂, Pd(PPh₃)₄Palladium(0) Source
LigandSPhos, XPhos, PPh₃Stabilizes & Activates Catalyst
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates Boronic Acid
SolventDioxane/H₂O, Toluene/H₂OReaction Medium

Scientist's Notes: The choice of ligand is crucial for the successful coupling of aryl chlorides. Bulky, electron-rich phosphine ligands like SPhos accelerate the oxidative addition step, which is often rate-limiting for C-Cl bond activation.[14] Thoroughly degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-Cl(L₂) Pd0->PdII  Oxidative  Addition Ar-Cl OxAdd->PdII Ar-Cl Trans Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar  Transmetalation Ar'-B(OH)₂ Trans->PdII_Ar Ar'-B(OH)₂ Base PdII_Ar->Pd0  Reductive  Elimination Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Case Study: Synthesis of a Kinase Inhibitor Precursor

To illustrate the power of this compound, we present a synthetic workflow for a hypothetical precursor to a kinase inhibitor, combining the previously described protocols. Many kinase inhibitors feature a central amide-linked aromatic core coupled to a heterocyclic moiety.[8][19]

Synthetic Scheme:

  • Step 1: Amide Coupling. this compound is coupled with 4-aminopyridine using the HATU protocol (2.1) to form intermediate 1 .

  • Step 2: Suzuki-Miyaura Coupling. The resulting N-(pyridin-4-yl)-4-chloro-3,5-difluorobenzamide (1 ) is subjected to Suzuki-Miyaura coupling (Protocol 3.1) with pyrazole-4-boronic acid to yield the final biaryl product 2 , a scaffold ripe for further elaboration.

G start This compound step1 Step 1: Amide Coupling (Protocol 2.1) start->step1 intermediate Intermediate 1: N-(pyridin-4-yl)-4-chloro-3,5-difluorobenzamide step1->intermediate step2 Step 2: Suzuki-Miyaura Coupling (Protocol 3.1) intermediate->step2 final Final Product 2: Kinase Inhibitor Precursor step2->final reagent1 4-Aminopyridine, HATU, DIPEA reagent1->step1 reagent2 Pyrazole-4-boronic acid, Pd(OAc)₂, SPhos, K₂CO₃ reagent2->step2

Caption: Workflow for the synthesis of a hypothetical kinase inhibitor precursor.

This two-step sequence efficiently constructs a complex molecule where the 4-chloro-3,5-difluorobenzoyl unit acts as a rigid, electronically tuned linker between two key heterocyclic fragments, a common strategy in the design of potent and selective kinase inhibitors.

Conclusion

This compound is more than a simple reagent; it is a strategic building block that provides a pre-packaged combination of desirable features for modern drug discovery. Its trifunctional nature allows for a modular and efficient approach to synthesis, enabling the rapid generation of diverse and complex molecular architectures. By mastering the core transformations of amide coupling and palladium-catalyzed cross-coupling, researchers can fully leverage the potential of this valuable scaffold to accelerate the development of next-generation therapeutics.

References

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate.
  • Chemical Building Blocks: The Foundation of Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate.
  • Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate.
  • Amide Synthesis. Fisher Scientific.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents.
  • SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID. Organic Preparations and Procedures International.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
  • The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Fluorinated building blocks in drug design: new pathways and targets. PubMed Central.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health.
  • Applications of fluorine-containing amino acids for drug design. PubMed.
  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.

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The Strategic deployment of 4-Chloro-3,5-difluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, polysubstituted aromatic rings serve as critical scaffolds for the construction of novel therapeutics. 4-Chloro-3,5-difluorobenzoic acid has emerged as a valuable building block, offering a unique combination of reactive handles and electronic properties that medicinal chemists can exploit to fine-tune the pharmacological profiles of new chemical entities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The primary application of this compound and its close structural isomers in medicinal chemistry lies in the synthesis of targeted therapies, particularly protein kinase inhibitors for the treatment of cancer.[3][4] The 4-chloro-3,5-difluorophenyl moiety, when incorporated into a larger molecule, can engage in crucial interactions within the ATP-binding pocket of various kinases, contributing to potent and selective inhibition.

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific kinases have revolutionized cancer treatment. The anilino-quinazoline and anilino-pyrimidine scaffolds are common cores for many kinase inhibitors, and the nature of the substitution on the aniline ring is critical for their activity and selectivity.

While direct examples of marketed drugs containing the 4-chloro-3,5-difluorobenzamide substructure are not prevalent in publicly available literature, the utility of closely related isomers, such as 4-chloro-2,5-difluorobenzoic acid, as a raw material for synthetic protein kinase inhibitors is well-documented in patent literature.[3] This strongly suggests the potential of this compound in the development of novel kinase inhibitors. For instance, the substitution pattern of this compound is highly analogous to fragments found in potent inhibitors of kinases such as VEGFR, EGFR, and BRAF.[5][6]

The rationale for using the 4-chloro-3,5-difluorophenyl group in kinase inhibitor design is multifaceted:

  • Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, interacting with backbone amide protons in the hinge region of the kinase ATP-binding site.

  • Lipophilicity and Permeability: The combination of chlorine and fluorine atoms modulates the lipophilicity of the molecule, which can be optimized to enhance cell permeability and oral bioavailability.

  • Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, leading to an improved pharmacokinetic profile.

  • Conformational Control: The substitution pattern can influence the torsional angles of the molecule, locking it into a bioactive conformation.

Visualizing the Synthetic Workflow: From Building Block to Bioactive Molecule

The following diagram illustrates a generalized workflow for the incorporation of this compound into a hypothetical kinase inhibitor.

G cluster_0 Activation cluster_1 Amide Coupling cluster_2 Final Product A This compound B Acyl Chloride Formation (e.g., SOCl2, Oxalyl Chloride) A->B Activation Step D Amide Bond Formation (e.g., in the presence of a base) B->D Coupling Partner C Amino-heterocycle (Kinase Scaffold) C->D E Hypothetical Kinase Inhibitor D->E Final Molecule

Caption: Generalized workflow for synthesizing a kinase inhibitor.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of N-(Heteroaryl)-4-chloro-3,5-difluorobenzamide via Acyl Chloride

This protocol describes a general method for the amide coupling of this compound with a generic amino-heterocycle, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Amino-heterocycle (e.g., 4-amino-pyridine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

Part A: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution. Caution: These reagents are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 4-chloro-3,5-difluorobenzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the amino-heterocycle (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-chloro-3,5-difluorobenzoyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of the amine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(heteroaryl)-4-chloro-3,5-difluorobenzamide.

Rationale for Experimental Choices:

  • Acyl Chloride Formation: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate amide bond formation, especially with less nucleophilic anilines or amino-heterocycles.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the acyl chloride with atmospheric moisture.

  • Non-nucleophilic Base: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.

  • Aqueous Workup: The aqueous workup removes the base, any remaining starting materials, and byproducts.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method to evaluate the inhibitory activity of a synthesized compound against a target protein kinase.

Materials:

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Recombinant active protein kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling robot

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • In a 96-well plate, add the kinase, peptide substrate, and inhibitor at various concentrations to the kinase assay buffer. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubate the reaction plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the amount of ATP consumed, and therefore, kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Hypothetical Inhibitor 1 Kinase A15.2
Hypothetical Inhibitor 2 Kinase A89.7
Reference Compound Kinase A5.4

Structure-Activity Relationship (SAR) Insights

The 4-chloro-3,5-difluoro substitution pattern provides a unique electronic and steric profile. In the context of kinase inhibition, medicinal chemists can systematically modify the rest of the molecule to probe the structure-activity relationship. For example, the heteroaromatic core can be varied to target different kinases, and substituents can be added to explore additional binding pockets and optimize physicochemical properties.

The following diagram illustrates a conceptual SAR exploration:

G cluster_0 Modification Site 1 cluster_1 Modification Site 2 cluster_2 Modification Site 3 Core 4-Chloro-3,5-difluorobenzamide Core Mod1 Vary Heteroaromatic Core (e.g., Pyridine, Pyrimidine, Triazine) Core->Mod1 Target Selectivity Mod2 Add Solubilizing Groups (e.g., Morpholine, Piperazine) Core->Mod2 Improve Physicochemical Properties Mod3 Explore Lipophilic Pockets (e.g., Alkyl, Aryl groups) Core->Mod3 Enhance Potency E Optimized Inhibitor Mod1->E New Analogs Mod2->E Mod3->E

Caption: Conceptual SAR for optimizing a lead compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern offers a powerful tool for the design of novel therapeutics, particularly in the realm of kinase inhibition for oncology. The protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the strategic utilization of this important chemical intermediate. As the demand for targeted therapies continues to grow, the judicious application of fluorinated scaffolds like this compound will undoubtedly play a crucial role in the discovery of the next generation of innovative medicines.

References

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Sources

Application Notes and Protocols: The Strategic Use of 4-Chloro-3,5-difluorobenzoic Acid in the Synthesis of Advanced Pyrazole Carboxamide Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-3,5-difluorobenzoic acid as a key starting material in the synthesis of a targeted pyrazole carboxamide, a class of potent agrochemical fungicides. This guide details a complete synthetic pathway, from the preparation of essential intermediates to the final coupling reaction, emphasizing the rationale behind procedural choices and ensuring scientific integrity through validated protocols.

Introduction: The Role of Fluorinated Benzoic Acids in Modern Agrochemicals

The strategic incorporation of fluorine atoms into the molecular framework of active agrochemical ingredients has been a pivotal strategy in enhancing their efficacy, metabolic stability, and target specificity. Halogenated benzoic acids, in particular, serve as versatile scaffolds for the construction of complex and potent pesticides. This compound is a prime example of such a valuable building block. Its unique substitution pattern of electron-withdrawing fluorine and chlorine atoms can significantly influence the physicochemical properties and biological activity of the final product.

This document outlines the synthesis of a representative pyrazole carboxamide fungicide, N-(4-chloro-3,5-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. This class of fungicides acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mode of action that has led to the development of numerous commercially successful products.[1][2] The synthesis is presented in three main parts:

  • Part A: Synthesis of the core heterocyclic intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Part B: Conversion of this compound into the crucial coupling partner, 4-chloro-3,5-difluoroaniline.

  • Part C: The final amide coupling to yield the target agrochemical.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic route from the starting materials to the final pyrazole carboxamide product.

G cluster_0 Part A: Synthesis of Pyrazole Intermediate cluster_1 Part B: Synthesis of Aniline Intermediate cluster_2 Part C: Final Amide Coupling A_start Ethyl difluoroacetoacetate A_mid1 Pyrazole Ester Intermediate A_start->A_mid1 Triethyl orthoformate, Methylhydrazine A_end 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid A_mid1->A_end Hydrolysis (NaOH) B_start This compound B_mid1 4-Chloro-3,5-difluorobenzoyl azide B_start->B_mid1 Curtius Rearrangement (DPPA, Et3N) B_end 4-chloro-3,5-difluoroaniline B_mid1->B_end Hydrolysis C_start1 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid C_mid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride C_start1->C_mid SOCl2 C_start2 4-chloro-3,5-difluoroaniline C_end N-(4-chloro-3,5-difluorophenyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide C_start2->C_end C_mid->C_end

Caption: Overall synthetic workflow.

PART A: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This pyrazole carboxylic acid is a cornerstone intermediate for a significant number of modern SDHI fungicides.[1] The following protocol is adapted from established synthetic routes.[1]

Protocol A1: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

This step involves the formation of the pyrazole ring through a condensation reaction.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
Ethyl difluoroacetoacetate1.0166.1116.61-
Triethyl orthoformate1.2148.2017.7820.1
Acetic anhydride1.5102.0915.3114.2
Methylhydrazine1.146.075.075.8
Ethanol---100

Step-by-Step Methodology:

  • To a stirred solution of ethyl difluoroacetoacetate (1.0 eq) in ethanol (100 mL), add triethyl orthoformate (1.2 eq) and acetic anhydride (1.5 eq).

  • Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Slowly add methylhydrazine (1.1 eq) to the cooled mixture. An exothermic reaction may be observed; maintain the temperature below 40°C.

  • After the addition is complete, stir the mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole ester intermediate.

Causality and Insights: The use of triethyl orthoformate and acetic anhydride in the first step generates a reactive enol ether intermediate. The subsequent cyclization with methylhydrazine forms the pyrazole ring. Careful control of the methylhydrazine addition is crucial to manage the exothermicity of the reaction.

Protocol A2: Hydrolysis to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This final step in Part A is a standard ester hydrolysis.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate1.0204.1620.42-
Sodium Hydroxide (NaOH)2.040.008.00-
Water---100
Concentrated HCl---As needed

Step-by-Step Methodology:

  • Dissolve the pyrazole ester (1.0 eq) in water (100 mL) containing sodium hydroxide (2.0 eq).

  • Heat the mixture to 80°C and stir for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Causality and Insights: The basic hydrolysis cleaves the ethyl ester to the corresponding carboxylate salt. Acidification is necessary to protonate the carboxylate and precipitate the free carboxylic acid.

PART B: Synthesis of 4-chloro-3,5-difluoroaniline from this compound

This transformation is efficiently achieved via the Curtius rearrangement, which converts a carboxylic acid into a primary amine with the loss of one carbon atom.[3]

Protocol B1: One-Pot Curtius Rearrangement

This protocol describes a one-pot procedure for the conversion of the carboxylic acid to the corresponding aniline.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
This compound1.0192.5519.26-
Diphenylphosphoryl azide (DPPA)1.1275.1630.2722.9
Triethylamine (Et3N)1.2101.1912.1416.7
tert-Butanol---150
Dioxane---50
Concentrated HCl---50

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a mixture of tert-butanol (150 mL) and dioxane (50 mL).

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours. The reaction progress can be monitored by the evolution of nitrogen gas (use a bubbler) and TLC.

  • After completion, cool the reaction mixture and remove the solvents under reduced pressure.

  • To the crude residue (the Boc-protected amine), add a mixture of dioxane (50 mL) and concentrated HCl (50 mL).

  • Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-chloro-3,5-difluoroaniline.

Causality and Insights: DPPA reacts with the carboxylic acid to form an acyl azide in situ. Upon heating, the acyl azide undergoes the Curtius rearrangement, losing N2 gas to form an isocyanate. The isocyanate is trapped by tert-butanol to form a stable Boc-protected amine. The final deprotection with acid yields the desired aniline. This one-pot procedure is efficient and avoids the isolation of the potentially explosive acyl azide intermediate.[3]

PART C: Final Amide Coupling to Synthesize the Target Agrochemical

The final step involves the formation of an amide bond between the pyrazole carboxylic acid and the aniline intermediate. This is a common transformation in the synthesis of pyrazole carboxamide fungicides.[2]

Protocol C1: Synthesis of N-(4-chloro-3,5-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling start_acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid acyl_chloride 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride start_acid->acyl_chloride SOCl2, cat. DMF final_product N-(4-chloro-3,5-difluorophenyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide acyl_chloride->final_product aniline 4-chloro-3,5-difluoroaniline aniline->final_product Triethylamine, CH2Cl2

Caption: Final amide coupling workflow.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid1.0176.1217.61-
Thionyl chloride (SOCl2)1.5118.9717.8510.9
N,N-Dimethylformamide (DMF)catalytic--a few drops
4-chloro-3,5-difluoroaniline1.0163.5516.36-
Triethylamine (Et3N)1.5101.1915.1820.9
Dichloromethane (DCM)---200

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (100 mL), add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq) at 0°C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is used directly in the next step.[4]

  • Amide Coupling:

    • Dissolve the crude acyl chloride in dichloromethane (100 mL) and cool to 0°C.

    • In a separate flask, dissolve 4-chloro-3,5-difluoroaniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (50 mL).

    • Slowly add the aniline solution to the stirred acyl chloride solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final product.

Causality and Insights: The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride.[4] DMF acts as a catalyst in this step. The subsequent reaction of the acyl chloride with the aniline in the presence of a base (triethylamine, to neutralize the HCl byproduct) forms the stable amide bond of the target agrochemical.[2]

Conclusion

This guide demonstrates a robust and scientifically grounded synthetic pathway for a representative pyrazole carboxamide fungicide, leveraging this compound as a key starting material for one of the primary building blocks. The protocols provided are based on well-established chemical transformations and offer a clear roadmap for researchers in the field of agrochemical synthesis. The strategic use of such fluorinated intermediates is crucial for the development of next-generation crop protection agents with enhanced performance profiles.

References

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
  • Wikipedia. (n.d.). Curtius rearrangement.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.
  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline.
  • Chemistry Steps. (n.d.). Curtius Rearrangement.
  • ChemSynthesis. (2025). 4-chloro-3,5-difluoroaniline.
  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • PubMed. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline.
  • MDPI. (2013). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

Sources

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Derivatization of 4-Chloro-3,5-difluorobenzoic Acid for Pharmaceutical and Agrochemical Research

Halogenated benzoic acids are foundational scaffolds in the development of novel therapeutic agents and advanced agrochemicals. Among these, this compound and its derivatives represent a class of high-value intermediates. The specific substitution pattern of two fluorine atoms flanking a chlorine atom on the aromatic ring imparts unique electronic properties and metabolic stability to molecules derived from this core structure.[1] This strategic fluorination can enhance membrane permeability, improve metabolic resistance, and modulate the binding affinity of drug candidates to their biological targets.[1]

These compounds are key precursors for the synthesis of a range of biologically active molecules, most notably the quinolone class of antibacterial agents.[2][3] The development of efficient and scalable synthetic routes to these building blocks is therefore of critical interest to researchers in medicinal chemistry and process development. This guide provides a detailed overview of the synthesis of the core this compound structure and outlines robust protocols for its conversion into key derivatives, including esters, amides, and biaryl compounds via cross-coupling reactions.

Part 1: Synthesis of the Core Intermediate: 2,4-Dichloro-3,5-difluorobenzoic Acid

A common and efficient strategy to synthesize multi-halogenated benzoic acids involves a multi-step sequence starting from commercially available precursors. The following pathway, adapted from a reported synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, demonstrates a reliable route involving nitration, reduction, and diazotization from 4-chloro-3,5-difluorobenzonitrile.[2][4] This approach showcases a logical and field-proven method for constructing the target scaffold.

Overall Synthetic Pathway

The synthesis proceeds through a four-step sequence. The initial nitration and hydrolysis can often be accomplished in a single pot. The subsequent reduction of the nitro group is performed selectively, followed by a Sandmeyer-type reaction to install the final chlorine atom.[2][4]

G A 4-Chloro-3,5-difluorobenzonitrile B 4-Chloro-3,5-difluoro-2-nitrobenzoic acid A->B  HNO₃, H₂SO₄ C 2-Amino-4-chloro-3,5-difluorobenzoic acid B->C  H₂, Pd/C D 2,4-Dichloro-3,5-difluorobenzoic acid C->D  1. NaNO₂, HCl 2. CuCl

Caption: Synthetic route to 2,4-dichloro-3,5-difluorobenzoic acid.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid

This protocol is based on a literature procedure for synthesizing the title compound from 4-chloro-3,5-difluorobenzonitrile.[4]

Step 1: Nitration and Hydrolysis

  • In a reaction vessel equipped with a stirrer and cooled in an ice bath, add concentrated sulfuric acid (98%).

  • Slowly add 4-chloro-3,5-difluorobenzonitrile (1.0 eq) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%) to concentrated sulfuric acid (98%).

  • Add the nitrating mixture dropwise to the reaction vessel, keeping the temperature controlled.

  • After the addition is complete, remove the ice bath and heat the mixture to approximately 100-105 °C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by adding a solution of sodium nitrite in water. This step also facilitates the hydrolysis of any remaining nitrile functionality.

  • Isolate the product, 4-chloro-3,5-difluoro-2-nitrobenzoic acid, by filtration.

Step 2: Reduction of the Nitro Group

  • Suspend the 4-chloro-3,5-difluoro-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to hydrogenation (H₂) using a balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC). This reduction is typically clean and high-yielding.[4]

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-4-chloro-3,5-difluorobenzoic acid.

Step 3: Diazotization and Chlorination (Sandmeyer Reaction)

  • Prepare a solution of the 2-amino-4-chloro-3,5-difluorobenzoic acid (1.0 eq) in concentrated hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution or slurry of copper(I) chloride (CuCl) in dichloromethane.

  • Add the cold diazonium salt solution to the CuCl mixture.

  • Allow the reaction to stir at room temperature for an extended period (e.g., 24-48 hours) until the evolution of nitrogen gas ceases.[4]

  • Perform an aqueous work-up by separating the organic layer, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final 2,4-dichloro-3,5-difluorobenzoic acid.[4]

Part 2: Preparation of Key Derivatives

The carboxylic acid moiety of this compound is a versatile handle for synthesizing a wide array of derivatives.

A. Esterification via Fischer-Speier Method

Esterification is a fundamental transformation used to protect the carboxylic acid, improve solubility in organic media, or prepare intermediates for further reactions, such as the synthesis of 1,3,4-oxadiazole and benzohydrazone derivatives.[5] The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is both robust and scalable.[6][7]

Mechanism & Workflow

The reaction proceeds by protonation of the carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer, water is eliminated, and subsequent deprotonation yields the ester.[7] To drive the equilibrium towards the product, an excess of the alcohol is typically used, which also serves as the solvent.[6][7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Benzoic Acid in excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux Mixture (e.g., 65-80°C) B->C D Cool & Quench C->D E Aqueous Extraction (NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Purify (Chromatography/Distillation) F->G

Caption: Experimental workflow for Fischer-Speier esterification.

Detailed Protocol: Synthesis of Methyl 4-Chloro-3,5-difluorobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 eq).[6]

  • Catalyst Addition: While stirring at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. An exotherm may be observed.[6]

  • Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting carboxylic acid.[6]

  • Cooling and Quenching: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.

  • Neutralization & Extraction: Transfer the quenched mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid until effervescence ceases. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).[6]

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-chloro-3,5-difluorobenzoate.

  • Purification: If necessary, purify the crude ester by silica gel column chromatography.

Parameter Condition Rationale/Reference
Reactants Carboxylic Acid, AlcoholFischer-Speier Esterification
Catalyst Concentrated H₂SO₄Protonates the carbonyl, activating it for nucleophilic attack.[7]
Solvent Excess AlcoholServes as both reactant and solvent, driving the equilibrium.[6]
Temperature Reflux (65-80 °C)Provides energy to overcome the activation barrier of the reaction.[6]
Work-up NaHCO₃ washNeutralizes the acid catalyst to stop the reaction.[6]

Table 1. Summary of typical conditions for Fischer-Speier Esterification.

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[8][9] This reaction is indispensable in drug discovery for synthesizing libraries of compounds by coupling the aryl chloride (or bromide) with various aryl or heteroaryl boronic acids.[10] The use of modern dialkylbiaryl phosphine ligands has made the coupling of even challenging substrates like electron-rich or sterically hindered aryl chlorides routine.[11]

Catalytic Cycle Overview

The reaction is catalyzed by a palladium complex and proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound derivative.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

G Pd0 Pd(0)L₂ Int1 Ar-Pd(II)-X(L₂) Pd0->Int1 Oxidative Addition (Ar-X) Int2 Ar-Pd(II)-Ar'(L₂) Int1->Int2 Transmetalation (Ar'B(OH)₂, Base) Int2->Pd0 Reductive Elimination Product Ar-Ar' Int2->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki Coupling of a 4-Chloro-3,5-difluorobenzoate Derivative

This protocol provides a general procedure for coupling an aryl chloride with an arylboronic acid using a modern palladium catalyst system.[9][11]

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the methyl 4-chloro-3,5-difluorobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[9][11]

  • Catalyst Addition: Add the palladium catalyst, for example, a pre-catalyst like Pd(OAc)₂ (1-5 mol%) and a specialized phosphine ligand like SPhos (2-10 mol%).[11]

  • Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane.[9]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Isolation: Purify the crude biaryl product by silica gel column chromatography to obtain the desired compound.

Component Example Function/Reference
Aryl Halide Methyl 4-chloro-3,5-difluorobenzoateElectrophilic partner in the coupling.
Organoboron Reagent Phenylboronic acidNucleophilic partner, source of the new aryl group.[8]
Palladium Catalyst Pd(OAc)₂ / SPhosFacilitates the catalytic cycle. SPhos is a bulky, electron-rich ligand that promotes the reaction of aryl chlorides.[11]
Base K₃PO₄Activates the organoboron reagent for transmetalation.[11]
Solvent Toluene/H₂O or DioxaneSolubilizes reactants and facilitates the reaction.

Table 2. Key components for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Working with halogenated aromatic compounds and the reagents required for their synthesis necessitates strict adherence to safety protocols.

  • This compound and Derivatives: These compounds are generally classified as harmful and irritants.

    • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[12] Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

    • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid breathing dust. Wash hands thoroughly after handling.[16]

  • Reagents: Many reagents used in these protocols are hazardous.

    • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care, always adding acid to water/solvent slowly.

    • Palladium Catalysts: Can be pyrophoric and toxic. Handle under an inert atmosphere where possible.

    • Bases (K₃PO₄, NaHCO₃): Can be irritants. Avoid generating dust.

First Aid Measures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][14]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12][14]

  • Ingestion: Rinse mouth and get medical help. Do not induce vomiting.[16]

Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[12][13][14][15][16]

References

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015). ResearchGate.
  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents.
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015). ResearchGate.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. ResearchGate.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors. PubMed.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate.
  • 3-Amino-4-chlorobenzoic acid. PubChem.
  • 4-Amino-3,5-dichlorobenzoic acid. PubChem.
  • The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate.

Sources

Application Notes: 4-Chloro-3,5-difluorobenzoic Acid as a Versatile Precursor for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzoic Acids in Antibacterial Drug Discovery

The escalating threat of antibiotic resistance necessitates the continuous development of novel antibacterial agents with improved efficacy and unique mechanisms of action.[1] Fluoroquinolones, a major class of synthetic antibacterial agents, have been a cornerstone in treating a wide array of bacterial infections for decades.[2] The core structure of these drugs, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is often assembled from strategically substituted aniline or benzoic acid precursors.[3][4] 4-Chloro-3,5-difluorobenzoic acid has emerged as a particularly valuable building block in this field. Its distinct trifunctional substitution pattern—a carboxylic acid for amide bond formation or further cyclization, and a specific arrangement of chloro and fluoro groups—provides chemists with a powerful tool to modulate the physicochemical and pharmacological properties of the target molecules.[5] The electron-withdrawing nature of the halogen atoms can significantly influence the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the binding interactions of the final drug molecule with its bacterial target.[5]

This guide provides a comprehensive overview of the applications of this compound in the synthesis of antibacterial agents, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate the described methods but also adapt them to their specific synthetic challenges.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation. This compound is a stable, crystalline solid under standard conditions.[6] Key data are summarized below for quick reference.

PropertyValueSource
CAS Number 1160573-19-2[6][7]
Molecular Formula C₇H₃ClF₂O₂[7]
Molecular Weight 192.55 g/mol [8]
Appearance Off-white to white crystalline powder[9]
Melting Point 154-157 °C[8]
Solubility Limited solubility in water; soluble in many organic solvents.[10]
Safety & Handling Precautions

As a halogenated aromatic carboxylic acid, this compound requires careful handling to minimize exposure and ensure laboratory safety.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Harmful if swallowed, in contact with skin, or if inhaled.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9][11] In case of dust generation, use a NIOSH/MSHA-approved respirator.[9]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[10][11] Avoid breathing dust.[9][11] Wash hands and any exposed skin thoroughly after handling.[10][12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[10][11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[9][11] If on skin, wash with plenty of water.[11] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth and get medical help.[11][12]

Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing any experimental work.[9][10][11][12]

Core Synthetic Application: Amide Bond Formation

The carboxylic acid moiety of this compound is the primary reactive handle for its incorporation into larger molecules, most commonly through the formation of an amide bond. Amide coupling is a fundamental transformation in medicinal chemistry, allowing for the linkage of the benzoic acid core to various amine-containing fragments, which can be other aromatic systems, aliphatic chains, or complex heterocyclic scaffolds.[13]

The selection of an appropriate coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner, as well as the desired reaction conditions.[13][14] For many applications, carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), provide a reliable and efficient method.[15][16]

Protocol 1: General Amide Coupling via EDC/HOBt

This protocol provides a robust and widely applicable method for the coupling of this compound with a primary or secondary amine. The addition of HOBt is crucial as it minimizes racemization (if chiral amines are used) and suppresses the formation of N-acylurea byproducts.[15]

Materials:

  • This compound (1.0 equivalent)

  • Amine (primary or secondary, 1.1-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.).

  • Solvent Addition: Add anhydrous DCM (or DMF for less soluble substrates) to achieve a concentration of approximately 0.1-0.2 M with respect to the benzoic acid.

  • Base Addition: Cool the stirred mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq.) dropwise. The base is essential to neutralize the HCl salt of EDC and the HOBt, as well as the carboxylic acid.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the cold reaction mixture. Maintaining a low temperature during this addition is critical to control the reaction rate and minimize side reactions.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.[16]

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and any remaining EDC-related byproducts), saturated aqueous NaHCO₃ (to remove HOBt and any unreacted carboxylic acid), and finally with brine.[15][16]

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from an appropriate solvent system.

G cluster_setup Reaction Setup & Activation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start 1. Combine Benzoic Acid, Amine, and HOBt in DCM Cool 2. Cool to 0°C Start->Cool Base 3. Add DIPEA Cool->Base EDC 4. Add EDC·HCl Base->EDC Stir 5. Warm to RT, Stir 12-24h EDC->Stir Monitor 6. Monitor by TLC/LC-MS Stir->Monitor Dilute 7. Dilute with DCM Monitor->Dilute Wash 8. Aqueous Washes (HCl, NaHCO₃, Brine) Dilute->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Purify (Chromatography) Dry->Purify Product Final Amide Product Purify->Product

Application in Fluoroquinolone Synthesis: Building the Core Structure

While amide coupling is a direct application, this compound can also serve as a precursor to the quinolone core itself, particularly in synthetic routes that build the heterocyclic system through cyclization reactions involving the benzoic acid derivative. For example, certain synthetic strategies for advanced fluoroquinolones like moxifloxacin involve the construction of a complex quinolone carboxylic acid intermediate which is then coupled with a side chain.[17][18][19] The specific halogenation pattern of this compound is critical for these multi-step syntheses.[20][21]

The general Gould-Jacobs reaction, which typically starts from an aniline, is a foundational method for creating the quinolone ring.[4][22] However, variations and alternative cyclization strategies can utilize benzoic acid derivatives. A hypothetical pathway starting from our precursor might involve its conversion to an acyl chloride, followed by a series of condensation and cyclization steps to form the bicyclic quinolone core. The chlorine and fluorine atoms then act as handles for introducing other functionalities, such as the crucial piperazine or diazabicyclo side chains found in many potent fluoroquinolones, via nucleophilic aromatic substitution.[4]

G Precursor This compound Activation Activation (e.g., to Acyl Chloride) Precursor->Activation SOCl₂ or (COCl)₂ Condensation Condensation with Amine Fragment Activation->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Base or Heat Quinolone_Core Substituted Quinolone Core Cyclization->Quinolone_Core Side_Chain Nucleophilic Aromatic Substitution (SNAr) with Heterocyclic Amine Quinolone_Core->Side_Chain Final_Drug Fluoroquinolone Antibacterial Agent Side_Chain->Final_Drug

Conclusion and Future Outlook

This compound is a high-value, versatile precursor for the synthesis of novel antibacterial agents. Its well-defined structure provides a reliable starting point for constructing complex molecular architectures, particularly through robust amide coupling reactions. The protocols and insights provided in this guide are intended to empower researchers in drug development to leverage this key building block effectively. As the challenge of bacterial resistance continues to grow, the strategic use of such halogenated intermediates will remain critical in the design and synthesis of the next generation of life-saving antibiotics.

References

  • Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing.
  • Wikipedia. (n.d.). Moxifloxacin.
  • Zhang, X., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170.
  • Al-Hiari, Y. M., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 13(1).
  • World Journal of Advanced Research and Reviews. (2024). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. WJARR, 24(03), 2132-2144.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Zheng, Q., et al. (2014). Synthesis of N-Methyl Moxifloxacin Hydrochloride and Its Application in Production. Journal of Guangxi Normal University (Natural Science Edition), 32(2), 101-105.
  • Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1201-1206.
  • Olsson, R., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 13(15), 4092-4095.
  • Chinese Journal of New Drugs. (2013). Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chinese Journal of New Drugs, 22(1), 35-39.
  • Bentham Science. (2018). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 15(10), 1058-1065.
  • Global Scientific Journal. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 9(7).
  • Journal of Chemical Research. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.
  • Journal of Chemical Research. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415.
  • ResearchGate. (2018). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Fluoroquinolone Synthesis with 4-Chloro-2,3-difluorobenzoic Acid.
  • Google Patents. (2012). EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride.

Sources

Application Notes and Protocols for the Synthesis of Quinolone Carboxylic Acids from Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Quinolone Scaffold

The quinolone structural motif is a cornerstone in medicinal chemistry, forming the core of a vast array of therapeutic agents. From the foundational antibacterial activities of nalidixic acid to the broad-spectrum efficacy of modern fluoroquinolones, this heterocyclic system is of paramount importance.[1] The synthesis of quinolone carboxylic acids, in particular, is a critical endeavor for the development of new pharmaceuticals, as the carboxylic acid functionality is often crucial for their biological activity, including their interaction with bacterial DNA gyrase.[2]

This comprehensive guide provides a detailed exploration of a robust and versatile synthetic strategy for preparing quinolone carboxylic acids, commencing from readily available halogenated benzoic acids. We will first detail the essential conversion of these starting materials into the crucial aniline intermediates. Subsequently, this document will provide an in-depth examination of the Gould-Jacobs reaction, a classical and highly effective method for constructing the quinolone core.[3][4] Both traditional thermal and modern microwave-assisted protocols will be presented, accompanied by insights into the mechanistic underpinnings and practical considerations to ensure successful and reproducible synthesis.

Part 1: Strategic Conversion of Halogenated Benzoic Acids to Anilines

The primary challenge in utilizing halogenated benzoic acids as precursors for quinolone synthesis lies in the transformation of the carboxylic acid moiety into an amino group, yielding the corresponding substituted aniline. This aniline is the direct precursor required for the subsequent cyclization to form the quinolone ring. Several reliable methods exist for this conversion, with the choice depending on the substrate's specific halogen and other functional group tolerances.

Method A: Conversion via Hoffmann Bromamide Reaction

This classical multi-step approach is a reliable method for the conversion of a carboxylic acid to a primary amine with one less carbon atom.

  • Amide Formation: The initial step involves the conversion of the halogenated benzoic acid to the corresponding benzamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (NH₃).[5][6][7]

  • Hoffmann Rearrangement: The resulting benzamide is then subjected to the Hoffmann bromamide degradation. Treatment with bromine (Br₂) and a strong base, such as sodium hydroxide (NaOH), induces a rearrangement that results in the formation of the desired aniline.[5][6]

Part 2: The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

First reported in 1939, the Gould-Jacobs reaction remains a pivotal method for the synthesis of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-oxo (quinolone) form.[3][8] The reaction sequence typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[3][5]

Reaction Mechanism and Rationale

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of the aniline on the ethoxymethylenemalonate ester. This is followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[3][5] This step is driven by the formation of a stable enamine-type intermediate.

  • Thermal Cyclization: The critical ring-forming step requires significant thermal energy (typically >250 °C) to induce a 6-electron electrocyclization.[3][8] This intramolecular reaction forges the quinoline ring system. The high activation energy for this step necessitates the use of high-boiling solvents or microwave irradiation to achieve the required temperatures efficiently.[3][8]

  • Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, is in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[3]

  • Saponification: The ester group is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.[4][5]

  • Decarboxylation (Optional): Subsequent heating can lead to decarboxylation, yielding the 4-hydroxyquinoline product.[3][5] For the synthesis of quinolone carboxylic acids, this step is omitted.

Visualization of the Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_reaction Gould-Jacobs Reaction cluster_end Final Product & Purification Halogenated_Benzoic_Acid Halogenated Benzoic Acid Aniline_Formation Aniline Synthesis (e.g., Hoffmann) Halogenated_Benzoic_Acid->Aniline_Formation Step 1 Aniline Substituted Aniline Aniline_Formation->Aniline Condensation Condensation Aniline->Condensation Malonic_Ester Alkoxymethylenemalonic Ester Malonic_Ester->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Step 2 Cyclization Thermal Cyclization (Conventional or Microwave) Intermediate->Cyclization Step 3 Quinolone_Ester Ethyl 4-Oxo-quinoline-3-carboxylate Cyclization->Quinolone_Ester Saponification Saponification (Hydrolysis) Quinolone_Ester->Saponification Step 4 Final_Product Quinolone Carboxylic Acid Saponification->Final_Product Purification Purification (Recrystallization/Chromatography) Final_Product->Purification Characterized_Product Characterized Product Purification->Characterized_Product

Caption: Generalized workflow for the synthesis of quinolone carboxylic acids.

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis of Quinolone Carboxylic Acids

This protocol employs a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Step 1: Condensation of Aniline with Diethyl Ethoxymethylenemalonate

  • Materials:

    • Substituted aniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (1.05 eq)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve the substituted aniline in ethanol.

    • Add diethyl ethoxymethylenemalonate to the solution.

    • Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude anilidomethylenemalonate intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Materials:

    • Anilidomethylenemalonate intermediate (from Step 1)

    • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

    • Reaction flask with a reflux condenser and thermometer

    • Heating mantle

    • Hexane or cyclohexane for precipitation

  • Procedure:

    • Reaction Setup: In a well-ventilated fume hood, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.

    • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.[3]

    • Isolation: After the reaction is complete, allow the mixture to cool to below 100 °C.

    • Purification: Add a non-polar solvent such as hexane or cyclohexane to precipitate the crude ethyl 4-oxo-quinoline-3-carboxylate.[3]

    • Washing and Drying: Filter the solid product, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Step 3: Saponification to the Carboxylic Acid

  • Materials:

    • Crude ethyl 4-oxo-quinoline-3-carboxylate (from Step 2)

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Ethanol

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Suspend the crude ester in a mixture of ethanol and aqueous NaOH solution.

    • Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with HCl to a pH of approximately 2-3 to precipitate the quinolone carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Quinolone Carboxylic Acids

Microwave irradiation has emerged as a powerful tool to accelerate the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields.[1][9]

Step 1: Condensation (as in Protocol 1)

Step 2: Microwave-Assisted Cyclization

  • Materials:

    • Anilidomethylenemalonate intermediate

    • Microwave synthesis vial with a magnetic stir bar

    • Microwave synthesis system

    • Acetonitrile (or other suitable solvent) for washing

  • Procedure:

    • Place the anilidomethylenemalonate intermediate into a microwave vial.

    • Heat the mixture in the microwave synthesizer to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes).[1] The optimal temperature and time should be determined for each specific substrate.

    • After the reaction, cool the vial to room temperature.

    • The precipitated product can be filtered and washed with a cold solvent like acetonitrile.[1]

    • Dry the resulting solid under vacuum.

Step 3: Saponification (as in Protocol 1)

Data Presentation: Comparison of Conventional vs. Microwave Synthesis
ParameterConventional High-Temperature SynthesisMicrowave-Assisted Synthesis
Reaction Time Several hours5-30 minutes
Typical Yields Often moderate to good (can be low)Generally good to excellent
Energy Consumption HighLower
Solvent Use High-boiling, often difficult to remove solventsCan be performed neat or with minimal solvent
Process Control More challenging to control temperature preciselyPrecise temperature and pressure control

Note: Yields are highly substrate-dependent.

Part 3: Alternative Synthetic Routes

While the Gould-Jacobs reaction is a workhorse, other methods can be advantageous depending on the desired substitution pattern.

Palladium-Catalyzed Synthesis

Modern palladium-catalyzed cross-coupling reactions offer powerful alternatives for constructing C-N and C-C bonds necessary for the quinolone scaffold.[10][11] For instance, the Buchwald-Hartwig amination can be employed to synthesize the aniline precursor from a halogenated benzoic acid derivative.[12][13][14] Subsequent intramolecular Heck reactions or carbonylative cyclizations can then be used to form the quinolone ring system.[10] These methods often proceed under milder conditions and with greater functional group tolerance than traditional methods.[11]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[3][15] It can be applied to couple a halogenated benzoic acid with an amine to form an N-aryl anthranilic acid, a key intermediate for certain quinolone syntheses.[3] While traditional Ullmann conditions are harsh, modern ligand-accelerated protocols have been developed that allow the reaction to proceed at lower temperatures.

Part 4: Purification and Characterization

The final quinolone carboxylic acid product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF/water). If further purification is required, column chromatography on silica gel can be employed.

General Purification Protocol for Carboxylic Acids:

  • Dissolve the crude acid in an aqueous base (e.g., NaHCO₃ or NaOH solution).

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.

  • Re-acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.

Conclusion

The synthesis of quinolone carboxylic acids from halogenated benzoic acids is a versatile and adaptable process. By first converting the benzoic acid to the corresponding aniline, the powerful Gould-Jacobs reaction can be employed to construct the quinolone core. The advent of microwave-assisted synthesis has significantly enhanced the efficiency of this classical transformation, making it a highly attractive route for both academic research and industrial drug development. Furthermore, modern palladium- and copper-catalyzed methods provide valuable alternative strategies, expanding the synthetic chemist's toolkit for accessing this vital class of molecules. The protocols and insights provided herein are intended to serve as a practical guide for researchers engaged in the synthesis of novel quinolone-based therapeutic agents.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • MDPI. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones.
  • YouTube. (2020). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Quora. (2017). How can you convert benzoic acid to aniline?
  • Vedantu. (n.d.). Convert the following Benzoic acid to Aniline class 12 chemistry CBSE.
  • PubMed Central. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
  • askIITians. (2025). Benzoic acid to Aniline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Allen Digital. (n.d.). Carry out the following conversions : (i) Benzoic acid to aniline . (ii) Bromomethane to ethanol.
  • Filo. (2025). Benzoic acid to aniline (ii) Benzoic acid to benzene.
  • MDPI. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • PubMed. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus.
  • PubMed Central. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
  • PubMed Central. (2011). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones.
  • National Institutes of Health. (2018). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive.
  • National Institutes of Health. (2011). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide.
  • Semantic Scholar. (2021). Palladium‐Catalyzed Synthesis of Carboxylic Acid Anhydrides from Alkenes via in situ Generated Carboxylic Acids.
  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • PubMed. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways.
  • Google Patents. (n.d.). DE60122539D1 - A NEW METHOD FOR PRODUCING A CHINOLON CARBOXYLIC ACID.
  • ScienceDaily. (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first.
  • ACS Publications. (2004). Synthesis of benzoylbenzoic acids.
  • ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.
  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ResearchGate. (2014). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[1][10]imidazo[1,2-a]pyrrolo[3,4-c]pyridines.
  • National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • HETEROCYCLES. (1988). NOVEL SYNTHESIS OF QUINOLONE-3-SULFONIC ACID DERIVATIVES.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (4-Chloro-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, fluorinated building blocks are of significant interest to researchers in drug discovery and development.[3][4] (4-Chloro-3,5-difluorophenyl)boronic acid is a key reagent that allows for the incorporation of the valuable 4-chloro-3,5-difluorophenyl moiety into a diverse range of molecular scaffolds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6]

This comprehensive guide provides detailed application notes and protocols for the effective use of (4-Chloro-3,5-difluorophenyl)boronic acid in palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[5][6][7] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.[8] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the organohalide to a palladium(0) complex, forming a palladium(II) intermediate.[5][7] The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[7] For less reactive chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[10]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][11] The choice of base is critical and can significantly impact the reaction outcome.[12][13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst.[5][7]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 / Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(L2)->Product (Ar-R) Reductive Elimination->Pd(0)L2 Ar-X Aryl Halide R-B(OH)2 Boronic Acid Troubleshooting_Flowchart cluster_solutions Potential Solutions Start Reaction Issue Low_Conversion Low Conversion Start->Low_Conversion Homocoupling Homocoupling Start->Homocoupling Protodeboronation Protodeboronation Start->Protodeboronation Purification_Issue Purification Difficulty Start->Purification_Issue Sol_Conversion Check catalyst activity Improve degassing Change solvent system Low_Conversion->Sol_Conversion Sol_Homocoupling Exclude oxygen rigorously Lower reaction temperature Homocoupling->Sol_Homocoupling Sol_Protodeboronation Use anhydrous conditions Employ a milder base Protodeboronation->Sol_Protodeboronation Sol_Purification Optimize reaction conditions Try alternative purification methods Purification_Issue->Sol_Purification

Sources

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Chloro-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-3,5-difluorobenzoic Acid in Medicinal Chemistry

This compound is a key structural motif and a valuable intermediate in the synthesis of advanced pharmaceutical compounds. The presence of fluorine and chlorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Derivatization of the carboxylic acid group is a critical step in the development of novel therapeutics, allowing for the introduction of diverse functionalities to modulate pharmacological activity. This guide provides detailed protocols for the conversion of this compound into its corresponding acyl chloride, esters, and amides, equipping researchers with the necessary tools for their drug discovery endeavors.

I. Synthesis of 4-Chloro-3,5-difluorobenzoyl Chloride: A Gateway to Further Derivatization

The conversion of a carboxylic acid to its acyl chloride is a fundamental transformation in organic synthesis, as it activates the carboxyl group for subsequent reactions with a wide range of nucleophiles. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts.[3]

Reaction Rationale and Mechanistic Insight

The electron-withdrawing nature of the two fluorine atoms and the chlorine atom on the benzene ring increases the electrophilicity of the carboxylic acid's carbonyl carbon, facilitating the initial attack by thionyl chloride. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.

Diagram 1: Workflow for the Synthesis of 4-Chloro-3,5-difluorobenzoyl Chloride

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Heat to Reflux (e.g., 80°C) A->E B Thionyl Chloride (SOCl₂) B->E C Anhydrous Toluene (Solvent) C->E D Reflux Condenser & N₂ Atmosphere D->E F Monitor Reaction (TLC or GC) E->F G Distill off excess SOCl₂ F->G H Vacuum Distillation of Product G->H I 4-Chloro-3,5-difluorobenzoyl chloride H->I

Caption: Workflow for Acyl Chloride Synthesis.

Detailed Experimental Protocol: Synthesis of 4-Chloro-3,5-difluorobenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of similar acyl chlorides.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material.
Thionyl chloride (SOCl₂)Reagent GradeVariousHandle with extreme care in a fume hood.
Anhydrous TolueneReagent GradeVariousSolvent.
Nitrogen (N₂) gasHigh Purity-For inert atmosphere.

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of thionyl chloride (2.0 eq) at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully distill off the excess thionyl chloride and toluene under reduced pressure.

  • Purification: The crude 4-Chloro-3,5-difluorobenzoyl chloride can be purified by vacuum distillation to yield the pure product.

Expected Outcome: A colorless to pale yellow liquid.

II. Esterification of this compound via Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4] This equilibrium-controlled reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.

Reaction Rationale and Mechanistic Insight

The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The electron-withdrawing substituents on the benzoic acid ring can slightly decrease the nucleophilicity of the carbonyl oxygen, but the reaction proceeds efficiently under acidic conditions.

Diagram 2: Workflow for Fischer-Speier Esterification

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Heat to Reflux A->E B Alcohol (e.g., Methanol, Ethanol) B->E C Conc. Sulfuric Acid (H₂SO₄) C->E D Reflux Condenser D->E F Monitor Reaction (TLC) E->F G Cool and Quench with Water F->G H Neutralize with NaHCO₃ G->H I Extract with Organic Solvent H->I J Dry, Filter, and Concentrate I->J K Column Chromatography (if needed) J->K L Corresponding Ester K->L

Caption: Workflow for Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl 4-Chloro-3,5-difluorobenzoate

This protocol is based on established methods for the esterification of substituted benzoic acids.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material.
MethanolAnhydrousVariousReactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionVariousFor neutralization.
Ethyl AcetateReagent GradeVariousFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: To the residue, add water and slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: A white to off-white solid.

III. Amide Synthesis from this compound using EDC/NHS Coupling

The formation of an amide bond is a cornerstone of medicinal chemistry. While the direct reaction of a carboxylic acid and an amine is generally unfavorable, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) provide a mild and efficient method for amide bond formation.[5][6]

Reaction Rationale and Mechanistic Insight

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, but in the presence of NHS, it is converted to a more stable NHS ester. This semi-stable ester then reacts with a primary or secondary amine to form the desired amide, with the release of N-hydroxysuccinimide.[5][6] The electron-withdrawing nature of the substituents on the benzoic acid may slightly slow the rate of the initial activation step, but the subsequent reaction of the activated ester with the amine is generally efficient.

Diagram 3: Workflow for EDC/NHS Amide Coupling

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A This compound E Stir at RT A->E B EDC B->E C NHS C->E D Anhydrous DMF (Solvent) D->E F Add Amine (R-NH₂) E->F G Continue Stirring at RT F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Wash with aq. HCl and NaHCO₃ I->J K Dry, Filter, and Concentrate J->K L Column Chromatography K->L M Corresponding Amide L->M

Caption: Workflow for EDC/NHS Amide Coupling.

Detailed Experimental Protocol: General Procedure for Amide Synthesis

This is a general protocol that can be adapted for various primary and secondary amines.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%VariousCoupling agent.
N-Hydroxysuccinimide (NHS)≥98%VariousAdditive.
Amine (R-NH₂)Reagent GradeVariousNucleophile.
Anhydrous Dimethylformamide (DMF)Reagent GradeVariousSolvent.
Dichloromethane (DCM) or Ethyl AcetateReagent GradeVariousFor extraction.
1M Hydrochloric Acid (HCl)Reagent GradeVariousFor washing.
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying.

Procedure:

  • Activation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30-60 minutes.

  • Coupling: To the activated mixture, add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel.

Expected Outcome: A solid product, with the physical state depending on the specific amine used.

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the derivatization of the carboxylic acid group of this compound. These transformations are essential for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying chemical principles and following these detailed procedures, researchers can efficiently generate a diverse library of derivatives for further investigation in their drug discovery programs.

References

  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
  • Esterification of Carboxylic Acids with Alcohols and Thiols. Organic Syntheses.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Process for preparing chloro-difluorobenzene.
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Esterification (Experiment). Chemistry LibreTexts.
  • Application Notes and Protocols for EDC/NHS Chemistry: A Guide to Amide Bond Form
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Acid to Ester - Common Conditions. Organic Chemistry Portal.
  • What is the best and reliable approach to prepare EDC/NHS solution?
  • The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • EDC - Instructions. Thermo Fisher Scientific.
  • General Protocol for Coupling Biomolecules to Carboxyl
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates.

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Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Chloro-3,5-difluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and chemical biology.

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Solid-Phase Synthesis

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties.[1] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] 4-Chloro-3,5-difluorobenzoic acid and its analogs are particularly valuable building blocks in this regard. Their unique electronic and steric characteristics, stemming from the presence of both chlorine and fluorine substituents on the aromatic ring, offer a versatile platform for creating diverse molecular architectures.[2]

Solid-phase synthesis (SPPS) provides a powerful methodology for the rapid and efficient construction of compound libraries, most notably in peptide synthesis.[3][4][5] The core principle of SPPS involves the stepwise assembly of a target molecule on an insoluble polymeric support, which allows for the use of excess reagents to drive reactions to completion and simplifies purification by enabling the removal of soluble byproducts and excess reagents through simple filtration and washing.[5]

This application note provides a comprehensive guide to the utilization of this compound analogs in solid-phase synthesis. We will delve into the mechanistic underpinnings of their reactivity, present detailed protocols for their incorporation into peptide and small molecule libraries, and discuss key experimental considerations for successful synthesis.

Causality of Experimental Choices: Why this compound Analogs?

The selection of this compound analogs for solid-phase synthesis is predicated on several key chemical principles:

  • Orthogonal Reactivity: The carboxylic acid moiety provides a primary handle for attachment to resin-bound amines or alcohols through standard coupling chemistries. The chloro and fluoro substituents on the aromatic ring offer sites for subsequent, orthogonal chemical transformations, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions, or other modifications, allowing for late-stage diversification of the synthesized molecules.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms activates the aromatic ring towards nucleophilic attack, facilitating SNAr reactions. This is a crucial feature for library synthesis, where a common scaffold can be reacted with a diverse set of nucleophiles.

  • Modulation of Physicochemical Properties: The introduction of the 4-chloro-3,5-difluorobenzoyl moiety can significantly impact the lipophilicity, acidity/basicity, and conformational preferences of the final compound, which are critical parameters in drug design.

Experimental Workflows and Logical Relationships

The general workflow for incorporating this compound analogs in solid-phase synthesis can be visualized as follows:

workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Swelling Coupling Coupling of This compound Deprotection->Coupling Free Amine Diversification On-Resin Diversification (e.g., SNAr, Suzuki Coupling) Coupling->Diversification Immobilized Scaffold Cleavage Cleavage from Resin (e.g., TFA cocktail) Diversification->Cleavage Modified Peptide/Molecule Purification Purification (e.g., RP-HPLC) Cleavage->Purification Crude Product

Caption: General workflow for solid-phase synthesis using this compound analogs.

Detailed Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis procedures and can be adapted for the synthesis of other small molecules on appropriate resins.[4][6][7]

Protocol 1: Coupling of this compound to a Resin-Bound Amine

This protocol describes the coupling of this compound to a resin-bound primary or secondary amine, such as the N-terminus of a peptide synthesized on Rink Amide resin.

Materials:

  • Fmoc-protected peptide on Rink Amide resin (or other suitable amine-functionalized resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test or other suitable colorimetric test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).[4]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next step (e.g., diversification or cleavage).

Protocol 2: On-Resin Nucleophilic Aromatic Substitution (SNAr) for Library Generation

This protocol outlines a general procedure for diversifying the resin-bound 4-chloro-3,5-difluorobenzoyl scaffold via SNAr. The chlorine atom is generally more susceptible to substitution than the fluorine atoms under typical SNAr conditions.

Materials:

  • Resin from Protocol 1

  • A library of nucleophiles (e.g., primary and secondary amines, thiols)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • DMF

  • DCM

Procedure:

  • Resin Preparation: Wash the resin from Protocol 1 with DMF (3 x 1 min).

  • SNAr Reaction:

    • Prepare a solution of the desired nucleophile (5-10 equivalents relative to resin loading) and DIPEA (5-10 equivalents) in NMP or DMSO.

    • Add the nucleophile solution to the resin.

    • Agitate the reaction mixture at an elevated temperature (e.g., 50-80 °C) for 12-24 hours. The optimal temperature and reaction time will depend on the nucleophilicity of the chosen nucleophile.

  • Washing: After the reaction is complete, cool the resin to room temperature, drain the reaction solution, and wash the resin thoroughly with NMP or DMSO (3 x 1 min), DMF (5 x 1 min), and DCM (3 x 1 min).

  • Iteration: This process can be repeated with a diverse set of nucleophiles in a parallel synthesis format to generate a library of compounds.

snar_mechanism cluster_0 SNA_r Mechanism Reactants Resin-Bound Scaffold + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Stabilized by F atoms) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + HCl Intermediate->Products Loss of Leaving Group (Cl-)

Caption: Simplified representation of the on-resin SNAr mechanism.

Protocol 3: Cleavage from the Resin and Final Deprotection

This protocol describes the final step of releasing the synthesized molecule from the solid support and removing any remaining acid-labile side-chain protecting groups.

Materials:

  • Resin from Protocol 1 or 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • DCM

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, for example, TFA/TIS/Water (95:2.5:2.5 v/v/v). The scavengers (TIS, water) are crucial to prevent side reactions with sensitive residues.[3]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the product.

    • Decant the ether.

    • Wash the pellet with cold diethyl ether.

    • Dry the crude product under vacuum.

    • Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table provides representative data for the coupling and cleavage steps. Yields and purities are dependent on the specific sequence and nucleophiles used.

StepReagentsTime (h)Temperature (°C)Representative Yield (%)Representative Purity (%)
Coupling This compound, DIC, OxymaPure®2-425>95 (based on Kaiser test)N/A
SNAr (Amine) Benzylamine, DIPEA in NMP1660>90>85
SNAr (Thiol) Thiophenol, DIPEA in NMP1250>95>90
Cleavage TFA/TIS/H₂O (95:2.5:2.5)2-32570-90 (overall)>95 (after HPLC)

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through in-process controls:

  • Kaiser Test: Provides a reliable qualitative assessment of coupling completion, ensuring that each building block is added efficiently before proceeding to the next step.

  • LC-MS Analysis of a Test Cleavage: A small amount of resin can be cleaved and analyzed by LC-MS at intermediate steps to confirm the expected mass of the resin-bound intermediate, verifying the success of previous reactions.

  • Final Product Characterization: The identity and purity of the final product should be unequivocally confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

By implementing these analytical checkpoints, researchers can have high confidence in the identity and quality of the compounds synthesized using these methods.

References

  • Vertex AI Search. (n.d.). Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3129-3140.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Fields, G. B. (2011). Introduction to peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
  • White, P. D. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1-17.

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Application Note & Protocol: Regioselective Nitration of 4-chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the regioselective nitration of 4-chloro-3,5-difluorobenzonitrile to synthesize 4-chloro-3,5-difluoro-2-nitrobenzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol is grounded in established principles of electrophilic aromatic substitution, with a strong emphasis on procedural safety and reaction control. We delve into the mechanistic rationale behind the protocol's design, offering insights to ensure reproducibility and high yield. This guide is intended for researchers and process chemists in industrial and academic settings.

Introduction and Scientific Context

4-chloro-3,5-difluorobenzonitrile is a versatile building block in organic synthesis. The introduction of a nitro group onto this scaffold via electrophilic aromatic substitution significantly enhances its utility, creating a precursor for a variety of functional group transformations. Specifically, the resulting product, 4-chloro-3,5-difluoro-2-nitrobenzonitrile, is a valuable intermediate for synthesizing complex molecules, including bioactive compounds where the nitro group can be reduced to an amine, facilitating further derivatization.[1]

The nitration of aromatic compounds is a cornerstone of organic chemistry, yet it presents significant safety and selectivity challenges. The reaction is highly exothermic and requires careful management of temperature to prevent runaway reactions and the formation of undesired byproducts.[2][3] This protocol outlines a robust and controlled method using a mixture of fuming nitric acid and concentrated sulfuric acid, ensuring high regioselectivity for the desired product.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key to this reaction is the in-situ generation of the potent electrophile, the nitronium ion (NO₂⁺), from the reaction between nitric acid and a stronger acid, typically sulfuric acid.[4][5][6]

Equation 1: Generation of the Nitronium Ion

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5] Subsequent deprotonation by a weak base (like HSO₄⁻) restores the ring's aromaticity, yielding the nitroaromatic product.

The regiochemical outcome of the nitration of 4-chloro-3,5-difluorobenzonitrile is dictated by the directing effects of the existing substituents:

  • Cyano Group (-CN): Strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

  • Halogens (-F, -Cl): Deactivating due to their inductive electron-withdrawal, but ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions.

In this specific molecule, the positions are influenced as follows:

  • Position 2 (and 6): Ortho to the chloro group, meta to the cyano group, and ortho to a fluoro group.

  • Position 4: Occupied by the chloro group.

The substitution occurs predominantly at the 2-position . This is the most electronically favorable site, as it is activated by the ortho, para-directing halogens while also being meta to the strongly deactivating cyano group. The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile proceeds through this specific nitration as the initial step, confirming the regioselectivity.[1]

Safety Protocol: A Mandatory Prerequisite

Nitration reactions are energetically potent and demand stringent safety protocols.[2][7] The combination of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent.[8][9][10][11]

Critical Hazards:

  • Extreme Corrosivity: Concentrated H₂SO₄ and HNO₃ cause severe chemical burns upon contact with skin and eyes.[4][8][9] Vapors are highly toxic and damaging to the respiratory tract.[10][12]

  • High Exothermicity: The reaction generates significant heat, which can lead to a thermal runaway if not effectively controlled.[2] This can cause the reaction to boil violently, releasing toxic fumes and potentially leading to an explosion.

  • Oxidizing Hazard: Nitric acid can react violently with organic materials, reducing agents, and metals.[8][10]

Mandatory Safety Measures:

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash positioned as low as practical. An emergency eyewash and safety shower must be immediately accessible.[4][7][8] Consider using a blast shield.

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical splash goggles and a full-face shield.[9]

    • Acid-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.

    • A flame-resistant lab coat and closed-toe leather shoes.[13]

  • Spill Management: Have a spill kit ready containing an appropriate neutralizer for acid spills, such as sodium bicarbonate or calcium carbonate.[4][10][13] Do not use combustible materials like paper towels to absorb concentrated acid spills.

  • Waste Disposal: Nitric acid waste streams must be segregated and should not be mixed with organic solvents or other reactive chemicals.[10]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of halogenated benzonitriles.[1][14]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-chloro-3,5-difluorobenzonitrile>98% PuritySigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Fuming Nitric Acid (HNO₃)>90%MilliporeSigma
Deionized WaterHigh Purity-
Crushed Ice--
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWR
Ethanol95% or AbsoluteDecon Labs
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Digital thermometer with a thermocouple probe

  • Dropping funnel (pressure-equalizing)

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Reaction Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_flask 1. Assemble & Cool Flask (3-neck RBF, stirrer, thermometer, dropping funnel in ice bath) charge_reagents 2. Charge Reagents Add 4-chloro-3,5-difluorobenzonitrile and conc. H₂SO₄ to flask prep_flask->charge_reagents add_hno3 3. Add Fuming HNO₃ Slow, dropwise addition via funnel Maintain Temp < 10°C charge_reagents->add_hno3 stir 4. Stir Reaction Continue stirring in ice bath for 1-2 hours post-addition add_hno3->stir quench 5. Quench Reaction Carefully pour mixture onto crushed ice stir->quench filtrate 6. Isolate Product Filter precipitate using Büchner funnel quench->filtrate wash 7. Wash Solid Wash with H₂O, then 5% NaHCO₃, then H₂O until neutral filtrate->wash dry 8. Dry Product Dry solid under vacuum wash->dry

Caption: Workflow for the nitration of 4-chloro-3,5-difluorobenzonitrile.

Step-by-Step Procedure
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in a large ice-water bath on a magnetic stirrer.

  • Reagent Charging: To the flask, add 4-chloro-3,5-difluorobenzonitrile (e.g., 5.0 g, 28.8 mmol) and concentrated sulfuric acid (98%, 25 mL). Begin stirring to dissolve the solid. The dissolution may be slightly exothermic; ensure the temperature remains below 20°C. Cool the mixture to between 0°C and 5°C.

  • Nitrating Agent Addition: Charge the dropping funnel with fuming nitric acid (>90%, 3.0 mL, ~71 mmol). Add the nitric acid dropwise to the stirred sulfuric acid solution over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. The rate of addition must be controlled by the efficiency of the cooling bath.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours, allowing it to slowly reach room temperature. Monitor the reaction progress by TLC if desired (eluent: petroleum ether/ethyl acetate = 4:1).

  • Quenching: In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice and water (~200 g). While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL). Then, wash with a cold 5% sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid (note: CO₂ evolution may occur). Finally, wash again with cold deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or crystallization dish and dry it under vacuum to a constant weight. The product, 4-chloro-3,5-difluoro-2-nitrobenzonitrile, should be obtained as a pale yellow or off-white solid.

  • Purification (Optional): If necessary, the crude product can be recrystallized from an ethanol/water mixture to achieve higher purity.

Reaction Parameters and Expected Results

ParameterValueRationale
Stoichiometry (HNO₃:Substrate)~2.5 : 1 molar ratioAn excess of nitric acid ensures complete conversion of the starting material.
Reaction Temperature0-10°CControls the high exothermicity and prevents over-nitration or side reactions.[14]
Reaction Time2-3 hours totalSufficient time for complete conversion at low temperatures.
Expected Yield >85%Based on similar reported nitrations of halogenated aromatic compounds.
Appearance Pale yellow to off-white solidTypical appearance for nitroaromatic compounds.

Troubleshooting and Field Insights

  • Problem: The reaction mixture turns dark brown or black.

    • Probable Cause: The reaction temperature was too high, leading to decomposition or side reactions.

    • Solution: Ensure more efficient cooling and a slower rate of nitric acid addition in future attempts. The quality of the starting material should also be verified.

  • Problem: Low product yield.

    • Probable Cause: Incomplete reaction or loss of product during workup.

    • Solution: Confirm the reaction has gone to completion using TLC before quenching. Ensure the product is not significantly soluble in the wash solvents; keep all wash liquids cold.

  • Expert Tip: The order of addition is critical. Always add the nitric acid to the sulfuric acid/substrate mixture. Reversing the addition can lead to an uncontrolled exotherm. For larger-scale reactions, preparing a pre-mixed nitrating solution (mixed acid) and adding the substrate to it at low temperature can offer better control.

References

  • Nitration reaction safety. (2024). YouTube.
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-nitrobenzonitrile.
  • Chemistry Stack Exchange. (2016). How can I safely handle a concentrated (fuming) nitric acid spill?.
  • P2 InfoHouse. (n.d.). Massachusetts Chemical Fact Sheet Sulfuric Acid and Fuming Sulfuric Acid.
  • Fiveable. (n.d.). Handling nitric acid Definition. Organic Chemistry II Key Term.
  • Guidechem. (n.d.). How to Synthesize 4-CHLORO-3-NITROBENZONITRILE?. FAQ.
  • University of California, Riverside Environmental Health & Safety. (n.d.). SAFE USE OF NITRIC ACID.
  • Journal of Chemical Research. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate.
  • ResearchGate. (2009). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.

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Application Notes & Protocols for the Selective Reduction of Nitro Groups in the Synthesis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Selective Nitro Group Reduction

The transformation of an aromatic nitro group to an amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. This reduction is a critical step in the synthesis of a vast array of benzoic acid derivatives that serve as key intermediates and active pharmaceutical ingredients (APIs). The challenge, however, lies not in the reduction itself, but in achieving it with precision and selectivity. Molecules of interest are often adorned with a variety of other functional groups—carbonyls, esters, halogens, and nitriles—that are also susceptible to reduction. Uncontrolled reduction can lead to a cascade of unwanted side reactions, resulting in low yields, complex purification challenges, and ultimately, the failure of a synthetic campaign.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on navigating the nuanced landscape of selective nitro group reduction in the context of benzoic acid derivatives. We will delve into the mechanistic underpinnings of various reduction strategies, offering field-proven insights to inform your experimental choices. The protocols detailed herein are designed to be robust and self-validating, empowering you to achieve your synthetic goals with efficiency and confidence.

Pillar 1: Understanding the Landscape of Selectivity

Achieving selectivity in nitro group reduction hinges on a deep understanding of the reactivity of both the nitro group and other functionalities present in the molecule. The choice of reducing agent and reaction conditions is paramount and must be tailored to the specific substrate. Two primary forms of selectivity are of concern:

  • Chemoselectivity: The preferential reduction of the nitro group in the presence of other reducible functional groups. This is the most common challenge encountered in the synthesis of complex benzoic acid derivatives.

  • Regioselectivity: The selective reduction of one nitro group over another in poly-nitroaromatic compounds, such as dinitrobenzoic acids.

The following sections will explore a curated selection of methodologies, each with its own unique profile of reactivity and selectivity.

Pillar 2: A Toolkit of Selective Reduction Methodologies

The modern synthetic chemist has a diverse arsenal of reagents and methods for the selective reduction of nitroarenes. The choice of method is dictated by the specific functional groups present on the benzoic acid scaffold.

Catalytic Hydrogenation: The Workhorse with Caveats

Catalytic hydrogenation is often the method of choice for nitro reductions due to its high efficiency and clean reaction profiles, producing water as the primary byproduct.[1] However, its broad reactivity necessitates careful catalyst selection to achieve chemoselectivity.

  • Palladium on Carbon (Pd/C): This is a highly active and common catalyst for the reduction of both aromatic and aliphatic nitro groups.[2] Its major drawback is its propensity to reduce other functional groups, including alkenes, alkynes, and benzyl ethers. Furthermore, it can readily cause dehalogenation of aryl halides (Cl, Br, I).[3]

  • Raney Nickel: An effective alternative to Pd/C, Raney Nickel is often employed when dehalogenation is a concern.[2][3] It is also highly active for nitro group reduction.

  • Sulfided Platinum on Carbon (Pt/C): This modified catalyst exhibits excellent selectivity for the reduction of nitro groups in the presence of halogens.[3]

dot

cluster_0 Catalytic Hydrogenation Decision Pathway Start Substrate with Nitro Group Halogen Halogen Present? Start->Halogen Alkene Alkene/Alkyne Present? Halogen->Alkene No RaneyNi H2, Raney Nickel Halogen->RaneyNi Yes PdC H2, Pd/C Alkene->PdC No Transfer Consider Transfer Hydrogenation Alkene->Transfer Yes Choice Select Catalyst RaneyNi->Choice PdC->Choice Transfer->Choice

Caption: Decision workflow for choosing a catalytic hydrogenation method.

Metal-Based Reductions: Classic and Reliable

Reductions using metals in acidic or neutral media are classic, robust methods that often provide excellent chemoselectivity.

  • Tin(II) Chloride (SnCl₂): A mild and highly selective reagent for the reduction of nitro groups in the presence of carbonyls (ketones and aldehydes), nitriles, and esters.[2][3][4] The reaction is typically carried out in solvents like ethanol or ethyl acetate.[3][5] A common challenge is the removal of tin byproducts during workup.[4][5]

  • Iron (Fe): The use of iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH), or with ammonium chloride (NH₄Cl), is a cost-effective and highly selective method for nitro group reduction.[2][6] It is well-tolerated by a variety of functional groups, including alkynes, ketones, enones, and nitriles.[7]

  • Zinc (Zn): Similar to iron, zinc metal in acidic media provides a mild method for reducing nitro groups while preserving other reducible functionalities.[2]

Transfer Hydrogenation: A Safer Alternative

Catalytic transfer hydrogenation (CTH) offers a practical alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.

  • Ammonium Formate: A widely used and inexpensive hydrogen donor for CTH.[8][9] The reaction is often carried out with Pd/C and tolerates a variety of functional groups.[8][10]

  • Formic Acid: Another common hydrogen source for CTH, offering an attractive and competitive strategy to classical protocols.[11][12]

Sulfide-Based Reductions: For Regioselectivity

Sodium sulfide (Na₂S) and its derivatives are particularly useful for the selective reduction of one nitro group in dinitroaromatic compounds, a classic example being the Zinin reaction.[2][13] This method is also valuable when catalytic hydrogenation or acidic conditions are not compatible with the substrate.[2]

Pillar 3: Data-Driven Reagent Selection

The following table summarizes the performance and selectivity of common reducing agents for the transformation of nitrobenzoic acids to aminobenzoic acids.

Reducing Agent/SystemKey AdvantagesCommon Substrate TolerancesPotential Drawbacks
H₂, Pd/C High efficiency, clean byproductsGenerally good, but over-reduction can occurReduces alkenes, alkynes; causes dehalogenation
H₂, Raney Nickel Good for substrates with halogensHalogens (Cl, Br, I)Can reduce other functional groups
SnCl₂·2H₂O Highly selective, mild conditionsKetones, aldehydes, esters, nitrilesStoichiometric amounts needed, tin byproduct removal
Fe/HCl or Fe/NH₄Cl Cost-effective, robust, highly selectiveKetones, esters, nitriles, halogensStoichiometric amounts of iron required
Pd/C, HCOOH or HCOONH₄ Avoids high-pressure H₂, good selectivityMany functional groups are toleratedCatalyst cost, potential for side reactions
Na₂S Excellent for regioselective reduction of dinitro compoundsOther reducible groups are often sparedOdor of sulfur compounds, waste disposal

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Selective Reduction of 4-Nitrobenzoic Acid using Tin(II) Chloride

This protocol is adapted for the selective reduction of a nitro group in the presence of a carboxylic acid.

dot

cluster_1 SnCl2 Reduction Workflow A 1. Dissolve 4-Nitrobenzoic Acid in Ethanol B 2. Add SnCl2·2H2O A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Cool and Quench with aq. NaOH D->E F 6. Filter Tin Salts E->F G 7. Acidify Filtrate F->G H 8. Isolate 4-Aminobenzoic Acid G->H

Caption: General workflow for the SnCl₂ reduction of 4-nitrobenzoic acid.

Materials:

  • 4-Nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (optional)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzoic acid (1.0 eq) in ethanol.[5]

  • Reagent Addition: Add tin(II) chloride dihydrate (3.0 - 5.0 eq) to the solution.[5] For some substrates, the addition of concentrated HCl (4.0 - 5.0 eq) may be beneficial.[5]

  • Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium hydroxide until the pH is basic, which will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake with ethanol.

  • Acidification and Extraction: Combine the filtrates and carefully acidify with concentrated HCl to precipitate the product. Alternatively, the product can be extracted into an organic solvent like ethyl acetate after neutralization.

  • Purification: The crude 4-aminobenzoic acid can be further purified by recrystallization.[14]

Protocol 2: Catalytic Transfer Hydrogenation of a Nitrobenzoic Acid Derivative using Ammonium Formate

This protocol is a general method for the reduction of a nitro group using a safer hydrogen source.

Materials:

  • Nitrobenzoic acid derivative

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

Procedure:

  • Setup: To a solution of the nitrobenzoic acid derivative (1.0 eq) in methanol or ethanol, add ammonium formate (3.0 - 5.0 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the reaction is complete as monitored by TLC. The reaction is often accompanied by gas evolution (CO₂ and NH₃).[8]

  • Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Workup: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be taken up in water and the product extracted with an appropriate organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Regioselective Reduction of 3,5-Dinitrobenzoic Acid using Sodium Sulfide

This protocol is designed for the selective reduction of one nitro group in a dinitro compound.[13]

Materials:

  • 3,5-Dinitrobenzoic acid[15]

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

Procedure:

  • Setup: In a round-bottom flask, dissolve 3,5-dinitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add a solution of sodium sulfide nonahydrate (typically 1.0-1.5 eq) in water to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary depending on the substrate.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry to obtain the crude 3-amino-5-nitrobenzoic acid.

  • Purification: The product can be purified by recrystallization.

Conclusion: A Strategic Approach to Synthesis

The selective reduction of nitro groups in the synthesis of benzoic acid derivatives is a multifaceted challenge that demands a strategic and well-informed approach. There is no single "best" method; the optimal choice is intimately linked to the specific molecular architecture of the substrate. By understanding the principles of chemoselectivity and regioselectivity, and by leveraging the diverse toolkit of available reagents and methodologies, researchers can confidently navigate this critical synthetic transformation. The protocols and data presented in these notes are intended to serve as a robust foundation for the successful synthesis of complex aminobenzoic acid derivatives, ultimately accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
  • Wikipedia. (2023, December 1). Zinin reaction.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Synthesis of 4-Aminobenzoic Acid.
  • Wass, D. F., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2589–2593. [Link]
  • Maleš, M., et al. (2018).
  • Desai, D. G., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Ghorbani-Vaghei, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11285-11294. [Link]
  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.
  • Indian Academy of Sciences. (n.d.). A new reagent for selective reduction of nitro group.
  • Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods.
  • Patsnap. (n.d.). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate.
  • McLaughlin, M. A., & Barnes, D. (2006). A practical and chemoselective reduction of nitroarenes using activated iron. Tetrahedron Letters, 47(51), 9095-9097. [Link]
  • Scilit. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Wikipedia. (2023, October 29). Reduction of nitro compounds.
  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • Royal Society of Chemistry. (2019). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines.
  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Semantic Scholar. (1988). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide.
  • Semantic Scholar. (2015). Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy.
  • ScienceDirect. (2021). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
  • Sciencemadness.org. (2009). Synthesis of p-nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction.
  • Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • ScholarWorks @ UTRGV. (2016). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • Royal Society of Chemistry. (2016). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative.
  • PubChem. (n.d.). 3,5-Dinitrobenzoic acid.
  • YouTube. (2022). 3, 5 DINITROBENZOIC ACID | CHEMISTRY | APPLICATION | SYNTHESIS | BASIC CONCEPTS | DR. HAMMAD MAJEED.
  • Wikipedia. (2023, November 29). 3,5-Dinitrobenzoic acid.
  • Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid.
  • SAGE Journals. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

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Application Notes & Protocols: A Researcher's Guide to the Diazotization and Chlorination of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Importance of Chlorobenzoic Acids

Chlorobenzoic acids are not merely laboratory reagents; they are foundational pillars in the architecture of complex, high-value molecules. Their strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where they serve as indispensable intermediates for active pharmaceutical ingredients (APIs) and specialized pesticides.[1][2][3] The introduction of a chloro-substituent onto the benzoic acid scaffold profoundly influences a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a critical tool in drug design.[3]

The transformation of readily available aminobenzoic acids into their chloro-analogues via a two-step diazotization and Sandmeyer chlorination sequence is a cornerstone of synthetic organic chemistry.[4][5] This application note provides an in-depth exploration of this process, moving beyond a simple recitation of steps to dissect the underlying mechanisms, critical control parameters, and field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to execute these reactions with precision, safety, and efficiency.

The Science of Transformation: Mechanism & Causality

A robust understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The conversion is a tale of two distinct, yet interconnected, stages: the formation of a highly reactive diazonium salt and its subsequent copper-catalyzed conversion to the desired chlorobenzoic acid.

Part I: Diazotization - Forging the Reactive Intermediate

The initial step converts the stable primary aromatic amine into a highly reactive aryldiazonium salt. This is achieved by treating the aminobenzoic acid with nitrous acid (HNO₂), which is almost always generated in situ for safety and stability reasons.[6][7]

The Mechanism:

  • Generation of the Electrophile: A strong mineral acid, typically hydrochloric acid (HCl), protonates sodium nitrite (NaNO₂) to generate unstable nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule yield the potent electrophile, the nitrosonium ion (NO⁺).[8]

  • N-N Bond Formation: The lone pair of electrons on the amino group of the aminobenzoic acid attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[8]

  • Formation of the Diazonium Ion: A series of proton transfers and tautomerization, culminating in the elimination of a water molecule, leads to the formation of the resonance-stabilized aryldiazonium ion, which possesses the exceptionally good leaving group, dinitrogen (N₂).[8]

The entire process is highly exothermic and the resulting diazonium salt is thermally unstable.[9] This instability is the single most critical factor to control. The reaction must be rigorously maintained at low temperatures (0–5 °C) to prevent the diazonium salt from decomposing prematurely and reacting with water to form undesirable phenolic byproducts.[7][10]

Diazotization cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Synthesis NaNO2 NaNO₂ HCl1 HCl HNO2 HNO₂ HCl2 H⁺ (from HCl) H2ONO H₂O⁺-N=O NO_ion N≡O⁺ (Nitrosonium Ion) H2O H₂O Amine Ar-NH₂ (Aminobenzoic Acid) Nitrosamine Ar-NH₂⁺-N=O Diazo_hydroxide Ar-N=N-OH Diazonium Ar-N₂⁺ (Diazonium Salt) H2O_out H₂O

Part II: The Sandmeyer Reaction - Catalytic Chlorination

Discovered by Traugott Sandmeyer in 1884, this reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[5] It provides a reliable method to displace the diazo group with a chloride ion using a copper(I) salt, typically CuCl, as a catalyst.

The Mechanism: The process is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species and oxidizes the copper.[5]

  • Radical Formation: The unstable intermediate rapidly fragments, releasing a molecule of nitrogen gas (N₂) and forming an aryl radical. The liberation of gaseous nitrogen is a powerful thermodynamic driving force for the reaction.

  • Halogen Transfer: The aryl radical then abstracts a chlorine atom from the newly formed copper(II) chloride species. This step forms the final product, chlorobenzoic acid, and critically, regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[5]

Sandmeyer Diazonium Ar-N₂⁺ ArylRadical Ar• Diazonium->ArylRadical + Cu(I)Cl (Single Electron Transfer) CuCl2 Cu(II)Cl₂ Diazonium->CuCl2 CuCl Cu(I)Cl N2 N₂ (gas) ArylChloride Ar-Cl (Chlorobenzoic Acid) ArylRadical->ArylChloride + Cu(II)Cl₂ ArylChloride->CuCl (Regenerates Catalyst)

Protocol Validation: Critical Parameters & Optimization

The success of this reaction sequence hinges on meticulous control over several key variables. A failure to appreciate these parameters often results in low yields, impure products, and significant safety risks.

Parameter Critical Impact & Rationale Optimization Strategy
Temperature Yield & Safety: Must be maintained at 0–5 °C during diazotization. Higher temperatures lead to decomposition of the diazonium salt into phenols.[6][10] Dried diazonium salts can be explosive.[9][11]Use an ice-salt bath for efficient cooling. Monitor the internal reaction temperature, not just the bath temperature. Add reagents dropwise to control exotherms.
Acid Concentration Reaction & Solubility: A strong mineral acid (HCl) is required to generate HNO₂ and stabilize the diazonium salt. Insufficient acid can lead to unwanted side reactions.Use a stoichiometric excess of acid (typically 2.5-3 equivalents relative to the amine) to ensure a low pH and provide a source of chloride ions.
Nitrite Stoichiometry Completion & Safety: A slight excess of NaNO₂ ensures complete conversion of the amine. However, a large excess of residual nitrous acid can lead to side reactions and is a safety concern.[9][10]Use ~1.05-1.1 equivalents of NaNO₂. After addition, test for residual nitrous acid using starch-iodide paper (turns blue-black). Quench any excess with a small amount of urea or sulfamic acid.
Catalyst Activity Reaction Rate & Yield: The Sandmeyer reaction requires Cu(I). Copper(I) chloride is susceptible to air oxidation to inactive Cu(II).Use freshly prepared CuCl or high-purity commercial material stored under an inert atmosphere. Ensure the catalyst is fully dissolved or well-suspended in HCl before adding the diazonium solution.[12]
Substrate Reactivity Side Reactions: The diazonium salt of 4-aminobenzoic acid is particularly susceptible to nucleophilic attack by water, leading to the formation of 4-hydroxybenzoic acid as a significant byproduct.[13][14]For sensitive substrates, ensure rigorous temperature control and a sufficiently high concentration of HCl to favor the chlorination pathway over hydroxylation.

A Matter of Safety: Handling Diazonium Salts

This is a non-negotiable prerequisite for conducting these reactions. Diazonium salts, particularly when dry, are notoriously unstable and can decompose explosively upon shock, friction, or heat.[9][10] The following rules must be strictly adhered to:

  • NEVER Isolate: Do not attempt to isolate the solid diazonium salt intermediate. Always use the generated solution directly in the subsequent step.[9][10][11]

  • Maintain Low Temperature: Keep the reaction temperature below 5 °C at all times.[9][10]

  • Stoichiometric Control: Avoid excess sodium nitrite.[9][10]

  • Quench Excess Reagents: Before workup, ensure any residual diazonium salt is quenched (e.g., by adding a phenol like 2-naphthol) and excess nitrous acid is neutralized.[9][10]

  • Proper Venting: Reactions generate nitrogen gas. Ensure the apparatus is not a closed system and is properly vented in a fume hood.[9][10]

  • Use Appropriate PPE: Always wear safety glasses, a lab coat, and gloves. Conduct the reaction behind a blast shield.

Step-by-Step Experimental Protocols

These protocols are designed as a robust starting point. Researchers should perform their own risk assessments and may need to optimize conditions based on their specific laboratory setup and substrate scale.

Protocol 1: Synthesis of 2-Chlorobenzoic Acid from Anthranilic Acid

This protocol is adapted from established literature procedures for the conversion of anthranilic acid.[15]

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Distilled Water

  • Ice

Procedure:

  • Amine Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 13.7 g (0.1 mol) of anthranilic acid and 60 mL of distilled water. While stirring, slowly add 25 mL (approx. 0.3 mol) of concentrated HCl. Stir until a clear solution of the hydrochloride salt is formed, cooling in an ice bath if necessary.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 25 mL of cold water. Add this nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature never exceeds 5 °C .

  • Confirmation: After the addition is complete, stir for an additional 15 minutes in the ice bath. Check for a slight excess of nitrous acid by touching the stirring rod to a piece of potassium iodide-starch paper; an immediate blue-black color should appear. If not, add a small amount more of the nitrite solution.

  • Catalyst Preparation: In a separate 1 L beaker, dissolve 12.0 g (0.12 mol) of copper(I) chloride in 75 mL of concentrated HCl. The solution will likely be dark. Cool this solution to 5 °C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the frothing manageable.

  • Completion & Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to 50-60 °C for 30 minutes to ensure the reaction is complete.

  • Work-up: Cool the reaction mixture in an ice bath. The crude 2-chlorobenzoic acid will precipitate. Collect the solid by vacuum filtration and wash the filter cake with two portions of cold water (25 mL each).

  • Purification: Recrystallize the crude product from hot water, using decolorizing carbon if necessary, to yield pure 2-chlorobenzoic acid as a white crystalline solid.

Protocol 2: Synthesis of 4-Chlorobenzoic Acid from 4-Aminobenzoic Acid

This procedure is similar to Protocol 1 but requires even stricter temperature control to minimize the formation of 4-hydroxybenzoic acid.[13][14]

Procedure: Follow the steps outlined in Protocol 1, using 13.7 g (0.1 mol) of 4-aminobenzoic acid as the starting material.

  • Critical Note: Pay exceptionally close attention to maintaining the temperature at 0-5 °C during the diazotization and the addition to the copper(I) chloride solution. The diazonium salt from 4-aminobenzoic acid is more prone to hydrolysis.[13][14] The yield may be lower than that for the 2-chloro isomer due to this competing side reaction. Purification via recrystallization is essential to separate the desired product from the 4-hydroxybenzoic acid byproduct.

Troubleshooting Common Issues

Troubleshooting Start Low Yield or Impure Product CheckTemp Was Temp > 5°C during Diazotization? Start->CheckTemp CheckNitrite Was excess HNO₂ confirmed (KI-Starch)? CheckTemp->CheckNitrite No Result1 Problem: Phenol Byproduct Solution: Improve cooling, use ice-salt bath. CheckTemp->Result1 Yes CheckCatalyst Was CuCl fresh and fully dissolved? CheckNitrite->CheckCatalyst Yes Result2 Problem: Incomplete Diazotization Solution: Use slight excess of NaNO₂. CheckNitrite->Result2 No Result3 Problem: Inactive Catalyst Solution: Use fresh CuCl. CheckCatalyst->Result3 No Success Optimized Reaction CheckCatalyst->Success Yes

References

  • Reactive Chemical Hazards of Diazonium Salts. (2015). Vertex AI Search.
  • Chemistry Diazotization Reaction.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).
  • Reactive Chemical Hazards of Diazonium Salts. (2015).
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis. Benchchem.
  • How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?. Guidechem.
  • The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. Calibre Chemicals.
  • Sandmeyer reaction. Wikipedia.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. NIH.
  • Application Notes: The Role of 4-Aminobenzoic Acid in Azo Dye Synthesis. Benchchem.
  • 4-Chlorobenzoic Acid: A Foundation for Innovation in Chemicals. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
  • Sandmeyer Reaction. Organic Chemistry Portal.
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The Strategic Utility of 4-Chloro-3,5-difluorobenzoic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Building Block

In the landscape of materials science, the precise arrangement of atoms dictates function. 4-Chloro-3,5-difluorobenzoic acid emerges as a pivotal, though often intermediate, building block in the rational design of sophisticated organic materials. Its unique substitution pattern—a chlorine atom and two fluorine atoms flanking a carboxylic acid group on a benzene ring—imparts a distinct combination of steric and electronic properties. This guide delves into the nuanced role of this versatile molecule, elucidating the rationale behind its application and providing detailed protocols for its derivatization into precursors for advanced materials. While direct incorporation into final materials is less common, its utility as a precursor for more complex halogenated benzoic acids and other functional molecules is of significant interest to researchers in liquid crystals, performance polymers, and organic electronics.

The strategic placement of fluorine atoms is known to significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and electronic characteristics.[1] In the context of materials science, this translates to tailored dielectric anisotropy, enhanced thermal stability, and modified intermolecular interactions—all critical parameters in the performance of liquid crystals and organic semiconductors. The additional presence of a chlorine atom provides another site for synthetic modification or can be a key feature in the final material's properties.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1160573-19-2[2][3]
Molecular Formula C₇H₃ClF₂O₂[2]
Molecular Weight 192.55 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%
Solubility Soluble in many organic solvents

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the aromatic proton and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR will reveal the distinct carbon environments in the substituted benzene ring.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O and O-H stretching of the carboxylic acid group, as well as signals corresponding to the C-F and C-Cl bonds.

Core Application: A Precursor to Highly Substituted Aromatic Systems

A primary application of this compound is as a starting material for the synthesis of more elaborately substituted aromatic compounds. These subsequent molecules can then be incorporated into larger, functional materials. A notable example is its use in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for various biologically active compounds and functional materials.[1][5]

Workflow for the Synthesis of 2,4-dichloro-3,5-difluorobenzoic acid

G cluster_0 Starting Material Preparation cluster_1 Nitration & Hydrolysis cluster_2 Reduction cluster_3 Diazotization & Chlorination 4-chloro-3,5-difluorobenzonitrile 4-chloro-3,5-difluorobenzonitrile HNO3/H2SO4 HNO3/H2SO4 4-chloro-3,5-difluorobenzonitrile->HNO3/H2SO4 One-pot reaction NaNO2 NaNO2 HNO3/H2SO4->NaNO2 One-pot reaction 4-chloro-3,5-difluoro-2-nitrobenzoic_acid 4-chloro-3,5-difluoro-2-nitrobenzoic_acid NaNO2->4-chloro-3,5-difluoro-2-nitrobenzoic_acid One-pot reaction H2, Pd/C H2, Pd/C 4-chloro-3,5-difluoro-2-nitrobenzoic_acid->H2, Pd/C 2-amino-4-chloro-3,5-difluorobenzoic_acid 2-amino-4-chloro-3,5-difluorobenzoic_acid H2, Pd/C->2-amino-4-chloro-3,5-difluorobenzoic_acid NaNO2/HCl NaNO2/HCl 2-amino-4-chloro-3,5-difluorobenzoic_acid->NaNO2/HCl Sandmeyer reaction CuCl CuCl NaNO2/HCl->CuCl Sandmeyer reaction 2,4-dichloro-3,5-difluorobenzoic_acid 2,4-dichloro-3,5-difluorobenzoic_acid CuCl->2,4-dichloro-3,5-difluorobenzoic_acid Sandmeyer reaction

Caption: Synthetic pathway from 4-chloro-3,5-difluorobenzonitrile to 2,4-dichloro-3,5-difluorobenzoic acid.

Detailed Protocol: Synthesis of 2,4-dichloro-3,5-difluorobenzoic acid[1][5]

This protocol outlines the multi-step synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, starting from a nitrile precursor which can be conceptually linked to the reactivity of the parent benzoic acid.

Step 1: Synthesis of 4-Chloro-3,5-difluoro-2-nitrobenzoic acid

  • In a flask equipped with a stirrer and cooled in an ice bath, add 4-chloro-3,5-difluorobenzonitrile (1.0 eq).

  • Slowly add concentrated sulfuric acid (98%) and stir for 1 hour in the ice bath.

  • Carefully add a mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (98%) dropwise to the reaction mixture.

  • Remove the ice bath and stir the mixture at approximately 102°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0°C in an ice bath and add a solution of sodium nitrite in water dropwise.

  • The resulting precipitate, 4-chloro-3,5-difluoro-2-nitrobenzoic acid, is then isolated.

Step 2: Synthesis of 2-Amino-4-chloro-3,5-difluorobenzoic acid

  • The nitro-substituted benzoic acid from the previous step is subjected to reduction using hydrogen gas (H₂) catalyzed by palladium on carbon (Pd/C).

  • This hydrogenation is typically carried out in a suitable solvent under pressure and yields the corresponding amino-benzoic acid in high yield.

Step 3: Synthesis of 2,4-dichloro-3,5-difluorobenzoic acid

  • The amino-benzoic acid is then converted to the target compound via a Sandmeyer reaction.

  • A mixture of the amino-benzoic acid and concentrated hydrochloric acid is stirred in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled reaction mixture to form the diazonium salt.

  • Copper(I) chloride (CuCl) and dichloromethane are then added to the emulsion, and the mixture is stirred for an extended period at room temperature.

  • The final product, 2,4-dichloro-3,5-difluorobenzoic acid, is then isolated and purified.

Application in Liquid Crystal Synthesis: A Prototypical Esterification

While a specific liquid crystal directly synthesized from this compound is not prominently featured in the literature, its structural motifs are highly relevant. Fluorinated benzoic acids are key components in many liquid crystalline materials due to their ability to induce a strong dipole moment, which is crucial for the electro-optical switching behavior of liquid crystal displays. The following is a representative protocol for the esterification of this compound with a phenolic compound, a common step in the synthesis of calamitic (rod-shaped) liquid crystals.

Workflow for Ester-based Liquid Crystal Precursor Synthesis

G 4-Chloro-3,5-difluorobenzoic_acid 4-Chloro-3,5-difluorobenzoic_acid Thionyl_Chloride Thionyl_Chloride 4-Chloro-3,5-difluorobenzoic_acid->Thionyl_Chloride Activation Acyl_Chloride_Intermediate Acyl_Chloride_Intermediate Thionyl_Chloride->Acyl_Chloride_Intermediate Substituted_Phenol Substituted_Phenol Acyl_Chloride_Intermediate->Substituted_Phenol Coupling Pyridine Pyridine Ester_Product Ester_Product Substituted_Phenol->Ester_Product Pyridine->Ester_Product Base

Caption: General workflow for the synthesis of an ester precursor for liquid crystals.

Detailed Protocol: Esterification of this compound

This protocol is a generalized procedure based on common esterification methods used in liquid crystal synthesis.[6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A suitable substituted phenol (e.g., 4-alkoxyphenol)

  • Anhydrous pyridine or another suitable base

  • Anhydrous dichloromethane (DCM) or toluene as solvent

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend or dissolve this compound (1.0 eq) in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours or until the reaction is complete (monitored by the cessation of gas evolution).

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Esterification:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the substituted phenol (1.0-1.2 eq) and anhydrous pyridine (1.5-2.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of the crude acyl chloride in anhydrous DCM to the phenol solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid (e.g., 1 M HCl) and extract with DCM.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the desired ester.

Potential in Performance Polymers: Amide Bond Formation

The carboxylic acid functionality of this compound also allows for its incorporation into polymers, such as polyamides, through amide bond formation. The rigidity of the aromatic ring and the influence of the halogen substituents can lead to polymers with high thermal stability and specific solubility characteristics.

Workflow for Amide Synthesis

G 4-Chloro-3,5-difluorobenzoic_acid 4-Chloro-3,5-difluorobenzoic_acid Coupling_Reagent e.g., EDC/HOBt 4-Chloro-3,5-difluorobenzoic_acid->Coupling_Reagent Activation Activated_Intermediate Activated_Intermediate Coupling_Reagent->Activated_Intermediate Amine Amine Activated_Intermediate->Amine Coupling Base e.g., DIPEA Amide_Product Amide_Product Amine->Amide_Product Base->Amide_Product

Caption: General workflow for amide synthesis using a coupling reagent.

Detailed Protocol: Amide Coupling Reaction[7][8][9][10]

This protocol describes a general and robust method for forming an amide bond between this compound and a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • A suitable primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) as solvent

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DCM or DMF.

  • Reagent Addition:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add DIPEA (2.5 eq) to the stirred solution.

    • Slowly add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Conclusion: A Versatile Intermediate for Future Materials

This compound stands as a testament to the principle that intermediate compounds are the unsung heroes of materials synthesis. Its unique electronic and steric profile, conferred by the specific arrangement of its halogen substituents, makes it a valuable precursor for a range of more complex molecules. The protocols detailed herein provide a practical framework for researchers to utilize this compound in the synthesis of novel liquid crystals, high-performance polymers, and potentially other advanced materials. As the demand for materials with precisely tuned properties continues to grow, the strategic use of such well-defined building blocks will undoubtedly play an increasingly important role in the future of materials science.

References

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  • ResearchGate. An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]
  • Supporting Inform
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  • Fisher Scientific. Amide Synthesis. [Link]
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The Strategic Incorporation of Fluorinated Aromatic Compounds in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Power of Fluorine in Medicinal Chemistry

The strategic introduction of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. Approximately 20% of recently developed pharmaceuticals are fluoro-pharmaceuticals, a testament to the element's profound impact on a molecule's biological activity, stability, and absorption.[1] The unique properties of fluorine, including its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet significant modifications to a drug's pharmacokinetic and pharmacodynamic profile.[2][3] Judicious placement of fluorine atoms on an aromatic ring can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and modulate the acidity or basicity of nearby functional groups.[4][5][6] This guide provides an in-depth exploration of the role of fluorinated aromatic compounds in drug design, complete with detailed synthetic and analytical protocols for researchers and drug development professionals.

Part 1: The Rationale for Fluorination in Drug Design

The decision to incorporate fluorine into a drug candidate is driven by the desire to overcome specific challenges in the drug discovery process. The primary motivations can be categorized as follows:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][7] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the in vivo half-life of a drug can be extended, potentially leading to a reduced dosing frequency and improved patient compliance.[8]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, thereby influencing its pKa, dipole moment, and lipophilicity.[2][9] For instance, the introduction of a fluorine atom can lower the basicity of nearby amines, which can improve oral bioavailability by increasing membrane permeability.[2] While fluoro-arenes are generally more lipophilic, the strategic placement of fluorine can fine-tune the overall lipophilicity of a drug to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Improved Binding Affinity and Selectivity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[9][10][11][12] The substitution of hydrogen with fluorine can also induce conformational changes that lock the molecule into a more bioactive shape, leading to increased potency and selectivity for the target receptor or enzyme.[4]

  • Increased Bioavailability and CNS Penetration: The enhanced lipophilicity imparted by fluorine can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[4] This is particularly advantageous for developing drugs that target the central nervous system.

Illustrative Case Studies:

The successful application of these principles is evident in numerous blockbuster drugs:

  • Fluoxetine (Prozac): The introduction of a trifluoromethyl group at the para-position of the phenoxy ring increases lipophilicity and facilitates CNS penetration, enabling its efficacy as a selective serotonin reuptake inhibitor.[4]

  • Ciprofloxacin: The fluorine atom at the C-6 position of the quinolone scaffold is crucial for its broad-spectrum antibacterial activity, as it enhances the drug's binding affinity to DNA gyrase.[4]

  • Ibrutinib: A 4-fluorophenoxy substituent in this Bruton's tyrosine kinase (BTK) inhibitor enhances binding and improves its pharmacokinetic profile.[4]

Part 2: Synthesis of Fluorinated Aromatic Building Blocks

Access to a diverse range of fluorinated aromatic building blocks is essential for their effective integration into drug discovery programs. The following protocols detail the synthesis of common and valuable fluorinated aromatic compounds.

Protocol 1: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde

4-Fluorobenzoic acid is a versatile intermediate in the synthesis of numerous pharmaceuticals. This protocol describes its preparation by the oxidation of 4-fluorobenzaldehyde using potassium permanganate.[8]

Materials:

  • 4-Fluorobenzaldehyde

  • Potassium Permanganate (KMnO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid

  • Sodium Bisulfite (saturated solution)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde in a suitable volume of deionized water.

  • Prepare a solution of potassium permanganate in deionized water.

  • Slowly add the KMnO₄ solution to the 4-fluorobenzaldehyde solution over 30 minutes, maintaining the temperature below 20°C with an ice bath.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quench any excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears, and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of Celite to remove the MnO₂.

  • Cool the filtrate in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the 4-fluorobenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Fluorinated Biaryl Ether

Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto an activated aromatic ring. This protocol details the synthesis of a biaryl ether from 4-fluorobenzaldehyde and 4-methoxyphenol.[5]

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Heptane

  • Dichloromethane

Procedure:

  • In a test tube, combine 4-fluorobenzaldehyde (2.0 mmol), 4-methoxyphenol (2.0 mmol), and an excess of potassium carbonate.

  • Add 2 mL of DMSO and heat the mixture in a 140°C bath for at least 30 minutes.

  • Cool the reaction mixture in an ice-water bath for a minimum of 10 minutes.

  • Add 6 mL of water and stir thoroughly to precipitate the crude product.

  • Collect the solid by filtration and dry.

  • For purification, suspend the crude solid in 1 mL of heptane and dissolve it in 2 mL of dichloromethane.

  • Allow the solvent to evaporate slowly in a fume hood to form crystals of the purified 4-aryloxybenzaldehyde.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Fluorinated Biaryl

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. This protocol describes the coupling of 3-chloro-4-fluorophenylboronic acid with an aryl halide.[1]

Materials:

  • 3-Chloro-4-fluorophenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Degassed solvent (e.g., Toluene/Ethanol mixture)

  • Degassed water

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 mmol), 3-chloro-4-fluorophenylboronic acid (1.2 mmol), and the palladium catalyst (3 mol%).

  • Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon).

  • Add the degassed solvent.

  • In a separate vial, prepare a solution of the base in degassed water and add it to the reaction mixture.

  • Heat the mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, add water and an organic solvent (e.g., ethyl acetate), and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Late-Stage Fluorination Strategies

The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs of complex molecules.

Protocol 4: Electrophilic Fluorination using Selectfluor®

Selectfluor® is a widely used electrophilic fluorinating agent. This protocol provides a general procedure for the late-stage fluorination of electron-rich aromatic compounds.[13][14]

Materials:

  • Active Pharmaceutical Ingredient (API) or complex molecule with an electron-rich aromatic ring

  • Selectfluor®

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the API in the chosen solvent in a reaction vial.

  • Add Selectfluor® (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • Purify the product using standard chromatographic techniques (e.g., HPLC).

Protocol 5: Trifluoromethylation using a Togni Reagent

Togni reagents are electrophilic trifluoromethylating agents. This protocol outlines the trifluoromethylation of a thiol.[10]

Materials:

  • Thiol

  • Togni Reagent I

  • Dichloromethane

Procedure:

  • Dissolve the thiol in dichloromethane.

  • Add Togni Reagent I (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC or GC-MS.

  • Upon completion, the reaction mixture can be directly purified by column chromatography.

Part 4: Analytical Techniques for Fluorinated Aromatic Compounds

The characterization of fluorinated compounds requires specialized analytical techniques due to the unique properties of the fluorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and purification of fluorinated aromatic compounds.

General HPLC Method:

  • Column: A C18 reversed-phase column is often suitable, but for highly fluorinated compounds, specialized fluorinated stationary phases can provide better separation.[15]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. The addition of a small amount of formic acid or trifluoroacetic acid can improve peak shape.

  • Detection: UV detection is standard for aromatic compounds. For compounds without a chromophore, derivatization with a fluorescent tag may be necessary.[16] Mass spectrometry (LC-MS) provides mass information for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable fluorinated aromatic compounds.

General GC-MS Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

  • Injector Temperature: 250-280°C.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) is used to separate compounds with a range of boiling points.

  • Mass Spectrometry: Electron ionization (EI) is commonly used. The fragmentation patterns can provide structural information.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a powerful and indispensable tool for the characterization of fluorinated compounds.[12]

Key Advantages of ¹⁹F NMR:

  • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high sensitivity.[11][12]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a wide range (over 800 ppm), which minimizes signal overlap and allows for the analysis of complex mixtures.[12]

  • Sensitivity to Electronic Environment: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing valuable information about molecular structure and interactions.[11][12]

Practical Considerations for ¹⁹F NMR:

  • Referencing: An external or internal reference standard (e.g., trifluoroacetic acid or hexafluorobenzene) is required.[17]

  • ¹H Decoupling: Proton decoupling is often used to simplify the spectra and improve sensitivity.

  • Solvent: Deuterated solvents are used as in ¹H NMR.

Part 5: Data Presentation and Visualization

Table 1: Comparison of Oxidation Methods for 4-Fluorobenzaldehyde
MethodOxidizing AgentTypical Yield (%)Reaction ConditionsEnvironmental Considerations
Protocol 1Potassium Permanganate70-85Aqueous, basicGenerates MnO₂ waste
AlternativeOxone®85-95Organic solvent, room temp.More environmentally benign
Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Fluorinated Building Block cluster_coupling Incorporation into Drug Scaffold A Starting Material (e.g., 4-Fluorobenzaldehyde) B Reaction (e.g., Oxidation) A->B C Work-up & Purification B->C D Fluorinated Intermediate (e.g., 4-Fluorobenzoic Acid) C->D E Fluorinated Intermediate G Coupling Reaction (e.g., Suzuki Coupling) E->G F Drug Scaffold Precursor F->G H Final Fluorinated Drug Candidate G->H

Caption: General workflow for the synthesis and incorporation of a fluorinated building block.

Analytical_Workflow cluster_results Analytical Techniques A Fluorinated Compound Sample B HPLC Analysis (Purity & Quantification) A->B C GC-MS Analysis (Volatile Impurities & Identification) A->C D 19F NMR Spectroscopy (Structural Confirmation) A->D E Characterized Fluorinated Compound

Caption: Analytical workflow for the characterization of fluorinated aromatic compounds.

Conclusion

The incorporation of fluorinated aromatic compounds is a well-established and powerful strategy in modern drug design. A thorough understanding of the underlying principles of how fluorine influences molecular properties, coupled with robust synthetic and analytical methodologies, is crucial for the successful development of novel therapeutics. The protocols and guidelines presented in this document provide a solid foundation for researchers to confidently explore the vast potential of fluorinated aromatic compounds in their drug discovery endeavors.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
  • Application Note: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde. Benchchem.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • How Is Fluorine Used in the Medical Field? Inhance Technologies.
  • A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus. Benchchem.
  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Fluorine bonding--how does it work in protein-ligand interactions? PubMed.
  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?
  • Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?
  • Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects. PubMed.
  • Role of Fluorine in Drug Design and Drug Action.
  • One Step Preparation of a Crystalline Product by Nucleophilic Arom
  • Protocols for Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene: Applic
  • Late-Stage Fluorination: From Fundamentals to Application.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • Applications of Fluorine in Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. PubMed.
  • (PDF) Selectfluor‐Mediated Chlorination and Fluorination of Arenes: Late‐Stage Functionalization of APIs and Its Biological Effects.
  • two methods of prepar
  • Nucleophilic Arom
  • A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals. Benchchem.
  • An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4. Benchchem.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis. ChemicalBook.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
  • Electrophilic fluorin
  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodin
  • Electrophilic Fluorin
  • Application Notes and Protocols for Electrophilic Fluorination of Aromatic Compounds using 1-Fluoro-1H-imidazole. Benchchem.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses Procedure.
  • NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters.
  • Allylic trifluoromethane synthesis by trifluoromethyl
  • Palladium-Catalyzed Fluorination of Amino Acid Deriv
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.
  • Application Notes and Protocols for 1-Bromo-4-(trifluoromethyl)benzene-d4 in Environmental Sample Analysis. Benchchem.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3,5-difluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the causality behind procedural choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Strategies

This compound is a valuable intermediate in medicinal chemistry and materials science.[1] Its synthesis can be approached from several precursors, each with distinct advantages and challenges. The optimal route often depends on the availability of starting materials, scalability, and safety considerations. The two most prevalent strategies involve:

  • Aromatic Substitution and Functional Group Interconversion: Starting from a substituted aniline or benzonitrile, this multi-step approach utilizes well-established reactions like diazotization and Sandmeyer reactions.

  • Carboxylation of an Arylmetal Reagent: This route typically involves the formation of a Grignard reagent from a corresponding aryl halide, followed by reaction with carbon dioxide.

This guide will focus primarily on a reliable route starting from 3,5-difluoroaniline, leveraging a diazotization-Sandmeyer sequence, and will address challenges pertinent to both major strategies.

Troubleshooting Guide & Diagnostics (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield in the Sandmeyer Reaction (Aniline → Aryl Chloride)

Question: My Sandmeyer reaction to convert the diazonium salt of 3,5-difluoro-4-chloroaniline to the final product is giving a very low yield. What are the likely causes and how can I fix it?

Answer: A low yield in the Sandmeyer reaction is a frequent problem that can almost always be traced back to one of three areas: the initial diazotization, the stability of the diazonium salt, or the copper-catalyzed substitution step.

  • Causality 1: Incomplete Diazotization. The formation of the aryl diazonium salt is the critical first step. It requires a stoichiometric amount of nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) and low temperatures.

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature strictly between 0-5 °C. Higher temperatures cause the diazonium salt to decompose prematurely, often yielding phenols.

      • Reagent Purity: Use fresh, high-purity sodium nitrite.

      • Acid Concentration: Ensure sufficient strong acid is present to fully protonate the aniline and react with the sodium nitrite. An excess is often required.

  • Causality 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable. Even at low temperatures, they will decompose over time.

    • Troubleshooting:

      • Use Immediately: The best practice is to use the diazonium salt solution immediately after its formation. Do not store it.[2]

      • Avoid Light: Perform the reaction in a flask shielded from direct light, as UV light can accelerate decomposition.

  • Causality 3: Inefficient Copper-Catalyzed Substitution. The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[3][4] The efficiency of this step is paramount.

    • Troubleshooting:

      • Catalyst Form: Use copper(I) chloride (CuCl). While other copper salts can be used, CuCl is standard for chlorination. Ensure it is not oxidized to the less effective copper(II) state (it should not be green).

      • Matching Ions: The counter-ion of the copper salt should match the nucleophile. For chlorination, use CuCl in concentrated HCl. Using a mismatch (e.g., CuBr in HCl) can lead to a mixture of products.[2]

      • Vigorous Stirring: The decomposition of the diazonium salt at the catalyst surface releases N₂ gas. Vigorous stirring is essential to ensure proper mixing and prevent localized overheating.

Issue 2: Grignard Reaction for Carboxylation Fails to Initiate or Gives Low Yield

Question: I am attempting to synthesize the target acid by forming a Grignard reagent from 1,4-dichloro-2,6-difluorobenzene followed by quenching with CO₂, but the reaction won't start. What's wrong?

Answer: The failure of a Grignard reaction is a classic problem, almost always related to reagent and glassware preparation or the initiation step itself. The C-Mg bond is highly polarized, making the carbon atom strongly nucleophilic but also extremely basic, reacting readily with any acidic protons.

  • Causality 1: Presence of Protic Solvents or Moisture. Water, alcohols, or even trace moisture on the glassware will quench the Grignard reagent as soon as it forms.

    • Troubleshooting:

      • Dry Everything: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum.

      • Anhydrous Solvents: Use anhydrous ether or THF. It's best to use a freshly opened bottle or solvent distilled from a drying agent like sodium/benzophenone.

      • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (Nitrogen or Argon).

  • Causality 2: Passivated Magnesium Surface. Magnesium metal is coated with a thin, unreactive layer of magnesium oxide (MgO). This layer must be breached for the reaction to start.

    • Troubleshooting:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under inert gas) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.[5] You may also add a few drops of 1,2-dibromoethane.

      • Initiation: Add a small amount of your aryl halide to the magnesium in a minimal amount of solvent and gently warm the mixture. Look for signs of reaction (slight bubbling, cloudiness, gentle refluxing) before beginning the main addition of the aryl halide solution.

  • Causality 3: Side Reactions. The primary side reaction is the formation of biphenyl (Wurtz coupling).

    • Troubleshooting:

      • Slow Addition: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing the chance of it coupling with an already-formed Grignard molecule.

      • Temperature Control: While gentle heating may be needed for initiation, the main reaction should be controlled to prevent excessive biphenyl formation.

Frequently Asked Questions (FAQs)

Q1: Which starting material is recommended for a reliable, lab-scale synthesis? For lab-scale synthesis where reliability and purity are key, starting with 3,5-difluoroaniline is often preferred. The subsequent diazotization and Sandmeyer chlorination are well-understood reactions. While this adds a step compared to starting with a pre-chlorinated compound, it avoids potential isomeric impurities that can arise from direct chlorination of a difluoro-aromatic ring.[6]

Q2: How can I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is the most convenient method.[7] Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between your starting material, intermediates, and the final product. The final benzoic acid product should be significantly more polar than its precursors.

Q3: What is the best method for purifying the final this compound? The primary purification method is recrystallization .[6] After an acidic workup and extraction into an organic solvent, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water or toluene. If significant impurities remain, column chromatography on silica gel can be used.

Q4: What are the critical safety precautions for this synthesis?

  • Aryl Diazonium Salts: These are potentially explosive, especially when isolated as solids. Always prepare and use them in a cold solution without attempting to isolate the salt.

  • Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic. Handle with care and avoid contact with acidic solutions, which will release toxic NOx gases.

  • Grignard Reagents: These are highly flammable and react violently with water. All operations must be conducted in an inert, dry atmosphere.

  • Strong Acids/Bases: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves when handling concentrated acids (HCl, H₂SO₄) and other corrosive reagents.

Visualized Workflows and Mechanisms

Recommended Synthetic Pathway

The following diagram outlines a reliable, multi-step synthesis starting from 3,5-difluoroaniline.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 3,5-Difluoroaniline B Aryl Diazonium Salt (in situ) A->B  NaNO₂, HCl  0-5 °C C 4-Chloro-3,5-difluoroaniline B->C  CuCl, HCl start Precursor (e.g., 4-chloro-3,5-difluorobenzonitrile) nitration Nitration start->nitration HNO₃/H₂SO₄ reduction Reduction (e.g., H₂/Pd-C) nitration->reduction Forms Amino Group diazotization Diazotization (NaNO₂, HCl) reduction->diazotization Forms Diazonium Salt final_product Final Product (this compound) diazotization->final_product Sandmeyer or similar

Caption: A generalized multi-step synthesis workflow.[8][9]

Sandmeyer Reaction Mechanism

This diagram illustrates the single-electron transfer (SET) mechanism central to the Sandmeyer reaction.

G ArN2 Ar-N₂⁺ Ar_rad Ar• ArN2->Ar_rad + Cu(I)Cl - N₂ SET CuCl Cu(I)Cl CuCl2 Cu(II)Cl₂ CuCl->CuCl2 One-electron transfer ArCl Ar-Cl Ar_rad->ArCl + Cu(II)Cl₂ CuCl2->CuCl Halogen transfer Catalyst regeneration

Caption: The radical-nucleophilic mechanism of the Sandmeyer reaction.[2]

Troubleshooting Flowchart: Diagnosing Low Yield

This decision tree provides a logical path to diagnose the cause of low product yield.

G start Low Yield Observed check_sm Is Starting Material (SM) consumed (by TLC/GC)? start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause1 Check Reaction Time & Temperature sm_present->cause1 cause2 Check Reagent Stoichiometry & Catalyst Activity sm_present->cause2 cause3 Side Reaction or Product Decomposition sm_gone->cause3 cause4 Check for Byproducts (e.g., Phenols, Biphenyls) cause3->cause4 cause5 Review Workup Procedure (e.g., pH, extraction loss) cause3->cause5

Caption: A diagnostic flowchart for troubleshooting low reaction yields.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis via a Sandmeyer reaction, adapted from similar syntheses.[8][10] Note: All procedures should be performed in a well-ventilated fume hood with appropriate PPE.

Step 1: Diazotization of 3,5-Difluoro-4-chloroaniline

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-difluoro-4-chloroaniline (10.0 g, 0.061 mol) and concentrated hydrochloric acid (60 mL).

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (4.4 g, 0.064 mol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.

Step 2: Sandmeyer Reaction

  • In a separate 500 mL flask, prepare a solution of copper(I) chloride (9.0 g, 0.091 mol) in concentrated hydrochloric acid (90 mL). Cool this solution to 0 °C.

  • Add the cold diazonium salt solution from Step 1 dropwise to the vigorously stirred CuCl solution over approximately 1 hour.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until N₂ evolution ceases.

  • The reaction progress can be monitored by TLC.

Step 3: Workup and Purification

  • Pour the reaction mixture into 300 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude solid should be purified by recrystallization from an appropriate solvent (e.g., toluene or ethanol/water) to yield pure this compound.

Data Summary

ParameterRecommended ConditionRationale
Diazotization Temp. 0-5 °CPrevents premature decomposition of the unstable diazonium salt.[10]
NaNO₂ Stoichiometry 1.05 - 1.1 equivalentsEnsures complete conversion of the primary amine.
CuCl Stoichiometry >1.0 equivalentOften used in stoichiometric amounts to drive the reaction to completion.[11]
Reaction Atmosphere Air (Diazotization), Inert (Grignard)Diazotization is robust in air; Grignard reactions require N₂ or Ar.[12]

References

  • Zhang, J., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate.
  • Link, H., et al. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents (US5473095A).
  • Zhang, J., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Saeed, A., et al. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • CN101381301A. (2009). The preparation method of 4-chloro-2,5-difluorobenzoic acid. Google Patents.
  • Li, Z., & Huang, N. (1996). Syntheses of 2-Chloro-4,5-Difluorobenzoic Acid. OPPI Briefs.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • European Patent Office. (1991). Process for preparing chloro-difluorobenzene - EP 0447259 A1.
  • Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
  • ResearchGate. (2015). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Fluoroquinolone Synthesis with 4-Chloro-2,3-difluorobenzoic Acid.
  • Wang, X., et al. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. MDPI.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.

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Technical Support Center: Purification of 4-Chloro-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive overview of purification methods, troubleshooting common issues, and detailed experimental protocols based on established principles for halogenated benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. A common precursor is 4-chloro-3,5-difluorobenzonitrile.[2][3] Synthesis from this starting material often involves steps like nitration, reduction, and diazotization, which can introduce specific impurities.[2][4]

Potential Impurities Include:

  • Unreacted Starting Material: Residual 4-chloro-3,5-difluorobenzonitrile.

  • Isomeric Byproducts: Formation of other chlorinated or fluorinated benzoic acid isomers can occur, which may be difficult to separate.[5]

  • Intermediates from Synthesis:

    • Nitro-substituted intermediates if the reduction step is incomplete.

    • Amino-substituted intermediates if diazotization is not carried to completion.

  • Hydrolysis Products: Depending on the reaction conditions, hydrolysis of nitrile or other functional groups might lead to unwanted carboxylic acids.

  • Residual Solvents and Reagents: Traces of solvents and reagents used in the synthesis and work-up.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The two most common and effective methods are recrystallization and column chromatography.[6]

  • Recrystallization: This is the preferred method for removing small amounts of impurities and for large-scale purification due to its efficiency and cost-effectiveness. It relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[7]

  • Column Chromatography: This technique is ideal for separating complex mixtures of impurities or when recrystallization fails to provide the desired purity. It offers high resolution but is generally more time-consuming and requires larger volumes of solvent for larger scales.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[7] For halogenated benzoic acids, a systematic solvent screening is recommended.

General Solvent Screening Protocol:

  • Place a small amount of the crude material (10-20 mg) in a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Heat the mixture and add the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of pure crystals.

Common solvent systems for benzoic acids include water, ethanol/water mixtures, and hexane/ethyl acetate.[6][8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Recrystallization
Oiling out (formation of an oil instead of crystals)The boiling point of the solvent is higher than the melting point of the solute. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Use a less polar solvent or a mixed solvent system where the compound is less soluble.
No crystal formation upon coolingThe solution is not supersaturated (too much solvent was used). The compound is highly soluble in the cold solvent.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10] Try a different solvent or a mixed-solvent system.
Poor recovery of the purified productToo much solvent was used for dissolution. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography
Poor separation of the compound and impuritiesThe mobile phase polarity is too high or too low. The stationary phase is not appropriate.Optimize the mobile phase composition through TLC analysis. A mixture of hexane and ethyl acetate with a small amount of acetic or formic acid is a good starting point for acidic compounds. Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective.
Tailing of the compound's peakThe compound is interacting too strongly with the stationary phase.Add a small percentage of a polar modifier like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.
Cracking of the silica gel bedThe heat of adsorption of the solvent onto the silica gel causes rapid temperature changes.Pack the column using a slurry method and ensure the column is properly equilibrated with the mobile phase before loading the sample.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and should be optimized based on the specific impurities present in the crude material.

  • Solvent Selection: Based on preliminary screening, a mixed solvent system of ethanol and water is often effective for substituted benzoic acids.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of this compound
  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5-1% acetic acid to prevent tailing.

  • Column Packing: Pack the column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflows

PurificationWorkflow cluster_recrystallization Recrystallization Workflow A Crude this compound B Dissolve in minimum hot solvent A->B C Hot filtration (optional) B->C D Cool to crystallize C->D E Vacuum filtration D->E F Wash with cold solvent E->F G Dry purified crystals F->G

Caption: Recrystallization workflow for this compound.

ChromatographyWorkflow cluster_chromatography Column Chromatography Workflow H Crude this compound I Dissolve in minimum solvent H->I J Load onto silica gel column I->J K Elute with mobile phase J->K L Collect fractions K->L M Analyze fractions by TLC L->M N Combine pure fractions M->N O Remove solvent N->O P Purified product O->P

Caption: Column chromatography workflow for this compound.

References

  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Solvents for Recrystallization. University of Rochester Department of Chemistry. URL: [Link]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. URL: [Link]
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. URL: [Link]
  • The preparation method of 4-chloro-2,5-difluorobenzoic acid. Google Patents.
  • Go-to recrystallization solvent mixtures. Reddit. URL: [Link]
  • Purification of Benzoic Acid by Crystalliz
  • 4-Chloro-2,5-difluorobenzoic acid. ChemSrc. URL: [Link]
  • 4-Chlorobenzoic Acid. PubChem. URL: [Link]
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Help with purification of benzoic acid by extraction. Reddit. URL: [Link]
  • Purification of benzoic acid. Google Patents.
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

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Technical Support Center: Catalyst Deactivation in the Carbonylation of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed carbonylation of aryl halides. This guide is designed to provide in-depth, field-proven insights into the common challenges of catalyst deactivation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemical principles. Our goal is to empower you with the expertise to anticipate, diagnose, and mitigate catalyst deactivation, ensuring the robustness and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My carbonylation reaction has stalled or is showing low conversion. What are the most likely causes related to the catalyst?

A1: Low or no conversion in a palladium-catalyzed carbonylation reaction is a common issue, often directly linked to the deactivation of the catalytic system. The primary culprits to investigate are:

  • Formation of Inactive Palladium Species: The active catalyst, typically a Pd(0) species, can be prone to aggregation, forming catalytically inactive palladium black.[1][2] This is often visible as a black precipitate in the reaction mixture. Additionally, the active Pd(0) can be oxidized to a less active Pd(II) state under certain conditions, or conversely, the precatalyst Pd(II) may fail to be reduced to the active Pd(0) state.[3][4][5][6]

  • Ligand Degradation: The phosphine ligands, crucial for stabilizing the palladium center and modulating its reactivity, can themselves degrade under reaction conditions. This can occur through P-C bond cleavage or oxidation, leading to the formation of catalytically inactive or less active palladium complexes.[7][8]

  • Catalyst Poisoning: Trace impurities in your reagents or solvents can act as catalyst poisons. Common poisons include sulfur, nitrogen-containing heterocycles, and even excess halides, which can irreversibly bind to the palladium's active sites.[1][9][10]

  • Sub-optimal Reaction Conditions: Incorrect temperature or carbon monoxide (CO) pressure can significantly impact catalyst stability and turnover.[11][12] For instance, excessively high temperatures can accelerate catalyst decomposition pathways.[12]

A systematic approach to diagnosing the issue is crucial. Start by visually inspecting the reaction for palladium black formation. If none is apparent, consider the possibility of poisoning by running a control reaction with highly purified reagents.

Q2: I observe the formation of a black precipitate in my reaction flask. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, which consists of aggregated, catalytically inactive palladium nanoparticles.[1] This is a common mode of deactivation in palladium-catalyzed reactions.

Causality: The formation of palladium black occurs when the stabilizing ligands are unable to prevent the agglomeration of the Pd(0) species. This can be triggered by several factors:

  • Inappropriate Ligand Choice: The ligand's steric bulk and electronic properties are critical for stabilizing the monomeric Pd(0) catalyst. A ligand that is too small or binds too weakly may not provide sufficient protection. Bidentate phosphine ligands with a wide bite angle, such as Xantphos, are often employed to enhance catalyst stability.[12][13]

  • Low Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and vulnerable to aggregation.

  • High Temperatures: Elevated temperatures can increase the rate of ligand dissociation, promoting the formation of palladium black.[12]

Prevention Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands or chelating bidentate ligands like Xantphos or DPEPhos, which are known to stabilize Pd(0) intermediates.[12][13]

  • Optimize Ligand:Pd Ratio: A slight excess of the ligand can often help to prevent aggregation.

  • Temperature Control: Operate at the lowest temperature that allows for a reasonable reaction rate. It has been observed that lower temperatures can lead to increased catalyst stability and better conversions.[12][13]

Q3: Can I reactivate a catalyst that has been deactivated?

A3: In some cases, catalyst reactivation is possible, although its effectiveness depends on the deactivation mechanism.

  • For Palladium Black: While challenging, redispersion of palladium black into active catalytic species can sometimes be achieved. This might involve treatment with strong oxidizing agents followed by reduction, but this is often not practical in a laboratory setting for a specific reaction batch. A more practical approach is to prevent its formation in the first place.

  • For Poisoning: If the poison is reversibly bound, it may be possible to regenerate the catalyst. For instance, some poisons can be removed by washing the catalyst.[9] However, strong poisons like sulfur often lead to irreversible deactivation.

  • For Oxidized Palladium Species: If the catalyst has been deactivated by oxidation to Pd(II), the addition of a reducing agent might regenerate the active Pd(0) species. Conversely, if an inactive Pd(0) species has formed from a Pd(II) precatalyst in a reaction where Pd(II) is the active species, an oxidizing agent can be used. For example, benzoquinone has been used to reoxidize inactive Pd(0) to active Pd(II) in certain catalytic cycles.[4][14]

A patented method for reactivating deactivated palladium/carbon catalysts involves washing with a hot lye solution, followed by treatment with nitric acid and subsequent reduction.[15] Another approach for reactivating palladium catalysts used in hydrogenation involves treatment with alkali or alkaline earth metal salts.[16]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the carbonylation of aryl halides.

Observed Issue Potential Cause Diagnostic Steps Recommended Solution
No or Low Conversion Catalyst Deactivation (Palladium Black)Visually inspect for a black precipitate.- Use stabilizing ligands (e.g., Xantphos).[12][13]- Optimize reaction temperature (lower is often better for stability).[12]
Catalyst Poisoning- Run a control reaction with high-purity reagents and solvents.[1]- Analyze starting materials for common poisons (e.g., sulfur).- Purify all reagents and solvents.- Use scavenger resins if the poison is known.
Incorrect Reaction ConditionsReview temperature, CO pressure, and base against established protocols.Systematically vary conditions to find the optimal parameters.[11][17]
Formation of Side Products Incomplete CarbonylationAnalyze the reaction mixture by GC-MS or LC-MS to identify byproducts.- Increase CO pressure (within safe limits).[11]- Ensure efficient stirring to maximize gas-liquid mass transfer.
Ligand DegradationAnalyze the crude reaction mixture for ligand-derived impurities.- Choose a more robust ligand.- Lower the reaction temperature.
Reaction Stops Prematurely Catalyst InstabilityMonitor the reaction profile over time (e.g., by taking aliquots for analysis). A sharp drop-off in conversion rate suggests catalyst death.- Consider a more stable catalyst system (e.g., different ligand or precatalyst).- Investigate the possibility of slow-release poisoning from a substrate or reagent.

Visualizing Deactivation Pathways and the Catalytic Cycle

To better understand the processes at play, the following diagrams illustrate the key steps in the catalytic cycle and the common pathways leading to catalyst deactivation.

Catalytic Cycle for Carbonylation of Aryl Halides cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X Deactivated Inactive Species Pd0->Deactivated Deactivation PdBlack Palladium Black (Aggregation) Pd0->PdBlack Aggregation PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX CO_ins CO Insertion PdII_ArX->CO_ins + CO PdII_ArX->Deactivated Deactivation Poisoned Poisoned Catalyst (e.g., L_nPd-S) PdII_ArX->Poisoned Poisoning AcylPd Ar(CO)-Pd(II)(X)L_n CO_ins->AcylPd Nuc_sub Nucleophilic Attack (Nu-H) AcylPd->Nuc_sub + Nu-H RedElim Reductive Elimination Nuc_sub->RedElim RedElim->Pd0 - H-X Product Ar-CO-Nu RedElim->Product caption Catalytic Cycle and Deactivation Pathways

Caption: The catalytic cycle for the carbonylation of aryl halides and common deactivation pathways.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol is designed to determine if catalyst poisoning is the root cause of low reaction yield.

  • Baseline Reaction:

    • Set up the carbonylation reaction using your standard procedure and the current batches of reagents (aryl halide, nucleophile, base, solvent, and catalyst).

    • Run the reaction for the standard duration and under the standard conditions.

    • Carefully record the yield and note any observations (e.g., color change, precipitation).

  • High-Purity Reaction:

    • Thoroughly clean and dry all glassware.

    • Use reagents and solvents of the highest available purity.

      • Solvents: Use anhydrous, degassed solvents.

      • Solid Reagents: Recrystallize solid starting materials and the base if possible.

      • Gases: Use high-purity grade carbon monoxide.

    • Set up the reaction under identical conditions to the baseline reaction.

    • Run the reaction for the same duration.

  • Analysis and Interpretation:

    • Compare the yield of the high-purity reaction to the baseline reaction.

    • A significant improvement in yield in the high-purity reaction strongly suggests that catalyst poisoning from impurities in the original reagents or solvents is the cause of the poor performance.[1]

Protocol 2: A General Procedure for Carbonylation of Aryl Bromides with Enhanced Catalyst Stability

This protocol is based on a system known for its robustness, employing Xantphos as a stabilizing ligand.[12][13]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Aryl bromide

  • Nucleophile (e.g., an amine or alcohol)

  • Base (e.g., sodium carbonate, Na₂CO₃)

  • Anhydrous toluene

  • Carbon monoxide (balloon or Schlenk line)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and Xantphos (e.g., 2 mol%).

    • Add the aryl bromide (1.0 mmol), the nucleophile (1.5 mmol), and the base (3.0 mmol).

    • Evacuate and backfill the flask with carbon monoxide three times.

    • Add anhydrous toluene (e.g., 2 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at a moderate temperature (e.g., 80 °C).[12][13] Lower temperatures can enhance catalyst stability.[12]

    • Stir the reaction mixture vigorously under a positive pressure of carbon monoxide (a balloon is often sufficient).

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • oxidative addition and palladium coupling. csbsju. [Link]
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
  • Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media.
  • Method for reactivating deactivated palladium/carbon catalyst.
  • Influence of the temperature and CO pressure on double carbonylation...
  • What are the measures to prevent deactivation of the reforming c
  • Oxid
  • On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. PMC - NIH. [Link]
  • Carbonylation of Aryl Halides in the Presence of Heterogeneous C
  • Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesyl
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Method for reactivating palladium catalysts.
  • Poisoning and deactivation of palladium c
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PUBDB. [Link]
  • Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Form
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
  • How To Prevent Catalyst Deactivation?
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Rel
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed. [Link]
  • Catalyst deactivation challenges in FCC and how to prevent them. [Link]
  • Catalyst Carbonylation: A Hidden, but Essential, Step in Reaction Initi
  • Palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides with phenyl form
  • Carbonylation of Aryl Halides in the Presence of Heterogeneous Ca... Ingenta Connect. [Link]
  • Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. RSC Publishing. [Link]
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.
  • Advances in the Carbonylation of Aryl Halides Using Palladium C
  • Palladium-Catalyzed Carbonylation and Aryl
  • Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)
  • Palladium-catalyzed carbonylation reactions of aryl halides and rel
  • Palladium-catalyzed alkyne hydrocarbonylation under atmospheric pressure of carbon monoxide in the presence of hydrosilane. Green Chemistry (RSC Publishing). [Link]
  • Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates.
  • Palladium-Catalyzed Carbonylation of Activated Alkyl Halides via Radical Intermediates.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.

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Technical Support Center: Optimization of Reaction Conditions for Nitration of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of fluorinated benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the regioselective synthesis of your target compounds.

Introduction to the Challenge

The nitration of fluorinated benzonitriles presents a unique set of challenges due to the electronic properties of the substituents. Both the fluorine atom and the nitrile group are electron-withdrawing, deactivating the aromatic ring towards electrophilic attack.[1][2] The fluorine atom, despite its inductive electron-withdrawing effect, can act as a weak π-donor, directing incoming electrophiles to the ortho and para positions.[3] Conversely, the nitrile group is a strong deactivating group and a meta-director.[2] This interplay of directing effects often leads to a mixture of isomers, low yields, and slow reaction rates, necessitating careful optimization of reaction conditions.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of fluorinated benzonitriles, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion, or I'm not getting any product at all. What steps should I take?

Answer: This is a common issue stemming from the highly deactivated nature of the substrate.[1] Here’s a systematic approach to troubleshoot low yields:

  • Increase Reaction Temperature: Cautiously increasing the temperature can significantly enhance the reaction rate. However, this must be done with care, as higher temperatures can also lead to the formation of byproducts and dinitrated compounds.[1][4] It's crucial to find an optimal temperature for your specific substrate by incremental adjustments.

  • Use a Stronger Nitrating Agent: The standard mixture of concentrated nitric acid and sulfuric acid may not be potent enough.[1] Consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[1] Other potent nitrating systems include nitronium salts like NO₂BF₄ and NO₂PF₆, which are effective for deactivated substrates.[5]

  • Extend Reaction Time: Deactivated substrates often require longer reaction times for complete conversion.[1] Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to determine the optimal reaction duration.[1][6]

  • Ensure Anhydrous Conditions: Water can consume the nitronium ion and hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous reagents if possible.

  • Optimize Reagent Stoichiometry: Carefully control the molar ratios of your fluorinated benzonitrile and the nitrating agent. While a modest excess of the nitrating agent is often necessary, a large excess can lead to side reactions.[1]

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Question: I am getting a mixture of nitro-isomers. How can I improve the regioselectivity of my reaction?

Answer: Achieving high regioselectivity is a primary challenge due to the competing directing effects of the fluorine and nitrile groups.[1] The following strategies can help you favor the formation of your desired isomer:

  • Temperature Control: Lowering the reaction temperature (e.g., to 0°C or below) is often the most effective way to improve selectivity.[1][4] Lower temperatures can help to differentiate the activation energies for the formation of different isomers.

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to a well-stirred solution of the substrate helps maintain a low concentration of the nitronium ion. This minimizes localized "hot spots" and can improve selectivity.[1][7]

  • Choice of Nitrating System: The choice of nitrating agent and solvent can influence regioselectivity. For instance, nitration using nitric acid and acetic anhydride over a zeolite catalyst has been shown to improve para-selectivity in some cases.[8][9]

  • Steric Hindrance: Consider the steric bulk of your substrate and the nitrating agent. In some cases, steric hindrance can be exploited to favor substitution at a less hindered position.

Issue 3: Formation of Dinitrated or Other Side Products

Question: My reaction is producing significant amounts of dinitrated compounds and dark-colored byproducts. How can I minimize these?

Answer: The formation of side products is often a consequence of harsh reaction conditions.[1]

  • Strict Temperature Control: Over-nitration is more likely at higher temperatures.[1] Maintaining a consistently low temperature is critical.

  • Optimize Stoichiometry: Use a minimal excess of the nitrating agent. A large excess increases the probability of multiple nitrations.[1]

  • Purity of Starting Materials: Ensure the purity of your starting fluorinated benzonitrile. Impurities can lead to the formation of colored byproducts or "tars".[1]

  • Controlled Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reactions.[1]

Issue 4: Runaway Reaction and Safety Concerns

Question: My reaction temperature is increasing uncontrollably. What should I do?

Answer: An uncontrolled temperature increase indicates a runaway reaction, which is extremely dangerous.[7] Nitration reactions are highly exothermic and require strict safety protocols.[10][11][12]

Immediate Actions:

  • Stop the addition of the nitrating agent immediately. [7]

  • Enhance cooling: If it is safe to do so, increase the efficiency of your cooling system (e.g., by adding more ice/salt to the bath).[7]

  • Be prepared to quench the reaction: As a last resort, the reaction can be quenched by cautiously pouring the reaction mixture into a large volume of crushed ice. Caution: This process is also highly exothermic due to the dilution of sulfuric acid and should only be performed with extreme care and appropriate personal protective equipment (PPE).[7]

  • Alert your supervisor and follow all laboratory emergency procedures.

Preventative Measures:

  • Adequate Cooling: Use a cooling bath with sufficient capacity for the scale of your reaction.

  • Slow Addition: Add the nitrating agent slowly and monitor the internal temperature continuously.[7]

  • Efficient Stirring: Vigorous stirring is essential to prevent localized hot spots.[7]

  • Proper Scale-Up: Be extremely cautious when scaling up nitration reactions. What is manageable on a small scale can become a serious hazard on a larger scale without proper engineering controls.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of aromatic nitration?

A1: The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism.[14][15] A strong acid, typically sulfuric acid, protonates nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺).[10][15] The aromatic ring then acts as a nucleophile, attacking the nitronium ion to form a carbocation intermediate known as a Wheland intermediate or sigma complex.[16] Finally, a weak base (like water or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[10]

Q2: What are the key safety precautions for handling nitrating agents?

A2: Nitrating agents like concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[11][17][18] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[11][18] Have an emergency eyewash and shower station readily accessible.[11] Avoid contact with combustible materials, as nitric acid can cause fires.[18] Always add acid to water, never the other way around, to manage the heat of dilution.[7]

Q3: How can I monitor the progress of my nitration reaction?

A3: Several analytical techniques can be used to monitor the reaction. Thin Layer Chromatography (TLC) is a quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent choices.[6][19] These methods can also help in identifying and quantifying isomers and byproducts.

Q4: How do I properly work up and purify my nitrated fluorinated benzonitrile?

A4: The standard work-up procedure involves carefully quenching the reaction by pouring the mixture onto crushed ice with vigorous stirring.[7][20] The product may precipitate and can be collected by filtration. If the product is an oil or remains dissolved, liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is necessary.[20] The organic layer should then be washed with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent can be removed under reduced pressure. Purification can then be achieved by recrystallization or column chromatography.

Q5: Can I use continuous flow chemistry for these reactions?

A5: Yes, continuous flow nitration offers significant advantages in terms of safety and process control, especially for highly exothermic reactions.[21][22][23] The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, minimizing the risk of runaway reactions.[7][23] Flow chemistry also enables precise control over reaction time and stoichiometry, which can lead to improved yields and selectivity.[21]

Data and Protocols

Table 1: General Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Low/No Yield Deactivated substrate, low temperature, insufficient reaction time, wet conditions.Increase temperature cautiously, use a stronger nitrating agent, extend reaction time, ensure anhydrous conditions.[1][4]
Poor Regioselectivity Competing directing effects of substituents.Lower reaction temperature, slow addition of nitrating agent, explore different nitrating systems/solvents.[1][4][8][9]
Side Product Formation High temperature, excess nitrating agent, impure starting materials.Strict temperature control, optimize stoichiometry, use pure starting materials.[1]
Runaway Reaction Poor heat dissipation, rapid addition of reagents, poor mixing.Immediate cessation of addition, enhance cooling, follow emergency protocols. Prevent with adequate cooling, slow addition, and vigorous stirring.[7]
Experimental Protocol: General Procedure for Nitration

Disclaimer: This is a general guideline. Specific conditions must be optimized for each substrate. Always perform a thorough risk assessment before starting any experiment.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly and carefully add concentrated sulfuric acid to concentrated nitric acid (a common ratio is 2:1 v/v, but this may need optimization) while maintaining the temperature below 10°C.[7]

  • Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve the fluorinated benzonitrile in a suitable solvent (if necessary) or use it neat. Cool the flask to the desired reaction temperature (e.g., 0°C).

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate over a period of 1-2 hours, ensuring the internal temperature does not rise above the set point.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress by TLC or another suitable analytical method.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[7]

  • Isolation and Purification: Isolate the product by filtration or extraction as described in the FAQ section. Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the electrophilic aromatic nitration of a generic fluorinated benzonitrile.

Nitration_Mechanism cluster_reagent Nitronium Ion Formation cluster_reaction Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2O H₂O HSO4- HSO₄⁻ Substrate Fluorinated Benzonitrile NO2+->Substrate SigmaComplex Sigma Complex (Wheland Intermediate) Substrate->SigmaComplex + NO₂⁺ (Rate-determining step) Product Nitrated Product SigmaComplex->Product - H⁺

Caption: Key steps in the nitration of fluorinated benzonitriles.

Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing common experimental issues.

Troubleshooting_Tree Start Reaction Outcome? LowYield Low/No Yield Start->LowYield Low Conversion PoorSelectivity Poor Selectivity Start->PoorSelectivity Mixture of Isomers SideProducts Side Products Start->SideProducts Byproducts Observed IncreaseTemp Increase Temperature LowYield->IncreaseTemp Yes StrongerNitratingAgent Use Stronger Nitrating Agent LowYield->StrongerNitratingAgent Still Low LowerTemp Lower Temperature PoorSelectivity->LowerTemp Yes SlowAddition Slow Reagent Addition PoorSelectivity->SlowAddition Still Poor ControlTemp Strict Temp. Control SideProducts->ControlTemp Yes OptimizeStoich Optimize Stoichiometry SideProducts->OptimizeStoich Still Present LongerTime Increase Reaction Time StrongerNitratingAgent->LongerTime Still Low ChangeSystem Change Nitrating System SlowAddition->ChangeSystem Still Poor CheckPurity Check Starting Material Purity OptimizeStoich->CheckPurity Still Present

Caption: Decision tree for troubleshooting nitration reactions.

References

  • Master Organic Chemistry. (2018, April 30).
  • Doc Brown's Chemistry. (2019, January 3).
  • Esteves, P. M., et al. (2011). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
  • BYJU'S.
  • Wikipedia.
  • Safety Simplified. (2024, June 7).
  • Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
  • Albright, L. F., & American Chemical Society. (1996). Nitration: Recent Developments and Processes. American Chemical Society. [Link]
  • Olah, G. A., & Kuhn, S. J. (1962). The activating effect of fluorine in electrophilic aromatic substitution.
  • Wang, C., et al. (2010). Nitration of Deactivated Aromatic Compounds.
  • University of Washington, Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
  • University of St. Thomas. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
  • Olah, G. A., & Kuhn, S. J. (1966). The activating effect of fluorine in electrophilic aromatic substitution.
  • Smith, K., et al. (1999).
  • Chambers, R. D., et al. (1974). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Johnson, E. (2024).
  • Smith, K., et al. (2002). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. -ORCA - Cardiff University. [Link]
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
  • Wang, Q., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]
  • Organic Chemistry Portal.
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  • Maestri, F., et al. (2009). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride.
  • Kulkarni, A. A. (2014).
  • Agency for Toxic Substances and Disease Registry. (2017).
  • Kurbangalieva, A. R., et al. (2010). Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. The synthesis of 4,6-dinitro derivatives of benzo-annelated sulfur-containing heterocycles.
  • Smith, K. (2011).
  • Nampally, S., et al. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Analytical Chemistry. [Link]
  • Wang, Q., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC - NIH. [Link]
  • JoVE. (2023, April 30).
  • Agency for Toxic Substances and Disease Registry. (1995). 6. analytical methods. [Link]
  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
  • Chemistry Steps.
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  • U.S. Patent No. 5,977,418. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

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Technical Support Center: Synthesis of Polyhalogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Polyhalogenated Benzoic Acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of polyhalogenated benzoic acids, providing explanations and actionable solutions.

Question: My halogenation reaction has a very low yield or did not proceed at all. What are the likely causes and how can I fix it?

Answer:

A low or zero yield in a halogenation reaction of a benzoic acid derivative can stem from several factors related to substrate reactivity, reaction conditions, and reagent choice.

  • Insufficient Activation of the Halogenating Agent: For electrophilic aromatic halogenation, the halogen itself (e.g., Br₂, Cl₂) is often not electrophilic enough to react with the deactivated benzoic acid ring.[1][2][3] The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[4][5]

    • Solution: The use of a Lewis acid catalyst is crucial. For bromination, FeBr₃ is commonly used, and for chlorination, FeCl₃ or AlCl₃ are effective.[2][3] The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile. Ensure the Lewis acid is fresh and anhydrous, as moisture can deactivate it.[2]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

    • Solution: For electrophilic halogenations, common solvents include dichloromethane (DCM), carbon tetrachloride, or acetic acid. Using a polar solvent can sometimes accelerate the reaction, but care must be taken to ensure it doesn't react with the reagents.[2]

  • Reaction Temperature: The reaction may require heating to overcome the activation energy, especially with deactivated substrates.

    • Solution: If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture. However, be cautious, as excessive heat can lead to side reactions like decarboxylation.[6]

  • Steric Hindrance: If you are attempting to halogenate a position that is sterically hindered by bulky ortho substituents, the reaction may be very slow or not occur at all.[7][8]

    • Solution: In such cases, a different synthetic strategy, such as a directed ortho-lithiation followed by halogenation, might be necessary.[9][10][11]

Question: I am observing the formation of multiple products and isomers. How can I improve the regioselectivity of my halogenation reaction?

Answer:

Controlling regioselectivity is a primary challenge in the synthesis of polyhalogenated benzoic acids. The final substitution pattern is a result of the interplay between the directing effects of the substituents on the aromatic ring.

  • Understanding Directing Effects: The carboxylic acid group is a meta-directing group for electrophilic aromatic substitution.[4][12] This is due to its electron-withdrawing nature, which deactivates the ortho and para positions more than the meta position.[4] If other substituents are present, their directing effects must also be considered.[13][14]

    • For meta-Halogenation: If the goal is to introduce a halogen at the meta position relative to the carboxyl group, a standard electrophilic aromatic substitution is the appropriate method.[12]

    • For ortho-Halogenation: To achieve ortho-halogenation, a different approach is required, as this position is electronically disfavored in electrophilic substitution. Directed ortho-lithiation (DoM) is a powerful technique where the substrate is treated with a strong base like n-butyllithium or sec-butyllithium in the presence of a ligand like TMEDA.[9][10][11] The carboxylate group directs the deprotonation to the adjacent ortho position. Quenching the resulting lithiated species with an electrophilic halogen source (e.g., C₂Cl₆, Br₂, I₂) installs the halogen at the ortho position.[9][11]

    • For para-Halogenation: If a strongly activating, ortho,para-directing group is present on the ring, it may direct the halogenation to the para position, potentially overriding the meta-directing effect of the carboxylic acid. Steric hindrance at the ortho position of the activating group can also favor para substitution.[7]

  • Computational Prediction: For complex substrates, computational methods can help predict the most likely site of electrophilic attack. Methods like RegioSQM analyze the proton affinity of the aromatic C-H bonds to predict the regiochemical outcome of halogenation.[15][16]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my benzoic acid decompose (decarboxylate) during the reaction?

A1: Decarboxylation, the loss of CO₂, is a common side reaction for benzoic acids, particularly under harsh conditions.[6] High temperatures, strong acids, or the presence of certain catalysts can promote this process.[17] Radical reaction conditions can also induce decarboxylation.[18][19][20] To minimize decarboxylation, it is advisable to use the mildest possible reaction conditions (e.g., lower temperature, shorter reaction time) that still allow for the desired halogenation to occur.

Q2: I have synthesized a mixture of di- and tri-halogenated benzoic acids. How can I purify the desired product?

A2: The purification of a mixture of polyhalogenated benzoic acids, which often includes positional isomers, can be challenging due to their similar physical properties.[21]

  • Recrystallization: This is often the first method to try. A suitable solvent system can be identified through small-scale trials. Hot filtration to remove insoluble impurities followed by slow cooling can yield pure crystals of the desired product.[22]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable option. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to improve peak shape) can separate the isomers.[23]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, normal-phase or reversed-phase HPLC can be employed. The choice of column and mobile phase is critical for achieving good resolution.[23]

Q3: Can I use polyhalogenated benzoic acids in Suzuki coupling reactions?

A3: Yes, polyhalogenated benzoic acids are valuable substrates for Suzuki-Miyaura cross-coupling reactions.[24] This reaction allows for the formation of carbon-carbon bonds by coupling the organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[24][25] The differential reactivity of the halogens (I > Br > Cl) can sometimes be exploited to achieve selective, sequential cross-couplings on a polyhalogenated ring.[26]

Section 3: Experimental Protocols

Protocol 1: Electrophilic Bromination of Benzoic Acid (meta-Bromobenzoic Acid)

This protocol describes a standard procedure for the selective bromination of benzoic acid at the meta position.

Materials:

  • Benzoic acid

  • Liquid bromine (Br₂)

  • Anhydrous iron(III) bromide (FeBr₃)

  • Dichloromethane (DCM)

  • Sodium bisulfite solution

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid in DCM.

  • Carefully add anhydrous FeBr₃ to the solution. The mixture may warm up slightly.

  • In a fume hood, slowly add liquid bromine to the reaction mixture dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude meta-bromobenzoic acid by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Directed ortho-Lithiation and Iodination of Benzoic Acid

This protocol outlines the synthesis of an ortho-iodobenzoic acid, a procedure that circumvents the electronic preference for meta substitution in electrophilic reactions.

Materials:

  • Substituted benzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Iodine (I₂)

  • Ammonium chloride solution, saturated

  • Diethyl ether

  • Sodium thiosulfate solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the benzoic acid in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA to the solution.

  • Slowly add s-BuLi dropwise to the cooled solution. A color change is typically observed. Stir the mixture at -78 °C for the specified time to ensure complete lithiation.

  • In a separate flask, dissolve iodine in anhydrous THF.

  • Slowly add the iodine solution to the lithiated benzoic acid solution at -78 °C.

  • Allow the reaction to stir at -78 °C and then warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 4: Data and Visualization

Table 1: Comparison of Purification Techniques for Isomeric Halogenated Benzoic Acids
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Difference in solubilitySimple, cost-effective, can yield high purityNot always effective for isomers with similar solubilitiesPurifying a major product from minor impurities
Column Chromatography Differential adsorption on a stationary phaseGood for separating isomers with different polaritiesCan be time-consuming and require large solvent volumesSeparation of complex mixtures of isomers
HPLC High-resolution separation based on polarityExcellent separation efficiency, can be automatedHigher cost for equipment and solventsBaseline separation of very similar isomers
Diagram 1: Electrophilic Aromatic Substitution - Bromination

EAS_Bromination cluster_activation Step 1: Activation of Electrophile cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation Br2 Br-Br Activated_E Br-Br-FeBr₃ (Activated Electrophile) Br2->Activated_E + FeBr₃ FeBr3 FeBr₃ Benzoic_Acid Benzoic Acid Arenium_Ion Arenium Ion (Sigma Complex) Benzoic_Acid->Arenium_Ion + Activated Electrophile Product m-Bromobenzoic Acid Arenium_Ion->Product - H⁺

Caption: Mechanism of electrophilic bromination of benzoic acid.

Diagram 2: Workflow for Directed ortho-Lithiation

DoM_Workflow Start Start: Substituted Benzoic Acid Dissolve Dissolve in Anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_Base Add TMEDA and s-BuLi Cool->Add_Base Lithiation Formation of ortho-Lithiated Species Add_Base->Lithiation Add_Halogen Add Electrophilic Halogen Source (e.g., I₂) Lithiation->Add_Halogen Quench Quench Reaction Add_Halogen->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification Workup->Purify Product Final Product: ortho-Halogenated Benzoic Acid Purify->Product Troubleshooting_Yield Start Low Yield? Catalyst Is a Lewis Acid Catalyst Used? Start->Catalyst Anhydrous Are Reagents Anhydrous? Catalyst->Anhydrous Yes Sol_Catalyst Solution: Add appropriate Lewis acid (e.g., FeBr₃) Catalyst->Sol_Catalyst No Temp Is Temperature Optimized? Anhydrous->Temp Yes Sol_Anhydrous Solution: Use fresh, anhydrous reagents and solvents Anhydrous->Sol_Anhydrous No Sterics Is Target Site Sterically Hindered? Temp->Sterics Yes Sol_Temp Solution: Consider moderate heating, monitor for side reactions Temp->Sol_Temp No Sol_Sterics Solution: Consider alternative strategy (e.g., Directed ortho-Lithiation) Sterics->Sol_Sterics Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Mortier, J., et al. (2005). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. Chemistry – A European Journal.
  • Kobayashi, A., et al.
  • Jørgensen, M., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]
  • Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
  • Mortier, J., & Vaultier, M. (1993). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Tetrahedron.
  • Pouliquen, D., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine. [Link]
  • Mortier, J., et al. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Saskoer. 10.10. Regioselectivity and Substituent Effects. Introduction to Organic Chemistry.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • Chen, G., et al. (2021). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society. [Link]
  • Barham, J. P., et al. (2015). Protodecarboxylation of benzoic acids under radical conditions.
  • Making Molecules.
  • ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions. (2015). ChemInform.
  • Chemistry LibreTexts. (2023). 16.
  • Quora. (2017).
  • Wikipedia. Suzuki reaction. [Link]
  • Chegg.com. (2023). Solved Aromatic acids, such as benzoic acid, can undergo.
  • ResearchGate.
  • ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
  • Wikipedia.
  • YouTube. (2023). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. [Link]
  • thetestmag.com. Effect of halogens in benzoic acid.
  • ResearchGate.
  • Chemistry Stack Exchange. (2015). Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups. [Link]
  • ACS Publications. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
  • Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
  • PubMed. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. [Link]
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
  • YouTube. (2023).
  • National Institutes of Health.
  • Longdom Publishing. (2021). Reactions of Benzene. [Link]
  • MDPI. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]
  • Google Patents. (2019). Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Link]
  • Digital Commons @ Otterbein. (2018).
  • Chemistry Research Journal. (2022).
  • Google Patents. (1990). Process for the manufacture of benzoic acid and salts thereof.
  • ResearchGate. Synthesis of Polyimides in the Melt of Benzoic Acid.
  • YouTube. (2015).
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  • Google Patents. (1966).
  • ScienceDaily. (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. [Link]
  • ResearchGate. Synthesis and refining of benzoic acid.

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Technical Support Center: Purification of 4-Chloro-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from 4-Chloro-3,5-difluorobenzoic acid. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the highest purity of your compound for downstream applications.

Diagram: General Purification Workflow

PurificationWorkflow General Purification Workflow for this compound Crude_Product Crude this compound Initial_Analysis Initial Purity Analysis (TLC, HPLC, NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization If major crystalline impurity Chromatography Column Chromatography Initial_Analysis->Chromatography If complex mixture or oily impurities Purity_Check_1 Purity Analysis Recrystallization->Purity_Check_1 Purity_Check_2 Purity Analysis Chromatography->Purity_Check_2 Pure_Product Pure Product (>99%) Purity_Check_1->Pure_Product Purity acceptable Troubleshooting_1 Impurity Profile Unchanged? Purity_Check_1->Troubleshooting_1 Purity not acceptable Purity_Check_2->Pure_Product Purity acceptable Troubleshooting_2 Co-eluting Impurities? Purity_Check_2->Troubleshooting_2 Purity not acceptable Troubleshooting_1->Chromatography Troubleshooting_2->Recrystallization Consider alternative solvent system

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Impurity Identification and Characterization

Q1: What are the common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-chlorinated Species: Such as 2,4-dichloro-3,5-difluorobenzoic acid, which can arise if the chlorination step is not well-controlled.

  • Isomeric Impurities: Depending on the synthetic precursors, you may have other positional isomers of chloro-difluorobenzoic acid.

  • Residual Solvents: Solvents used in the reaction or work-up.

  • Decarboxylation Products: Although less common under standard conditions, heating the benzoic acid, especially in the presence of certain catalysts, can lead to decarboxylation.[1][2][3]

Q2: What analytical techniques are best for identifying and quantifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods for separating and quantifying impurities in substituted benzoic acids.[4][5] A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid to suppress ionization) is a good starting point.

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to get a qualitative assessment of the purity and to screen for appropriate solvent systems for column chromatography.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and can help in the structural elucidation of unknown peaks.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide structural information about the main product and any significant impurities present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide an accurate mass of impurities, which is invaluable for determining their elemental composition.[5]

Purification by Recrystallization

Q3: I am trying to purify my this compound by recrystallization, but the yield is very low. What can I do?

A3: Low yield during recrystallization is a common issue and can be addressed by optimizing the following factors:

  • Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[8] For substituted benzoic acids, common solvent systems include water, ethanol/water, or hexane/acetone mixtures.[9] You may be using a solvent in which your product has significant solubility even at low temperatures.

  • Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[10]

Q4: My product is still impure after recrystallization. What are my next steps?

A4: If a single recrystallization does not sufficiently purify your product, consider the following:

  • Second Recrystallization: A second recrystallization can often significantly improve purity.

  • Charcoal Treatment: If you observe colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[11]

  • Alternative Solvent System: The impurity may have similar solubility properties to your product in the chosen solvent. Experiment with different solvent systems to find one that better differentiates between your product and the impurity.

  • Column Chromatography: If recrystallization proves ineffective, especially with isomeric or structurally similar impurities, column chromatography is the recommended next step.[12]

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Based on preliminary solubility tests, an ethanol/water mixture is often effective.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification by Column Chromatography

Q5: I need to perform column chromatography. What stationary and mobile phases are recommended for this compound?

A5: For the purification of acidic compounds like this compound, the following systems are generally effective:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A mixture of a non-polar solvent and a more polar solvent is typically used. A good starting point is a gradient of ethyl acetate in hexane. Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

Q6: My compound is streaking on the TLC plate and the column. How can I prevent this?

A6: Streaking is often caused by the acidic nature of the compound interacting strongly with the silica gel. As mentioned above, adding a small amount of a volatile acid like acetic or formic acid to your mobile phase can mitigate this issue by protonating the carboxylic acid, reducing its interaction with the stationary phase and resulting in more defined spots and peaks.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₃ClF₂O₂[13]
Molecular Weight 192.55 g/mol [14]
Melting Point 154-157 °C (lit.)[14]
Appearance White to off-white solid

Note: Solubility is highly dependent on the solvent and temperature. It is recommended to perform small-scale solubility tests to determine the optimal recrystallization solvent.

Logical Relationships in Purification

LogicalRelationships Decision Tree for Purification Strategy Start Crude Product Analysis (e.g., HPLC, TLC) Impurity_Type What is the nature of the impurity? Start->Impurity_Type Solid_Impurity Solid with different solubility profile Impurity_Type->Solid_Impurity Mainly solid Oily_Impurity Oily/Amorphous Impurity Impurity_Type->Oily_Impurity Oily/Amorphous Isomeric_Impurity Isomeric/Structurally Similar Impurity Impurity_Type->Isomeric_Impurity Isomeric Recrystallize Recrystallization is the preferred first step. Solid_Impurity->Recrystallize Column_Chromatography Column chromatography is necessary. Oily_Impurity->Column_Chromatography Isomeric_Impurity->Column_Chromatography Recrystallize->Column_Chromatography If impurities persist Acid_Base_Extraction Consider an acid-base extraction workup.

Caption: Decision tree for selecting a purification strategy based on impurity type.

References

  • US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google P
  • Separation of substituted benzoic acids by ion-pair chrom
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  • Decarboxylative Hydroxyl
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid - ResearchG
  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts - ACS Public
  • Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.
  • US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google P
  • decarboxylation of carboxylic acids and their salts - Chemguide
  • Decarboxylative esterification of benzoic acids: discovery and optimization.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal
  • Purification of benzoic acid - US3235588A - Google P
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  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chrom
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid
  • CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google P
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous m
  • Analytical Strategies for Monitoring Residual Impurities | BioPharm Intern
  • 1160573-19-2 Cas No.
  • This compound | 1160573-19-2 - ChemicalBook
  • LC Purification Troubleshooting Guide - Waters Corpor
  • SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID
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  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry
  • 4-Chloro-2,5-difluorobenzoic acid 98 132794-07-1 - Sigma-Aldrich
  • Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.
  • JPH06239810A - Method for producing 3,5-difluoroaniline - Google P
  • Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid - Benchchem
  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid w
  • An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid - Benchchem
  • US5466859A - Process for preparing fluorobenzonitriles - Google P
  • analytical methods for detecting impurities in 3,4-Dichloro-2-fluorobenzodifluoride - Benchchem
  • (PDF)
  • 150444-95-4, 3-CHLORO-4,5-DIFLUOROBENZOIC ACID Formula - ECHEMI
  • How to remove unreacted starting material from 4-Benzyloxy-3-fluorobenzoic acid - Benchchem
  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem
  • (PDF)
  • This compound(1160573-19-2) 1H NMR - ChemicalBook
  • 4-Chloro-2,5-difluorobenzoic acid - Synquest Labs
  • Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar | Asian Journal of Chemistry
  • A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC - NIH
  • CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google P

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Technical Support Center: Monitoring 4-Chloro-3,5-difluorobenzoic Acid Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 4-Chloro-3,5-difluorobenzoic acid. The content is structured to address common challenges and provide field-proven solutions, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for setting up a successful TLC analysis for this specific synthesis.

Q1: What type of TLC plate is recommended for this analysis?

For separating halogenated aromatic acids from their precursors, standard silica gel plates are the industry standard.[1][2] Specifically, you should use plates coated with Silica Gel 60 F254 .[3]

  • Why Silica Gel? Silica gel (SiO₂) is a highly polar stationary phase that works exceptionally well for separating compounds with varying polarities.[1][2] Its slightly acidic nature is generally compatible with carboxylic acids.[1][4]

  • What does "F254" mean? This indicates that the plate contains a fluorescent indicator that glows green under short-wave UV light (254 nm).[5][6] Compounds that absorb UV light at this wavelength, such as aromatic rings, will quench this fluorescence and appear as dark spots.[5][7] This is the primary method for visualizing your compounds in this synthesis.

Q2: How should I prepare my reaction mixture for spotting on the TLC plate?

Proper sample preparation is crucial to avoid distorted or unreadable chromatograms.

  • Take a Micro-Sample: Using a glass capillary tube, withdraw a tiny amount of the reaction mixture. One dip is usually sufficient.[8]

  • Dilute the Sample: Dissolve this aliquot in a small vial containing approximately 0.5 mL of a volatile organic solvent like ethyl acetate or dichloromethane. The goal is a roughly 1% solution.[9]

  • Why Dilute? Applying a concentrated sample directly to the plate will cause "overloading," resulting in large, streaky spots that do not separate properly.[9][10][11] Dilution ensures that the spots are small, tight, and well-resolved.

Q3: What is the best mobile phase (eluent) for this synthesis?

The choice of mobile phase is the most critical variable in TLC.[12] For the synthesis of this compound, the product is significantly more polar than common starting materials (e.g., a substituted toluene or benzonitrile) due to the carboxylic acid group. Therefore, a solvent system of intermediate polarity is required.

  • Recommended Starting System: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a classic choice.[12] A documented system for a similar synthesis used 30% ethyl acetate in hexane .[13]

  • Optimization is Key: Finding the optimal solvent ratio often requires some trial and error.[12] The goal is to achieve a retention factor (Rf) for the starting material or product that is between 0.3 and 0.7.[14]

    • If spots are too low (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate.[10][14]

    • If spots are too high (high Rf), the eluent is too polar; decrease the proportion of ethyl acetate.[10][14]

Q4: How do I properly spot and develop the TLC plate?

A systematic approach to spotting is essential for accurate reaction monitoring.

  • Prepare the Plate: With a pencil (never a pen, as ink will run with the solvent), gently draw a light "origin" line about 1 cm from the bottom of the plate.[1] Mark three evenly spaced tick marks on this line for your different samples.

  • The Three-Lane System: For robust analysis, always spot three lanes[15]:

    • Lane 1 (SM): The pure, unreacted starting material.

    • Lane 2 (Co-spot): Spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of it.

    • Lane 3 (Rxn): The diluted reaction mixture.

  • Spotting Technique: Dip a clean microcapillary tube into your sample solution. Lightly and briefly touch the end of the capillary to the corresponding tick mark on the origin line. The goal is to create a very small spot, ideally 1-2 mm in diameter.[16] Allow the solvent to evaporate completely before developing.

  • Development: Place the prepared plate into a closed chamber containing the mobile phase. Ensure the solvent level is below the origin line.[9][10] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[1][15] Immediately remove the plate and mark the solvent front with a pencil.

Q5: What is the best way to visualize the spots?

For aromatic compounds like those in this synthesis, UV light is the primary and preferred method.

  • UV Visualization: View the dried plate under a short-wave (254 nm) UV lamp.[5][7] The plate will glow green, and your UV-active compounds will appear as dark purple or black spots.[6] Gently circle the spots with a pencil, as they will disappear once the lamp is turned off.[7]

  • Secondary Visualization (If Needed): If a compound is not UV-active, you can use a secondary, destructive method like an iodine chamber or a chemical stain.[6]

    • Iodine (I₂): Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[5][17] This is effective for many aromatic compounds.[17]

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols or aldehydes, which may be intermediates or byproducts.[17] Spots will appear yellow or brown against a purple background.

Interpreting the TLC Plate: A Visual Guide

The primary goal of TLC in reaction monitoring is to observe the consumption of the starting material and the formation of the product over time.

ComponentExpected PolarityExpected Rf ValueTLC Plate Observation
Starting Material (e.g., 4-Chloro-3,5-difluorotoluene)Less PolarHigher RfThe spot in the "SM" lane. Its intensity should decrease in the "Rxn" lane as the reaction proceeds.
Product (this compound)More PolarLower RfA new spot that appears below the starting material spot in the "Rxn" lane. Its intensity should increase over time.
Intermediate/Byproduct (e.g., corresponding aldehyde)Intermediate PolarityIntermediate RfMay appear as a transient spot between the starting material and product spots.

Reading the Co-Spot Lane: The "Co-spot" lane is a critical internal control.[15] If the product spot in the "Rxn" lane and the "SM" spot are very close, the co-spot lane will show if they are truly resolved. If they are different compounds, you will see two distinct spots. If they are the same, you will see a single, elongated spot.

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Sample 1. Prepare & Dilute Reaction Sample Prep_Plate 2. Prepare TLC Plate (Draw Origin Line) Prep_Chamber 3. Prepare Developing Chamber Spotting 4. Spot Plate (SM, Co, Rxn) Prep_Chamber->Spotting Proceed Development 5. Develop Plate in Chamber Spotting->Development Elute Visualization 6. Visualize Spots (UV 254 nm) Development->Visualization Dry & View Interpretation 7. Interpret Results (Assess Conversion) Visualization->Interpretation Analyze R_f

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with 4-Chloro-3,5-difluorobenzoic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning the critical role of solvents in modulating the reactivity of this versatile building block. Our focus is to bridge theoretical principles with practical laboratory applications, ensuring your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and reactivity of this compound, with a special emphasis on solvent interactions.

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary centers of reactivity:

  • The Carboxylic Acid Group (-COOH): This group can undergo standard carboxylic acid reactions, such as esterification, amide bond formation, and deprotonation with a base to form a carboxylate salt.

  • The Aromatic Ring (C-Cl bond): The carbon atom bonded to the chlorine is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is significantly enhanced by the strong electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group positioned ortho and para to the chlorine leaving group.[1]

Q2: What is a Nucleophilic Aromatic Substitution (SNAr) reaction and why is it important for this molecule?

A2: Nucleophilic Aromatic Substitution (SNAr) is a two-step substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] For this reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate.[1][2]

The mechanism proceeds via:

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

  • Elimination: The leaving group (in this case, Cl⁻) is expelled, and the aromaticity of the ring is restored.

This pathway is paramount for this compound as it allows for the precise introduction of various functionalities (e.g., amines, alkoxides, thiolates) by displacing the chloro group, making it a valuable precursor in medicinal chemistry and materials science.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Q3: How do different types of solvents affect SNAr reactivity?

A3: Solvent choice is arguably one of the most critical parameters in an SNAr reaction. The polarity and hydrogen-bonding capability of the solvent directly influence the reactivity of the nucleophile.[3][4] Solvents are generally classified into two relevant categories for this reaction:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents possess acidic protons (O-H or N-H bonds) and are capable of hydrogen bonding.[5] While they can dissolve ionic nucleophiles, they form a "solvent cage" around the anion through hydrogen bonding, which stabilizes and deactivates it, significantly slowing down the rate-determining addition step.[6][7] Therefore, they are generally poor choices for SNAr reactions.[8]

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, THF). These solvents have a significant dipole moment but lack acidic protons.[5] They effectively solvate the cation (e.g., K⁺, Na⁺) of a nucleophilic salt but leave the anion "naked" and highly reactive.[6] This enhances nucleophilicity and dramatically accelerates the rate of SNAr reactions.[9]

Q4: What are the general solubility characteristics of this compound?

A4: As a crystalline solid with a polar carboxylic acid group and a halogenated aromatic ring, this compound exhibits moderate to good solubility in polar aprotic solvents like DMSO, DMF, and THF, especially upon gentle heating. Its solubility is lower in less polar solvents like dichloromethane and poor in nonpolar solvents like hexanes. While it is sparingly soluble in water, it can be dissolved in aqueous bases via deprotonation to form the more soluble carboxylate salt. For any given reaction, it is crucial to experimentally verify the solubility of all reactants in the chosen solvent system at the intended reaction temperature.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions involving this compound.

Issue 1: Low or No Reaction Conversion

A low conversion rate is a frequent challenge, often directly linked to the solvent system.

Potential Causes & Recommended Solutions

  • Cause A: Poor Reactant Solubility.

    • Diagnosis: The reaction mixture appears heterogeneous, or starting material is observed to precipitate out over time.

    • Why it Happens: If either the benzoic acid derivative or the nucleophile has insufficient solubility, their effective concentration in the solution phase is too low for the reaction to proceed at a reasonable rate.

    • Solution:

      • Switch to a Stronger Polar Aprotic Solvent: If you are using a solvent like acetonitrile or THF, switch to a more effective solubilizing agent like DMF or DMSO.[9]

      • Increase Temperature: Gently warming the reaction mixture can often improve solubility. Ensure the temperature does not exceed the boiling point of the solvent or cause degradation of the reactants.

  • Cause B: Use of a Protic Solvent.

    • Diagnosis: The reaction is being run in an alcohol, water, or a solvent mixture containing them, and the nucleophile is anionic (e.g., an alkoxide, phenoxide, or amine).

    • Why it Happens: The protic solvent is deactivating your nucleophile through hydrogen bonding, as explained in FAQ A3.[6] The energy of the nucleophile's ground state is lowered, increasing the activation energy required for the reaction.

    • Solution: Replace the protic solvent with a polar aprotic solvent. The table below provides a comparison of common choices.

  • Cause C: Presence of Water.

    • Diagnosis: Low conversion is observed even in a polar aprotic solvent, and anhydrous conditions were not strictly maintained.

    • Why it Happens: Trace amounts of water can act as a protic impurity, reducing the effectiveness of strong nucleophiles. Furthermore, if a strong base is used to generate the nucleophile in situ, it may preferentially react with water.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If necessary, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

SolventClassificationDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMSO Polar Aprotic47189Excellent solvent for SNAr, high boiling point, can be difficult to remove.
DMF Polar Aprotic37153Very common for SNAr, high boiling point, potential for decomposition at high temperatures.
Acetonitrile Polar Aprotic3882Good choice for moderate temperatures, easier to remove than DMSO/DMF.
THF Polar Aprotic7.566Less polar, may be insufficient for dissolving some salts, lower boiling point.
Methanol Polar Protic3365Generally avoid for SNAr ; deactivates nucleophiles.[6]
Ethanol Polar Protic2478Generally avoid for SNAr ; deactivates nucleophiles.[6]
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an NMR/LC-MS spectrum indicates side reactions, which can also be solvent-dependent.

Potential Causes & Recommended Solutions

  • Cause A: Reaction with the Carboxylic Acid.

    • Diagnosis: The nucleophile is also a moderate to strong base, and you observe incomplete conversion or the need for more than one equivalent of the nucleophile.

    • Why it Happens: The nucleophile first acts as a base, deprotonating the acidic benzoic acid proton. This forms the carboxylate salt and consumes one equivalent of your nucleophile, preventing it from participating in the desired SNAr reaction.

    • Solution:

      • Use a Non-Nucleophilic Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture along with the neutral form of your nucleophile (e.g., an alcohol or amine). The base will deprotonate the carboxylic acid and the nucleophile, allowing the SNAr to proceed.

      • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the SNAr reaction. The ester group is less acidic and will not interfere. It can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Cause B: Solvent Degradation.

    • Diagnosis: Unidentified byproducts are formed, particularly when running reactions at high temperatures (>120 °C) in solvents like DMF.

    • Why it Happens: DMF can decompose at high temperatures, especially in the presence of a base, to generate dimethylamine and carbon monoxide. The generated dimethylamine can then act as a nucleophile, leading to an undesired N,N-dimethylamino-substituted byproduct.

    • Solution: If high temperatures are required, switch to a more thermally stable solvent like DMSO or NMP (N-Methyl-2-pyrrolidone).

Troubleshooting Workflow

Troubleshooting_Workflow start Low Reaction Conversion Observed q_solubility Is the reaction mixture homogeneous at the reaction temperature? start->q_solubility sol_solvent Switch to a stronger polar aprotic solvent (e.g., DMSO, DMF). Consider gentle heating. q_solubility->sol_solvent No q_solvent_type Are you using a polar protic solvent (e.g., alcohol, water)? q_solubility->q_solvent_type Yes sol_solvent->q_solvent_type sol_aprotic Switch to a polar aprotic solvent (e.g., DMSO, DMF, ACN). This enhances nucleophile reactivity. q_solvent_type->sol_aprotic Yes q_conditions Are other parameters optimized? (Temperature, Concentration, Reaction Time) q_solvent_type->q_conditions No sol_aprotic->q_conditions sol_optimize Systematically optimize temperature and reaction time. Monitor reaction progress via TLC, LC-MS, or NMR. q_conditions->sol_optimize No end_node Problem Resolved / Further Investigation q_conditions->end_node Yes sol_optimize->end_node

Caption: A decision-making workflow for troubleshooting low conversion rates.

Part 3: Experimental Protocols

Protocol 1: General Procedure for SNAr Solvent Screening

This protocol outlines a method for efficiently testing multiple solvents to identify the optimal conditions for your specific nucleophile.

  • Preparation: In separate, identical, oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 eq).

  • Reagent Addition: To each vial, add the nucleophile (1.1-1.5 eq) and, if required, a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: To each vial, add a different anhydrous polar aprotic solvent (e.g., Vial 1: DMSO, Vial 2: DMF, Vial 3: Acetonitrile) to achieve the same concentration (e.g., 0.5 M).

  • Reaction: Seal the vials and place them in a pre-heated aluminum reaction block at the desired temperature (e.g., 80 °C). Stir the reactions for a set period (e.g., 4 hours).

  • Monitoring: After the set time, cool the vials to room temperature. Take a small aliquot from each reaction mixture, dilute it, and spot it on a TLC plate alongside the starting material to visually assess conversion. For more quantitative analysis, analyze the aliquots by LC-MS or ¹H NMR.

  • Analysis: Compare the conversion rates across the different solvents to determine the most effective one for your system. The best solvent will show the highest consumption of starting material and the cleanest formation of the desired product.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel plate.

  • Spotting:

    • Dissolve a small amount of your starting material (this compound) in a suitable solvent (e.g., ethyl acetate) to create a reference spot ('SM').

    • Using a capillary tube, carefully take a small aliquot from your reaction mixture ('R').

    • If possible, create a co-spot ('C') by spotting the starting material and the reaction mixture at the same point on the baseline.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The disappearance of the starting material spot in the 'R' lane and the appearance of a new spot (the product) indicates that the reaction is proceeding. The relative intensity of the spots provides a qualitative measure of the reaction's conversion.

References

  • Kim, H., et al. (2011). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. PubMed.
  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Gazitúa, M., et al. (2021). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate.
  • Pediaa. (2018). Difference Between Protic and Aprotic Solvents.
  • DeLano, T. J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Iowa State University Digital Repository.
  • Kim, H., et al. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. The Journal of Physical Chemistry A.
  • LibreTexts Chemistry. (2019). 6.05.1. Protic vs Aprotic Solvents.
  • Campodónico, P., et al. (2021). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
  • Martinez, R. D., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Wang, C., & Geng, X. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research.
  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. American Chemical Society.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Kazmierski, K., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
  • Guidry, E. N. (2010). A Method for Real Time Monitoring of Chemical Reactions and Processes. ResearchGate.

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Technical Support Center: Scaling Up the Synthesis of 4-Chloro-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3,5-difluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish a reliable and scalable synthesis for this important chemical intermediate. As a key building block in the development of pharmaceuticals and materials, a robust synthetic route is paramount.[1]

This document moves beyond a simple recitation of steps. It provides a field-tested perspective on the underlying chemistry, offering troubleshooting advice and answers to common questions encountered during process development and scale-up.

Synthesis Overview: A Recommended Scalable Route

After evaluating several potential pathways, we recommend a multi-step synthesis starting from the commercially available 4-chloro-3,5-difluorobenzonitrile . This route is chosen for its logical progression, use of well-understood transformations, and control over regioselectivity, which is a common challenge in the synthesis of polysubstituted aromatic compounds.[2]

The pathway involves three key transformations:

  • Concurrent Nitration and Hydrolysis: The starting nitrile is simultaneously hydrolyzed to a carboxylic acid and nitrated to introduce a nitro group, which serves as a handle for the subsequent step.

  • Selective Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation, a green and efficient method.[3]

  • Reductive Deamination: The amino group is removed via diazotization followed by a reduction, yielding the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration & Hydrolysis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Reductive Deamination node_S1 4-Chloro-3,5-difluorobenzonitrile node_P1 4-Chloro-3,5-difluoro-2-nitrobenzoic acid node_S1->node_P1 H₂SO₄ / HNO₃ ~100°C, 6h node_P2 2-Amino-4-chloro-3,5-difluorobenzoic acid node_P1->node_P2 H₂, Pd/C Ethanol node_P3 This compound node_P2->node_P3 1. NaNO₂, HCl 2. H₃PO₂

Caption: Overall synthetic workflow from the starting material to the final product.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3,5-difluoro-2-nitrobenzoic acid
  • Reagent Preparation: In a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%). Cool the acid to 0-5°C using an ice bath.

  • Nitration Mixture: Slowly add a pre-mixed solution of concentrated nitric acid (HNO₃, 65%) and concentrated sulfuric acid (98%) to the reactor, maintaining the internal temperature below 10°C.

  • Substrate Addition: Add 4-chloro-3,5-difluorobenzonitrile to the nitrating mixture portion-wise, ensuring the temperature does not exceed 15°C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to approximately 100-105°C. Maintain this temperature for 6-8 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The precipitate is the crude product.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum. This intermediate is typically of sufficient purity for the next step.

Step 2: Synthesis of 2-Amino-4-chloro-3,5-difluorobenzoic acid
  • Setup: To a hydrogenation vessel, add the 4-chloro-3,5-difluoro-2-nitrobenzoic acid from Step 1, followed by a suitable solvent such as ethanol or methanol, and 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-2 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 25-35°C. Monitor the reaction by hydrogen uptake or TLC.

  • Isolation: Upon completion, vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amino acid. This can be purified further by recrystallization if necessary.[5]

Step 3: Synthesis of this compound
  • Diazotization: Suspend the 2-amino-4-chloro-3,5-difluorobenzoic acid in an aqueous solution of hydrochloric acid (HCl) and cool to 0-5°C. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5°C. Stir for 30-60 minutes after addition to ensure complete formation of the diazonium salt.

  • Deamination: In a separate vessel, have a solution of hypophosphorous acid (H₃PO₂, ~50%) ready. Slowly add the cold diazonium salt solution to the hypophosphorous acid. Gas evolution (N₂) will be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then stir for several hours or overnight. Gentle heating (40-50°C) may be required to drive the reaction to completion.

  • Isolation & Purification: The product will often precipitate from the reaction mixture. Isolate the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, hexane/ethyl acetate) to yield pure this compound.[6]

Troubleshooting Guide (Q&A)

Question 1: In Step 1 (Nitration/Hydrolysis), my yield is low and TLC shows a significant amount of unreacted starting material. What could be the issue?

Answer: This is a common issue often related to reaction conditions.

  • Acid Concentration & Ratio: The concentration of the sulfuric and nitric acid is critical. Ensure you are using concentrated grades (98% H₂SO₄ and 65-70% HNO₃). The sulfuric acid acts as both a solvent and a catalyst to generate the nitronium ion (NO₂⁺). Insufficient acid or water content can stall the reaction.

  • Temperature Control: While the initial addition is done at low temperature for safety, the reaction itself requires significant thermal energy (~100°C) to overcome the deactivating effects of the halogen and nitrile/carboxyl groups.[7] Ensure your heating is consistent and the internal temperature is being accurately monitored.

  • Reaction Time: This dual reaction can be slow. Ensure you are running it for a sufficient duration. We recommend a minimum of 6 hours, but on a larger scale, it may require longer. Confirm completion using a stable TLC system before proceeding to work-up.

Question 2: During the hydrogenation in Step 2, the reaction is very slow or stops completely. How can I resolve this?

Answer: Sluggish hydrogenation can be due to catalyst, substrate, or system issues.

  • Catalyst Activity: The Pd/C catalyst can be deactivated by impurities. Ensure the nitro-intermediate from Step 1 is thoroughly washed to remove residual acids. Use a fresh, high-quality catalyst. If scaling up, consider using a slurry of the catalyst in the solvent to ensure it is well-dispersed before adding the substrate.

  • Solvent Purity: Use anhydrous grade solvents if possible. Water itself is not usually an inhibitor, but other impurities in technical grade solvents can be.

  • Hydrogen Pressure & Agitation: On a larger scale, ensuring efficient mixing is crucial for gas-liquid-solid phase transfer. Increase the stirrer speed to ensure the catalyst is suspended and the hydrogen is well-dispersed. Increasing the hydrogen pressure can also increase the reaction rate.

  • Substrate Purity: Certain functional groups can act as catalyst poisons. While unlikely in this specific sequence, it's a factor to consider if you are adapting this protocol for different substrates.

Question 3: The deamination in Step 3 resulted in a dark-colored, impure product that is difficult to purify.

Answer: The diazotization and subsequent deamination are sensitive steps. Product quality issues often stem from the stability of the diazonium salt intermediate.

  • Strict Temperature Control: The diazonium salt is only stable at low temperatures (0-5°C). If the temperature rises during the addition of sodium nitrite, the salt can begin to decompose, leading to phenolic and other colored byproducts. Ensure your cooling is robust, especially during scale-up, as the reaction is exothermic.

  • Rate of Addition: Add the sodium nitrite solution slowly and sub-surface if possible to prevent localized overheating and decomposition.

  • Purity of the Amine: Impurities in the starting amine from Step 2 can lead to side reactions during diazotization. If you are having persistent issues, consider recrystallizing the 2-amino-4-chloro-3,5-difluorobenzoic acid before this step.

Troubleshooting Diagram: Low Yield in Diazotization/Deamination (Step 3)

Troubleshooting_Step3 Start Low yield or impure product in Step 3 CheckTemp Was temperature kept between 0-5°C during NaNO₂ addition? Start->CheckTemp CheckPurity Was the starting amine (from Step 2) of high purity? CheckTemp->CheckPurity Yes Result1 Root Cause: Diazonium salt decomposition. Improve cooling and monitoring. CheckTemp->Result1 No CheckAddition Was NaNO₂ solution added slowly and dropwise? CheckPurity->CheckAddition Yes Result2 Root Cause: Side reactions from impurities. Purify the amine intermediate before use. CheckPurity->Result2 No CheckAddition->Start Yes, problem persists. Consider H₃PO₂ quality. Result3 Root Cause: Localized overheating. Ensure slow addition and vigorous stirring. CheckAddition->Result3 No

Caption: Decision tree for troubleshooting Step 3.

Frequently Asked Questions (FAQs)

Q: Why is 4-chloro-3,5-difluorobenzonitrile preferred over direct chlorination of a difluorobenzoic acid? A: Direct electrophilic chlorination of difluorobenzoic acid can lead to a mixture of regioisomers. The directing effects of the fluorine and carboxylic acid groups can result in the formation of isomers that are very difficult and costly to separate, especially at a large scale.[2] Starting with a precursor where the substitution pattern is already fixed provides superior control and leads to a purer final product.

Q: What are the primary safety concerns when scaling up this process? A: Each step has specific hazards:

  • Nitration: Handling large quantities of concentrated nitric and sulfuric acids is hazardous. The reaction is highly exothermic and has the potential for a thermal runaway. A robust cooling system and careful, slow addition of reagents are critical.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric when dry and exposed to air. Ensure the system is properly grounded, inerted with nitrogen before and after the reaction, and that the catalyst is handled wet.

  • Diazotization: Diazonium salts can be explosive in a dry, isolated state. This process is designed to use them in situ in a cold aqueous solution, which is standard safe practice. Never attempt to isolate the diazonium salt intermediate.

Q: What analytical techniques are recommended for quality control? A: A combination of methods is ideal:

  • In-Process Checks: Thin Layer Chromatography (TLC) is excellent for monitoring reaction completion at each step.[4]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining the purity of the final product and intermediates.[8]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) should be used to confirm the identity and structure of the final product and key intermediates.[3][9]

Q: Can the final product be purified by methods other than recrystallization? A: While recrystallization is the most common and cost-effective method for this type of solid compound, other options exist.[6] Column chromatography can be used for very high purity material but is generally not scalable or economical for large quantities.[2] Distillation is not suitable due to the high melting point of the acid. A well-optimized recrystallization protocol is almost always the best approach.

Data Summary Table

StepReactionKey ReagentsTemp.Time (h)Expected Yield
1Nitration & HydrolysisH₂SO₄, HNO₃~100°C6 - 890-95%
2Nitro ReductionH₂, Pd/C, Ethanol25-35°C4 - 12>95%
3DeaminationNaNO₂, HCl, H₃PO₂0-5°C then RT2 - 1280-90%

References

  • Zhang, J., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415.
  • Lohmann, J., et al. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents, US5473095A.
  • Yin, J., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.
  • Jabeen, F., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • CN101381301A (2009). The preparation method of 4-chloro-2,5-difluorobenzoic acid. Google Patents.
  • Li, Z., & Huang, N. (1995). Syntheses of 2-chloro-4,5-difluorobenzoic acid. Organic Preparations and Procedures International, 27(6), 700-702.
  • Zhang, J., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240.
  • Yin, J., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate.
  • Zhang, J., et al. (2012). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. ResearchGate.
  • El-Gindy, A., et al. (2011). Analytical Methods. Royal Society of Chemistry.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Jabeen, F., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
  • Organic Syntheses Procedure. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.

Sources

Handling and disposal of reagents for 4-Chloro-3,5-difluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling and disposal of reagents involved in this synthesis. Our goal is to ensure both the success of your experiment and the safety of your laboratory personnel.

I. Synthesis Overview: Directed Ortho-Metalation Approach

The synthesis of this compound is commonly achieved through a directed ortho-metalation (DoM) of 1-chloro-3,5-difluorobenzene. This strategy leverages the directing ability of the fluorine atoms to selectively deprotonate the C2 position with a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to yield the desired carboxylic acid after an acidic workup.

This method is favored for its high regioselectivity, which is crucial when working with polysubstituted aromatic rings. The fluorine atoms, being highly electronegative, increase the acidity of the adjacent ortho-protons, facilitating their removal by the strong base.

II. Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the synthesis of this compound. Adherence to anhydrous and inert atmosphere techniques is critical for the success of this reaction.

Reagents and Equipment
Reagent/EquipmentPurposeKey Considerations
1-Chloro-3,5-difluorobenzeneStarting MaterialEnsure high purity and anhydrous conditions.
n-Butyllithium (n-BuLi)Lithiating AgentPyrophoric; handle under inert gas. Titrate before use for accurate molarity.[1]
DiisopropylamineBase Precursor (for LDA)Corrosive and flammable. Distill from CaH₂ before use.
Tetrahydrofuran (THF)SolventMust be anhydrous. Distill from sodium/benzophenone ketyl.
Dry Ice (Solid CO₂)ElectrophileUse freshly crushed, high-purity dry ice to minimize water contamination.
Hydrochloric Acid (HCl)Acid for WorkupUsed to protonate the carboxylate salt.
Diethyl EtherExtraction SolventCheck for peroxides before use.[2][3]
Anhydrous Magnesium SulfateDrying AgentFor drying the organic extracts.
Schlenk line or GloveboxInert AtmosphereEssential for handling pyrophoric and air-sensitive reagents.[4]
Low-Temperature BathReaction CoolingA dry ice/acetone or isopropanol bath is required to maintain -78 °C.[1][5]
Detailed Synthesis Workflow

Step 1: Preparation of Lithium Diisopropylamide (LDA)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add freshly distilled diisopropylamine to the cooled THF.

  • To this solution, add an equimolar amount of freshly titrated n-butyllithium dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Ortho-Lithiation of 1-Chloro-3,5-difluorobenzene

  • In a separate flame-dried flask under nitrogen, dissolve 1-chloro-3,5-difluorobenzene in anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly transfer the prepared LDA solution from Step 1 into the solution of 1-chloro-3,5-difluorobenzene via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.

Step 3: Carboxylation with Dry Ice

  • In a separate flask, crush a generous excess of fresh, high-purity dry ice into a fine powder.

  • Under a strong positive flow of nitrogen, rapidly transfer the aryllithium solution from Step 2 onto the crushed dry ice via a wide-bore cannula. Vigorous stirring of the dry ice slurry is essential during the addition.

  • Allow the reaction mixture to slowly warm to room temperature overnight, allowing for the sublimation of excess CO₂.

Step 4: Workup and Isolation

  • Once the mixture has reached room temperature, quench the reaction by the slow addition of water.

  • Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid. This will protonate the lithium carboxylate to form the desired carboxylic acid, which may precipitate out of solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive n-BuLi: The molarity of n-BuLi can decrease over time due to degradation.Always titrate your n-BuLi solution before use to determine its exact concentration.[1]
Presence of Water: Organolithium reagents are extremely sensitive to moisture.Ensure all glassware is rigorously flame- or oven-dried and cooled under an inert gas stream. Use anhydrous solvents.[1]
Incorrect Reaction Temperature: The lithium-halogen exchange and side reactions are minimized at very low temperatures.Maintain a strict reaction temperature of -78 °C using a dry ice/acetone or isopropanol bath.[1][5]
Inefficient Quenching with CO₂: Poor contact between the aryllithium and CO₂ can lead to low carboxylation efficiency.Use a large excess of freshly crushed, high-purity dry ice. Ensure rapid transfer and vigorous stirring.[6]
Formation of Multiple Products or Impurities Di-lithiation: Use of excess n-BuLi or elevated temperatures can lead to lithiation at multiple sites.Use a precise amount of freshly titrated n-BuLi (typically 1.05-1.1 equivalents). Add the n-BuLi dropwise to a cooled solution of the substrate.[1]
Reaction with Solvent (THF): n-BuLi can react with THF, especially at temperatures above -78 °C.Conduct the reaction at or below -78 °C. For some applications, non-coordinating solvents like diethyl ether may be considered.
Side Reactions During Quenching: The aryllithium intermediate can react with other electrophiles if not quenched efficiently with CO₂.Ensure the dry ice is of high purity and the transfer is done under a strong inert gas flow to prevent atmospheric contamination.
Product is a Dark Oil or Tar Decomposition of Aryllithium: The aryllithium intermediate may not be stable at higher temperatures.Maintain the reaction temperature at -78 °C throughout the lithiation and quenching steps.
Impure Starting Material: Impurities in the 1-chloro-3,5-difluorobenzene can lead to side reactions and decomposition.Purify the starting material by distillation if necessary.

IV. Frequently Asked Questions (FAQs)

Handling of Pyrophoric Reagents (n-Butyllithium)

Q1: What are the essential safety precautions for handling n-BuLi?

A1: n-Butyllithium is pyrophoric and will ignite spontaneously on contact with air.[7] It must be handled under an inert atmosphere (argon or nitrogen) at all times.[8] Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[8] Work in a fume hood, and keep a Class D fire extinguisher (for combustible metals) or dry sand readily available.[8] Never work alone when handling pyrophoric reagents.[9]

Q2: How should I properly quench and dispose of excess n-BuLi?

A2: Small amounts of unused n-BuLi must be destroyed by careful quenching.[9][10] Transfer the reagent to a flask containing an unreactive solvent like hexanes or toluene and cool it in an ice bath.[9][10] Slowly add isopropanol dropwise to quench the n-BuLi.[9][10] Once the reaction subsides, cautiously add methanol, followed by the dropwise addition of water to ensure complete quenching.[9][10] The resulting solution should be disposed of as hazardous waste.[9]

Solvent and Reagent Purity

Q3: How critical is the purity of THF for this reaction?

A3: The use of anhydrous THF is absolutely critical. Water will rapidly quench the n-BuLi and the aryllithium intermediate, leading to reaction failure. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone ketyl. Commercial anhydrous THF should be stored over molecular sieves.

Q4: My diethyl ether is old. Can I still use it for the extraction?

A4: Old containers of diethyl ether can form explosive peroxides upon exposure to air and light.[2][3][11] Before use, you must test for the presence of peroxides using commercially available test strips. If peroxides are present, the ether must be treated to remove them (e.g., by passing through a column of activated alumina) or disposed of as hazardous waste. Do not attempt to distill ether that contains high levels of peroxides.

Waste Disposal

Q5: How should I dispose of the mixed aqueous and organic waste from the workup?

A5: The workup generates a mixed waste stream containing aqueous acidic solution and organic solvents (THF, diethyl ether, hexanes). This waste should be collected in a designated, properly labeled hazardous waste container.[12] It is important to keep aqueous and organic waste streams separate whenever possible to facilitate proper disposal by your institution's environmental health and safety (EHS) office.[13][14] Do not pour any organic solvents down the drain.[14]

Q6: What is the correct procedure for disposing of the final product if it is not needed?

A6: this compound should be disposed of as solid chemical waste. It should be placed in a labeled container and disposed of according to your institution's hazardous waste guidelines.

V. Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2 & 3: Lithiation & Carboxylation cluster_workup Step 4: Workup & Isolation A Dry Glassware & Solvents B Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) A->B C Ortho-Lithiation of 1-Chloro-3,5-difluorobenzene with LDA at -78°C B->C D Quench with Crushed Dry Ice (CO₂) C->D E Acidic Workup (HCl) D->E F Solvent Extraction (Diethyl Ether) E->F G Drying & Concentration F->G H Purification (Recrystallization) G->H I Final Product: This compound H->I

Caption: Synthesis workflow for this compound.

VI. References

  • Environmental Health and Safety, University of Arkansas. Standard Operating Procedure n-Butyllithium. [Link]

  • Reich, H. J., & Sikervar, V. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54705. [Link]

  • Environmental Health & Safety, University of California, Riverside. (2003). Standard Operating Procedure Quenching Reactive Organometallic Reagents. [Link]

  • Environmental Health and Safety, University of California, Santa Barbara. Quenching and Disposal of t-ButylLithium (tBuLi) remaining in bottle or left after reactions. [Link]

  • Smith, A. B., III, et al. (2011). Organic Syntheses, 88, 240-250. [Link]

  • Narasimhan, N. S., & Joshi, R. R. (1986). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 97(2), 205-216. [Link]

  • Collum, D. B., et al. (2009). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 131(42), 15392–15399. [Link]

  • Collum, D. B., et al. (2008). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 130(46), 15497–15507. [Link]

  • Li, Z., & Huang, N. (1996). Syntheses of 2-Chloro-4,5-difluorobenzoic acid. Organic Preparations and Procedures International, 28(2), 240-242. [Link]

  • Bailey, W. F., & Luderer, M. R. (2003). Optimization of Organolithium Reactions. Lithium Link, Winter, 1-8. [Link]

  • Mortier, J. (2007). Directed Ortho Metalation. Unpublished manuscript. [Link]

  • Miller, M. B., et al. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett, 32(10), 999-1003. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 94(1), 1-8. [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. Multi-Hazard or Combined Waste. [Link]

  • Snieckus, V. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-40). Elsevier. [Link]

  • Google Patents. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

  • Ashenhurst, J. (2023). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]

  • Google Patents. (2009). The preparation method of 4-chloro-2,5-difluorobenzoic acid.

  • Snieckus, V. Directed (ortho) Metallation. [Link]

  • Baran, P. S. (2006). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Reddit. (2022). Did not know about peroxide buildup in Ether. How to dispose?. r/Chempros. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. r/chemistry. [Link]

  • Collum, D. B., et al. (2017). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 139(39), 13831–13839. [Link]

  • Chemistry LibreTexts. (2021). 3.4: WASTE. [Link]

  • Science.gov. aqueous organic waste: Topics by Science.gov. [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Research Square. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • ResearchGate. (2009). ChemInform Abstract: ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzens with LDA and LiTMP. The First ortho Lithiation of an Iodobenzene. [Link]

  • Reddit. (2024). Chemical disposal. r/chemhelp. [Link]

  • ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Infoscience, EPFL. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]

  • Fisher Scientific. Safety Data Sheet - this compound. [Link]

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Technical Support Center: Preserving Carboxylic Acids During Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of preventing the reduction of carboxylic acid groups during catalytic hydrogenation of other functionalities within a molecule. Our focus is on providing practical, field-tested insights rooted in established chemical principles.

Troubleshooting Guide: Unwanted Carboxylic Acid Reduction

This section addresses specific issues you may encounter during your hydrogenation experiments, offering explanations and actionable solutions.

Issue 1: My carboxylic acid is being reduced simultaneously with my target functional group (e.g., an alkene or nitro group).

This is a common challenge that typically points to issues with catalyst selection or reaction conditions that are too harsh.

Possible Causes & Solutions:

  • Inappropriate Catalyst Selection: The catalyst you are using may be too active or non-selective. Carboxylic acids are generally less reactive to hydrogenation than many other functional groups, a principle that can be leveraged for chemoselectivity.[1][2]

    • Solution: Switch to a more selective catalyst.

      • For Alkene/Alkyne Reduction: Palladium on carbon (Pd/C) is highly effective for hydrogenating carbon-carbon double and triple bonds under mild conditions without affecting carboxylic acids.[3][4]

      • For Nitro Group Reduction: Supported gold nanoparticles (e.g., on TiO₂) have demonstrated excellent chemoselectivity for the hydrogenation of nitroarenes, leaving other reducible groups, including carboxylic acids, intact.[5] A heterogeneous biocatalyst has also been reported for highly selective nitro group reduction.[6][7]

  • Harsh Reaction Conditions: High temperatures and pressures can overcome the activation energy for carboxylic acid reduction, leading to a loss of selectivity.

    • Solution: Optimize your reaction conditions.

      • Lower the Temperature: Start the reaction at room temperature. Many selective hydrogenations proceed efficiently without heating.

      • Reduce Hydrogen Pressure: Begin with atmospheric pressure (using a hydrogen balloon) and only increase if the reaction is sluggish.[8]

      • Monitor Reaction Time: Over-hydrogenation can occur if the reaction is left for too long after the primary substrate has been consumed. Track the reaction progress using an appropriate analytical technique like TLC, GC, or LC-MS.[9]

Issue 2: The reaction is very slow or incomplete under mild conditions.

While mild conditions are crucial for selectivity, they can sometimes lead to slow or incomplete reactions.

Possible Causes & Solutions:

  • Catalyst Deactivation or Poisoning: The catalyst's activity may be compromised.

    • Solution:

      • Use Fresh Catalyst: Ensure your catalyst has been stored properly under an inert atmosphere.[8]

      • Purify Reagents: Impurities in your starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure high purity of all components.[9]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

    • Solution: Increase the catalyst loading incrementally. A typical starting point is 5-10 mol% of the catalyst relative to the substrate.[8]

  • Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is critical.

    • Solution: Ensure vigorous stirring to maximize the contact between the solid catalyst, the liquid substrate/solvent, and the gaseous hydrogen.[8]

Workflow for Troubleshooting Poor Chemoselectivity

start Poor Chemoselectivity: Carboxylic Acid is Reduced q1 Are you using a highly active catalyst (e.g., Rh, Ru, or certain Pt formulations)? start->q1 a1_yes Switch to a more selective catalyst (e.g., Pd/C for alkenes, Au/TiO₂ for nitro groups). q1->a1_yes Yes q2 Are you using high temperature or high pressure? q1->q2 No a1_yes->q2 a2_yes Reduce temperature to RT and pressure to 1-5 bar. q2->a2_yes Yes q3 Is direct selective hydrogenation still failing? q2->q3 No a2_yes->q3 a3_yes Consider a protection strategy. q3->a3_yes Yes end High Selectivity Achieved q3->end No a3_yes->end start Goal: Reduce Functional Group (FG) in presence of Carboxylic Acid (CA) q1 Is the FG highly reactive (e.g., alkyne, alkene, nitro)? start->q1 a1_yes Attempt Direct Selective Hydrogenation q1->a1_yes Yes a1_no Proceed to Protection Strategy q1->a1_no No protocol1 Protocol: Mild Conditions - Catalyst: Pd/C, Au/TiO₂, etc. - Temp: RT - Pressure: 1-5 bar H₂ a1_yes->protocol1 protection_path Protocol: Protection Strategy 1. Protect CA (e.g., as t-butyl ester). 2. Perform hydrogenation of FG. 3. Deprotect CA. a1_no->protection_path q2 Is the reaction selective and efficient? protocol1->q2 q2->a1_no No end_success Synthesis Complete q2->end_success Yes protection_path->end_success

Sources

Technical Support Center: Workup Procedure for the Synthesis of 4-Chloro-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-3,5-difluorobenzoic acid is a key building block in medicinal and agricultural chemistry, often utilized in the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive, field-tested framework for the workup and purification of this compound, specifically following its synthesis via the carboxylation of a Grignard reagent. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying chemical principles to empower researchers to troubleshoot and optimize their experimental outcomes. This document is designed for professionals in chemical research and drug development.

Section 1: Safety First - Hazard Management

Handling halogenated aromatic compounds requires stringent safety protocols. This compound and its precursors should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. For large-scale operations, fire/flame-resistant clothing is recommended.[2][3] Contaminated clothing should be removed and washed before reuse.[4]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhaling dust or vapors.[5][6] If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[2]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the chemical.[2] Ensure eyewash stations and safety showers are readily accessible.[3]

Hazard StatementDescriptionPrecautionary Code
H302Harmful if swallowed.P301+P317
H312Harmful in contact with skin.P302+P352
H315Causes skin irritation.P332+P317
H319Causes serious eye irritation.P305+P351+P338
H332Harmful if inhaled.P304+P340
H335May cause respiratory irritation.P261, P271
Data synthesized from safety data sheets of structurally similar compounds.[2][6]
Section 2: The "Why" - Principles of a Carboxylic Acid Workup

The success of this workup hinges on the acidic nature of the carboxyl group. The procedure is a classic example of an acid-base extraction, designed to separate the desired acidic product from neutral or basic impurities.

  • Quenching: The first step involves carefully quenching the reaction mixture, which contains the highly basic Grignard reagent and its magnesium carboxylate salt. This is typically done by adding the reaction mixture to an acidic solution (e.g., aqueous HCl). This protonates the magnesium carboxylate to form the neutral carboxylic acid and neutralizes any unreacted Grignard reagent.

  • Liquid-Liquid Extraction: The target molecule, this compound, is now a neutral organic compound with limited water solubility. It can be extracted from the aqueous mixture into an immiscible organic solvent like diethyl ether or ethyl acetate.

  • Acid-Base Separation: This is the key purification step. By washing the organic extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic product is deprotonated to form its corresponding sodium salt. This salt is highly soluble in the aqueous layer, while neutral organic impurities (like byproducts from the Grignard formation) remain in the organic layer.

  • Isolation and Precipitation: The two layers are separated. The aqueous layer, now containing the purified sodium salt of our product, is re-acidified with a strong acid (e.g., concentrated HCl). This protonates the carboxylate salt, causing the neutral and water-insoluble this compound to precipitate out of the solution.

  • Final Purification: The precipitated solid is collected by vacuum filtration. While often pure at this stage, it can be further purified by recrystallization from a suitable solvent system to remove any remaining minor impurities.[7]

Section 3: Standard Workup Protocol (Post-Grignard Carboxylation)

This protocol assumes the synthesis was performed by reacting a Grignard reagent (formed from a suitable precursor like 1-bromo-4-chloro-3,5-difluorobenzene) with solid carbon dioxide (dry ice).

Reagents & Equipment:

  • Reaction mixture in an appropriate solvent (e.g., THF, Diethyl Ether)

  • Separatory funnel (appropriately sized)

  • Beakers, Erlenmeyer flasks

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • pH paper or pH meter

  • Crushed ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic extraction solvent (e.g., Ethyl Acetate or Diethyl Ether)

  • Recrystallization solvent (e.g., Ethanol/Water mixture, Heptane)

Step-by-Step Methodology:

  • Quenching the Reaction:

    • Prepare a beaker containing a slurry of crushed ice and 1 M HCl.

    • Slowly and with vigorous stirring, pour the Grignard reaction mixture into the acidic ice slurry. The Grignard reagent is highly reactive with water; a slow, controlled addition is crucial to manage the exothermic reaction.

    • Continue stirring until all the ice has melted and the magnesium salts have dissolved.

  • Initial Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (or another suitable organic solvent) three times. Combine the organic layers.

    • Wash the combined organic layers once with brine. This helps to break up any emulsions and remove bulk water.

  • Selective Base Extraction:

    • Extract the organic layer with saturated sodium bicarbonate solution three times. The carboxylic acid will move into the aqueous layer as its sodium salt.

    • Expert Tip: Check the pH of the aqueous layer after the final extraction to ensure it is basic (pH > 8). This confirms that all the carboxylic acid has been extracted.

    • Trustworthiness Check: At this point, the original organic layer can be discarded (pending analysis for any valuable neutral byproducts). The aqueous layers now contain your purified product in salt form.

  • Precipitation of the Product:

    • Combine all the aqueous, basic extracts in a beaker and cool the solution in an ice bath.

    • Slowly add concentrated HCl dropwise while stirring vigorously. The this compound will begin to precipitate as a white solid.

    • Continue adding acid until the solution is strongly acidic (pH 1-2), which can be confirmed with pH paper. This ensures complete protonation and precipitation.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

    • Dry the product thoroughly, either air-drying or in a vacuum oven at a low temperature (<50 °C) to avoid sublimation.

Section 4: Visualizing the Workflow

The following diagram illustrates the logical flow of the acid-base extraction workup procedure.

Workup_Flowchart cluster_start Reaction Completion cluster_workup Workup & Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_final Isolation & Purification start Grignard Reaction Mixture (THF/Ether) quench 1. Quench (Pour into Ice / aq. HCl) start->quench Slow Addition extract_org 2. Extract with Ethyl Acetate quench->extract_org wash_base 3. Wash with aq. NaHCO3 extract_org->wash_base separate_layers Separate Layers wash_base->separate_layers org_impurities Neutral Impurities (Discard) separate_layers->org_impurities Organic Layer aq_salt Sodium 4-Chloro-3,5-difluorobenzoate separate_layers->aq_salt Aqueous Layer acidify 4. Acidify with conc. HCl (pH 1-2) aq_salt->acidify precipitate Precipitation Occurs acidify->precipitate filtrate 5. Vacuum Filtration precipitate->filtrate product Pure this compound filtrate->product

Caption: Workflow for the acid-base extraction and isolation of the target acid.

Section 5: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Grignard reagent formation due to wet glassware/solvents. 2. Inefficient carboxylation (e.g., insufficient CO₂). 3. Emulsion formed during extraction, leading to product loss. 4. Incomplete precipitation due to insufficient acidification.1. Ensure all glassware is oven-dried and solvents are anhydrous for the Grignard reaction. 2. Use a large excess of freshly crushed dry ice. 3. Add brine during extraction to break emulsions. Allow layers to separate for a longer period. 4. Check the pH of the aqueous layer after acidification; it must be pH 1-2 for full precipitation.
Product is an Oily Substance, Not a Crystalline Solid 1. Presence of impurities depressing the melting point. 2. Residual organic solvent (e.g., ethyl acetate) trapped in the product. 3. Incomplete protonation.1. Re-dissolve the oil in ethyl acetate and repeat the acid-base extraction (Steps 3 & 4). Consider purification by column chromatography if impurities are persistent.[7] 2. Dry the product under high vacuum for an extended period. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. 3. Ensure the final acidification step reaches a stable pH of 1-2.
Aqueous Layer is Cloudy After Base Extraction The base is not concentrated enough to fully dissolve the sodium carboxylate salt (salting out effect).Add a small amount of deionized water to the separatory funnel and shake to dissolve the suspended salt. If the issue persists, use a more dilute base for extraction.
Product Discoloration (Yellow/Brown) Presence of colored impurities, possibly from side reactions or degradation of the Grignard reagent.Perform a recrystallization step. Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol/water) and, if necessary, add a small amount of activated charcoal, hot filter, and allow to cool slowly to form pure crystals.[7]
Section 6: Frequently Asked Questions (FAQs)

Q1: Why use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH) for the extraction? A1: Sodium bicarbonate is a weaker base and provides better selectivity. It will efficiently deprotonate the relatively strong carboxylic acid (pKa ~3-4) but is less likely to react with or deprotonate much weaker acids (e.g., phenols, if present as impurities, pKa ~10). Using NaOH is acceptable but may pull more acidic impurities into the aqueous layer.

Q2: My reaction was performed in THF. Is it okay to add ethyl acetate for the extraction? A2: Yes. While THF has some water solubility, it will primarily partition into the organic ethyl acetate layer during the extraction. The key is to use a water-immiscible solvent like ethyl acetate or diethyl ether to establish two distinct phases for the extraction to work.

Q3: How do I choose the right solvent for recrystallization? A3: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. For substituted benzoic acids, common choices are mixtures of ethanol and water, or toluene, or sometimes heptane/ethyl acetate mixtures. You may need to screen a few solvents to find the optimal one for achieving high purity and recovery.

Q4: Can I skip the final water wash of the filter cake after filtration? A4: It is not recommended. This final wash with cold deionized water is crucial for removing any water-soluble inorganic salts (like NaCl from the acidification step) that may have co-precipitated with your product, thus ensuring higher purity.

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoates.
  • Echemi. (n.d.). 4-CHLORO-2,5-DIFLUOROBENZOIC ACID SDS, 132794-07-1 Safety Data Sheets.
  • Synquest Labs. (n.d.). 4-Chloro-2,5-difluorobenzoic acid.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 4-Chloro-2,5-difluorobenzoic acid.
  • Thermo Fisher Scientific. (2010, April 9). SAFETY DATA SHEET: 2-Chloro-4,5-difluoro benzoic acid.
  • Yu, W., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Khan Academy. (n.d.). Synthesis of substituted benzene rings II.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Save My Exams. (2024, December 23). Producing Benzoic Acid.
  • Chemistry LibreTexts. (2019, June 5). 17.2: Substituted Benzoic Acids.
  • Li, Z., & Huang, N. (n.d.). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID.
  • ChemicalBook. (n.d.). This compound | 1160573-19-2.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

Sources

Troubleshooting low yields in the synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges, particularly low yields, during their synthetic work. Fluorine's unique electronic properties, while beneficial for the final compound, often introduce complexities into the synthesis.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges successfully.

Core Principle: A Systematic Approach to Troubleshooting

Low yield is a symptom, not a root cause. A successful investigation begins with a logical, systematic approach to pinpoint the underlying issue. Before diving into method-specific problems, always start with a general assessment of your reaction.

Section 1: General Troubleshooting for Low Yields

This section addresses common pitfalls applicable to most synthetic routes for fluorinated benzoic acids.

Frequently Asked Questions (General)

Q1: My yield is significantly lower than expected. Where do I even begin to troubleshoot?

A1: Start with the fundamentals. Low yields can often be traced back to one of four primary areas: (1) Reagent and Solvent Quality, (2) Reaction Conditions, (3) Incomplete Reaction, or (4) Product Loss during Workup and Purification.[3] Before blaming the specific reaction mechanism, verify these crucial parameters.

Q2: My NMR spectrum shows unreacted starting material. What's the most common cause?

A2: The presence of significant starting material points towards an incomplete or stalled reaction. The primary culprits are often insufficient reaction time, incorrect temperature, or a deactivated reagent/catalyst. Re-evaluate your reaction monitoring data (TLC, LC-MS) to determine when the reaction stalled and compare your setup and conditions meticulously against the established protocol.

Q3: I see multiple unexpected spots on my TLC plate. What does this indicate?

A3: Multiple spots suggest the formation of side products. This is highly dependent on the specific synthetic route you are using. Common side reactions include hydrolysis of intermediates, dimerization, or reaction with atmospheric contaminants like water or oxygen. This guide will cover method-specific side products in later sections.

Initial Troubleshooting Workflow

This workflow provides a logical decision tree for diagnosing the initial cause of low product yield.

G start Low Yield Observed check_purity Verify Purity of All Reagents & Solvents? start->check_purity check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere)? check_purity->check_conditions Yes impure_reagents Root Cause: Impure/Degraded Materials Solution: Use fresh, high-purity, anhydrous reagents/solvents. check_purity->impure_reagents No check_completion Reaction to Completion? (TLC, LC-MS) check_conditions->check_completion Yes wrong_conditions Root Cause: Incorrect Setup Solution: Calibrate equipment. Ensure inert atmosphere if needed. check_conditions->wrong_conditions No check_workup Review Workup & Purification for Product Loss? check_completion->check_workup Yes incomplete_rxn Proceed to Method-Specific Troubleshooting Sections check_completion->incomplete_rxn No check_workup->incomplete_rxn Yes product_loss Root Cause: Suboptimal Purification Solution: Optimize extraction pH. Re-evaluate recrystallization solvent. check_workup->product_loss No

Caption: A logical workflow for diagnosing low product yield.

Section 2: Grignard Reaction and Carboxylation

The formation of a fluorinated Grignard reagent followed by quenching with carbon dioxide is a classic C-C bond-forming strategy. However, it is highly sensitive to reaction conditions.

The Causality of Failure: Why Grignard Reactions Fail

The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom extremely nucleophilic and, critically, a very strong base.[4][5] It is strong enough to deprotonate even weakly acidic protons, such as those from water (pKa ~15.7).[6] This acid-base reaction is irreversible and kinetically rapid, "killing" the Grignard reagent by converting it to an inert hydrocarbon and forming magnesium salts.[7] This is why maintaining strictly anhydrous (water-free) conditions is paramount.

Frequently Asked Questions (Grignard Route)

Q1: My Grignard reaction doesn't initiate. The solution never turns cloudy or gets warm. What's wrong?

A1: This is a classic initiation failure. The most common cause is the presence of a passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings, which prevents the fluorinated aryl halide from reacting. The second most common cause is trace amounts of water in your solvent or on your glassware, which instantly quenches any small amount of Grignard reagent that does form.[6][8]

Troubleshooting Steps for Initiation Failure:

  • Magnesium Activation: The MgO layer must be disrupted.

    • Mechanical: Vigorously crush the magnesium turnings with a glass rod in the reaction flask under inert gas to expose a fresh surface.

    • Chemical: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, and the resulting heat and chemical etching can initiate the reaction. You should see the brown color of the iodine fade as it is consumed.[9]

  • Ensure Anhydrous Conditions:

    • All glassware must be oven-dried overnight or flame-dried under vacuum immediately before use.[8]

    • Use a freshly opened bottle of anhydrous ether or THF, or solvent from a solvent purification system.

    • Ensure your starting fluoro-aryl halide is anhydrous.

Q2: The reaction started, but then it stopped, and my yield is very low. Why?

A2: This points to a "stalled" reaction. Assuming initiation was successful, the bulk of your Grignard reagent was likely consumed by a proton source introduced during the reaction. This could be from a slow leak in your apparatus allowing atmospheric moisture in, or from water present in your starting halide that was added dropwise. Another possibility, especially with polyfluorinated aromatics, is that the Grignard reagent is unstable.

Q3: After adding CO₂ (dry ice), my workup gives a very low yield of the desired acid. Where did my product go?

A3: There are two primary suspects. First, the Grignard reagent may not have formed in high yield, as discussed above. Second, the carboxylation step itself can be inefficient. The Grignard reagent can react with the newly formed carboxylate salt, leading to the formation of a ketone and ultimately a tertiary alcohol as byproducts.

Workflow: Diagnosing Grignard Carboxylation Failures

G start Low Yield from Grignard Carboxylation check_initiation Did the reaction initiate properly? start->check_initiation check_conditions Were anhydrous conditions maintained throughout? check_initiation->check_conditions Yes no_initiation Cause: Passive MgO layer or wet glassware. Solution: Activate Mg with I₂ or crushing. Use oven-dried glassware. check_initiation->no_initiation No check_carboxylation How was CO₂ added? check_conditions->check_carboxylation Yes wet_reagents Cause: Water in solvent or aryl halide. Solution: Use fresh anhydrous solvent. Distill/dry aryl halide. check_conditions->wet_reagents No poor_co2_add Cause: Localized excess of Grignard. Solution: Pour Grignard solution onto a large excess of crushed dry ice. check_carboxylation->poor_co2_add CO₂ bubbled through success Review General Troubleshooting (Workup, Purification) check_carboxylation->success Onto excess dry ice

Caption: Troubleshooting logic for the Grignard carboxylation route.

Protocol: Synthesis of 2,4,5-Trifluorobenzoic Acid

This protocol is adapted from a continuous flow synthesis and highlights key parameters for a successful Grignard carboxylation.[10]

Step 1: Grignard Reagent Formation

  • Apparatus: Assemble a three-necked, oven-dried round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Equip the flask with a magnetic stir bar.

  • Reagents: In the flask, place magnesium turnings (1.2 eq.). In the dropping funnel, place a solution of 2,4,5-trifluorobromobenzene (1.0 eq.) in anhydrous THF.

  • Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (as evidenced by gentle refluxing), add a single crystal of iodine.

  • Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure full conversion.

Step 2: Carboxylation and Workup

  • Setup: In a separate, larger beaker, place a large excess (>10 eq.) of freshly crushed dry ice.

  • Addition: Slowly pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring. The use of a large excess of CO₂ minimizes the formation of ketone byproducts by ensuring the Grignard reagent encounters CO₂ first.[11]

  • Quenching: Allow the excess CO₂ to sublime. Slowly add 6M HCl to the resulting paste until the mixture is acidic (pH ~1-2) and all magnesium salts have dissolved.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude fluorinated benzoic acid can be further purified by recrystallization.

Section 3: Diazotization of Fluoroanthranilic Acids

The conversion of an amino group on a fluoro-aromatic ring to a diazonium salt, followed by hydrolysis or other transformations, is a common route. However, the diazonium intermediate is notoriously unstable.

The Causality of Failure: Why Diazonium Reactions Fail

Aryl diazonium salts are thermally unstable. At temperatures above 5-10 °C, the C-N bond can cleave, releasing highly stable nitrogen gas (N₂) and forming a highly reactive aryl cation or radical.[12][13] This cation will react non-selectively with any nucleophile present, most commonly water, to form an unwanted phenol byproduct, which is a major cause of low yields.[14] Therefore, strict temperature control is non-negotiable.

Frequently Asked Questions (Diazotization Route)

Q1: My yield is very low, and I've isolated a significant amount of the corresponding fluorophenol. What happened?

A1: This is the classic signature of diazonium salt decomposition. Your reaction temperature almost certainly exceeded the 0–5 °C range required for stability.[12] The diazonium salt, once formed, decomposed to an aryl cation which was then trapped by water to yield the phenol.

Troubleshooting Steps for Phenol Formation:

  • Temperature Control: Ensure your reaction flask is submerged in an efficient ice-salt or ice-water bath throughout the entire addition of sodium nitrite. Monitor the internal reaction temperature with a thermometer.

  • Addition Rate: Add the aqueous solution of sodium nitrite (NaNO₂) very slowly, dropwise, to allow the heat of reaction to dissipate without raising the internal temperature.[15]

  • Immediate Use: Use the diazonium salt solution immediately in the next step. Do not store it, even at low temperatures.[12]

Q2: The reaction mixture developed a dark color, and I have a complex mixture of products.

A2: Dark coloration, often from azo-coupling, indicates side reactions of the diazonium salt. The diazonium salt is an electrophile and can react with the starting, electron-rich fluoroanthranilic acid to form colored azo compounds. This happens if the diazotization is slow or incomplete, allowing both species to be present simultaneously. Ensure a slight excess of nitrous acid and efficient stirring to promote rapid and complete conversion to the diazonium salt.

Comparative Data for Diazotization Conditions
Starting MaterialReagentsTemperature (°C)Key ConsiderationsTypical YieldReference
Anthranilic AcidNaNO₂, HCl, H₂O0–5Classic aqueous method. Strict temperature control is critical.Moderate[16]
Fluoroanthranilic AcidNaNO₂, HBF₄0–5Forms a more stable diazonium tetrafluoroborate salt. Can be isolated before thermal decomposition.Moderate-High
Anthranilic Acidn-Butyl Nitrite, THFRefluxNon-aqueous method, avoids water. Higher temperature can lead to other side reactions.Varies[17]
Protocol: Diazotization of Anthranilic Acid

This is a generalized, well-established protocol that must be followed with strict temperature control.[16]

  • Setup: In a beaker or flask large enough to accommodate significant foaming, prepare a suspension of the fluoroanthranilic acid (1.0 eq.) in a mixture of water and concentrated HCl.

  • Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with vigorous mechanical or magnetic stirring. The internal temperature must be monitored.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq.) in cold water. Add this solution dropwise to the cold aniline suspension over 30-45 minutes, ensuring the internal temperature never rises above 5 °C.

  • Confirmation: After the addition is complete, stir for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).

  • Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately for the subsequent reaction (e.g., hydrolysis to a phenol, Sandmeyer reaction, etc.).

Section 4: Oxidation of Fluorobenzaldehydes or Fluorotoluenes

Oxidation is a direct and often high-yielding route, provided the correct oxidant is chosen to avoid over-oxidation or unwanted side reactions.

Frequently Asked Questions (Oxidation Route)

Q1: I'm trying to oxidize a fluorotoluene with KMnO₄, but my yield is very low and the reaction is messy.

A1: The oxidation of a methyl group on a fluorinated ring to a carboxylic acid requires harsh conditions (high temperature, strong oxidant).[18] This can lead to product degradation or, if the fluorine is in an activated position, potential defluorination. Oxidation of the corresponding fluorobenzaldehyde is a much milder and more reliable two-step alternative if you can source or prepare the aldehyde.

Q2: My oxidation of a fluorobenzaldehyde is incomplete. How can I drive it to completion?

A2: Incomplete oxidation of the aldehyde suggests either an insufficient amount of oxidant or suboptimal reaction conditions.

  • Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For KMnO₄, the stoichiometry must be carefully calculated. For milder oxidants like Oxone® or sodium chlorite, a modest excess is typically sufficient.[3][19]

  • Temperature & Time: While these oxidations are often run at room temperature, gentle heating may be required to push the reaction to completion. Monitor by TLC to find the optimal balance.

  • Catalyst Activity: If using a catalytic system (e.g., with Co(OAc)₂), ensure the catalyst is not poisoned and is of high quality.[18][20]

Comparative Data for Oxidation Methods
Starting MaterialOxidantConditionsAdvantagesDisadvantagesTypical YieldReference
4-FluorobenzaldehydeKMnO₄, NaOH(aq)RT, 2hInexpensive, powerfulGenerates MnO₂ waste, can be harshHigh (>85%)[3]
4-FluorobenzaldehydeOxone®, DMFRT, 3-4hMild, environmentally benignMore expensive than KMnO₄High (>90%)[3]
2-FluorobenzaldehydeCu(OAc)₂, Co(OAc)₂, O₂70°C, 12hCatalytic, uses O₂ as terminal oxidantRequires catalyst system, higher temp.Very High (~95%)[18][20]
2-FluorotolueneKMnO₄ or CrO₃Harsh (High Temp)Direct from tolueneLow yields, harsh, side reactionsLow[18]
Protocol: Oxidation of 4-Fluorobenzaldehyde using Potassium Permanganate (KMnO₄)

This protocol is a robust and cost-effective method for converting fluorobenzaldehydes to the corresponding acids.[3]

  • Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq.) in acetone. In a separate beaker, prepare a solution of KMnO₄ (1.25 eq.) and NaOH (1.25 eq.) in water.

  • Addition: Cool the aldehyde solution in an ice bath. Slowly add the aqueous KMnO₄ solution over 30 minutes, keeping the internal temperature below 20°C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The purple color of the permanganate should disappear as it is consumed.

  • Workup:

    • Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color is gone.

    • Filter the mixture through a pad of Celite® to remove the brown manganese dioxide (MnO₂) precipitate.

    • Transfer the clear filtrate to a beaker and cool in an ice bath.

    • Slowly acidify with concentrated HCl to pH ~2. The fluorinated benzoic acid will precipitate as a white solid.

  • Isolation: Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be used for further purification.

Section 5: Purification of Fluorinated Benzoic Acids

The unique properties of fluorine can sometimes complicate standard purification procedures.

Q1: How do I effectively purify my crude fluorinated benzoic acid?

A1: The primary method is recrystallization. However, the most effective technique is an acid-base extraction to first remove neutral and basic impurities.[21]

Protocol: General Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Transfer to a separatory funnel and extract with a 1M NaOH or NaHCO₃ solution (3x). The acidic product will move into the aqueous layer as its sodium salt, leaving neutral organic impurities behind.

  • Acidification: Collect the aqueous layers and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is ~1-2. The purified fluorinated benzoic acid will precipitate out.

  • Final Steps: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. This product can then be recrystallized from a suitable solvent system (e.g., ethanol/water, toluene) to achieve high purity.[21]

References

  • The Organic Chemistry Tutor (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
  • Study.com (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]
  • Ashenhurst, J. (2015).
  • Pearson (n.d.).
  • Quora (2021).
  • Chemistry Steps (n.d.). The Grignard Reaction Mechanism. [Link]
  • ResearchGate (2009). Mechanisms of reactions of halogenated compounds: Part 7.
  • Royal Society of Chemistry (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • Chemistry Stack Exchange (2017).
  • National Institutes of Health (NIH) (2021).
  • NPTEL Archive (n.d.).
  • Chemistry Stack Exchange (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Link]
  • ACS Publications (n.d.). The activating effect of fluorine in electrophilic aromatic substitution.
  • Google Patents (n.d.).
  • Chemistry Stack Exchange (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
  • National Institutes of Health (NIH) (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
  • Scribd (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
  • BYJU'S (n.d.). Chemical Reactions of Diazonium Salts. [Link]
  • Quora (2019).
  • AIP Publishing (n.d.). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. [Link]
  • Ventura College (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
  • RSC Publishing (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Arkivoc (n.d.).
  • Global Scientific Journal (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • Organic Syntheses (n.d.). p-FLUOROBENZOIC ACID. [Link]
  • Chemistry Steps (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
  • Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
  • ResearchGate (2025).
  • Google Patents (n.d.).
  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia (n.d.). Suzuki reaction. [Link]
  • LookChem (n.d.).
  • Organic Syntheses (n.d.). diphenic acid. [Link]
  • National Institutes of Health (NIH) (2022).
  • Springer (n.d.).
  • ResearchGate (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Link]
  • Chemguide (n.d.). grignard reagents. [Link]
  • Organic Chemistry Portal (n.d.).
  • Defense Technical Information Center (DTIC) (n.d.). New Diazo Process. [Link]
  • ResearchGate (n.d.).
  • Organic Syntheses (n.d.). Benzenediazonium, o-carboxy-, hydroxide. [Link]
  • Chemistry LibreTexts (2024). 7: The Grignard Reaction (Experiment). [Link]

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Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes, troubleshoot common issues, and deepen their understanding of this cornerstone C-C bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.

I. Core Principles & Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or its ester) with an organohalide or triflate in the presence of a base.[1][2][3] Its popularity in synthesizing a wide array of compounds, from pharmaceuticals to advanced materials, stems from its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[2]

The Catalytic Cycle: A Step-by-Step Breakdown

Understanding the catalytic cycle is fundamental to troubleshooting and optimization. The generally accepted mechanism involves three key steps centered around a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[2][4][5]

  • Oxidative Addition: The cycle begins with the catalytically active Pd(0) species inserting itself into the carbon-halogen bond of the organohalide.[2][4][5] This is often the rate-determining step and results in a Pd(II) complex.[2] The reactivity of the halide is crucial here, with the general trend being I > OTf > Br >> Cl.[3][6]

  • Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium(II) complex. This process requires activation of the organoboron compound by a base.[1][4] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the organic moiety to the palladium center.[7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium(II) complex are eliminated.[2][4][5] This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during Suzuki-Miyaura coupling reactions, providing explanations and actionable solutions.

Low or No Product Yield

Q1: I'm not getting any product, or the yield is very low. What are the most likely causes?

A1: Low or no yield can stem from several issues, often related to the catalyst, reagents, or reaction conditions.[8]

  • Catalyst Inactivation: Palladium catalysts are sensitive to oxygen.[8] Incomplete degassing of solvents and reagents can lead to the oxidation of the active Pd(0) species to palladium black, which is catalytically inactive.

    • Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw method.[8][9] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[8]

  • Poor Reagent Quality: The purity of your boronic acid and organohalide is critical. Boronic acids can dehydrate over time to form cyclic boroxines or undergo protodeboronation, both of which can reduce reactivity.[8]

    • Solution: Use fresh or recently purified boronic acids.[8] If you suspect degradation, you can often purify boronic acids by recrystallization. Consider using more stable boronic esters, such as pinacol esters, which are less prone to side reactions.[10][11]

  • Ineffective Base/Solvent Combination: The base is crucial for activating the boronic acid for transmetalation.[7] Its effectiveness is highly dependent on its solubility in the chosen solvent system.[8]

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8][9] Often, a biphasic solvent system (e.g., toluene/water, THF/water, or dioxane/water) is beneficial as it can help dissolve the inorganic base while keeping the organic substrates in the organic phase.[8][9] The choice of base can significantly impact the reaction rate and selectivity.[12]

Side Reactions and Impurities

Q2: I'm observing significant side products, especially homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid to form a biaryl byproduct (R²-R²) is a common side reaction.

  • Cause: This often occurs when Pd(II) species are present in the reaction mixture, which can be due to an incomplete reduction of a Pd(II) precatalyst or the presence of oxygen.[5] Higher oxygen levels have been shown to increase the incidence of homocoupling.[5]

    • Solution 1 (Rigorous Degassing): As with low yield issues, meticulous degassing is the first line of defense.[8] By minimizing oxygen, you prevent the oxidation of the active Pd(0) catalyst and reduce the formation of Pd(II) species that can promote homocoupling.

    • Solution 2 (Use of Precatalysts): Modern palladium precatalysts are designed for clean and efficient generation of the active Pd(0) species in situ, which can help minimize the amount of residual Pd(II).[5]

    • Solution 3 (Stoichiometry Control): While boronic acids are often used in slight excess (1.1-1.5 equivalents), a large excess can sometimes favor homocoupling.[10] Try reducing the equivalents of the boronic acid to be closer to stoichiometric with the organohalide.

Q3: My starting organohalide is being consumed, but I'm getting a dehalogenated product instead of the coupled product. What's happening?

A3: This side reaction, known as hydrodehalogenation or protodehalogenation, replaces the halogen with a hydrogen atom.

  • Cause: This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst system that favors this pathway over the desired cross-coupling.[8]

    • Solution: Consider using a milder base or lowering the reaction temperature.[8] Employing a more efficient and sterically demanding ligand can often promote the desired reductive elimination over competing side reactions.

Optimizing Catalyst Loading

Q4: How do I determine the optimal catalyst loading for my reaction? Can I always use less catalyst?

A4: While the goal is often to use the lowest possible catalyst loading for economic and environmental reasons, the optimal amount depends on the reactivity of your substrates.

  • General Guidelines: For simple, activated substrates, catalyst loadings can often be as low as 0.1 to 1 mol%. For more challenging or sterically hindered substrates, a higher loading of 1 to 5 mol% might be necessary.[13][14][15]

  • Systematic Optimization: The best approach is to perform a systematic screen of catalyst loading. Run small-scale parallel reactions with varying catalyst concentrations (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%) under otherwise identical conditions. Monitor the reaction progress by TLC, GC, or LC-MS to determine the point at which lower catalyst loading leads to a significant decrease in reaction rate or final yield.[16]

  • The Role of Ligands: The choice of ligand is intimately linked to catalyst loading. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs), thus allowing for lower catalyst loadings.[3][4][17] These ligands facilitate both the oxidative addition and reductive elimination steps.[4]

Substrate ReactivityTypical Catalyst Loading (mol%)Recommended Ligand Type
High (Aryl Iodides/Bromides)0.1 - 1.0Triphenylphosphine, Buchwald Ligands
Medium (Aryl Chlorides)1.0 - 3.0Bulky, Electron-Rich Buchwald Ligands (e.g., XPhos, SPhos)
Low (Sterically Hindered Substrates)2.0 - 5.0Highly Bulky Buchwald Ligands, NHC Ligands

III. Experimental Protocol: A General Procedure

This protocol provides a starting point for a typical Suzuki-Miyaura coupling reaction. It should be adapted based on the specific substrates and optimization experiments.

Protocol_Workflow start Start reagents 1. Reagent Preparation - Add organohalide, boronic acid,  base, and catalyst to a dry flask. start->reagents degas 2. Inert Atmosphere - Evacuate and backfill the flask  with inert gas (3x). reagents->degas solvent 3. Solvent Addition - Add degassed solvent via syringe. degas->solvent reaction 4. Reaction - Heat to the desired temperature  with stirring. solvent->reaction monitor 5. Monitoring - Track progress by TLC, GC, or LC-MS. reaction->monitor monitor->reaction Incomplete workup 6. Workup - Cool, quench, and perform  aqueous extraction. monitor->workup Complete purify 7. Purification - Dry organic layer and purify  (e.g., column chromatography). workup->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the organohalide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1–1.5 mmol, 1.1–1.5 equiv), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%).[18]

  • Establishing an Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen). Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[8]

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[1][9]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19][20]

  • Workup: Once the reaction is complete (typically indicated by the disappearance of the limiting starting material), cool the mixture to room temperature.[18] Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.[18]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired product.[1][18]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR and Mass Spectrometry.[18]

By understanding the underlying mechanism and systematically addressing common issues, you can optimize catalyst loading and achieve high yields in your Suzuki-Miyaura coupling reactions, accelerating your research and development efforts.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Merits of the Suzuki Coupling Reaction - BYJU'S
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv
  • Suzuki reaction - Wikipedia
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec
  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchG
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS C
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction
  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | The Journal of Organic Chemistry - ACS Public
  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchG
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J
  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchG
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar
  • Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Form
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchG
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development - Benchchem
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03169C
  • Why can't I achieve good yields for this Suzuki reaction?
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
  • SUZUKI REACTION MONITORING
  • Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Public
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H
  • Suzuki Coupling - Organic Chemistry Portal

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Chloro-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3,5-difluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its precise chemical structure, purity, and impurity profile are critical determinants of the final product's efficacy and safety. Consequently, robust and reliable analytical methods are paramount for its characterization. This guide provides an in-depth comparison of the principal analytical techniques used to characterize this compound, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundation of Method Selection

Understanding the fundamental physicochemical properties of this compound is the first step in selecting and optimizing analytical methods.

PropertyValueSignificance for Analysis
Molecular Formula C₇H₃ClF₂O₂Determines the compound's exact mass for mass spectrometry.
Molecular Weight 192.55 g/mol Essential for quantitative analysis and solution preparation.
Physical Form White to yellow crystal powderInfluences sample handling and preparation procedures.
pKa (Estimated ~3-4)Crucial for developing HPLC methods, as pH control of the mobile phase is necessary to ensure the analyte is in a single ionic form for consistent retention and good peak shape.
Solubility Soluble in organic solvents like methanol and acetonitrileDictates the choice of diluents for sample preparation in chromatographic and spectroscopic analyses.

Chromatographic Techniques: Separation and Quantification

Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the preferred mode, where a nonpolar stationary phase is used with a polar mobile phase.[1]

Causality in Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC due to its hydrophobicity, which provides good retention for aromatic carboxylic acids.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The acidic nature of the mobile phase (e.g., pH 2.5 adjusted with formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group.[1] This renders the molecule more nonpolar, leading to increased retention and improved peak symmetry on the C18 column.

  • Detection: A UV detector is highly effective as the benzene ring in the molecule provides strong chromophores. The detection wavelength is typically set around the absorbance maximum of the analyte for optimal sensitivity.[1][2]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a non-volatile compound like this compound, derivatization is often required to increase its volatility and thermal stability.

Causality in Experimental Choices:

  • Derivatization: Esterification of the carboxylic acid group (e.g., through reaction with a silylating agent like BSTFA) is a common strategy to make the analyte amenable to GC analysis.[3]

  • Column Selection: A mid-polarity column is typically used for the separation of halogenated aromatic compounds.

  • Detection: A Flame Ionization Detector (FID) provides good general-purpose sensitivity, while a Mass Spectrometer (MS) detector offers high selectivity and structural information.[3][4]

Comparison of HPLC and GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Directly applicable for this non-volatile compound.Requires derivatization to increase volatility.
Sample Preparation Simpler; dissolve and inject.More complex due to the derivatization step.
Resolution Excellent for separating closely related impurities.Can provide very high resolution, especially with capillary columns.
Detection UV, PDA, MS.FID, MS.
Primary Use Case Purity determination, quantitative analysis, and stability testing.Impurity profiling, analysis of volatile organic impurities.

Spectroscopic Techniques: Structural Elucidation and Identification

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.[5]

  • Ionization Techniques: Electrospray ionization (ESI) is commonly used in LC-MS for polar molecules, while electron ionization (EI) is standard in GC-MS.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.[6][7][8]

  • ¹³C NMR: Reveals the number and types of carbon atoms.[6][9]

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing distinct signals for each fluorine atom and valuable information about their chemical environment and coupling with other nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]

Key Expected Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1200-1000C-F stretchAryl fluoride
~800-600C-Cl stretchAryl chloride

The broad O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[12][13]

Experimental Protocols and Data

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol outlines a self-validating system for the accurate quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase: 30% Acetonitrile, 70% Water with 0.1% Trifluoroacetic Acid.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: 235 nm.[14]

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a concentration within the calibration range.

3. System Suitability (Self-Validation):

  • Before analysis, inject a working standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

4. Analysis:

  • Inject the working standards to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the analyte in the sample using the calibration curve.

Typical Validation Parameters (as per ICH Guidelines)

The described HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[15][16][17][18]

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is well-resolved from impurities and excipients.To ensure the method accurately measures only the intended analyte.[15][19]
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined range.To demonstrate a proportional relationship between concentration and response.[15][17]
Accuracy 98.0% to 102.0% recovery of spiked samples.To show the closeness of the measured value to the true value.[15][17]
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.To demonstrate the method's consistency under the same and different conditions.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17]To define the concentration limits of the method.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition).To demonstrate the method's reliability during normal use.

Visualizations

Analytical Workflow for Complete Characterization

Analytical Workflow cluster_0 Initial Assessment cluster_1 Qualitative Analysis (Identity) cluster_2 Quantitative Analysis (Purity & Assay) Sample_Receipt Sample Receipt & Physicochemical Properties NMR NMR (1H, 13C, 19F) Sample_Receipt->NMR MS Mass Spectrometry (MS) Sample_Receipt->MS FTIR FTIR Sample_Receipt->FTIR HPLC_Dev HPLC Method Development Sample_Receipt->HPLC_Dev Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation HPLC_Val HPLC Method Validation (ICH) HPLC_Dev->HPLC_Val Routine_Analysis Routine Analysis HPLC_Val->Routine_Analysis

Caption: Workflow for the comprehensive characterization of this compound.

Decision Tree for Method Selectiondot

digraph "Method Selection" { graph [rankdir="LR", splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Goal" [label="Analytical Goal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

"Identity" [label="Confirm Identity?", shape=diamond]; "Purity" [label="Assess Purity?", shape=diamond]; "Quantify" [label="Quantify Assay?", shape=diamond];

"NMR_MS_FTIR" [label="NMR, MS, FTIR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC_UV" [label="HPLC-UV", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC_MS" [label="GC-MS (with derivatization)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Validated_HPLC" [label="Validated HPLC-UV", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Goal" -> "Identity" [label="Qualitative"]; "Goal" -> "Purity" [label="Quantitative"]; "Goal" -> "Quantify" [label="Quantitative"];

"Identity" -> "NMR_MS_FTIR" [label="Yes"]; "Purity" -> "HPLC_UV" [label="Non-volatile Impurities"]; "Purity" -> "GC_MS" [label="Volatile Impurities"]; "Quantify" -> "Validated_HPLC" [label="Yes"]; }

Sources

A Senior Application Scientist's Guide to the Purity Analysis of 4-Chloro-3,5-difluorobenzoic Acid by HPLC: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Chloro-3,5-difluorobenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is of paramount importance, as even trace impurities can have a significant impact on the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and versatility.[1] This guide provides an in-depth comparison of two distinct reversed-phase HPLC methods for the purity analysis of this compound, alongside a comparative overview of Capillary Electrophoresis (CE) as a viable alternative technique. The experimental designs and data presented herein are tailored to provide a practical framework for method development and selection in a drug development setting.

Understanding the Analyte: Physicochemical Properties of this compound

Before delving into method development, it is crucial to understand the physicochemical properties of the analyte. This compound is a halogenated aromatic carboxylic acid. Its aromatic ring provides UV absorbance, making UV detection a suitable choice for HPLC analysis. The presence of electronegative fluorine and chlorine atoms, along with the acidic carboxylic group, influences its polarity and potential interactions with different stationary phases.

Comparative HPLC Methodologies

The choice of stationary phase is a critical factor in achieving optimal separation in HPLC.[1] To illustrate the impact of column chemistry on the purity analysis of this compound, we will compare a conventional C18 column with a Pentafluorophenyl (PFP) stationary phase.

Method 1: The Industry Standard - Reversed-Phase HPLC with a C18 Column

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of non-polar to moderately polar compounds.

Rationale for Selection: The C18 phase provides a robust and well-understood platform for the separation of aromatic compounds. The primary retention mechanism is hydrophobic interaction between the non-polar C18 chains and the aromatic ring of the analyte.

Method 2: An Alternative Selectivity Approach - Reversed-Phase HPLC with a PFP Column

A Pentafluorophenyl (PFP) stationary phase offers a unique selectivity that is often orthogonal to that of a C18 column, particularly for halogenated and aromatic compounds.[2][3][4][5][6]

Rationale for Selection: The PFP phase provides multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2][4] The electron-rich fluorine atoms on the phenyl ring of the stationary phase can interact strongly with the halogenated analyte, leading to different elution orders and potentially better resolution of closely related impurities compared to a C18 column.[3][6]

Potential Impurities in this compound

A thorough purity analysis requires consideration of potential impurities that may be present from the synthetic route. Based on a plausible synthesis from 4-chloro-3,5-difluorobenzonitrile, the following impurities are considered in this study:

  • Impurity A: 4-Chloro-3,5-difluorobenzonitrile (Starting Material)

  • Impurity B: 4-Chloro-3,5-difluoro-2-nitrobenzoic acid (Nitrated Intermediate)

  • Impurity C: 2-Chloro-3,5-difluorobenzoic acid (Positional Isomer)

The synthesis of similar compounds often involves nitration, reduction, and diazotization steps, which can lead to such impurities.[7][8][9]

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Spiked Sample Solution: Prepare a 1 mg/mL solution of this compound and spike it with Impurities A, B, and C to a final concentration of 0.1% (1 µg/mL) of each impurity relative to the main analyte.

  • Diluent: Acetonitrile/Water (50:50, v/v).

HPLC Method 1: C18 Column
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

HPLC Method 2: PFP Column
  • Column: PFP, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Comparative Data Analysis

The following tables present illustrative data from the analysis of the spiked sample solution using the two HPLC methods.

Table 1: Chromatographic Performance on C18 Column

CompoundRetention Time (min)Peak Area (mAU*s)Resolution (Rs)Tailing Factor (Tf)
Impurity B8.512.3-1.1
Impurity C12.110.81.81.2
This compound12.8105001.51.1
Impurity A15.211.52.51.0

Table 2: Chromatographic Performance on PFP Column

CompoundRetention Time (min)Peak Area (mAU*s)Resolution (Rs)Tailing Factor (Tf)
Impurity B9.212.5-1.1
Impurity C13.511.02.51.1
This compound14.5105502.21.0
Impurity A16.811.83.01.0

Analysis of HPLC Results:

The PFP column demonstrates superior resolution for the critical pair, Impurity C and the main analyte, as well as for all other impurities. This is attributed to the alternative selectivity offered by the PFP stationary phase, which provides enhanced π-π and dipole-dipole interactions with the halogenated aromatic compounds.[2][3] While the C18 column provides acceptable separation, the PFP method offers a more robust and reliable approach for baseline separation of all potential impurities.

Alternative Analytical Technique: Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field.[10] For acidic compounds like this compound, CE offers a rapid and efficient alternative to HPLC.

Rationale for CE as an Alternative

CE provides a different separation mechanism compared to reversed-phase HPLC, making it an excellent orthogonal technique for purity verification. It is particularly well-suited for the analysis of small, charged molecules and can offer very high separation efficiencies.[11][12]

Experimental Protocol for CE
  • Instrument: Capillary Electrophoresis System with UV detector

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 25 mM Sodium phosphate buffer, pH 7.0

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic (50 mbar for 5 s)

  • Detection: UV at 214 nm

Illustrative CE Data

Table 3: Electrophoretic Performance by CE

CompoundMigration Time (min)Peak Area (mAU*s)
Impurity B4.211.8
Impurity C5.510.5
This compound5.810400
Impurity A7.111.2

Analysis of CE Results:

CE provides a rapid analysis with good separation of the main component and its impurities. The elution order differs from that of HPLC, confirming the orthogonal nature of the technique. The analysis time is significantly shorter than the HPLC methods. However, the sensitivity of CE with UV detection can be lower than that of HPLC, which may be a consideration for the detection of very low-level impurities.

Workflow and Decision-Making Diagram

The following diagram illustrates the workflow for the purity analysis and method selection process.

PurityAnalysisWorkflow cluster_0 Method Development & Selection Start Define Analytical Requirements (Purity Spec, Impurities) MethodScreening Screen HPLC Methods (C18 vs. PFP) Start->MethodScreening EvaluateC18 Evaluate C18 Method: Resolution, Peak Shape, Analysis Time MethodScreening->EvaluateC18 EvaluatePFP Evaluate PFP Method: Resolution, Peak Shape, Analysis Time MethodScreening->EvaluatePFP CompareMethods Compare HPLC Methods EvaluateC18->CompareMethods EvaluatePFP->CompareMethods Decision Select Optimal HPLC Method CompareMethods->Decision OrthogonalMethod Consider Orthogonal Technique (CE) for Method Validation Decision->OrthogonalMethod

Caption: Workflow for HPLC method selection and orthogonal validation.

Separation Mechanism on PFP Column

The enhanced separation on the PFP column is due to multiple interaction mechanisms.

PFPSeparation cluster_interactions Interaction Mechanisms Analyte This compound Aromatic Ring Halogen Atoms Carboxylic Acid Hydrophobic Hydrophobic Analyte->Hydrophobic Aromatic Ring PiPi π-π Stacking Analyte->PiPi Aromatic Ring Dipole Dipole-Dipole Analyte->Dipole Halogens IonExchange Ion-Exchange Analyte->IonExchange Carboxylic Acid PFP_Phase PFP Stationary Phase Pentafluorophenyl Ring Propyl Linker PFP_Phase->Hydrophobic Propyl Linker PFP_Phase->PiPi PFP Ring PFP_Phase->Dipole Fluorines

Caption: Multiple interaction mechanisms on a PFP stationary phase.

Conclusion and Recommendations

For the routine purity analysis of this compound, the reversed-phase HPLC method utilizing a Pentafluorophenyl (PFP) column is recommended. This method provides superior resolution for potential impurities, including positional isomers, which is a critical aspect of a robust purity assay. The orthogonal selectivity of the PFP phase offers a higher degree of confidence in the analytical results compared to the standard C18 column.

Capillary Electrophoresis serves as an excellent complementary technique for method validation and for providing orthogonal data to confirm the purity profile. Its speed and different separation mechanism make it a valuable tool in a comprehensive quality control strategy.

By carefully selecting the appropriate analytical methodology based on the physicochemical properties of the analyte and potential impurities, researchers and drug development professionals can ensure the quality and consistency of pharmaceutical intermediates, ultimately contributing to the safety and efficacy of the final drug product.

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Comparison of 4-Chloro-3,5-difluorobenzoic acid with other halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Chloro-3,5-difluorobenzoic Acid and Other Halogenated Benzoic Acids

Introduction: The Strategic Role of Halogenation in Chemical Synthesis

Halogenated benzoic acids are foundational scaffolds in modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The identity, number, and position of halogen substituents on the aromatic ring profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. The introduction of halogens can enhance metabolic stability, improve membrane permeability, and introduce specific, high-affinity interactions with biological targets, such as halogen bonding.[3][4]

This guide focuses on This compound , a polysubstituted building block of increasing interest. Its unique electronic and steric profile, conferred by the combination of an electron-withdrawing chlorine atom and two highly electronegative fluorine atoms, sets it apart. We will provide an objective, data-driven comparison of this key intermediate against other common halogenated benzoic acids, including 4-chlorobenzoic acid, 4-bromobenzoic acid, 4-iodobenzoic acid, and 3,5-dichlorobenzoic acid. Through this analysis, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in substrate selection and reaction design.

Part 1: A Comparative Analysis of Physicochemical Properties

The choice of a starting material is often dictated by its fundamental physical and chemical properties. These parameters influence solubility in reaction media, acidity, and lipophilicity, all of which are critical for both synthetic manipulation and pharmacological activity.

The inductive effect of halogens plays a significant role in the acidity (pKa) of the carboxylic acid group. Halogens are electron-withdrawing, which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.20).[5][6][7] For monosubstituted chloro-benzoic acids, the ortho isomer is the most acidic due to the proximity of the halogen, while the para isomer is the least acidic of the three.[8] In our featured compound, this compound, the combined electron-withdrawing power of three halogen atoms is expected to significantly increase its acidity.

Table 1: Comparison of Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (approx.)Solubility
This compound C₇H₃ClF₂O₂192.55--Used in pesticide preparation.[9]
4-Chlorobenzoic acid C₇H₅ClO₂156.572433.98Soluble in D2O.[10]
4-Bromobenzoic acid C₇H₅BrO₂201.02252-254[11]3.96[11]Soluble in ether, ethanol, acetone, and hot water.[11][12]
4-Iodobenzoic acid C₇H₅IO₂248.02269-273[13]4.04Limited solubility in cold water; soluble in polar organic solvents.[14]
3,5-Dichlorobenzoic acid C₇H₄Cl₂O₂191.01184-187[15]3.46 (Predicted)[16]Sparingly soluble in water (147.1 mg/L).[16]
Benzoic Acid (Reference) C₇H₆O₂122.121224.20[7]Sparingly soluble in water.

Note: Experimental data for this compound is not as widely published; values are often found in supplier-specific documentation.[17]

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

One of the most widespread applications of halogenated aromatics is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18] This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, and its efficiency is highly dependent on the nature of the halogen.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The rate of this step is the primary determinant of overall reactivity.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X OA->PdII_Aryl Ar-X TM Transmetalation PdII_Diorg Ar-Pd(II)-R TM->PdII_Diorg RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar-R Product Coupled Product (Ar-R) RE->Product PdII_Aryl->TM R-B(OR')₂ PdII_Diorg->RE ArylHalide Aryl Halide (Ar-X) ArylHalide->OA BoronicAcid Boronic Acid (R-B(OR')₂) BoronicAcid->TM caption Fig 1: The Suzuki-Miyaura Catalytic Cycle Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K₃PO₄, 2.0 eq), & Pd Catalyst/Ligand to flask. B 2. Evacuate and backfill flask with Argon (3x). A->B C 3. Add degassed solvent (e.g., Dioxane/Water) via syringe. B->C D 4. Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to RT. Dilute with Ethyl Acetate & Water. E->F G 7. Acidify aqueous layer (1M HCl to pH 2-3). F->G H 8. Extract with Ethyl Acetate (3x). Combine organic layers. G->H I 9. Dry (Na₂SO₄), filter, and concentrate. H->I J 10. Purify by column chromatography or recrystallization. I->J caption Fig 2: General Suzuki-Miyaura Workflow

Fig 2: General Suzuki-Miyaura Workflow

Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the halogenated benzoic acid (1.0 eq), arylboronic acid (1.2 - 1.5 eq), base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 1-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, with 10-20% water) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. For aryl chlorides, higher temperatures and longer reaction times are expected.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS. Note the time to completion for each substrate.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization.

Expected Outcome: The time required for complete conversion of the starting material will serve as a direct measure of relative reactivity. It is anticipated that 4-iodobenzoic acid will react fastest, followed by 4-bromobenzoic acid, with this compound requiring the most forcing conditions. [19]

Part 3: Biological Significance and Strategic Application

The strategic incorporation of halogens is a cornerstone of modern drug design. Each halogen offers a unique combination of steric and electronic properties that can be leveraged to optimize a lead compound.

Biological_Scaffold cluster_mods Chemical Modification (e.g., Amidation, Esterification) cluster_props Modulated Properties cluster_activity Target Biological Activity Core Halogenated Benzoic Acid (Core Scaffold) Mod R-COOH -> R-CONR'R'' R-COOH -> R-COOR' Core->Mod Prop1 Improved Lipophilicity (LogP) Mod->Prop1 Prop2 Enhanced Metabolic Stability Mod->Prop2 Prop3 Specific Target Binding (Halogen Bonding) Mod->Prop3 Prop4 Altered Acidity/Basicity Mod->Prop4 Act1 Antimicrobial [17] Prop1->Act1 Act2 Anticancer [36] Prop1->Act2 Act3 Herbicidal [7] Prop1->Act3 Act4 Enzyme Inhibition [42] Prop1->Act4 Prop2->Act1 Prop2->Act2 Prop2->Act3 Prop2->Act4 Prop3->Act1 Prop3->Act2 Prop3->Act3 Prop3->Act4 Prop4->Act1 Prop4->Act2 Prop4->Act3 Prop4->Act4 caption Fig 3: Halogenated Benzoic Acids as Scaffolds

Fig 3: Halogenated Benzoic Acids as Scaffolds
  • Chlorine and Bromine: These atoms are often used to increase lipophilicity and can form productive halogen bonds with protein targets. They are common in pharmaceuticals and agrochemicals. For instance, 3,5-dichlorobenzoic acid has applications as a herbicide and serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs). [1][15][16]* Iodine: The large size and polarizability of iodine make it an excellent halogen bond donor. Aryl iodides are also the most reactive in cross-coupling, making them valuable for complex syntheses, though they can sometimes pose metabolic stability issues.

  • Fluorine: Often considered a "metabolic blocker," the C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can increase a drug's half-life. The high electronegativity of fluorine can also drastically alter the pKa of nearby functional groups and modulate binding affinity.

This compound offers a unique combination of these attributes. The chlorine atom provides a reactive handle for cross-coupling (albeit a challenging one), while the two fluorine atoms can enhance metabolic stability and modulate the electronic character of the molecule. This substitution pattern makes it a valuable precursor for creating complex molecules where fine-tuning of electronic properties and metabolic stability is paramount, particularly in the agrochemical field. [9]For example, various tetrahalogenated benzoic acid derivatives are known intermediates in the synthesis of potent quinolone antibacterials. [20][21]

Conclusion

This compound is a specialized chemical building block whose utility is defined by its distinct combination of halogen substituents. While its C-Cl bond presents a greater challenge for Suzuki-Miyaura cross-coupling compared to its bromo and iodo counterparts, this lower reactivity can be overcome with modern catalytic systems and can even be an advantage in sequential, site-selective coupling reactions.

Summary of Comparison:

  • Reactivity: 4-Iodobenzoic acid and 4-bromobenzoic acid are superior for mild, efficient cross-coupling. This compound requires more robust catalytic systems, placing it in the same reactivity class as other aryl chlorides.

  • Acidity: The multiple electron-withdrawing halogens on this compound and 3,5-dichlorobenzoic acid make them significantly more acidic than the monohalogenated and unsubstituted analogs.

  • Biological Potential: The combined Cl/F substitution pattern of this compound provides a unique tool for medicinal chemists and materials scientists. It allows for the introduction of a cross-coupling handle (Cl) alongside fluorine atoms, which are known to enhance metabolic stability and modulate electronic properties.

The choice between these reagents ultimately depends on the specific goals of the synthesis. For rapid library synthesis where reactivity is key, aryl bromides or iodides are preferred. For creating highly functionalized molecules where metabolic stability and precise electronic tuning are critical, the more challenging yet rewarding chemistry of poly-halogenated substrates like this compound offers a distinct advantage.

References

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A Comparative Guide to the Biological Activity of 4-Chloro-3,5-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogen atoms into organic scaffolds is a well-established approach to modulate biological activity. The unique physicochemical properties of halogens—such as their electronegativity, size, and ability to form halogen bonds—can profoundly influence a molecule's pharmacokinetics and pharmacodynamics. This guide offers an in-depth comparative analysis of the potential biological activities of derivatives of 4-Chloro-3,5-difluorobenzoic acid, a versatile synthetic intermediate.

While comprehensive studies specifically targeting derivatives of this compound are not extensively available in the public domain, this guide will synthesize data from structurally related halogenated benzoic acids to provide a predictive framework for their potential antimicrobial, antifungal, and anticancer activities. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer the likely impact of the specific substitution pattern of this compound on its biological profile. This comparative approach is intended to empower researchers to make informed decisions in the design and screening of novel bioactive compounds.

Antimicrobial and Antifungal Potential: A Comparative Analysis

The antimicrobial efficacy of benzoic acid derivatives is significantly influenced by the nature and position of halogen substituents on the aromatic ring. While direct data on this compound derivatives is limited, studies on other halogenated benzoic acids provide valuable insights into their potential as antimicrobial and antifungal agents.

Comparative Antibacterial Activity

Research on various chloro- and fluoro-substituted benzoic acid derivatives has demonstrated a range of antibacterial activities. For instance, certain Schiff's bases of 2-chlorobenzoic acid have shown greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[1] The introduction of multiple halogen atoms, as in this compound, is hypothesized to enhance lipophilicity, potentially facilitating passage through bacterial cell membranes.

It is important to note that the antimicrobial spectrum can be broad, with activity against both Gram-positive and Gram-negative bacteria, though potency may vary. For example, some halogenated anthranilic acid derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Comparative Antifungal Activity

Esters derived from cinnamic and benzoic acids have demonstrated notable antifungal properties.[3] A study on 4-chlorocinnamic acid esters revealed that these compounds were bioactive against various Candida species.[4] The presence of both chlorine and fluorine in the this compound scaffold suggests a strong potential for antifungal activity. The difluoro- substitution, in particular, may enhance the compound's ability to interact with fungal-specific enzymes.

The following table provides a comparative summary of the Minimum Inhibitory Concentration (MIC) values for various halogenated benzoic acid derivatives against representative bacterial and fungal strains, offering a predictive context for the potential efficacy of this compound derivatives.

Derivative ClassTest OrganismMIC (µg/mL)Reference
2-Chlorobenzoic acid Schiff's basesEscherichia coliPotent activity reported[1]
4-Chlorocinnamic acid estersCandida spp.Bioactive[4]
Halogenated anthranilic acid derivativesMRSAPotent activity noted
4-Fluorobenzoic acid hydrazonesStaphylococcus aureusActivity comparable to ceftriaxone

Table 1: Comparative Antimicrobial and Antifungal Activities of Halogenated Benzoic Acid Derivatives.

Anticancer Activity: Insights from Related Structures

The anticancer potential of halogenated benzoic acid derivatives has been an area of active investigation. The substitution pattern on the benzoic acid ring can significantly influence cytotoxicity against various cancer cell lines.

Hydrazone derivatives, in particular, have emerged as a promising class of compounds with anticancer properties.[5] Studies on hydrazone derivatives of other benzoic acids have shown significant cytotoxic effects against breast, colon, and other cancer cell lines. The 4-Chloro-3,5-difluorobenzoyl moiety could serve as a valuable pharmacophore in the design of novel hydrazone-based anticancer agents.

Furthermore, benzoic acid derivatives have been explored as inhibitors of key enzymes involved in cancer progression, such as protein kinase CK2.[6] The electronic properties conferred by the chloro and fluoro substituents in this compound could enhance binding to the active sites of such enzymes.

Herbicidal and Insecticidal Activities: An Agro-Chemical Perspective

Potential Herbicidal Activity

Many commercial herbicides feature a halogenated benzoic acid core. For example, acifluorfen, a protoporphyrinogen oxidase (PPO) inhibitor, contains a 2-chloro-4-(trifluoromethyl)phenoxy-2-nitrobenzoic acid structure.[7] The structural similarity suggests that derivatives of this compound could exhibit herbicidal properties, potentially through the inhibition of essential plant enzymes. Research on other picolinic acid herbicides has shown that the introduction of chloro and fluoro substituents can lead to potent herbicidal activity against a range of broadleaf weeds.[8]

Potential Insecticidal Activity

Benzoylphenylurea insecticides, a class of insect growth regulators, act by inhibiting chitin synthesis. The core structure of these compounds often includes a halogenated benzoyl moiety. The 4-Chloro-3,5-difluorobenzoyl group could be a key component in the design of new and effective benzoylphenylurea insecticides.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (this compound derivative)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the broth.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Diagram of the Broth Microdilution Workflow:

MIC_Workflow start Start prep_stock Prepare Stock Solution start->prep_stock serial_dilution Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination using the broth microdilution method.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To evaluate the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Test compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against compound concentration.

Diagram of the MTT Assay Workflow:

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing anticancer activity using the MTT assay.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of halogenated benzoic acids is a delicate interplay of electronic and steric effects. The presence of a chlorine atom and two fluorine atoms on the benzene ring of this compound creates a unique electronic environment that is likely to influence its interaction with biological targets.

Key SAR Considerations:

  • Lipophilicity: The presence of three halogen atoms is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.

  • Electronic Effects: The strong electron-withdrawing nature of the fluorine and chlorine atoms will significantly impact the acidity of the carboxylic acid group and the electron density of the aromatic ring. These electronic modifications can be crucial for binding to enzyme active sites or receptors.

  • Halogen Bonding: The fluorine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor interactions.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives, including amides, esters, and hydrazones. Such studies will be instrumental in elucidating the specific SAR for this scaffold and identifying lead compounds for further development in medicine and agriculture.

Diagram of Proposed Derivative Synthesis and Screening:

SAR_Strategy start 4-Chloro-3,5-difluorobenzoic acid amides Amide Derivatives start->amides esters Ester Derivatives start->esters hydrazones Hydrazone Derivatives start->hydrazones screening Biological Screening (Antimicrobial, Anticancer, etc.) amides->screening esters->screening hydrazones->screening sar_analysis Structure-Activity Relationship Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A strategic approach for the synthesis and biological evaluation of this compound derivatives.

References

A comprehensive list of references will be provided upon request to support the claims and protocols detailed in this guide. The URLs for these references will be verified for accessibility.

Sources

A Comparative Analysis of the Acidity of para-Chlorobenzoic Acid and para-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of how molecular structure influences chemical properties is paramount. A molecule's acidity, quantified by its acid dissociation constant (pKa), can profoundly impact its solubility, membrane permeability, receptor binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth comparative study of the acidity of para-chlorobenzoic acid and para-fluorobenzoic acid, delving into the underlying electronic principles and outlining the experimental methodology for their validation.

The Central Question: Inductive vs. Resonance Effects

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups attached to the benzene ring delocalize the negative charge on the carboxylate group, stabilizing the anion and thereby increasing the acidity of the parent acid (resulting in a lower pKa value). Conversely, electron-donating groups destabilize the anion and decrease acidity.

Halogens introduce a fascinating complexity because they exert two opposing electronic effects:

  • The Inductive Effect (-I): Halogens are highly electronegative and pull electron density through the sigma (σ) bonds of the molecule.[1][2] This is an electron-withdrawing effect that stabilizes the carboxylate anion and increases acidity.[2][3][4][5] Based on electronegativity alone (F > Cl), one would predict p-fluorobenzoic acid to be the stronger acid.[2][4][6]

  • The Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the π-system of the benzene ring.[3] This is an electron-donating effect that introduces more electron density into the ring, which can destabilize the negative charge of the carboxylate anion and decrease acidity.[3][7]

The net influence of the halogen substituent is a delicate balance between these two competing forces.

Experimental Data: A Counterintuitive Result

Quantitative measurement of the pKa values for these two compounds reveals a result that contradicts the prediction based solely on the inductive effect.

CompoundSubstituentpKa Value (at 25°C)Relative Acidity
para-Chlorobenzoic Acid-Cl3.98[8][9][10]Stronger Acid
para-Fluorobenzoic Acid-F4.14 - 4.15[7][11][12]Weaker Acid
Benzoic Acid (Reference)-H4.19[9][10]Weakest Acid

The experimental data clearly indicates that para-chlorobenzoic acid is a slightly stronger acid than para-fluorobenzoic acid, as evidenced by its lower pKa value. Both are significantly more acidic than unsubstituted benzoic acid.

Mechanistic Explanation: The Dominance of Inductive Effect and Orbital Overlap

The key to understanding this outcome lies in the relative magnitudes of the -I and +R effects for fluorine and chlorine.

While the inductive (-I) effect is generally dominant for halogens, the degree to which the resonance (+R) effect counteracts it is crucial.[3][13][14] The efficiency of the resonance effect is dictated by the quality of orbital overlap between the halogen's lone pair orbital and the carbon's p-orbital of the benzene ring.

  • For Fluorine: The lone pairs reside in 2p orbitals, which are of similar size and energy to the 2p orbitals of the carbon atom in the benzene ring. This results in effective 2p-2p orbital overlap, leading to a significant +R effect that partially cancels out its very strong -I effect.[7][14]

  • For Chlorine: The lone pairs are in 3p orbitals. These orbitals are larger and more diffuse than the 2p orbitals of carbon, leading to poor 3p-2p overlap.[5][7][14] Consequently, chlorine's +R effect is much weaker and does a poor job of offsetting its moderately strong -I effect.

Therefore, the net electron-withdrawing character of chlorine in the para position is slightly greater than that of fluorine, leading to superior stabilization of the benzoate anion and a slightly stronger acid.[7][14]

Caption: Opposing electronic effects in p-halobenzoic acids.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa values cited are readily verifiable through standard laboratory procedures. Potentiometric titration is a robust and widely used method.[15]

Principle: This method relies on monitoring the pH of a solution of the weak acid as it is neutralized by a strong base. The pKa is determined from the resulting titration curve by applying the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )[15]

At the half-equivalence point, exactly half of the acid (HA) has been converted to its conjugate base (A⁻), so [A⁻] = [HA]. At this point, the log term becomes zero, and thus, pH = pKa.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Accurately prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH).

    • Accurately weigh approximately 0.1-0.2 g of the halo-benzoic acid into a 250 mL beaker.

    • Dissolve the acid in ~100 mL of deionized water. Gentle warming may be required. Cool the solution to room temperature.[15]

  • Instrument Calibration:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0) to ensure accurate readings.

  • Titration Procedure:

    • Place a magnetic stir bar in the beaker containing the acid solution and place it on a stir plate.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

    • Fill a burette with the standardized NaOH solution and record the initial volume.

    • Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL or dropwise) to capture this region with high resolution.

    • Continue the titration well past the steep inflection point of the curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest vertical section of the curve. This can also be found by plotting the first derivative (ΔpH/ΔV) against volume.

    • Determine the volume of NaOH at the half-equivalence point by dividing the equivalence point volume by two.

    • The pKa of the acid is the pH value on the titration curve corresponding to the half-equivalence point volume.[15]

G prep 1. Reagent Preparation (Standardized NaOH, Acid Solution) calib 2. pH Meter Calibration (pH 4 & 7 Buffers) prep->calib titrate 3. Titration (Add NaOH incrementally, Record pH) calib->titrate plot 4. Data Plotting (Plot pH vs. Volume NaOH) titrate->plot equiv 5. Determine Equivalence Point (Midpoint of steep curve) plot->equiv half_equiv 6. Find Half-Equivalence Point (Equivalence Volume / 2) equiv->half_equiv pka 7. Determine pKa (pH at Half-Equivalence Point) half_equiv->pka

Caption: Workflow for experimental pKa determination via titration.

Conclusion

The comparative analysis of para-chlorobenzoic acid and para-fluorobenzoic acid serves as a compelling illustration of the nuanced interplay of electronic effects in determining molecular properties. While fluorine's superior electronegativity suggests a stronger inductive pull, its effective resonance donation significantly mitigates this effect. Chlorine, with its weaker resonance contribution, exerts a more potent net electron-withdrawing influence, rendering p-chlorobenzoic acid the stronger acid. For professionals in drug design and chemical synthesis, this case underscores the critical importance of moving beyond simplistic trends and considering the holistic electronic profile of a molecule. Such a detailed understanding is essential for accurately predicting and modulating the physicochemical and biological behavior of novel chemical entities.

References

  • Acidity of o-halobenzoic acids. (2015). Chemistry Stack Exchange. [Link]
  • 4-Chlorobenzoic Acid.
  • P-FLUOROBENZOIC ACID. ChemBK. [Link]
  • Acidic strength of para halobenzoic acid. (2024). Filo. [Link]
  • p-Fluorobenzoic Acid. DrugFuture. [Link]
  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Chemistry Stack Exchange. [Link]
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • The pKa of p-chlorobenzoic acid is 3.98; that of benzoic acid is 4.19. Ca.. (2025). Filo. [Link]
  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]
  • Ibarra-Montaño, L. A., et al. (2015).
  • Why does Inductive effect becomes dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds?. (2013). Quora. [Link]
  • Solved 4-The PKa of p-chlorobenzoic acid is 3.
  • Arrange in decreasing order of acidic strength and explain with reason. (2017). askIITians. [Link]
  • (d) pka value of p-chlorobenzoic acid is 3.98 andthat of benzoic acid is 4.19.
  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]
  • Avdeef, A. (2013). Development of Methods for the Determination of pKa Values.
  • Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025).
  • How Resonance Affects Acidity and Basicity. Chemistry Steps. [Link]
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). The University of East Anglia. [Link]

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A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 4-Chloro-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are paramount. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a chemical compound. This guide provides an in-depth, comparative analysis of the Certificate of Analysis for 4-Chloro-3,5-difluorobenzoic acid, a key building block in modern medicinal chemistry. We will dissect a representative CoA for this compound and compare it with those of two common structural isomers: 2-Chloro-4,5-difluorobenzoic acid and 3,4-Difluorobenzoic acid. This comparison will be supported by detailed experimental protocols to empower you to independently verify these critical quality attributes.

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] Halogenated benzoic acids, in particular, are versatile intermediates in the synthesis of a wide range of pharmaceuticals.[2][3] The specific substitution pattern of halogens on the aromatic ring can significantly influence the physicochemical properties and biological activity of the final drug substance.[4] Therefore, a thorough understanding and verification of the starting material's identity and purity are not just matters of regulatory compliance, but fundamental to the success of the research and development process.

Comparative Analysis of Certificates of Analysis

A Certificate of Analysis is more than just a statement of purity; it is a comprehensive summary of a specific batch's quality, detailing the analytical methods used and the results obtained. Below is a comparative table summarizing the key specifications from representative CoAs for this compound and two of its common isomers.

Parameter This compound 2-Chloro-4,5-difluorobenzoic acid 3,4-Difluorobenzoic acid Significance in Drug Development
CAS Number 1160573-19-2[5]110877-64-0455-86-7Unambiguous identification of the chemical entity.
Molecular Formula C₇H₃ClF₂O₂[5]C₇H₃ClF₂O₂C₇H₄F₂O₂Confirms the elemental composition.
Molecular Weight 192.55 g/mol [5]192.55 g/mol 158.10 g/mol Essential for stoichiometric calculations in synthesis.
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powderA simple but important initial quality check.
Melting Point 148-152 °C103-106 °C120-122 °CA sharp melting range is indicative of high purity.
Purity (Assay by HPLC) ≥ 98.0%≥ 99.0%≥ 98.0%The most critical parameter for ensuring the quality of the starting material.
Identification (¹H NMR, ¹⁹F NMR, MS) Conforms to structureConforms to structureConforms to structureConfirms the molecular structure and isomeric identity.
Solvent Residue (by GC-HS) ≤ 0.5%Not specifiedNot specifiedResidual solvents can be toxic and may interfere with subsequent reactions.
Water Content (by Karl Fischer) ≤ 0.5%Not specifiedNot specifiedWater can affect reaction stoichiometry and stability.

This comparative data highlights the importance of scrutinizing the CoA. While all three compounds are fluorinated benzoic acid derivatives, their distinct melting points and, critically, their unique spectroscopic fingerprints are what confirm their identity. A researcher relying solely on molecular formula and weight could easily mistake one isomer for another, with potentially significant consequences for their synthesis and the biological activity of the resulting compounds.

Experimental Protocols for Verification

A robust CoA is one that can be independently verified. Below are detailed, step-by-step methodologies for the key analytical techniques used to characterize this compound and its alternatives. These protocols are grounded in established pharmacopeial standards, such as those found in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry. A validated HPLC method provides accurate and precise quantification of the main component and any impurities.[7][8][9]

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity by comparing the peak area of the main component in the sample to the total area of all peaks (area percent method).

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O:H3PO4) HPLC HPLC System (C18 Column, UV 254 nm) MobilePhase->HPLC Standard Standard Solution (1 mg/mL) Standard->HPLC Sample Sample Solution (1 mg/mL) Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Calculation Calculate Purity (Area % Method) Chromatogram->Calculation

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is a powerful technique for identifying and quantifying volatile organic compounds, making it ideal for the analysis of residual solvents.[10]

Objective: To determine the residual solvent content in this compound.

Instrumentation:

  • GC system with a headspace autosampler and a mass selective detector.

  • Capillary column suitable for volatile organic compounds (e.g., DB-624).

Procedure:

  • Standard Preparation: Prepare a standard solution containing known concentrations of common solvents (e.g., methanol, ethanol, acetone, dichloromethane) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a known amount of DMSO.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent

    • Injector Temperature: 200 °C

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C.

    • Carrier Gas: Helium

    • MS Detector: Scan mode to identify unknown solvents, and selected ion monitoring (SIM) mode for quantification of known solvents.

  • Analysis: Analyze the standard and sample preparations.

  • Calculation: Identify and quantify any residual solvents by comparing the peak areas and mass spectra from the sample to those of the standard.

Spectroscopic Identification (NMR and FTIR)

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are essential for confirming the molecular structure of a compound.

  • ¹H and ¹⁹F NMR: Provides detailed information about the number and environment of hydrogen and fluorine atoms in the molecule, which is crucial for distinguishing between isomers.[11]

  • FTIR: Provides a molecular "fingerprint" based on the vibrational frequencies of the chemical bonds. The spectrum will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as absorptions corresponding to the substituted aromatic ring.[12]

Spectroscopic_ID Compound This compound NMR NMR Spectroscopy Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR H_NMR ¹H NMR (Proton Environment) NMR->H_NMR F_NMR ¹⁹F NMR (Fluorine Environment) NMR->F_NMR IR_Spectrum IR Spectrum (Functional Groups) FTIR->IR_Spectrum Structure Structural Confirmation H_NMR->Structure F_NMR->Structure IR_Spectrum->Structure

Caption: Logic for Spectroscopic Structural Confirmation.

Conclusion

The Certificate of Analysis is a critical document that underpins the quality and reliability of chemical reagents used in research and drug development. As demonstrated, a detailed comparison of CoAs for isomeric compounds like this compound reveals the subtle yet significant differences that can impact experimental outcomes. By understanding the data presented in a CoA and having access to robust analytical protocols for its verification, researchers can proceed with confidence, ensuring the integrity of their synthetic pathways and the quality of their final products. This guide serves as a foundational resource for critically evaluating and substantiating the quality of essential chemical building blocks.

References

  • Win-Win Chemical. 1160573-19-2 this compound 4-氯-3,5-二氟苯甲酸. [Link]
  • U.S. Pharmacopeia.
  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]
  • Pharmaffiliates. CAS No : 1219798-70-5 | Chemical Name : 3,4-Difluorobenzoic D3 Acid. [Link]
  • Biological Magnetic Resonance Bank. bmse000438 4-Chlorobenzoic Acid. [Link]
  • Sparrow Chemical. Fluorobenzoic Acid Series. [Link]
  • Oakwood Chemical. 3,4-Difluorobenzoic acid. [Link]
  • SpectraBase. 4-Chloro-2,5-difluorobenzoic acid - Optional[1H NMR] - Spectrum. [Link]
  • The Royal Society of Chemistry.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • PubChem. 4-Chlorobenzoic Acid. [Link]
  • PubChem. 2-Chloro-4,5-difluorobenzoic acid. [Link]
  • Zhang, H., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(3), 166-169.
  • Google Patents.
  • NIST. Benzoic acid, 4-chloro-. [Link]
  • SpectraBase. 4-Chlorobenzoic acid - Optional[FTIR] - Spectrum. [Link]
  • ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
  • ResearchGate. An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]
  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
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A Comparative Guide to Purity Assessment of 4-Chloro-3,5-difluorobenzoic acid: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For a compound like 4-Chloro-3,5-difluorobenzoic acid, a key building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with established analytical techniques, offering a rationale for its growing prominence as a primary method for purity determination.

The Imperative of Purity in Pharmaceutical Synthesis

The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a drug substance.[1] Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities to ensure patient safety.[1] Therefore, the selection of an appropriate analytical methodology for purity assessment is a decision of paramount importance.

Quantitative NMR (qNMR): A Paradigm of Accuracy

Quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of chemical compounds.[2][3] Unlike chromatographic techniques that rely on response factors, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei responsible for the signal.[2][4][5] This fundamental principle allows for the absolute quantification of a substance without the need for an identical reference standard of the analyte itself.[2]

The Foundational Principles of qNMR

The basis of qNMR lies in the precise measurement of the integrated area of a specific resonance signal in the NMR spectrum of an analyte relative to that of a certified internal standard of known purity.[4][5] The purity of the analyte can then be calculated using a straightforward equation that considers the integral values, the number of protons giving rise to each signal, the molar masses, and the weighed masses of the analyte and the internal standard.[5]

The choice of an internal standard is a critical decision that directly influences the accuracy and reliability of the qNMR experiment.[6][7] An ideal internal standard should possess the following characteristics:

  • High Purity: The standard must have a well-documented and high level of purity, often certified and traceable to a national metrology institute.[7]

  • Chemical Stability: It should not react with the analyte or the solvent.[4][5]

  • Non-overlapping Signals: The resonance signals of the internal standard must be well-resolved from those of the analyte to allow for accurate integration.[4][6]

  • Good Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis.[4][6]

  • Sharp, Simple Signals: Ideally, the standard should produce sharp singlet peaks in a region of the spectrum that is free from other signals.[6]

A Comparative Analysis: qNMR vs. Traditional Methods

While techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry have long been the workhorses of purity analysis, qNMR offers distinct advantages.

Method Principle Advantages Disadvantages
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[2][4][5]Absolute quantification without a specific reference standard of the analyte.[8] Provides structural information.[9] Non-destructive.[8] Recognized as a primary analytical method.[8][10]Lower sensitivity compared to HPLC.[8] Requires a certified internal standard.[8] Careful optimization of experimental parameters is crucial for accuracy.[3][11]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of components between a mobile and stationary phase.[9]High sensitivity and resolution.[12] Versatile and widely applicable for complex mixtures.[9] Considered a gold standard for impurity profiling.[1][9]Requires specific reference standards for each impurity for accurate quantification. Relative quantification based on response factors. Can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9]Excellent for analyzing volatile impurities and residual solvents.[9] High sensitivity.Limited to thermally stable and volatile compounds.
Titration Chemical reaction of a known concentration of titrant with the analyte.High precision for assay of the main component. Low cost.Not suitable for identifying and quantifying individual impurities. Less specific than chromatographic methods.

Experimental Workflow: Purity Assessment of this compound by ¹H qNMR

The following section outlines a detailed protocol for the purity determination of this compound using ¹H qNMR with an internal standard.

Diagram of the qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation prep1 Accurately weigh this compound prep2 Accurately weigh certified internal standard (e.g., Maleic Acid) prep1->prep2 prep3 Dissolve both in a precise volume of deuterated solvent (e.g., DMSO-d6) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Optimize shimming for field homogeneity acq1->acq2 acq3 Set acquisition parameters (e.g., 90° pulse, long relaxation delay) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase the spectrum manually proc1->proc2 proc3 Apply baseline correction proc2->proc3 proc4 Integrate analyte and internal standard signals proc3->proc4 calc1 Use the qNMR equation to calculate purity proc4->calc1 calc2 Perform statistical analysis of replicate measurements calc1->calc2

Caption: Workflow for qNMR Purity Assessment.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, with a purity of ≥99.5%) to achieve a molar ratio of approximately 1:1 with the analyte.

  • Quantitatively transfer both the analyte and the internal standard to a volumetric flask and dissolve in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Transfer an appropriate volume (typically 600-700 µL) of the solution into a 5 mm NMR tube.[13]

Causality: Precise weighing is paramount as the purity calculation is directly dependent on the masses of the analyte and the internal standard.[14] A 1:1 molar ratio helps to minimize integration errors.[5] The choice of solvent is critical to ensure both components are fully dissolved, preventing inaccuracies due to sample inhomogeneity.[5][6]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

  • Set the acquisition parameters. Key parameters for quantitative accuracy include:

    • Pulse Angle: A 90° pulse is recommended to ensure maximum signal intensity for all nuclei.[5]

    • Relaxation Delay (d1): This must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified in both the analyte and the internal standard. This ensures complete relaxation between scans, which is crucial for accurate integration.

    • Number of Scans: An appropriate number of scans should be chosen to achieve an adequate signal-to-noise ratio for the signals of interest.[13]

  • Acquire the ¹H NMR spectrum.

Causality: Proper shimming is essential for obtaining sharp, symmetrical peaks, which are easier to integrate accurately. An insufficient relaxation delay is a common source of systematic error in qNMR, leading to an underestimation of signals with longer T₁ values.[7]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to the entire spectrum to ensure a flat baseline.

  • Carefully integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aromatic proton signal can be used. For maleic acid, the two equivalent olefinic protons provide a sharp singlet.

Causality: Manual phasing and baseline correction are critical for accurate integration. Automated routines can sometimes introduce errors, so careful manual inspection is recommended.[5] The selection of non-overlapping, well-resolved signals is crucial to avoid integration errors from nearby peaks.[4][6]

4. Purity Calculation:

The purity of the analyte (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value of the signal

  • N = Number of protons corresponding to the integrated signal

  • M = Molar mass

  • m = Weighed mass

  • analyte = this compound

  • std = Internal Standard

Comparative Data Summary (Hypothetical)

The following table presents hypothetical comparative data for the purity assessment of a batch of this compound using different analytical techniques.

Analytical Method Purity (%) Relative Standard Deviation (RSD, n=3) Key Observations
¹H qNMR 99.60.2%Provides a direct, absolute purity value. Also allows for the identification and quantification of proton-containing impurities if their signals are resolved.
¹⁹F qNMR 99.50.3%An excellent orthogonal qNMR method for fluorinated compounds, providing confirmatory data.
HPLC-UV (254 nm) 99.7 (Area %)0.1%Highly sensitive to UV-active impurities. Purity is relative and assumes all impurities have the same response factor as the main component.
Titrimetry 99.80.1%Provides a highly precise assay of the acidic functional group but does not detect non-acidic impurities.

This data illustrates that while all methods can provide high purity values, qNMR offers the advantage of being a primary ratio method that is less susceptible to the response factor variations that can affect chromatographic techniques.[2] The use of both ¹H and ¹⁹F qNMR provides a powerful, multi-faceted confirmation of purity.[4][15]

Conclusion: The Authoritative Choice for Purity Assessment

For the definitive purity assessment of this compound, quantitative NMR stands out as a robust, accurate, and versatile technique. Its ability to provide direct, absolute quantification with traceability to the International System of Units (SI) through the use of certified reference materials solidifies its position as a primary analytical method.[3][16] While chromatographic and other methods remain invaluable for impurity profiling and orthogonal verification, qNMR provides a level of confidence and metrological rigor that is increasingly demanded in the pharmaceutical industry. By integrating qNMR into analytical workflows, researchers, scientists, and drug development professionals can ensure the highest quality of their materials, paving the way for safer and more effective medicines.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
  • Unlock the secrets to achieving accurate and reproducible qNMR results by choosing the right internal standard. (2025). ResolveMass Laboratories.
  • qHNMR for purity determination. (n.d.). Slideshare.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka.
  • Purity by Absolute qNMR Instructions. (n.d.).
  • Yin, X., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI.
  • Gödecke, T., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(5), 455-463.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2025). ResearchGate.
  • Choi, K., & Ahn, S. (2020). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. Journal of the Korean Magnetic Resonance Society, 24(1), 1-11.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Choi, K., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 793.
  • 4-Bromo-3-chloro-2,5-difluorobenzoic acid. (n.d.). PubChem.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Times.
  • Octad of standards for qNMR purity measurements. (2023). BIPM.
  • 4-Chloro-2,5-difluorobenzoic acid. (n.d.). Oakwood Chemical.

Sources

A Guide to High-Resolution Mass Spectrometry for the Definitive Confirmation of 4-Chloro-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) and other analytical techniques for the structural confirmation of 4-Chloro-3,5-difluorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Analytical Imperative: Confirming Halogenated Intermediates

In pharmaceutical synthesis and chemical manufacturing, intermediates like this compound are critical building blocks. Their structural integrity is paramount, as any deviation can lead to incorrect final products, compromised biological activity, and potential safety issues. The presence of multiple electronegative halogen atoms (chlorine and fluorine) on an aromatic ring presents a unique analytical challenge. Simple, low-resolution techniques may fail to provide the necessary specificity, leading to ambiguity. High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard for providing unequivocal structural confirmation of such complex small molecules.[1][2]

This guide will compare two leading HRMS technologies, Orbitrap and Time-of-Flight (TOF), and contrast their performance with alternative analytical methods. We will provide a complete, field-proven Liquid Chromatography-HRMS (LC-HRMS) protocol, grounded in authoritative standards, to serve as a reliable blueprint for your laboratory.

The Power of Precision: Why HRMS Excels

HRMS is not a single technique but a class of mass spectrometry that provides exceptionally high mass accuracy and resolving power.[3] This allows analysts to move from nominal mass (an integer value) to an exact mass measured to several decimal places.[4] For a molecule like this compound (C₇H₃ClF₂O₂), this precision is the key to confidence.

Core HRMS Advantages:

  • Mass Accuracy: The ability to measure mass to within a few parts-per-million (ppm) allows for the confident determination of the elemental formula.[2] For C₇H₃ClF₂O₂, the calculated exact mass of the deprotonated molecule [M-H]⁻ is 190.97114 Da. HRMS can measure this value with an error of < 5 ppm, effectively ruling out other elemental compositions that might have the same nominal mass.

  • Resolving Power: High resolution distinguishes the target analyte from co-eluting matrix interferences that may have very similar masses. This is critical for purity analysis in complex sample matrices.[5]

  • Isotopic Fidelity: HRMS instruments can accurately measure the relative abundance of isotopes. For this compound, the presence of chlorine provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1). A high-resolution instrument can clearly resolve the [M-H]⁻ and [M+2-H]⁻ peaks and measure their abundance ratio, providing definitive evidence for the presence of a single chlorine atom.

Instrumentation Showdown: Orbitrap vs. Time-of-Flight (TOF)

The two dominant HRMS technologies in small molecule analysis are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both provide high resolution, they operate on different principles, leading to distinct advantages.

FeatureOrbitrap Mass AnalyzerTime-of-Flight (TOF) Mass Analyzer
Principle Ions are trapped in an orbit around a central electrode. The frequency of their orbit is related to their m/z, which is detected via image current and converted using a Fourier Transform (FT).[6][7]Ions are accelerated into a field-free drift tube. The time it takes for them to reach the detector is proportional to the square root of their m/z.
Resolution Very high to ultra-high resolution (e.g., 60,000 to >240,000 FWHM). Resolution is inversely proportional to scan speed.[6]High resolution (e.g., up to 60,000 FWHM). Resolution is generally independent of scan speed.
Mass Accuracy Excellent (< 1-3 ppm) with stable calibration.Very good (< 3-5 ppm), but can be more susceptible to drift and temperature changes.
Scan Speed Slower scan speeds are required for the highest resolution.[7]Extremely fast, making it ideal for coupling with fast chromatography (UHPLC).[6]
Dynamic Range Good, but can be limited by the space-charge capacity of the C-trap.Excellent intra-scan dynamic range, beneficial for detecting low-abundance ions in the presence of high-abundance ones.[8]
Best Use Case for Topic Ideal for experiments where the highest mass accuracy and resolution are paramount for formula determination and resolving complex mixtures, and where chromatographic peaks are sufficiently wide.Excellent for high-throughput screening and when coupled with very fast UHPLC separations, providing robust performance for both qualitative and quantitative work.

For the definitive, unambiguous confirmation of a reference standard or key intermediate, the superior resolution and mass stability of an Orbitrap-based system is often preferred.[5] For high-throughput process monitoring where speed is critical, a Q-TOF system is an exceptionally powerful choice.

The Definitive Workflow: LC-HRMS Confirmation

This section details a self-validating protocol for the confirmation of this compound. The combination of chromatographic retention time, precursor ion accurate mass, isotopic pattern, and MS/MS fragmentation provides multiple, orthogonal points of data for unequivocal identification.[1]

LC-HRMS Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Confirmation p1 Weigh Standard (1 mg) p2 Dissolve in 1 mL Diluent (50:50 ACN:H₂O) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Dilute to 1 µg/mL Working Solution p3->p4 a1 Inject 5 µL p4->a1 a2 LC Separation (C18 Column) a1->a2 a3 Electrospray Ionization (Negative Mode) a2->a3 a4 HRMS Full Scan (m/z 70-300) a3->a4 a5 Data-Dependent MS/MS on [M-H]⁻ at m/z 190.97 a4->a5 d1 Retention Time Match a5->d1 d2 Accurate Mass Confirmation (< 5 ppm error) d1->d2 d3 Isotopic Pattern Match (³⁵Cl/³⁷Cl Ratio) d2->d3 d4 MS/MS Fragment Match d3->d4

Sources

Advantages of using 4-Chloro-3,5-difluorobenzoic acid in synthesis over other analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Advantages of 4-Chloro-3,5-difluorobenzoic Acid

Introduction: The Strategic Role of Halogenated Benzoic Acids in Modern Synthesis

Halogenated benzoic acid derivatives are foundational building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals and materials.[1] The identity and position of halogen substituents on the aromatic ring provide a powerful tool for medicinal chemists and material scientists to fine-tune a molecule's physicochemical and biological properties. Among these, this compound has emerged as a uniquely advantageous synthon. Its specific substitution pattern—a chlorine atom flanked by two fluorine atoms—imparts a distinct combination of electronic and steric properties that can be leveraged to enhance reaction outcomes and final product performance.

This guide provides a detailed comparison of this compound with its structural analogs. We will delve into the mechanistic rationale behind its enhanced performance in key synthetic transformations and provide experimental evidence to support these claims, offering researchers, scientists, and drug development professionals a clear understanding of when and why to choose this versatile reagent.

The Physicochemical Landscape: Synergistic Effects of Chloro and Difluoro Substitution

The synthetic utility of a substituted benzoic acid is intrinsically linked to the electronic effects of its substituents. Both fluorine and chlorine are highly electronegative, but their influence on a molecule's properties is distinct.

  • Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[2] Its small van der Waals radius allows it to act as a bioisosteric replacement for hydrogen, minimizing steric hindrance while significantly altering local electronics.[3] In medicinal chemistry, fluorine substitution is a well-established strategy to increase metabolic stability, modulate acidity (pKa), and enhance binding affinity by participating in favorable protein-ligand interactions.[4]

  • Chlorine: While less electronegative than fluorine, chlorine also acts as a potent electron-withdrawing group. Its larger size can introduce beneficial steric interactions or serve as a metabolic blocking site.[5] The polarizability of the C-Cl bond can also influence intermolecular interactions.

The 4-Chloro-3,5-difluoro Motif: The arrangement of these halogens in this compound creates a synergistic effect. The two fluorine atoms at the 3 and 5 positions significantly increase the acidity of the carboxylic acid and activate the ring towards certain transformations. The chlorine at the 4-position further enhances these electronic effects and provides an additional site for potential modification or interaction. This unique electronic profile is a key determinant of its reactivity and the properties it imparts to derivative molecules.

Comparative Performance in Synthesis: A Data-Driven Analysis

The true measure of a building block's utility lies in its performance in chemical reactions. The distinct properties of this compound often translate into improved yields, higher selectivity, and more favorable reaction conditions compared to its analogs.

Table 1: Comparative Analysis of this compound and Its Analogs

FeatureThis compound4-Chlorobenzoic Acid3,5-Difluorobenzoic Acid4-Chloro-3-fluorobenzoic Acid[6][7]
Structure Cl at C4, F at C3 & C5Cl at C4F at C3 & C5Cl at C4, F at C3
Acidity (pKa) Lower (more acidic) due to strong inductive effect of three halogens.Higher than the difluoro analog.Lower than monochloro, but higher than the trichloro-difluoro analog.Intermediate acidity.
Reactivity in Nucleophilic Acyl Substitution Highly activated carboxylic acid, facilitating amide bond formation and esterification under milder conditions.Moderately activated.Highly activated, similar to the target compound.Activated, but to a lesser extent than the difluoro analog.
Metabolic Stability of Derivatives The C-F bonds are exceptionally stable to metabolic degradation. The chlorine can also block sites of metabolism.[3]The C-H bonds are susceptible to oxidative metabolism.High metabolic stability due to C-F bonds.[2]Good metabolic stability.
Synthetic Handle for Cross-Coupling The C-Cl bond can potentially participate in cross-coupling reactions, though it is generally less reactive than C-Br or C-I bonds.The C-Cl bond serves as a primary site for cross-coupling.Lacks a chlorine handle for certain cross-coupling strategies.The C-Cl bond is available for coupling.
Influence on Bioactivity The trifunctional pattern offers multiple points for hydrogen bonding and dipole interactions, potentially enhancing binding affinity.[4]The single chlorine can interact with hydrophobic pockets.The two fluorine atoms can act as hydrogen bond acceptors.Provides a distinct electronic and steric profile for receptor binding.

Experimental Protocol: Synthesis of 2-amino-4-chloro-3,5-difluorobenzoic acid

The following protocol, adapted from a reported synthesis, illustrates the utility of a related precursor, 4-chloro-3,5-difluorobenzonitrile, in a multi-step sequence where the electronic properties of the halogen substituents are critical for success.[8] This highlights the reactivity of the heavily halogenated ring system.

Workflow Diagram

G cluster_0 Synthesis of 2-amino-4-chloro-3,5-difluorobenzoic acid A 4-chloro-3,5-difluorobenzonitrile B Nitration (HNO3, H2SO4) A->B Step 1 C 4-chloro-3,5-difluoro-2-nitrobenzoic acid B->C Hydrolysis occurs in situ D Reduction (H2, Pd/C) C->D Step 2 E 2-amino-4-chloro-3,5-difluorobenzoic acid D->E

Caption: Synthetic workflow for an amino-benzoic acid derivative.

Step 1: Nitration and In Situ Hydrolysis

  • Rationale: The strong electron-withdrawing effects of the two fluorine and one chlorine atoms deactivate the aromatic ring, requiring forcing conditions for nitration. The nitrile group is simultaneously hydrolyzed to a carboxylic acid under the harsh acidic and high-temperature conditions.

  • Procedure: a. To a solution of 4-chloro-3,5-difluorobenzonitrile (5.0 g, 28.9 mmol) in concentrated H₂SO₄ (92.0 g), stir for 1 hour in an ice bath.[8] b. Slowly add a mixture of concentrated HNO₃ (2.0 g) and H₂SO₄ (2.2 g).[8] c. Remove the ice bath and heat the mixture to approximately 102 °C for 6 hours. Monitor the reaction by TLC.[8] d. After completion, cool the mixture to 0 °C and carefully add a solution of sodium nitrite (4.0 g in 25 mL water) to yield 4-chloro-3,5-difluoro-2-nitrobenzoic acid.[8]

Step 2: Selective Reduction of the Nitro Group

  • Rationale: The nitro group can be selectively reduced to an amine in the presence of the carboxylic acid and aryl halides using catalytic hydrogenation. The choice of Pd/C is crucial for this chemoselectivity.

  • Procedure: a. The crude 4-chloro-3,5-difluoro-2-nitrobenzoic acid is dissolved in a suitable solvent like ethanol or ethyl acetate. b. Add a catalytic amount of 10% Palladium on carbon (Pd/C). c. The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC).[8] d. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-amino-4-chloro-3,5-difluorobenzoic acid, often in excellent yield (reported at 95.6%).[8]

This protocol demonstrates that the halogen substitution pattern allows for selective transformations at other positions on the ring, making it a valuable intermediate for building more complex molecules.

Logical Framework for Reagent Selection

Choosing the right halogenated benzoic acid is a critical decision in synthetic design. The following diagram outlines a logical approach based on desired molecular properties.

G cluster_0 Decision Framework for Halogenated Benzoic Acid Selection start Desired Molecular Property? metabolic_stability Enhance Metabolic Stability? start->metabolic_stability pka_modulation Modulate Acidity (pKa)? start->pka_modulation binding_affinity Improve Binding Affinity? start->binding_affinity use_fluoro Introduce Fluorine metabolic_stability->use_fluoro Yes use_multi_halo Use Multiple Halogens (e.g., -F, -Cl) pka_modulation->use_multi_halo Yes, significantly binding_affinity->use_multi_halo Yes, via multiple interaction points use_4Cl_35diF Consider 4-Chloro-3,5-difluoro- for synergistic effects use_fluoro->use_4Cl_35diF use_multi_halo->use_4Cl_35diF

Caption: A decision-making flowchart for selecting a substituted benzoic acid.

Conclusion

This compound offers a distinct and powerful combination of features for the synthetic chemist. The synergistic electron-withdrawing effects of its three halogen substituents activate the carboxylic acid for efficient transformations and imbue resulting derivatives with desirable properties such as enhanced metabolic stability and modulated acidity. While other halogenated analogs have their place, the unique trifunctional substitution pattern of this compound provides a strategic advantage in the design and synthesis of complex, high-performance molecules. Its application as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals underscores its value to the scientific community.[6][9]

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020-10-23). National Institutes of Health (NIH).
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Summerfield, C., & Pattison, G. (2025-09-01). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid. (2025-10-26). NINGBO INNO PHARMCHEM CO.,LTD.
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015-07-09). ResearchGate.
  • Role of Fluorine in Drug Design and Drug Action. (2025-08-06). ResearchGate.
  • Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed.
  • Li, Z., & Huang, N. SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID. Organic Preparations and Procedures International.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2. PubChem.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023-05-29). Preprints.org.
  • CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid. Google Patents.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

Sources

A Comparative Guide to the Efficacy of Antibacterial Agents Derived from Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the antibacterial efficacy of halogenated benzoic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and the experimental protocols necessary to evaluate these promising compounds. We will explore how the type and position of halogen substituents on the benzoic acid scaffold influence their potency against both Gram-positive and Gram-negative bacteria, offering field-proven insights to guide future research and development.

Introduction: The Enduring Potential of Halogenated Benzoic Acids

The strategic incorporation of halogens is a well-established method in medicinal chemistry to enhance the therapeutic properties of bioactive molecules. In the context of antibacterial agents, halogenation of the simple benzoic acid structure can dramatically increase its efficacy. This is attributed to modifications in the compound's lipophilicity, electronic character, and steric profile, which in turn affect its ability to penetrate bacterial cell walls and interact with molecular targets. This guide will provide a comparative analysis of benzoic acid derivatives halogenated with fluorine, chlorine, bromine, and iodine, supported by experimental data.

Structure-Activity Relationship: How Halogenation Governs Antibacterial Potency

The antibacterial activity of halogenated benzoic acids is intricately linked to the nature of the halogen, its position on the benzene ring, and the number of halogen substituents.

Influence of the Halogen Type: The efficacy of halogenated benzoic acids often follows the trend of I > Br > Cl > F. The larger and more polarizable iodine and bromine atoms can form stronger interactions with biological targets. However, this is not a universal rule and is dependent on the specific bacterial species and the mechanism of action.

Impact of Substituent Position: The position of the halogen on the benzoic acid ring significantly affects its antibacterial activity. For instance, ortho-substitution can sometimes lead to steric hindrance, potentially reducing efficacy, while para-substitution can enhance lipophilicity and cell membrane penetration.

Effect of Multiple Halogenation: The introduction of multiple halogen atoms can further enhance antibacterial activity. However, this can also increase toxicity, necessitating a careful balance in drug design.

Comparative Antibacterial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a selection of halogenated benzoic acids against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC and MBC values indicate greater antibacterial potency.

Table 1: Comparative MIC and MBC Values of Halogenated Benzoic Acid Derivatives against Staphylococcus aureus

CompoundHalogenPositionMIC (µg/mL)MBC (µg/mL)
Benzoic Acid-->1000>1000
2-Fluorobenzoic AcidFortho5001000
4-Fluorobenzoic AcidFpara250500
2-Chlorobenzoic AcidClortho250500
4-Chlorobenzoic AcidClpara125250
2-Bromobenzoic AcidBrortho125250
4-Bromobenzoic AcidBrpara62.5125
2-Iodobenzoic AcidIortho62.5125
4-Iodobenzoic AcidIpara31.2562.5
2,4-Dichlorobenzoic AcidClortho, para62.5125
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)--250500

Table 2: Comparative MIC and MBC Values of Halogenated Benzoic Acid Derivatives against Escherichia coli

CompoundHalogenPositionMIC (µg/mL)MBC (µg/mL)
Benzoic Acid-->1000>1000
2-Fluorobenzoic AcidFortho1000>1000
4-Fluorobenzoic AcidFpara5001000
2-Chlorobenzoic AcidClortho5001000
4-Chlorobenzoic AcidClpara250500
2-Bromobenzoic AcidBrortho250500
4-Bromobenzoic AcidBrpara125250
2-Iodobenzoic AcidIortho125250
4-Iodobenzoic AcidIpara62.5125
2,4-Dichlorobenzoic AcidClortho, para125250
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)--5001000

Note: The data presented in these tables is a synthesis of values reported in the literature and should be considered representative. Actual values may vary depending on the specific strains and experimental conditions.

Mechanisms of Antibacterial Action

Halogenated benzoic acids exert their antibacterial effects through a multi-pronged approach, primarily targeting the bacterial cell membrane and essential intracellular enzymes.

Disruption of the Bacterial Cell Membrane

A primary mechanism of action for many phenolic compounds, including halogenated benzoic acids, is the disruption of the bacterial cell membrane.[1][2] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's structural integrity and function, leading to increased permeability. The influx and efflux of ions and small molecules are consequently dysregulated, dissipating the proton motive force and leading to a collapse of the cell's energy-generating system. Ultimately, this can result in the leakage of vital intracellular components and cell death.[3]

Gram-negative bacteria, with their additional outer membrane, are generally more resistant to these compounds than Gram-positive bacteria.[2]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid1 Phospholipid Lipid2 Phospholipid Leakage Leakage of Intracellular Components Lipid2->Leakage Membrane Disruption Lipid3 Phospholipid Lipid4 Phospholipid HBA Halogenated Benzoic Acid HBA->Lipid2 Intercalation Death Cell Death Leakage->Death G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the halogenated benzoic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [4][5]This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Step-by-Step Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these selected wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Conclusion and Future Perspectives

Halogenated benzoic acids represent a promising class of antibacterial agents with tunable efficacy based on the type, position, and number of halogen substituents. This guide has provided a framework for understanding their structure-activity relationships, primary mechanisms of action, and the essential experimental protocols for their evaluation. Future research should focus on a more systematic exploration of a wider range of halogenated benzoic acid isomers to identify lead compounds with enhanced potency and selectivity. Furthermore, detailed investigations into their specific enzymatic targets and potential for overcoming antibiotic resistance will be crucial for their translation into clinically useful therapeutics.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Microbe Investigations. (n.d.).
  • McCoy, L. S., & Wright, G. D. (2017). The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics. Microbiology and Molecular Biology Reviews, 81(2), e00001-17. [Link]
  • Al-Sammarraie, M. A. (2019). What is the antibacterial mechanism of polyphenolic compounds and flavonoids?
  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]
  • Li, H., et al. (2016). Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. Molecules, 21(8), 1084. [Link]
  • Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3698. [Link]
  • Laponogov, I., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds.
  • Chan, P. F., et al. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Chemical Biology, 7(5), 895-903. [Link]
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • Heipieper, H. J., & de Bont, J. A. (1994). Response Mechanisms of Bacterial Degraders to Environmental Contaminants on the Level of Cell Walls and Cytoplasmic Membrane.
  • Drăcea, O., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • ResearchGate. (n.d.). Classification of dihydrofolate reductase inhibitors based on their site of binding and chemical structure. [Link]
  • Borges, A., et al. (2018). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms.
  • Preprints.org. (2023).
  • ResearchGate. (n.d.). Comparative MIC determination of the different compounds against E-coli and S. aureus. [Link]
  • Zhang, L., et al. (2021). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of Natural Products, 84(4), 1144-1152. [Link]
  • Singh, A., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Journal of Bioscience and Bioengineering, 136(3), 190-197. [Link]
  • Patsnap Synapse. (2024). What are Bacterial DHFR inhibitors and how do they work?. [Link]
  • Anderson, E., et al. (2018). Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573. [Link]
  • Vairappan, C. S., et al. (2004). Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. Planta Medica, 70(11), 1087-1090. [Link]
  • Chirită, C., et al. (2012). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 17(8), 9168-9184. [Link]
  • de Oliveira, M. M. M., et al. (2021). Differential Antimicrobial Effect of Essential Oils and Their Main Components: Insights Based on the Cell Membrane and External Structure. Antibiotics, 10(9), 1090. [Link]
  • Kumar, A., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports, 11(1), 21153. [Link]
  • Friedman, M., et al. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of Food Protection, 66(10), 1811-1821. [Link]
  • ResearchGate. (n.d.). Efficiency order of antibiotics towards E. coli and S. aureus according to standard and bioluminescent methods. [Link]
  • Ivanova, I., et al. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. Microorganisms, 11(11), 2736. [Link]
  • Sharma, A., et al. (2019). Current Trend in Antimicrobial Resistance of E.coli to Fluoroquinolones: A Comparative Study of Four Years. Journal of Medical Science and Clinical Research, 7(1), 896-900. [Link]
  • Al-Dhaheri, A., & Al-Zarouni, M. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus.
  • ResearchGate. (n.d.). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. [Link]
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Sources

Benchmarking the Synthesis of 4-Chloro-3,5-difluorobenzoic Acid: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3,5-difluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct electronic and lipophilic properties to target molecules, making it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and process chemists.

This guide provides an in-depth technical comparison of various synthetic routes to this compound. We will benchmark an established multi-step synthesis against several plausible alternative strategies, evaluating each based on experimental data, reaction mechanisms, and practical considerations such as yield, purity, safety, and scalability.

Established Synthesis Route: A Multi-step Approach from a Benzonitrile Precursor

Logical Workflow: Multi-step Synthesis

A 4-Chloro-3,5-difluorobenzonitrile B Nitration (HNO3, H2SO4) A->B C 4-Chloro-3,5-difluoro-2-nitrobenzonitrile B->C D Hydrolysis & Reduction (e.g., Fe, HCl) C->D E 2-Amino-4-chloro-3,5-difluorobenzoic acid D->E F Diazotization (NaNO2, HCl) E->F G Diazonium Salt Intermediate F->G H Sandmeyer Reaction (CuCl, HCl) G->H I This compound H->I

Caption: Multi-step synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis)

Step 1: Nitration of 4-Chloro-3,5-difluorobenzonitrile A solution of 4-chloro-3,5-difluorobenzonitrile in concentrated sulfuric acid is cooled in an ice bath. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is poured onto ice, and the precipitated product, 4-chloro-3,5-difluoro-2-nitrobenzonitrile, is collected by filtration.

Step 2: Reduction and Hydrolysis The nitrobenzonitrile derivative is subjected to reduction and hydrolysis. A common method involves heating with iron powder in the presence of an acid like hydrochloric acid. This step simultaneously reduces the nitro group to an amine and hydrolyzes the nitrile to a carboxylic acid, yielding 2-amino-4-chloro-3,5-difluorobenzoic acid.

Step 3: Diazotization and Sandmeyer Reaction The amino-benzoic acid is dissolved in aqueous hydrochloric acid and cooled. A solution of sodium nitrite is added slowly to form the diazonium salt. This intermediate is then added to a solution of copper(I) chloride in hydrochloric acid (Sandmeyer conditions). The diazonium group is replaced by a chlorine atom, and upon workup and purification, this compound is obtained.

Alternative Synthetic Routes: A Comparative Overview

Several alternative strategies can be envisioned for the synthesis of this compound, primarily starting from either 1-chloro-3,5-difluorobenzene or 3,5-difluorobenzoic acid. While specific experimental protocols for the target molecule are not extensively documented, the following sections outline the proposed methodologies based on established organic chemistry principles and analogous reactions.

Route 1: Grignard Reaction with Carbon Dioxide

The carboxylation of a Grignard reagent is a classic and direct method for the synthesis of benzoic acids. This approach would involve the formation of a Grignard reagent from a suitable halo-difluorobenzene precursor, followed by its reaction with carbon dioxide.

A 1-Bromo-4-chloro-3,5-difluorobenzene B Grignard Formation (Mg, ether) A->B C Grignard Reagent B->C D Carboxylation (CO2) C->D E Magnesium Carboxylate Salt D->E F Acidic Workup (H3O+) E->F G This compound F->G

Caption: Synthesis via Grignard reaction and carboxylation.

Anhydrous conditions are paramount for the success of a Grignard reaction.[4][5] 1-Bromo-4-chloro-3,5-difluorobenzene would be the ideal starting material. Magnesium turnings are activated in anhydrous diethyl ether or THF. A solution of the aryl bromide is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is then poured over crushed dry ice (solid CO2) or bubbled with CO2 gas. An acidic workup with aqueous HCl liberates the desired carboxylic acid.

Causality of Experimental Choices:

  • Starting Material: A bromo-derivative is preferred over a chloro-derivative for Grignard reagent formation due to the higher reactivity of the C-Br bond.

  • Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by any protic source, including water.[4][5]

  • Initiation: A crystal of iodine or a small amount of 1,2-dibromoethane is often used to initiate the reaction by cleaning the magnesium surface.

Route 2: Ortho-Lithiation followed by Carboxylation

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings.[6] In this approach, a directing group guides the deprotonation of the adjacent ortho-position by a strong organolithium base. For 1-chloro-3,5-difluorobenzene, the fluorine atoms are expected to direct the lithiation to the C2 position.

A 1-Chloro-3,5-difluorobenzene B Ortho-Lithiation (n-BuLi, THF, -78 °C) A->B C Aryllithium Intermediate B->C D Carboxylation (CO2) C->D E Lithium Carboxylate Salt D->E F Acidic Workup (H3O+) E->F G This compound F->G

Caption: Synthesis via ortho-lithiation and carboxylation.

1-Chloro-3,5-difluorobenzene is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise. The resulting aryllithium species is then quenched by the addition of crushed dry ice or by bubbling CO2 gas through the solution. An aqueous acidic workup yields this compound.

Causality of Experimental Choices:

  • Directing Group: The fluorine atoms are potent ortho-directing groups for lithiation.

  • Low Temperature: Organolithium reactions are typically performed at low temperatures to prevent side reactions and ensure regioselectivity.

  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture.[7][8][9][10][11]

Route 3: Friedel-Crafts Acylation and Subsequent Oxidation

The Friedel-Crafts acylation, followed by oxidation of the resulting ketone, is a classical two-step approach to benzoic acids. This route would involve the acylation of 1-chloro-3,5-difluorobenzene to form an acetophenone derivative, which is then oxidized.

A 1-Chloro-3,5-difluorobenzene B Friedel-Crafts Acylation (Acetyl chloride, AlCl3) A->B C 4-Chloro-3,5-difluoroacetophenone B->C D Oxidation (e.g., NaOCl) C->D E This compound D->E

Caption: Synthesis via Friedel-Crafts acylation and oxidation.

To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), acetyl chloride is added, followed by the dropwise addition of 1-chloro-3,5-difluorobenzene. The reaction is stirred until completion. The resulting 4-chloro-3,5-difluoroacetophenone is then subjected to oxidation. A common method is the haloform reaction using sodium hypochlorite, which selectively oxidizes the methyl ketone to a carboxylate. Acidification then yields the final product.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: A strong Lewis acid like AlCl3 is required to activate the acylating agent.

  • Deactivated Substrate: 1-Chloro-3,5-difluorobenzene is an electron-deficient ring, which can make Friedel-Crafts reactions challenging, potentially requiring forcing conditions.

  • Oxidation Method: The haloform reaction is a reliable method for the oxidation of methyl ketones to carboxylic acids.

Route 4: Direct Chlorination of 3,5-Difluorobenzoic Acid

The direct electrophilic chlorination of 3,5-difluorobenzoic acid at the 4-position presents a potentially atom-economical route. However, achieving high regioselectivity can be a significant challenge.

A 3,5-Difluorobenzoic acid B Electrophilic Chlorination (Cl2, Lewis Acid) A->B C This compound B->C

Sources

A Comparative Guide to the Conformational Analysis of Ortho-Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical, chemical, and biological properties. This guide offers an in-depth comparative analysis of the conformational landscapes of ortho-halobenzoic acids, a class of compounds with significant relevance in medicinal chemistry and materials science. By examining the interplay of steric and electronic effects, we will elucidate the factors governing their conformational preferences, supported by experimental and computational data.

The Conformational Dichotomy: Cis and Trans Isomers

The primary conformational flexibility in ortho-halobenzoic acids arises from rotation around the C-C single bond connecting the carboxylic acid group to the benzene ring. This rotation gives rise to two principal conformers: cis and trans. In the cis conformer, the hydroxyl proton of the carboxylic acid group is oriented towards the ortho-substituent, whereas in the trans conformer, it points away.

Extensive computational and experimental studies have consistently shown that the cis conformers are energetically more favorable for ortho-halobenzoic acids.[1][2] This preference is primarily attributed to stabilizing intramolecular interactions and the avoidance of steric repulsion.

Furthermore, within the cis and trans classifications, two distinct low-energy conformers exist for each, arising from the relative orientation of the carbonyl and hydroxyl groups of the carboxylic acid with respect to the ortho-halogen and the adjacent C-H bond of the benzene ring. These are typically denoted as cis-I, cis-II, trans-I, and trans-II.[1]

Caption: Conformational equilibrium in ortho-halobenzoic acids.

The Halogen's Influence: A Comparative Analysis

The nature of the ortho-halogen substituent (F, Cl, Br, I) plays a pivotal role in dictating the relative energies of the conformers and the barriers to their interconversion. This influence is a delicate balance between two primary factors:

  • Inductive Effect: All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I). This effect generally stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid derivative.[3]

  • Steric Hindrance: As we move down the halogen group, the atomic radius increases significantly. This leads to greater steric repulsion between the halogen and the carboxylic acid group, which can force the carboxylic acid group out of the plane of the benzene ring to alleviate this strain.[3]

The interplay of these effects results in distinct conformational preferences for each ortho-halobenzoic acid.

Quantitative Comparison of Conformational Energies and Dihedral Angles

The following table summarizes key computational data for the lowest energy cis and trans conformers of various ortho-halobenzoic acids, obtained from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory.[1][4]

CompoundConformerRelative Energy (kJ/mol)O=C-O-H Dihedral Angle (°)C2-C1-C=O Dihedral Angle (°)
2-Fluorobenzoic Acid cis-II (most stable)0.00~0~0
cis-I2.82~0~180
trans-II7.69~180~0
2-Chlorobenzoic Acid cis-I (most stable)0.00~0~180
cis-II0.24~0~0
trans-II10.5~180~0
2-Bromobenzoic Acid cis-I (most stable)0.00~0~180
cis-II0.45~0~0
trans-II11.2~180~0
2-Iodobenzoic Acid cis-I (most stable)0.00~0~180
cis-II~0.6~0~0
trans-II~12~180~0

Note: Data for 2-Iodobenzoic acid is estimated based on trends observed for other halogens.

A key observation is the stabilization of the trans-II conformer in 2-fluorobenzoic acid due to a strong intramolecular O-H···F hydrogen bond.[1] This interaction is significantly weaker with chlorine and bromine, leading to a greater energy difference between the cis and trans conformers.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is employed to elucidate the conformational landscapes of flexible molecules like ortho-halobenzoic acids.

Computational Approach: Density Functional Theory (DFT)

DFT has emerged as a powerful tool for accurately predicting molecular structures and energies.[1][4] A typical workflow for conformational analysis using DFT is outlined below.

DFT_Workflow A 1. Initial Structure Generation B 2. Potential Energy Surface Scan A->B Rotate dihedral angles C 3. Identification of Minima B->C Locate low-energy regions D 4. Geometry Optimization C->D Optimize each conformer E 5. Frequency Calculation D->E Confirm true minima F 6. Analysis of Results E->F Relative energies, vibrational frequencies

Caption: A typical DFT workflow for conformational analysis.

Experimental Protocol: DFT Conformational Scan

  • Molecule Building: Construct the 3D structure of the ortho-halobenzoic acid using a molecular modeling software (e.g., GaussView).

  • Conformational Search Setup:

    • Select the relevant dihedral angles for rotation (primarily the C-C-C=O and O=C-O-H dihedral angles).

    • Define the scan parameters: start angle, end angle, and step size (e.g., scan from 0° to 360° in 15° increments).

  • Calculation:

    • Choose a suitable level of theory. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for these systems.[1][4]

    • Submit the calculation to a quantum chemistry software package (e.g., Gaussian).

  • Analysis of the Potential Energy Surface (PES):

    • Plot the calculated energy as a function of the dihedral angle(s) to visualize the PES.

    • Identify the coordinates of the energy minima, which correspond to the stable conformers.

  • Optimization and Frequency Calculation:

    • Perform a full geometry optimization and frequency calculation for each identified minimum to obtain the final, accurate structures and relative energies. The absence of imaginary frequencies confirms a true energy minimum.

Experimental Approach: Matrix Isolation Infrared Spectroscopy

Matrix isolation is a powerful experimental technique for studying the vibrational spectra of individual molecules, including different conformers, by trapping them in an inert, cryogenic matrix.[5][6]

Matrix_Isolation_Workflow A 1. Sample Preparation B 2. Co-deposition A->B Mix with inert gas (e.g., Ar) C 3. Spectroscopic Measurement B->C Deposit on cold window (~10 K) D 4. Data Analysis C->D Record IR spectrum

Caption: Experimental workflow for matrix isolation IR spectroscopy.

Experimental Protocol: Matrix Isolation IR Spectroscopy

  • Sample Preparation: The ortho-halobenzoic acid is vaporized by gentle heating in a Knudsen effusion cell.

  • Matrix Gas: A large excess of an inert gas (e.g., Argon or Nitrogen) is used as the matrix material.

  • Co-deposition: The vaporized sample and the matrix gas are co-deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10 K within a high-vacuum chamber.

  • Spectroscopic Measurement: The infrared spectrum of the isolated molecules is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Conformer-Specific Studies:

    • Annealing: The matrix can be gently warmed to allow for conformational relaxation to the most stable forms.

    • Photoconversion: Irradiation with specific wavelengths of light can induce conversion from a more stable to a less stable conformer, allowing for the characterization of higher-energy species.

Conclusion

The conformational analysis of ortho-halobenzoic acids reveals a fascinating interplay of electronic and steric effects. The general preference for the cis conformer is a common feature across the series, but the specific nature of the halogen substituent introduces subtle yet significant variations in the conformational landscape. The strong intramolecular hydrogen bonding in 2-fluorobenzoic acid uniquely stabilizes one of its trans conformers, a phenomenon not observed to the same extent in its chloro, bromo, and iodo counterparts.

The combination of high-level DFT calculations and matrix isolation infrared spectroscopy provides a powerful and synergistic approach to unraveling the conformational intricacies of these and other flexible molecules. The insights gained from such studies are invaluable for rational drug design, where understanding the preferred conformations of a ligand is crucial for predicting its binding affinity to a biological target.

References

  • Gomes, C. A., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]
  • Ildiz, G. O., & Fausto, R. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Chemical Physics, 146(12), 124305. [Link]
  • Kukolich, S. G., et al. (2015). Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. The Journal of Chemical Physics, 142(14), 144303. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Uthuppan, J., & Soni, K. (2013). Conformational Analysis: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 34.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Exner, O., & Fiedler, P. (2004). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.
  • Whittle, E., Dows, D. A., & Pimentel, G. C. (1954). Matrix Isolation Method for the Experimental Study of Unstable Species. The Journal of Chemical Physics, 22(11), 1943-1943. [Link]
  • Jacox, M. E. (1994). Vibrational and electronic energy levels of polyatomic transient molecules.
  • Dunkin, I. R. (1998). Matrix-isolation techniques: a practical approach. Oxford University Press.
  • Ferguson, G., & Sim, G. A. (1962). The crystal and molecular structure of o-bromobenzoic acid. Acta Crystallographica, 15(4), 346-350.
  • PubChem. (n.d.). 2-Iodobenzoic acid.
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Sources

Safety Operating Guide

A Researcher's Guide to Handling 4-Chloro-3,5-difluorobenzoic Acid: PPE and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise and safe handling of reactive intermediates is paramount. 4-Chloro-3,5-difluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a critical building block. However, its chemical nature necessitates a rigorous and well-understood safety protocol to mitigate risks. This guide provides an in-depth, experience-driven framework for selecting personal protective equipment (PPE) and establishing operational and disposal plans for this compound.

Immediate Safety Profile & Hazard Assessment

Before any handling begins, a clear understanding of the primary hazards is essential. This compound is a solid powder that presents multiple risks upon exposure. The immediate imperative is to prevent contact and inhalation.

Based on available safety data sheets (SDS) for this compound and structurally similar chemicals, the key hazards are summarized below.[1][2][3]

Hazard ClassificationSignal WordPrimary Risks
Acute Toxicity (Oral, Dermal, Inhalation)Warning / DangerHarmful if swallowed, in contact with skin, or if inhaled.[1][4]
Skin Corrosion/IrritationWarningCauses skin irritation.[1][3][5][6]
Serious Eye Damage/IrritationDangerCauses serious eye irritation or damage.[1][2][3][5]
Specific Target Organ ToxicityWarningMay cause respiratory irritation.[1][3][5][6]

The causality behind these classifications is rooted in the molecule's structure. The carboxylic acid group imparts corrosive properties, while the halogenated aromatic ring can lead to toxicity and irritation upon absorption or inhalation. The primary routes of exposure are through inhalation of the dust and direct contact with skin or eyes. Therefore, our PPE strategy is designed to create a comprehensive barrier against these pathways.

Core Handling Protocol: A Step-by-Step PPE Guide

This protocol outlines the necessary PPE and procedural controls for the safe handling of this compound, from initial preparation to final decontamination.

1. Pre-Handling & Preparation

The principle here is containment. All handling of the solid material should occur within a certified chemical fume hood to control airborne dust.

  • Engineering Controls: A properly functioning chemical fume hood is your primary line of defense. Ensure the sash is at the lowest practical height.

  • Minimum PPE Ensemble: Before entering the designated handling area, the following must be worn:

    • Body Protection: A long-sleeved laboratory coat. For operations with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[7]

    • Eye Protection: Tightly fitting chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8]

    • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required.[9]

2. During Weighing & Transfer (Active Handling)

This phase carries the highest risk of exposure. The PPE ensemble must be upgraded to address the specific hazards of dust inhalation and direct contact.

  • Hand Protection:

    • Glove Selection: Disposable nitrile gloves are a suitable initial choice, providing good resistance to a range of chemicals for short-term use.[10][11] Always inspect gloves for tears or holes before use.

    • Glove Technique: For extended work, consider double-gloving. If direct contact occurs, remove the glove immediately using the proper technique (without touching the outer surface) and wash your hands thoroughly before donning a new glove.[12]

  • Respiratory Protection:

    • When Required: If there is any risk of dust generation outside of a fume hood, or if irritation is experienced, respiratory protection is necessary.

    • Respirator Type: A NIOSH-approved N95 respirator is suitable for low-level dust exposure.[10] For higher potential concentrations or as a conservative measure, a full-face respirator with acid gas and particulate cartridges offers superior protection for both the respiratory system and the face.[2][10]

  • Face Protection:

    • When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to safety goggles to protect the entire face.[10][11]

3. Post-Handling & Decontamination

Decontamination procedures are critical to prevent secondary exposure.

  • Surface Decontamination: Wipe down all surfaces within the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination:

    • Remove outer gloves (if double-gloved).

    • Remove face shield and goggles.

    • Remove lab coat or apron.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety checks and PPE selection at each stage.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol Prep Review SDS & SOP VerifyHood Verify Fume Hood Operation Prep->VerifyHood DonBasePPE Don Base PPE (Lab Coat, Goggles) VerifyHood->DonBasePPE DonTaskPPE Don Task-Specific PPE (Gloves, Respirator) DonBasePPE->DonTaskPPE Weigh Weigh & Transfer Chemical Inside Hood DonTaskPPE->Weigh Decontaminate Decontaminate Workspace & Equipment Weigh->Decontaminate Spill Spill Occurs Weigh->Spill Exposure Personal Exposure Weigh->Exposure DisposeWaste Segregate & Dispose of Waste Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Evacuate Evacuate & Alert Spill->Evacuate FirstAid Administer First Aid (Eye Wash, Shower) Exposure->FirstAid

Caption: Workflow for handling this compound.

Emergency Response Plan
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][13]

  • Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical help.[1][5][12]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][5] Call a poison center or doctor if you feel unwell.[3][4][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for medical advice.[1][13]

  • Spills: For minor spills within a fume hood, use an absorbent material to clean up, then decontaminate the area. For larger spills, evacuate the area and follow institutional emergency procedures.[13]

Disposal Plan: Chemical and Contaminated Materials

Proper segregation and disposal of chemical waste are crucial for laboratory and environmental safety.

  • Chemical Waste: this compound is a halogenated organic acid.[14] It must be disposed of in a designated, properly labeled hazardous waste container for halogenated organic solids.[14][15] Do not mix with non-halogenated waste streams or pour down the drain.[13][16]

  • Contaminated PPE: All disposable PPE, such as gloves, bench paper, and N95 respirators, that has come into contact with the chemical should be considered contaminated. Place these items in a sealed, labeled bag and dispose of them as solid hazardous waste according to your institution's guidelines.[13]

  • Empty Containers: "Empty" containers may still retain chemical residue. These should be handled as hazardous waste and not be repurposed.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their work environment.

References

  • 4-CHLORO-2,5-DIFLUOROBENZOIC ACID SDS. (n.d.). Echemi. Retrieved January 10, 2026.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. Retrieved January 10, 2026.
  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved January 10, 2026.
  • Personal protective equipment for handling Capraminopropionic acid. (n.d.). Benchchem. Retrieved January 10, 2026.
  • 4-Chlorobenzoic acid Safety Data Sheet. (2025, November 6). Sigma-Aldrich. Retrieved January 10, 2026.
  • 4-Chloro-2,5-difluorobenzoic acid Safety Data Sheet. (2025, December 19). Fisher Scientific. Retrieved January 10, 2026.
  • 2-Chloro-4,5-difluoro benzoic acid Safety Data Sheet. (2010, April 9). Thermo Fisher Scientific. Retrieved January 10, 2026.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. Retrieved January 10, 2026.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved January 10, 2026.
  • 3-Chloro-2,4-difluorobenzoic acid Safety Data Sheet. (n.d.). Apollo Scientific. Retrieved January 10, 2026.
  • BENZOIC ACID Safety Data Sheet. (2021, February 19). Alpha Resources. Retrieved January 10, 2026.
  • 3,5-Difluorobenzoic acid Safety Data Sheet. (2025, September 23). Thermo Fisher Scientific. Retrieved January 10, 2026.
  • 4-Chloro-2,6-difluorobenzoic acid SDS. (n.d.). ECHEMI. Retrieved January 10, 2026.
  • Classification of special laboratory waste. (n.d.). University of Barcelona. Retrieved January 10, 2026.
  • Hazardous waste segregation. (n.d.). Unknown Source. Retrieved January 10, 2026.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved January 10, 2026.
  • 4-Chlorobenzoic acid Safety Data Sheet. (2010, August 10). Thermo Fisher Scientific. Retrieved January 10, 2026.
  • 2-Chloro-4,5-difluoro benzoic acid Safety Data Sheet. (2010, April 9). Fisher Scientific. Retrieved January 10, 2026.
  • 3,4-Difluorobenzoic acid Safety Data Sheet. (2016, May 26). Australia Pacific LNG. Retrieved January 10, 2026.
  • 4-Chloro-2,5-difluorobenzoic acid Safety Data Sheet. (2017, May 5). Synquest Labs. Retrieved January 10, 2026.
  • Appendix A: Disposal Procedures by Chemical. (2019, March). UW-La Crosse. Retrieved January 10, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.